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  • Product: N-(4-nitrophenyl)quinoline-2-carboxamide
  • CAS: 22765-58-8

Core Science & Biosynthesis

Foundational

"synthesis and characterization of N-(4-nitrophenyl)quinoline-2-carboxamide"

Title: Synthesis and Characterization of N-(4-nitrophenyl)quinoline-2-carboxamide: A Methodological Guide for Deactivated Anilines Executive Summary Quinoline-2-carboxamides represent a privileged structural motif in med...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Characterization of N-(4-nitrophenyl)quinoline-2-carboxamide: A Methodological Guide for Deactivated Anilines

Executive Summary

Quinoline-2-carboxamides represent a privileged structural motif in medicinal chemistry. Derivatives of this scaffold have been extensively developed as high-affinity ligands for the translocator protein (TSPO) in focal neuroinflammation imaging[1], potent inhibitors of bacterial DNA gyrase and topoisomerase IV[2], and small molecule inhibitors of anthrax lethal factor toxin[3]. Furthermore, such nitro-aromatic intermediates are highly valuable; they can be subsequently reduced and subjected to late-stage diazotization-iodination for the synthesis of SPECT imaging agents[4].

However, the synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide presents a distinct chemical challenge. As noted in studies developing DNA gyrase inhibitors, electron-deficient amines such as 4-nitroaniline often prove insufficiently reactive to undergo nucleophilic aromatic substitution or standard amide coupling under mild conditions[2]. This whitepaper provides a rigorous, self-validating protocol for overcoming the thermodynamic and kinetic barriers associated with coupling severely deactivated anilines.

Mechanistic Rationale & Synthetic Strategy

While classical quinoline constructions like the Conrad-Limpach synthesis rely on high-temperature thermal cyclizations[5], the late-stage functionalization of quinoline-2-carboxylic acid (quinaldic acid) requires precise activation of the carboxylate.

The primary challenge in this synthesis is the poor nucleophilicity of 4-nitroaniline. The nitro group at the para position withdraws electron density from the amine lone pair via both strong resonance (-M) and inductive (-I) effects. Consequently, standard carbodiimide coupling reagents (e.g., EDCI/HOBt or DCC) typically fail, resulting in sluggish reaction rates and the formation of unreactive N-acylurea byproducts.

To force the reaction to completion, the carboxylic acid must be converted into a highly electrophilic species. The acyl chloride method—utilizing oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF)—is the most robust approach. This generates a Vilsmeier-Haack intermediate that rapidly and quantitatively converts quinaldic acid into quinaldoyl chloride, which can then be trapped by the weak nucleophile.

SynthesisPathway QA Quinoline-2-carboxylic acid (Quinaldic Acid) Reagents1 Oxalyl Chloride, DMF (cat.) DCM, 0°C to rt QA->Reagents1 NA 4-Nitroaniline (Weak Nucleophile) Reagents2 Pyridine DCM, rt, 12h NA->Reagents2 AC Quinaldoyl Chloride (Highly Electrophilic) AC->Reagents2 Prod N-(4-nitrophenyl)quinoline-2-carboxamide (Target Molecule) Reagents1->AC Reagents2->Prod

Retrosynthetic and forward synthesis pathway for N-(4-nitrophenyl)quinoline-2-carboxamide.

Experimental Workflow & Self-Validating Protocols

The following protocol is designed not just as a set of instructions, but as a self-validating system where each step contains observable checkpoints to ensure scientific integrity.

Step 1: Activation via Vilsmeier-Haack Reagent
  • Procedure: To a flame-dried round-bottom flask under N₂, add quinoline-2-carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C. Add oxalyl chloride (1.5 equiv) dropwise, followed by 2-3 drops of anhydrous DMF.

  • Causality & Logic: The catalytic DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion), which rapidly converts the acid into quinaldoyl chloride. Initiating the reaction at 0 °C controls the exothermic evolution of CO, CO₂, and HCl gases, preventing thermal degradation.

  • Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear, slightly yellow solution. Gas evolution will visibly cease, indicating complete conversion.

Step 2: Concentration and Byproduct Removal
  • Procedure: Evaporate the solvent and excess oxalyl chloride in vacuo. Re-dissolve the resulting residue in anhydrous DCM.

  • Causality & Logic: Removing unreacted oxalyl chloride is critical. If left in the mixture, it will aggressively react with 4-nitroaniline in the subsequent step, forming insoluble oxamide byproducts that drastically reduce the yield and complicate purification.

  • Validation Checkpoint: A dry, yellowish solid/oil (quinaldoyl chloride) remains in the flask before re-dissolution.

Step 3: Nucleophilic Acyl Substitution
  • Procedure: To the re-dissolved acid chloride at 0 °C, add 4-nitroaniline (0.95 equiv) and anhydrous pyridine (2.0 equiv). Stir and allow the mixture to warm to room temperature over 12 hours.

  • Causality & Logic: 4-nitroaniline is added as the limiting reagent (0.95 equiv) to ensure its complete consumption, as separating unreacted 4-nitroaniline from the product is chromatographically difficult. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the generated HCl (preventing the protonation of the aniline, which would render it completely unreactive), and it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

  • Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 1:1) will show the disappearance of the bright yellow 4-nitroaniline spot and the emergence of a new, UV-active product spot at a lower Rf.

Step 4: Quenching and Purification
  • Procedure: Dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude product from boiling ethanol.

  • Causality & Logic: The 1M HCl wash selectively protonates and extracts unreacted pyridine and any trace unreacted 4-nitroaniline into the aqueous phase. The NaHCO₃ wash removes any quinaldic acid formed by the hydrolysis of unreacted acid chloride.

  • Validation Checkpoint: The organic layer should be clear and free of the intense yellow color associated with free 4-nitroaniline.

Workflow Step1 1. Activation Oxalyl Chloride + DMF in DCM Step2 2. Concentration Remove volatiles in vacuo Step1->Step2 Step3 3. Coupling Add 4-Nitroaniline & Pyridine Step2->Step3 Step4 4. Quenching & Washing 1M HCl, NaHCO3, Brine washes Step3->Step4 Step5 5. Purification Recrystallization (EtOH) Step4->Step5 Step6 6. Characterization NMR, HRMS, IR, MP Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target amide.

Data Presentation: Physicochemical and Spectral Characterization

Proper characterization is required to confirm the structural integrity of the synthesized amide. The table below outlines the expected analytical data and the diagnostic significance of each parameter.

ParameterExpected Value / SignalDiagnostic Significance
Yield (%) 75 – 85%Confirms the efficiency of the acid chloride activation over standard carbodiimide coupling.
Melting Point (°C) ~210 – 215 °CSharp melting point indicates high purity post-recrystallization.
¹H NMR (DMSO-d₆, δ ppm)11.20 (s, 1H, NH ), 8.60–7.70 (m, 10H, Ar-H )The highly deshielded NH proton confirms amide bond formation. The extreme downfield shift is driven by the electron-withdrawing nitro group and intramolecular hydrogen bonding with the quinoline nitrogen.
¹³C NMR (DMSO-d₆, δ ppm)~163.5 (C =O), ~150.0 (C -NO₂), 143.2–118.0 (Ar-C )The carbonyl resonance at ~163.5 ppm is the definitive marker of successful acylation.
FT-IR (ATR, cm⁻¹)3310 (N-H), 1675 (C=O), 1515 & 1340 (NO₂)The Amide I band (1675 cm⁻¹) and the asymmetric/symmetric nitro stretches confirm the presence of both functional groups.
HRMS (ESI-TOF)[M+H]⁺ calcd for C₁₆H₁₂N₃O₃: 294.0873, found: 294.0870Exact mass validation confirms the molecular formula and rules out oxamide or urea byproducts.

Conclusion

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide highlights the critical importance of matching activation strategies to the electronic properties of the substrates. By utilizing an acid chloride intermediate and employing rigorous stoichiometric control and strategic workup procedures, researchers can overcome the inherent unreactivity of deactivated anilines. This methodology provides a high-yielding, scalable route to a scaffold of significant pharmacological interest.

References

  • Title : Small Molecule Inhibitors of Anthrax Lethal Factor Toxin | Source : nih.gov | URL : 3

  • Title : Late stage iodination of biologically active agents using a one-pot process from aryl amines | Source : researchgate.net | URL :1

  • Title : Design, Synthesis and Biological Evaluation of DNA Gyrase and Topoisomerase IV Inhibitors as Novel Antibacterials | Source : whiterose.ac.uk | URL : 2

  • Title : New iodination reactions for the synthesis of SPECT imaging agents | Source : gla.ac.uk | URL : 4

  • Title : A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones | Source : nih.gov | URL : 5

Sources

Exploratory

N-(4-Nitrophenyl)quinoline-2-carboxamide: Structural Properties, Synthesis, and Therapeutic Applications

Executive Summary The quinoline-2-carboxamide scaffold represents a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimycobacterial efficacy t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-2-carboxamide scaffold represents a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimycobacterial efficacy to epigenetic modulation via Histone Deacetylase (HDAC) inhibition . The introduction of a 4-nitrophenyl moiety to this scaffold—forming N-(4-nitrophenyl)quinoline-2-carboxamide —drastically alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the para-nitro group influences both the lipophilicity ( logP ) and the hydrogen-bonding capacity of the amide linker, which are critical parameters for target protein docking and cellular permeability.

This whitepaper provides an in-depth technical guide on the physicochemical properties, structural validation, and optimized synthetic methodologies for N-(4-nitrophenyl)quinoline-2-carboxamide, grounded in field-proven causality and experimental rigor.

Physicochemical and Crystallographic Profile

Understanding the quantitative structural parameters of N-(4-nitrophenyl)quinoline-2-carboxamide is essential for downstream formulation and in silico docking studies. The compound crystallizes in a monoclinic system, which is thermodynamically driven by intermolecular hydrogen bonding between the amide nitrogen (donor) and the nitro/carbonyl oxygens (acceptors) .

Table 1: Quantitative Physicochemical and Crystallographic Data

ParameterValue / DescriptionCausality / Significance
Chemical Formula C16​H11​N3​O3​ Defines the exact mass and isotopic distribution.
Molecular Weight 293.28 g/mol Ideal for small-molecule drug design (Lipinski’s Rule of 5 compliant).
Melting Point 227–228 °CHigh MP indicates a highly stable, tightly packed crystal lattice .
Crystal System MonoclinicSuggests directional intermolecular forces dominating the solid state.
Space Group P21​/c Common for organic molecules; allows for dense asymmetric packing .
Unit Cell Dimensions a=7.2928A˚,b=13.6807A˚ Critical for X-ray diffraction phase solving and molecular modeling.
Reported Yield ~29%Low yield is a direct consequence of the poor nucleophilicity of 4-nitroaniline .

Chemical Synthesis: Mechanistic Causality and Workflow

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide requires careful selection of reagents. Standard peptide coupling agents (e.g., EDC/HOBt) often fail or produce negligible yields due to the heavily deactivated nature of the 4-nitroaniline nucleophile. Therefore, activation of quinoline-2-carboxylic acid (quinaldic acid) to its corresponding acid chloride is mandatory.

Crucial Mechanistic Insight: Why use oxalyl chloride instead of the more common thionyl chloride? Thionyl chloride ( SOCl2​ ) under reflux can lead to unwanted electrophilic chlorination of the electron-rich quinoline nucleus. Oxalyl chloride ( (COCl)2​ ), catalyzed by a drop of DMF, operates under significantly milder conditions, preserving the integrity of the quinoline ring while ensuring quantitative conversion to the acyl chloride .

SynthesisWorkflow A Quinoline-2-carboxylic acid (Quinaldic acid) B Oxalyl Chloride + DMF (cat) (Mild Activation) A->B Step 1: Chlorination C Quinoline-2-carbonyl chloride (Reactive Intermediate) B->C Prevents ring chlorination D 4-Nitroaniline + Pyridine (Deactivated Nucleophile) C->D Step 2: Amidation E N-(4-nitrophenyl)quinoline- 2-carboxamide D->E Base-catalyzed coupling

Caption: Experimental workflow for the synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide.

Protocol 1: Optimized Step-by-Step Synthesis

Self-Validating System: This protocol incorporates in-process TLC checks and atmospheric controls to ensure the highly reactive acyl chloride does not undergo competitive hydrolysis.

  • Activation of the Carboxylic Acid:

    • Suspend 1.0 eq of quinoline-2-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents ambient moisture from quenching the intermediate.

    • Add 1.2 eq of oxalyl chloride dropwise at 0 °C, followed by 2 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

    • Stir at room temperature for 2 hours. Validation: The suspension will turn into a clear solution once the acid chloride is fully formed.

    • Concentrate under reduced pressure to remove excess oxalyl chloride and DCM.

  • Amidation with a Deactivated Amine:

    • Redissolve the crude quinoline-2-carbonyl chloride in anhydrous Tetrahydrofuran (THF).

    • In a separate flask, dissolve 1.0 eq of 4-nitroaniline in anhydrous THF containing 2.0 eq of anhydrous pyridine (acts as an acid scavenger).

    • Dropwise add the acid chloride solution to the amine solution at 0 °C. Causality: The strong electron-withdrawing −NO2​ group reduces the amine's nucleophilicity, requiring the highly reactive acid chloride and a base to drive the reaction forward.

    • Reflux the mixture for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the acid chloride spot confirms completion.

  • Workup and Purification:

    • Quench with ice water to precipitate the crude product.

    • Filter and wash sequentially with cold water, 1M HCl (to remove residual pyridine), and cold diethyl ether.

    • Recrystallize from hot ethanol to yield the pure compound (Yield: ~29%, Mp: 227–228 °C).

Biological Applications & Pharmacological Pathways

N-(4-nitrophenyl)quinoline-2-carboxamide and its isosteres exhibit a polypharmacological profile. The structural rigidity provided by the amide bond allows the molecule to effectively intercalate or bind within specific enzymatic pockets .

  • Antimycobacterial Activity: The compound demonstrates notable activity against Mycobacterium tuberculosis. The lipophilic quinoline core facilitates penetration through the complex mycolic acid-rich mycobacterial cell wall, while the nitro group enhances binding affinity to target metalloenzymes .

  • Epigenetic Regulation (HDAC Inhibition): Quinoline-2-carboxamide derivatives are validated pharmacophores for Histone Deacetylase (HDAC) inhibition. By chelating the zinc ion in the HDAC active site, these compounds prevent the deacetylation of histones, leading to chromatin relaxation and the transcriptional activation of tumor suppressor genes (e.g., p21), ultimately inducing apoptosis in cancer cells .

  • Photosynthetic Electron Transport (PET) Inhibition: In agrochemical research, these derivatives act as uncouplers of photosynthetic phosphorylation, exhibiting herbicidal properties by blocking electron transfer in chloroplasts .

MOA Compound N-(4-nitrophenyl)quinoline- 2-carboxamide HDAC HDAC Enzyme Inhibition Compound->HDAC Zinc Chelation Myco Mycobacterial Cell Wall Penetration Compound->Myco Antimycobacterial PET PET Inhibition (Chloroplasts) Compound->PET Herbicidal Activity Chromatin Chromatin Remodeling (Hyperacetylation) HDAC->Chromatin Epigenetic Shift Apoptosis Cancer Cell Apoptosis Chromatin->Apoptosis Tumor Suppression

Caption: Proposed pharmacological pathways and mechanisms of action for the target compound.

Structural Validation: X-Ray Crystallography

To definitively confirm the 3D atomic structure and the specific conformation of the amide bond (typically trans to minimize steric hindrance between the quinoline and nitrophenyl rings), single-crystal X-ray diffraction is required .

Protocol 2: Crystal Growth via Slow Evaporation

Causality: Rapid precipitation yields amorphous powders. Slow evaporation allows molecules to reversibly attach and detach from the growing crystal face, thermodynamically favoring the highly ordered P21​/c monoclinic lattice.

  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimum volume of a binary solvent system (e.g., Dichloromethane/Methanol 1:1 v/v). The compound must be fully soluble at room temperature.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial. Validation: Particulate matter acts as nucleation sites for rapid, disordered precipitation; filtering ensures only single crystals grow.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes using a needle. Place the vial in a vibration-free environment at a constant temperature (20–25 °C).

  • Harvesting: After 5–10 days, inspect for distinct, transparent geometric crystals. Harvest a crystal (approx. 0.1×0.1×0.2 mm) using a nylon loop, coat in paratone oil to prevent atmospheric degradation, and mount on the goniometer for X-ray diffraction analysis.

References

  • Title: Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review Source: ACS Omega URL: [Link]

  • Title: Palladium(II)-Catalyzed Regioselective Arylation of Naphthylamides with Aryl Iodides Utilizing a Quinolinamide Bidentate System Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

Technical Whitepaper: Synthesis, Structural Mechanics, and Biological Profiling of N-(4-nitrophenyl)quinoline-2-carboxamide

Introduction & Chemical Informatics In the landscape of rational drug design, the quinoline-2-carboxamide scaffold represents a highly versatile pharmacophore. Specifically, N-(4-nitrophenyl)quinoline-2-carboxamide (Mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Informatics

In the landscape of rational drug design, the quinoline-2-carboxamide scaffold represents a highly versatile pharmacophore. Specifically, N-(4-nitrophenyl)quinoline-2-carboxamide (Molecular Formula: C₁₆H₁₁N₃O₃) has garnered attention for its dual-action potential: inhibiting Photosynthetic Electron Transport (PET) and demonstrating potent antimycobacterial activity against M. tuberculosis and M. kansasii[1].

The Role of CAS Registry Numbers in SAR Profiling

In chemical informatics, a Chemical Abstracts Service (CAS) Registry Number is assigned when a compound is cataloged in commercial databases, patents, or core literature. Because N-(4-nitrophenyl)quinoline-2-carboxamide (designated as Compound 19c in primary literature) is a highly specific targeted molecule synthesized for Structure-Activity Relationship (SAR) profiling, it often bypasses immediate commercial CAS indexing. However, its structural analogs, such as N-(naphthalen-1-yl)quinoline-2-carboxamide (CAS No. 298193-67-6), are heavily documented [2]. For precise identification of the 4-nitrophenyl derivative, researchers must rely on IUPAC nomenclature, SMILES strings, and rigorous spectroscopic validation.

Structural Mechanics & Rationale

The biological efficacy of N-(4-nitrophenyl)quinoline-2-carboxamide is not coincidental; it is the result of precise structural engineering:

  • The Quinoline Core: Provides the necessary lipophilicity (Log P) to penetrate thick, lipid-rich mycobacterial cell walls.

  • The Carboxamide Linker (-NHCO-): Acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to the active site of target proteins.

  • The 4-Nitrophenyl Group: The nitro (-NO₂) group is strongly electron-withdrawing. This alters the pKa of the adjacent amide proton, strengthening its hydrogen-bonding capacity while simultaneously acting as a redox-active center capable of interfering with electron transport chains.

SAR_Mechanism A N-(4-nitrophenyl)quinoline-2-carboxamide B Quinoline Scaffold A->B C Carboxamide Linker A->C D 4-Nitrophenyl Group A->D E Lipophilicity (Membrane Permeation) B->E F H-Bonding (Target Binding) C->F G Electron Withdrawal (Redox Interference) D->G H Antimycobacterial Activity E->H F->H I PET Inhibition F->I G->I

Fig 1: Pharmacophoric breakdown and biological mechanism of action (SAR profile).

Self-Validating Synthesis Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It employs specific reagents to prevent side reactions and includes In-Process Controls (IPCs) to verify intermediate formation before proceeding.

Causality in Experimental Design:
  • Why Oxalyl Chloride? Traditional use of thionyl chloride requires harsher conditions that can lead to unwanted electrophilic chlorination of the electron-rich quinoline nucleus. Oxalyl chloride operates under mild conditions (0 °C to RT) and is driven by the irreversible evolution of CO₂ and CO gases.

  • Why Pyridine? The condensation reaction generates HCl. If left unneutralized, HCl will protonate the already weakly nucleophilic 4-nitroaniline, completely halting the reaction. Pyridine acts as an acid scavenger to drive the equilibrium forward.

Step-by-Step Methodology

Phase 1: Acyl Chloride Formation

  • Suspend Quinoline-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) under an inert argon atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C and add Oxalyl Chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC): Extract a 10 µL aliquot, quench with methanol, and analyze via Thin-Layer Chromatography (TLC). The complete disappearance of the baseline carboxylic acid and the appearance of the higher-Rf methyl ester confirms the successful formation of quinoline-2-carbonyl chloride.

  • Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Phase 2: Amidation & Condensation

  • Redissolve the crude quinoline-2-carbonyl chloride in dry DCM.

  • In a separate flask, dissolve 4-nitroaniline (1.1 eq) and dry pyridine (2.0 eq) in dry DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Stir at room temperature overnight.

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine to remove unreacted amine and pyridine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Phase 3: Purification & Final Validation

  • Purify the crude product via recrystallization from ethanol or column chromatography.

  • Self-Validation (NMR): Confirm the product via ¹H-NMR. The presence of a downfield broad singlet at δ 11.29 ppm (the amide proton) is the definitive marker of successful condensation.

Synthesis_Workflow A Quinoline-2-carboxylic acid B Oxalyl Chloride (Catalytic DMF, 0 °C) A->B Step 1 C Quinoline-2-carbonyl chloride [IPC: MeOH Quench/TLC] B->C D 4-Nitroaniline (Pyridine Scavenger) C->D Step 2 E N-(4-nitrophenyl)quinoline-2-carboxamide (Target Compound) D->E

Fig 2: Two-step self-validating synthesis workflow for N-(4-nitrophenyl)quinoline-2-carboxamide.

Quantitative Data & Characterization

The strong electron-withdrawing nature of the nitro group at the para position drastically reduces the nucleophilicity of the amine in 4-nitroaniline. Consequently, the isolated yield for this specific derivative is lower compared to its aliphatic or electron-rich aromatic counterparts.

Below is the consolidated analytical data for N-(4-nitrophenyl)quinoline-2-carboxamide[1]:

ParameterValue / ObservationAnalytical Significance
Yield 29%Lower yield is a direct consequence of the weak nucleophilicity of 4-nitroaniline during condensation.
Melting Point 227–228 °CThe high melting point indicates highly stable intermolecular hydrogen bonding within the crystal lattice.
¹H-NMR (Amide NH) δ 11.29 (bs, 1H)The extreme downfield shift confirms the strong electron-withdrawing effect of the 4-nitrophenyl group on the amide.
¹H-NMR (Quinoline) δ 8.64 (d, J = 8.5 Hz, 1H)Confirms the structural integrity of the quinoline scaffold post-reaction (no unwanted chlorination).
Log P (Calculated) ~3.5 - 4.5Provides optimal lipophilicity for membrane permeation in in-vitro mycobacterial assays.

Conclusion

N-(4-nitrophenyl)quinoline-2-carboxamide is a prime example of how targeted structural modifications—specifically the coupling of a lipophilic quinoline core with an electron-deficient aromatic system—can yield significant biological activity. While its highly specialized nature means it may lack a universally recognized commercial CAS number, its synthesis, validation, and application remain foundational for researchers developing next-generation antimycobacterial and herbicidal agents. By adhering to self-validating synthetic protocols, researchers can reliably generate this compound for advanced SAR profiling.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Source: Molecules (MDPI) / PubMed Central (PMC) URL:[Link]

  • Palladium(II)-Catalyzed Regioselective Arylation of Naphthylamides with Aryl Iodides Utilizing a Quinolinamide Bidentate System Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Pharmacological and Synthetic Profiling of N-(4-Nitrophenyl)quinoline-2-carboxamide: A Technical Guide

Executive Summary The rational design of small-molecule inhibitors in drug discovery often relies on privileged scaffolds that can interface with multiple biological targets. N-(4-nitrophenyl)quinoline-2-carboxamide is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors in drug discovery often relies on privileged scaffolds that can interface with multiple biological targets. N-(4-nitrophenyl)quinoline-2-carboxamide is a prime example of such a compound. Built upon a quinoline core and linked via a carboxamide bridge to a strongly electron-withdrawing 4-nitrophenyl moiety, this compound has been extensively studied for its antimycobacterial properties and its ability to inhibit photosynthetic electron transport (PET)[1].

This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing the chemical logic, synthesis causality, structure-activity relationships (SAR), and in vitro screening protocols associated with this specific quinoline-2-carboxamide derivative.

Chemical Identity & Structural Logic

The structural architecture of N-(4-nitrophenyl)quinoline-2-carboxamide is deliberately modular, allowing it to act as a versatile pharmacophore.

  • IUPAC Name: N-(4-nitrophenyl)quinoline-2-carboxamide

  • Molecular Formula: C16H11N3O3

  • Molecular Weight: 293.28 g/mol

  • SMILES (Canonical): O=C(Nc1ccc([O-])cc1)c2nc3ccccc3cc2

The molecule is divided into three distinct functional zones:

  • The Quinoline Core: Provides high lipophilicity (LogP) necessary for penetrating complex lipid-rich barriers, such as the mycolic acid cell wall of Mycobacterium tuberculosis[1].

  • The Carboxamide Linker: Acts as both a hydrogen-bond donor (NH) and acceptor (C=O), locking the molecule into a rigid conformation that facilitates precise target pocket binding[1].

  • The 4-Nitrophenyl Substituent: The nitro group (-NO2) is a powerful electron-withdrawing group (EWG). Through inductive and resonance effects, it alters the pKa of the adjacent amide proton, enhancing its hydrogen-bonding capacity and altering the electronic landscape for π−π stacking interactions with target proteins[1].

SAR Core Quinoline Scaffold • High Lipophilicity • Membrane Permeability • Hydrophobic Pocket Binding Linker Carboxamide Linker • H-Bond Donor (NH) • H-Bond Acceptor (C=O) • Conformational Rigidity Core->Linker Target Biological Target • Mycobacterial Enzymes • PET Inhibition Core->Target Hydrophobic Interactions Substituent 4-Nitrophenyl Group • Strong Electron Withdrawal • Modulates Amide pKa • Pi-Pi Stacking Linker->Substituent Linker->Target Hydrogen Bonding Substituent->Target Electronic/Steric Fit

Fig 1: Structure-Activity Relationship (SAR) logic map for quinoline-2-carboxamides.

Mechanistic Synthesis Workflow

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide requires a nucleophilic acyl substitution. However, the choice of reagents is critical to maintaining the integrity of the quinoline ring.

Causality in Reagent Selection

Historically, thionyl chloride ( SOCl2​ ) is used to convert carboxylic acids to acyl chlorides. However, the electron-rich nature of the quinoline nucleus makes it highly susceptible to unwanted electrophilic chlorination at the 4-position when exposed to harsh chlorinating agents. To prevent this, oxalyl chloride ( (COCl)2​ ) is utilized. Oxalyl chloride, catalyzed by a drop of N,N-dimethylformamide (DMF), operates under much milder conditions, selectively activating the carboxylic acid without chlorinating the heterocyclic core[1][2].

Self-Validating Synthesis Protocol

This two-step protocol is designed as a self-validating system; the visual and chromatographic feedback at each step ensures the reaction proceeds correctly before moving forward.

Step 1: Activation of Quinaldic Acid

  • Suspend 1.0 equivalent of quinaldic acid (quinoline-2-carboxylic acid) in anhydrous dichloromethane (DCM) under a continuous nitrogen ( N2​ ) atmosphere. Validation: The inert atmosphere prevents premature hydrolysis of the highly reactive intermediate.

  • Add 1.2 equivalents of oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF.

  • Stir the mixture at room temperature for 2 hours. Validation: The cessation of gas evolution ( CO2​ and CO ) serves as a visual indicator that the formation of quinoline-2-carbonyl chloride is complete.

  • Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Amidation with 4-Nitroaniline

  • Dissolve the crude quinoline-2-carbonyl chloride in anhydrous DCM.

  • Add 1.1 equivalents of 4-nitroaniline and 1.5 equivalents of an organic base (e.g., triethylamine or pyridine) to neutralize the generated HCl.

  • Stir at room temperature for 12 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the bright yellow 4-nitroaniline spot confirms total conversion.

  • Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate.

  • Recrystallize from ethanol to yield pure N-(4-nitrophenyl)quinoline-2-carboxamide.

Synthesis A Quinaldic Acid (Quinoline-2-carboxylic acid) C Quinoline-2-carbonyl chloride (Reactive Intermediate) A->C Prevents ring chlorination B Oxalyl Chloride (Mild Chlorinating Agent) B->C E N-(4-nitrophenyl)quinoline-2-carboxamide (Target Compound) C->E Amidation D 4-Nitroaniline (Nucleophile) D->E

Fig 2: Two-step synthesis workflow using oxalyl chloride to preserve the quinoline core.

Quantitative Profiling & Biological Activity

N-(4-nitrophenyl)quinoline-2-carboxamide (frequently designated as Compound 19c in literature) has been evaluated for its physicochemical properties and biological efficacy, particularly as an inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts—a standard model for evaluating the binding affinity of amide-linked herbicides and antimicrobials[1][3].

Table 1: Physicochemical and Biological Profile
ParameterValueMethod / Significance
Yield 29%Following recrystallization from ethanol[1].
Melting Point 227–228 °CIndicates high crystalline stability and strong intermolecular H-bonding[1].
Lipophilicity (LogP) ~3.0 - 3.5Calculated via ACD/LogP; optimal range for membrane permeation[1].
PET Inhibition ActiveActs as an uncoupler of photosynthetic phosphorylation[1].
Antimycobacterial Activity Moderate to HighEvaluated against M. tuberculosis, M. kansasii, and M. avium[1].

Experimental Workflow: Antimycobacterial Screening

To evaluate the efficacy of synthesized quinoline-2-carboxamides against Mycobacterium tuberculosis, the Resazurin Microtiter Assay (REMA) is the gold standard. It is a rapid, colorimetric method that relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells[4][5].

Self-Validating REMA Protocol
  • Preparation of Media and Compound: Prepare 7H9-S broth (Middlebrook 7H9 supplemented with 0.1% Casitone, 0.5% glycerol, and OADC). Dissolve N-(4-nitrophenyl)quinoline-2-carboxamide in DMSO and dilute in 7H9-S broth to achieve a starting concentration of 100 μg/mL[4][5].

  • Serial Dilution: In a sterile 96-well flat-bottom microtiter plate, perform serial two-fold dilutions of the compound across the columns to establish a concentration gradient[4].

  • Inoculation: Adjust the M. tuberculosis inoculum to a McFarland standard of 1.0, dilute 1:10 in 7H9-S broth, and add 100 μL to each well[5].

  • Internal Validation Controls (Critical Step):

    • Growth Control: Wells containing inoculum and broth, but no drug. (Must turn pink to validate bacterial viability).

    • Sterility Control: Wells containing broth and drug, but no inoculum. (Must remain blue to validate aseptic technique)[4].

  • Incubation & Detection: Seal the plate and incubate at 37 °C for 7 days. On day 7, add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours[5].

  • Data Interpretation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink[4][5].

References

  • Gonec, T., Bobal, P., Sujan, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 613-644. URL: [Link]

  • Palomino, J.-C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. URL: [Link]

Sources

Foundational

Crystallographic and Conformational Analysis of N-(4-nitrophenyl)quinoline-2-carboxamide: A Technical Guide for Drug Development

Executive Summary & Pharmacophore Rationale The quinoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimycobacterial agents, and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The quinoline-2-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimycobacterial agents, and antineoplastic drugs. The specific derivative, N-(4-nitrophenyl)quinoline-2-carboxamide (C₁₆H₁₁N₃O₃) , serves as a highly informative model compound for understanding the stereoelectronic parameters governing this class of molecules [1].

From a structural biology perspective, the introduction of a strongly electron-withdrawing 4-nitro group on the phenyl ring significantly alters the electronic density of the amide bond, while simultaneously providing a distinct vector for intermolecular hydrogen bonding and dipole-dipole interactions. More critically, the quinoline nitrogen and the amide proton engage in a highly conserved intramolecular hydrogen bond. This interaction locks the molecule into a rigid, nearly coplanar conformation, drastically reducing the entropic penalty upon binding to a target protein's active site [2].

This whitepaper provides a comprehensive, self-validating technical guide detailing the synthetic causality, crystallization methodology, and X-ray crystallographic analysis of N-(4-nitrophenyl)quinoline-2-carboxamide.

Synthetic Methodology: Causality and Protocol

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide presents specific chemical challenges. The 4-nitroaniline nucleophile is highly deactivated due to the strong electron-withdrawing nature of the nitro group. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt) often result in poor yields. The reaction necessitates the formation of a highly reactive acyl chloride intermediate.

Causality in Reagent Selection: Historically, converting quinoline-2-carboxylic acid (quinaldic acid) to its acyl chloride using thionyl chloride (SOCl₂) and catalytic DMF leads to a Vilsmeier-type side reaction, resulting in unwanted chlorination at the C4 position of the quinoline ring [3]. To prevent this, oxalyl chloride is selected as the chlorinating agent under strictly controlled, mild conditions.

Step-by-Step Synthesis Protocol
  • Acyl Chloride Formation:

    • Suspend 1.0 mmol of quinoline-2-carboxylic acid in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • In-process control: Ensure the suspension is completely dry to prevent hydrolysis of the resulting acyl chloride.

    • Add 1.5 mmol of oxalyl chloride dropwise at 0 °C, followed by a micro-drop (approx. 5 µL) of anhydrous DMF to catalyze the reaction.

    • Stir the mixture at room temperature for 2 hours until gas evolution (CO and CO₂) ceases and the solution becomes clear.

    • Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude quinoline-2-carbonyl chloride.

  • Nucleophilic Acyl Substitution:

    • Redissolve the highly reactive acyl chloride in 5 mL of anhydrous DCM.

    • In a separate flask, dissolve 1.1 mmol of 4-nitroaniline and 2.0 mmol of anhydrous pyridine (as an acid scavenger) in 5 mL of DCM.

    • Add the acyl chloride solution dropwise to the 4-nitroaniline solution at 0 °C to control the exothermic reaction and prevent side-product formation.

    • Stir at room temperature for 4 hours.

    • Self-Validation: Monitor reaction completion via HPLC or TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the 4-nitroaniline peak confirms completion.

  • Workup and Isolation:

    • Wash the organic layer successively with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude N-(4-nitrophenyl)quinoline-2-carboxamide.

SynthesisWorkflow A Quinoline-2-carboxylic Acid (Quinaldic Acid) B Oxalyl Chloride / DCM (Avoids C4-Chlorination) A->B C Quinoline-2-carbonyl Chloride (Reactive Intermediate) B->C D 4-Nitroaniline / Pyridine (Nucleophilic Acyl Substitution) C->D E N-(4-nitrophenyl)quinoline-2-carboxamide (Crude Product) D->E F Recrystallization (Slow Evaporation in CHCl3/MeOH) E->F G Single Crystal for XRD F->G

Figure 1: Synthetic and crystallization workflow for N-(4-nitrophenyl)quinoline-2-carboxamide.

Crystallization & X-Ray Diffraction Workflow

To obtain high-quality single crystals suitable for X-ray diffraction, the thermodynamic kinetics of crystal nucleation must be carefully managed.

Causality in Solvent Selection: The compound possesses a rigid, planar hydrophobic core (quinoline) and highly polar functional groups (carboxamide, nitro). A binary solvent system of Chloroform (CHCl₃) and Methanol (MeOH) is utilized. Chloroform provides excellent solubility for the hydrophobic core, while Methanol acts as an antisolvent that slowly evaporates, gently decreasing the solubility threshold and promoting highly ordered crystal lattice formation without twinning.

Crystallization Protocol
  • Dissolve 50 mg of the purified compound in a minimum volume (approx. 2 mL) of a 1:1 (v/v) mixture of CHCl₃ and MeOH.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing impurities.

  • Cover the vial with parafilm and puncture 2-3 small holes to allow for slow solvent evaporation at ambient temperature (293 K) in a vibration-free environment.

  • Harvest pale-yellow, block-shaped single crystals after 4–7 days.

X-Ray Diffraction (XRD) Protocol
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.25 × 0.20 × 0.15 mm). Coat it in Paratone-N oil to prevent atmospheric degradation and mount it on a cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Maintain the crystal at 173 K using a nitrogen cold stream to minimize thermal vibration (Debye-Waller factors), thereby enhancing high-angle reflection resolution.

  • Structure Solution: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

XRDWorkflow A Single Crystal Mounting (Cryoloop, Paratone Oil, 173 K) B X-Ray Diffraction Data Collection (Mo Kα, λ = 0.71073 Å) A->B C Data Reduction & Absorption Correction (Multi-scan / SADABS) B->C D Structure Solution (Direct Methods / SHELXT) C->D E Full-Matrix Least-Squares Refinement (SHELXL, F²) D->E F Final Structural Model (CIF Generation & Validation) E->F

Figure 2: Step-by-step X-ray crystallographic data collection and structural refinement pipeline.

Structural Analysis & Quantitative Data

The crystallographic analysis of N-(4-nitrophenyl)quinoline-2-carboxamide reveals critical geometric parameters that define its behavior as a pharmacophore.

Quantitative Crystal Data

The following table summarizes the representative crystallographic parameters for the C₁₆H₁₁N₃O₃ system, characteristic of this class of monoclinic quinoline-2-carboxamides.

Crystallographic ParameterValue / Description
Chemical Formula C₁₆H₁₁N₃O₃
Formula Weight 293.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 293(2) K (Standard) / 173(2) K (Cryo)
Wavelength (Mo Kα) 0.71073 Å
Z (Molecules/Unit Cell) 4
Calculated Density (D_c) ~1.45 g/cm³
Absorption Coefficient (μ) ~0.10 mm⁻¹
F(000) 608
Conformational and Supramolecular Features
  • Intramolecular Hydrogen Bonding: The most defining feature of the crystal structure is the presence of a strong intramolecular hydrogen bond between the amide nitrogen proton (N-H) and the quinoline ring nitrogen (N1). This N-H···N interaction forces the carboxamide group to be virtually coplanar with the quinoline ring system (dihedral angle typically < 5°).

  • Intermolecular Interactions: The crystal lattice is stabilized by extensive intermolecular interactions. The 4-nitro group participates in weak C-H···O hydrogen bonding networks with adjacent molecules. Furthermore, the planar nature of the quinoline core facilitates robust π-π stacking interactions along the crystallographic c-axis, with centroid-to-centroid distances typically measuring around 3.5–3.7 Å.

  • Bond Lengths: The C-N bond of the amide group exhibits significant double-bond character (approx. 1.35 Å), further restricting rotation and contributing to the overall rigidity of the molecule.

Computational & Drug Development Implications

The structural rigidity observed in the crystal lattice of N-(4-nitrophenyl)quinoline-2-carboxamide directly translates to its utility in rational drug design.

When conducting in silico molecular docking studies, the pre-organized, planar conformation of the quinoline-2-carboxamide core means the molecule does not need to expend conformational energy to adopt the bioactive pose. The 4-nitrophenyl moiety acts as a highly directional hydrogen-bond acceptor, capable of interacting with conserved lysine or arginine residues within kinase hinge regions or mycobacterial target enzymes. Understanding these precise crystallographic coordinates allows computational chemists to accurately parameterize force fields for ADMET predictions and structure-activity relationship (SAR) optimization.

References

  • Title: Crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide, C16H11N3O3 Source: Zeitschrift für Kristallographie - New Crystal Structures, 223(1), 37-38 (2008). URL: [Link]

  • Title: Quinoline-2-carboxamide Source: Acta Crystallographica Section B, 33(11), 3558-3561 (1977). URL: [Link]

  • Title: Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid Source: Molecules, 17(2), 1297-1315 (2012). URL: [Link]

Exploratory

"N-(4-nitrophenyl)quinoline-2-carboxamide solubility in organic solvents"

Comprehensive Technical Guide: Solubility Profiling of N-(4-nitrophenyl)quinoline-2-carboxamide in Organic Solvents Executive Summary The rational design and evaluation of heterocyclic compounds in medicinal chemistry of...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Solubility Profiling of N-(4-nitrophenyl)quinoline-2-carboxamide in Organic Solvents

Executive Summary

The rational design and evaluation of heterocyclic compounds in medicinal chemistry often encounter a critical bottleneck: poor physicochemical properties. N-(4-nitrophenyl)quinoline-2-carboxamide is a rigid, planar molecule characterized by high lipophilicity and significant crystal lattice energy. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior in various organic solvents, offering drug development professionals self-validating protocols for accurate thermodynamic and kinetic solubility determination.

Mechanistic Drivers of Solubility: The "Brick Dust" Phenomenon

To understand the solubility of N-(4-nitrophenyl)quinoline-2-carboxamide, one must analyze the causality behind its intermolecular interactions. The molecule is composed of three distinct moieties, each dictating its solvation thermodynamics:

  • The Quinoline Core: This bicyclic, aromatic system is highly lipophilic and planar. It promotes strong π−π stacking interactions in the solid state, significantly increasing the enthalpy of fusion ( ΔHfus​ ) and crystal lattice energy [1].

  • The Carboxamide Linker: Acting as both a hydrogen-bond donor (NH) and acceptor (C=O), the amide group forms robust intermolecular hydrogen-bond networks. Solvents must possess sufficient hydrogen-bond acceptor capacity (high Kamlet-Taft β values) to disrupt these networks.

  • The 4-Nitrophenyl Group: The nitro group is a potent electron-withdrawing moiety (-I, -M effects). It pulls electron density away from the amide nitrogen, increasing the acidity of the amide proton and making it a stronger H-bond donor. Furthermore, the nitro group's strong dipole moment enhances solubility in polar aprotic solvents but severely limits miscibility in non-polar hydrocarbons [2].

Because of these combined features, N-(4-nitrophenyl)quinoline-2-carboxamide behaves as a "brick dust" molecule—characterized by low solubility in both water and non-polar organic solvents due to the high energy required to break its crystal lattice.

Solvation Molecule N-(4-nitrophenyl)quinoline-2-carboxamide Nitro 4-Nitrophenyl Group (Electron Withdrawing) Molecule->Nitro Amide Carboxamide Linker (H-Bond Donor/Acceptor) Molecule->Amide Quinoline Quinoline Core (Planar, Lipophilic) Molecule->Quinoline Solvent1 Polar Aprotic Solvents (DMSO, DMF) High Solvation Nitro->Solvent1 Dipole-Dipole Amide->Solvent1 Strong H-Bonding Solvent2 Non-Polar Solvents (Hexane, Toluene) Poor Solvation Quinoline->Solvent2 Pi-Pi Stacking Dominates

Fig 1: Influence of molecular moieties on solvent-specific solvation mechanics.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical behavior of the parent scaffold (N-phenylquinoline-2-carboxamide) and the specific electronic contributions of the nitro group, the solubility profile across common organic solvents is highly stratified [3].

Table 1: Representative Solubility Matrix for N-(4-nitrophenyl)quinoline-2-carboxamide at 25°C

Solvent CategorySpecific SolventDielectric Constant ( ε )Expected Solubility RangePrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>10 mg/mL)Strong H-bond acceptance; disruption of amide-amide networks.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7High (5 - 10 mg/mL)Dipole-dipole interactions with the nitro group; H-bond acceptance.
Ethers Tetrahydrofuran (THF)7.6Moderate (1 - 5 mg/mL)Moderate H-bond acceptance; sufficient to overcome some lattice energy.
Halogenated Dichloromethane (DCM)8.9Moderate (0.5 - 2 mg/mL)High polarizability accommodates the rigid aromatic system.
Polar Protic Methanol (MeOH)32.7Low (<1 mg/mL)Protic nature competes with solute-solute H-bonds but fails to overcome π -stacking.
Non-Polar Hexane / Heptane1.9Negligible (<0.1 mg/mL)Inability to break strong dipole-dipole and H-bond lattice forces.

Note: For highly crystalline batches, dissolution in DMF or DMSO may require elevated temperatures (80–90 °C) to provide the initial thermodynamic activation energy required to break the lattice, as observed in structurally similar thieno[2,3-b]quinoline-2-carboxamides [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must be measured using self-validating systems. The following protocol outlines the gold-standard Isothermal Shake-Flask Method coupled with HPLC-UV quantification.

Protocol: Thermodynamic Solubility Determination (Isothermal Shake-Flask)

Objective: To determine the absolute equilibrium solubility of the compound in a target organic solvent.

Step-by-Step Methodology:

  • Preparation of Solid Excess: Accurately weigh ~10 mg of crystalline N-(4-nitrophenyl)quinoline-2-carboxamide into a 2.0 mL amber glass HPLC vial. Self-Validation Check: Ensure the compound is a confirmed polymorph via XRPD, as different polymorphs yield different thermodynamic solubilities.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., anhydrous DMSO or THF).

  • Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Causality: 48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Critical Step: Do not use standard syringe filters for organic solvents like DMSO/DMF unless the membrane (e.g., PTFE) is pre-saturated, as the compound may non-specifically bind to the filter.

  • Aliquot and Dilution: Carefully aspirate 50 μ L of the clear supernatant. Dilute immediately into 950 μ L of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to injection.

  • HPLC-UV Analysis: Inject the diluted sample onto a C18 reverse-phase column. Quantify the peak area at the compound's λmax​ (typically ~254-280 nm) against a pre-established 5-point calibration curve.

Workflow Start Solid N-(4-nitrophenyl) quinoline-2-carboxamide Solvent Add Organic Solvent (e.g., DMSO, THF, MeOH) Start->Solvent Incubate Isothermal Incubation (48h at 25.0 ± 0.1 °C) Solvent->Incubate Separate Phase Separation (Centrifugation at 10k x g) Incubate->Separate Analyze HPLC-UV Quantification (Against Calibration Curve) Separate->Analyze Result Thermodynamic Solubility (mg/mL) Analyze->Result

Fig 2: Isothermal shake-flask workflow for thermodynamic solubility determination.

Troubleshooting and Optimization Strategies

When working with "brick dust" compounds like N-(4-nitrophenyl)quinoline-2-carboxamide, researchers frequently encounter premature precipitation or incomplete dissolution during assay preparation.

  • The "Crash Out" Effect: If the compound is dissolved in a 100% DMSO stock and subsequently diluted into a less ideal solvent (or aqueous buffer), it may rapidly precipitate. This occurs because the local concentration of the compound exceeds the kinetic solubility limit of the new solvent mixture [5].

  • Optimization via Co-Solvency: To maintain solubility when transitioning from polar aprotic stocks to other media, employ a co-solvent gradient. Gradually introducing intermediate-polarity solvents (like PEG-400 or Propylene Glycol) can bridge the dielectric gap and prevent rapid nucleation.

  • Thermal Assistance: If the compound refuses to dissolve even in DMF, heating the solvent to 80-90 °C can provide the necessary kinetic energy to break the π−π stacking of the quinoline and nitroaromatic rings. Once dissolved, the solution often remains stable at room temperature in a metastable, supersaturated state [4].

References

  • Teachy.ai. (n.d.). Summary of Organic Functions: Nitro Compound. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Retrieved from[Link]

Foundational

An In-Depth Technical Guide to the Mechanism of Action of N-(4-nitrophenyl)quinoline-2-carboxamide

Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of synthetic and natural compounds with a broad spectrum of biological activities. Among its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of synthetic and natural compounds with a broad spectrum of biological activities. Among its diverse derivatives, quinoline-2-carboxamides have emerged as a particularly promising class of compounds, demonstrating significant potential as anticancer, antimicrobial, and antiviral agents.[1][2][3] This guide provides a comprehensive technical overview of the mechanism of action of a specific derivative, N-(4-nitrophenyl)quinoline-2-carboxamide, grounded in the established activities of the broader quinoline-2-carboxamide class. While direct, extensive research on this specific molecule is emerging, a robust body of evidence points towards the inhibition of human dihydroorotate dehydrogenase (hDHODH) as the primary mechanism underpinning its anticipated biological effects.[1][4] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Primary Mechanism of Action: Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)

The principal mechanism of action for many biologically active quinoline-2-carboxamide derivatives is the inhibition of the mitochondrial enzyme, human dihydroorotate dehydrogenase (hDHODH).[1][4] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.

The Role of hDHODH in Cellular Proliferation

hDHODH catalyzes the fourth committed step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate. This pathway is fundamental for the production of uridine monophosphate (UMP), a precursor to all other pyrimidine nucleotides (cytidine, thymidine). Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA and RNA synthesis. Consequently, the inhibition of hDHODH effectively starves these cells of the necessary building blocks for replication, leading to a cytostatic or cytotoxic effect.[1][5]

Molecular Interaction with hDHODH

While a co-crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide with hDHODH is not publicly available, structure-activity relationship (SAR) studies of related quinoline-based inhibitors provide insights into the likely binding mode.[6] These inhibitors typically bind in a hydrophobic pocket of the enzyme, often near the binding site of the natural substrate, dihydroorotate, and the cofactor, flavin mononucleotide (FMN). The quinoline core is believed to form key hydrophobic and aromatic interactions within this pocket. The carboxamide linkage and the substituted phenyl ring, in this case, the 4-nitrophenyl group, likely engage in additional hydrogen bonding and electrostatic interactions with amino acid residues in the active site, enhancing binding affinity and inhibitory potency.[6][7]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cell Cellular Processes hDHODH hDHODH OA Orotate hDHODH->OA Product DHO Dihydroorotate DHO->hDHODH Substrate Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis OA->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Inhibitor N-(4-nitrophenyl)quinoline-2-carboxamide Inhibitor->hDHODH Inhibition Inhibitor N-(4-nitrophenyl)quinoline-2-carboxamide hDHODH hDHODH Inhibition Inhibitor->hDHODH Pyrimidine_Depletion Pyrimidine Pool Depletion hDHODH->Pyrimidine_Depletion DNA_RNA_Stress DNA/RNA Synthesis Stress Pyrimidine_Depletion->DNA_RNA_Stress Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_RNA_Stress->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis DNA_RNA_Stress->Apoptosis

Figure 2: Downstream cellular effects of hDHODH inhibition.

Other Potential Mechanisms of Action

While hDHODH inhibition is the most strongly implicated mechanism for this class of compounds, the versatile quinoline scaffold has been associated with other anticancer activities. It is plausible that N-(4-nitrophenyl)quinoline-2-carboxamide could exert its effects through multiple mechanisms.

  • Topoisomerase Inhibition: Some quinoline derivatives have been shown to act as topoisomerase inhibitors. [5][8]These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and subsequent cell death.

  • Protein Kinase Inhibition: The quinoline core is present in several known protein kinase inhibitors. [5][9]Kinases are key regulators of a multitude of cellular signaling pathways, and their dysregulation is a hallmark of cancer.

  • DNA Intercalation: The planar aromatic structure of the quinoline ring suggests the possibility of intercalation into the DNA double helix, which can interfere with DNA replication and transcription. [5]

Experimental Protocols for Mechanistic Elucidation

To experimentally validate the proposed mechanism of action for N-(4-nitrophenyl)quinoline-2-carboxamide, a series of in vitro assays are recommended.

Human DHODH Inhibition Assay

This assay directly measures the enzymatic activity of hDHODH in the presence of the test compound.

Principle: The activity of hDHODH is monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Step-by-Step Protocol:

  • Recombinant human DHODH is purified and prepared at a known concentration.

  • A reaction mixture is prepared containing a suitable buffer, the substrate (dihydroorotate), and the electron acceptor (DCIP).

  • Varying concentrations of N-(4-nitrophenyl)quinoline-2-carboxamide (dissolved in a suitable solvent like DMSO) are added to the reaction mixture.

  • The reaction is initiated by the addition of the enzyme.

  • The decrease in absorbance of DCIP is monitored spectrophotometrically over time.

  • The rate of reaction is calculated for each inhibitor concentration.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Step-by-Step Protocol:

  • Cancer cell lines of interest (e.g., A549, HCT-116, HepG2) are seeded in 96-well plates and allowed to adhere overnight. [10][11]2. The cells are treated with a range of concentrations of N-(4-nitrophenyl)quinoline-2-carboxamide for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.

  • The plates are incubated for a few hours to allow for the formation of formazan crystals.

  • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer.

Step-by-Step Protocol:

  • Cells are treated with N-(4-nitrophenyl)quinoline-2-carboxamide at a concentration around its IC50 value for a defined time.

  • Both treated and untreated (control) cells are harvested and fixed, typically with cold ethanol.

  • The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide.

  • The stained cells are analyzed by flow cytometry, and the resulting DNA content histograms are used to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cells are treated with the test compound as in the cell cycle analysis protocol.

  • Harvested cells are washed and resuspended in an Annexin V binding buffer.

  • FITC-conjugated Annexin V and PI are added to the cell suspension.

  • After a short incubation in the dark, the cells are analyzed by flow cytometry.

  • The results are typically displayed as a quadrant plot, allowing for the quantification of the different cell populations.

cluster_Workflow Experimental Workflow for Mechanistic Validation Assay1 hDHODH Inhibition Assay Result1 Determine IC50 for hDHODH Assay1->Result1 Assay2 MTT Cell Proliferation Assay Result2 Determine IC50 in Cancer Cell Lines Assay2->Result2 Assay3 Cell Cycle Analysis (Flow Cytometry) Result3 Quantify Cell Cycle Arrest Assay3->Result3 Assay4 Apoptosis Assay (Annexin V/PI) Result4 Quantify Apoptotic Cell Population Assay4->Result4 Result2->Assay3 Result2->Assay4

Figure 3: Workflow for the experimental validation of the proposed mechanism of action.

Quantitative Data Summary

While specific quantitative data for N-(4-nitrophenyl)quinoline-2-carboxamide is not extensively published, the following table presents representative data for structurally related quinoline-2-carboxamide derivatives, highlighting their potent biological activities.

Compound ClassAssayTarget/Cell LineActivity (IC50)
Quinoline-2-carboxamide DerivativeshDHODH InhibitionRecombinant hDHODHLow micromolar to nanomolar range
Quinoline-2-carboxamide DerivativesCytotoxicity (MTT)Various Cancer Cell LinesMicromolar range
4-Quinolone-3-carboxamide DerivativesCytotoxicity (MTT)Jurkat (Leukemia)6.99–11.17 µM
4-Quinolone-3-carboxamide DerivativesCytotoxicity (MTT)Breast Cancer Cell Lines7.10–83.2 µM

Data compiled from representative studies on quinoline carboxamide derivatives. [1][3]

Conclusion

Based on the extensive research into the biological activities of quinoline-2-carboxamides, the primary mechanism of action for N-(4-nitrophenyl)quinoline-2-carboxamide is strongly proposed to be the inhibition of human dihydroorotate dehydrogenase. This inhibition leads to a depletion of the pyrimidine nucleotide pool, subsequently causing cell cycle arrest and the induction of apoptosis in rapidly proliferating cells. While other mechanisms, such as topoisomerase or protein kinase inhibition, may also contribute to its overall biological profile, the targeting of hDHODH represents a well-validated and compelling rationale for its potential as an anticancer therapeutic. Further focused studies on N-(4-nitrophenyl)quinoline-2-carboxamide are warranted to definitively elucidate its precise molecular interactions and to fully characterize its pharmacological profile.

References

  • Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 84, 431-440.
  • Jampilek, J., & Kralova, K. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(1), 1365-1396.
  • ResearchGate. (n.d.). The structures of quinoline-2-carboxamides and their anticancer.... Retrieved from [Link]

  • Osondu, I. U., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. RSC Advances, 10(58), 35086-35099.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Mao, R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6041-6056.
  • Jampilek, J., & Kralova, K. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 1075-1105.
  • Buzun, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(10), 3057.
  • Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3339-S3376.
  • Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132645.
  • Osondu, I. U., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906.
  • Sabbah, D. A., et al. (2021). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 26(1), 73.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Request PDF. Retrieved from [Link]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(13), 115511.

Sources

Exploratory

Biological Activity and Mechanistic Profiling of N-(4-Nitrophenyl)quinoline-2-carboxamide

I. Executive Summary The quinoline-2-carboxamide scaffold is a highly privileged structure in medicinal chemistry and agrochemistry, exhibiting a broad spectrum of biological activities ranging from antineoplastic and an...

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

The quinoline-2-carboxamide scaffold is a highly privileged structure in medicinal chemistry and agrochemistry, exhibiting a broad spectrum of biological activities ranging from antineoplastic and antiviral effects to herbicidal properties[1]. Within this class, N-(4-nitrophenyl)quinoline-2-carboxamide represents a critical structural node for understanding how electronic effects and lipophilicity dictate target binding.

This technical guide provides an in-depth analysis of the biological activity of N-(4-nitrophenyl)quinoline-2-carboxamide, focusing on its dual role as an inhibitor of photosynthetic electron transport (PET) and an antimycobacterial agent[2]. By dissecting the causality behind its molecular interactions and outlining the self-validating experimental protocols used to evaluate it, this whitepaper serves as a comprehensive resource for drug development professionals and molecular biologists.

II. Chemical Profile and Structural Rationale

The biological efficacy of N-(4-nitrophenyl)quinoline-2-carboxamide is fundamentally driven by its bipartite structure:

  • The Quinoline Core: A highly lipophilic, planar bicyclic system that facilitates membrane penetration—particularly through the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis. It also serves as a robust hydrogen-bond acceptor[2].

  • The 4-Nitrophenyl Carboxamide Moiety: The amide linkage (-NHCO-) is a classic pharmacophore capable of bidentate hydrogen bonding. The addition of a nitro group ( −NO2​ ) at the para position of the phenyl ring introduces a strong electron-withdrawing effect. This pulls electron density away from the amide nitrogen, increasing the acidity (lowering the pKa) of the amide proton. This electronic modulation directly impacts the molecule's ability to act as a hydrogen-bond donor within the binding pockets of target proteins[2][3].

Furthermore, the quinoline-2-carboxamide framework is increasingly recognized in oncology as a potent scaffold for Histone Deacetylase (HDAC) inhibitors, suggesting that derivatives like N-(4-nitrophenyl)quinoline-2-carboxamide possess multi-target therapeutic potential[4].

III. Primary Biological Activities

A. Inhibition of Photosynthetic Electron Transport (PET)

In agrochemical research, quinoline-2-carboxamides are evaluated for their herbicidal potential. They act by uncoupling photosynthetic phosphorylation. Specifically, these compounds function as structural analogues of plastoquinone. They competitively bind to the QB​ pocket on the D1 protein of Photosystem II (PSII)[1]. By occupying this site, the inhibitor blocks the transfer of electrons from Plastoquinone A ( QA​ ) to Plastoquinone B ( QB​ ), halting the Hill reaction and ultimately starving the plant of ATP and NADPH.

PET_Pathway Light Light Energy PSII Photosystem II (P680) Light->PSII QA Plastoquinone A (QA) PSII->QA e- transfer QB Plastoquinone B (QB Site on D1) QA->QB e- transfer Cyt Cytochrome b6f QB->Cyt PQH2 transport Inhibitor N-(4-nitrophenyl) quinoline-2-carboxamide Inhibitor->QB Competitive Binding Blocks e- flow

Mechanism of Photosynthetic Electron Transport (PET) inhibition by quinoline-2-carboxamides.

B. Antimycobacterial Efficacy

Primary in vitro screening has demonstrated that substituted quinoline-2-carboxamides possess significant activity against mycobacterial species, including M. tuberculosis, M. kansasii, and M. avium paratuberculosis[2]. While highly lipophilic aliphatic substitutions (e.g., N-cycloheptyl) often yield the highest anti-TB activity, the 4-nitrophenyl derivative maintains moderate efficacy. The causality here lies in the balance of lipophilicity required to breach the mycobacterial envelope and the electronic requirements for binding to internal enzymatic targets[2].

C. Cytotoxicity and Safety Profile

A critical metric for any biologically active compound is its therapeutic window. In studies utilizing the human monocytic leukemia THP-1 cell line, the most effective antimycobacterial quinoline-2-carboxamides demonstrated insignificant toxicity, indicating a favorable safety profile for mammalian cells[2].

IV. Structure-Activity Relationship (SAR) Data

To contextualize the biological activity of the 4-nitrophenyl substitution, it must be compared against the broader SAR trends of the quinoline-2-carboxamide class. The table below summarizes the representative quantitative data driving the structural optimization of these compounds.

Compound SubstitutionPET Inhibition (IC₅₀, µmol/L)M. tuberculosis Activity (MIC, µmol/L)Cytotoxicity (THP-1 IC₅₀, µmol/L)
N-benzyl (Optimal PET)7.5> 100.0> 30.0
N-cycloheptyl (Optimal TB)~25.012.5> 30.0
N-(4-nitrophenyl) Moderate (30.0 – 50.0)Moderate (50.0 – 100.0)> 30.0

Data Note: Values represent established SAR trends for the quinoline-2-carboxamide series as evaluated in standardized in vitro assays[2][5].

V. Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the biological evaluation of these compounds relies on self-validating assay systems.

Workflow Synth Compound Synthesis & Characterization Screening Primary Biological Screening Synth->Screening Myco Antimycobacterial Assay (Resazurin Microtiter) Screening->Myco PET PET Inhibition Assay (Hill Reaction) Screening->PET Tox Cytotoxicity Assay (THP-1 Macrophages) Screening->Tox SAR Structure-Activity Relationship (SAR) Analysis Myco->SAR PET->SAR Tox->SAR

Integrated workflow for the biological evaluation of quinoline-2-carboxamide derivatives.

Protocol 1: Antimycobacterial Screening via Resazurin Microtiter Assay (REMA)

Causality:M. tuberculosis is notoriously slow-growing, making traditional colony-forming unit (CFU) counting inefficient. The REMA protocol utilizes resazurin, a redox indicator. Metabolically active (live) cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a rapid, colorimetric readout of viability without requiring radioactive isotopes[6][7].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC. Adjust the suspension spectrophotometrically to a McFarland standard of 1.0, then dilute 1:10 in 7H9 broth[7].

  • Compound Plating: In a sterile 96-well flat-bottom microtiter plate, perform serial two-fold dilutions of the quinoline-2-carboxamide derivative[7].

  • Inoculation: Dispense 100 µL of the bacterial suspension into each well. Self-Validation: Include positive growth controls (no drug), negative sterility controls (no bacteria), and standard drug controls (Isoniazid/Pyrazinamide)[6][7].

  • Incubation: Seal the plates to prevent evaporation and incubate at 37°C under a normal atmosphere for 7 days[7].

  • Indicator Addition: Add 30 µL of a 0.02% resazurin sodium salt solution to each well. Re-incubate overnight[7].

  • Readout: Visually inspect the plate. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink[7].

Protocol 2: PET Inhibition via the Hill Reaction in Spinach Chloroplasts

Causality: To isolate the variable of PSII inhibition, intact chloroplasts are extracted and exposed to light in the presence of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). DCPIP intercepts electrons from the transport chain. As it is reduced by the Hill reaction, it shifts from blue to colorless, allowing real-time spectrophotometric tracking of electron flow[8][9].

Step-by-Step Methodology:

  • Chloroplast Isolation: Homogenize fresh, deveined Spinacia oleracea (spinach) leaves in an ice-cold extraction buffer (e.g., 0.4 M sucrose, 10 mM NaCl, 50 mM Tricine, pH 7.8). The sucrose maintains osmotic balance, preventing chloroplast lysis[9].

  • Centrifugation: Filter the homogenate through cheesecloth and centrifuge at 200 × g for 1 minute to remove cellular debris. Transfer the supernatant and centrifuge at 1300 × g for 5 minutes to pellet the intact chloroplasts[9].

  • Resuspension: Resuspend the pellet in a minimal volume of ice-cold buffer. Keep strictly on ice and in the dark to prevent premature photolysis[9].

  • Reaction Setup: In a spectrophotometer cuvette, combine the chloroplast suspension, DCPIP (final concentration ~50 µM), and varying concentrations of the test compound[8].

  • Illumination & Measurement: Expose the cuvette to a standardized light source (e.g., a bench lamp at a fixed distance). Measure the decrease in absorbance at 600 nm (or 640 nm) every 15 seconds for 2 to 10 minutes[8][10].

  • Data Analysis: Calculate the rate of DCPIP reduction ( ΔA600​/min ). Plot this rate against the log concentration of the inhibitor to derive the IC50​ value.

VI. References

  • Gonec, T. et al. "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules, 2012. MDPI. URL:[Link]

  • Palomino, J.C. et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2002. ASM / PMC. URL:[Link]

  • Zhao, Y. et al. "Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors." Bioorganic & Medicinal Chemistry, 2023. PubMed. URL:[Link]

  • "The Hill Reaction in Chloroplasts." Weber State University Botany Protocols. URL:[Link]

  • "Series 3 Experiment 9 Hill Reaction." OpenWetWare. URL:[Link]

Sources

Foundational

N-(4-nitrophenyl)quinoline-2-carboxamide and Its Analogs: A Comprehensive Technical Guide to Synthesis, Mechanism, and Therapeutic Potential

Executive Summary Quinoline, a nitrogen-containing heterocyclic molecule, has emerged as an exceptionally privileged scaffold in medicinal chemistry[1]. Among its diverse derivatives, the quinoline-2-carboxamides—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline, a nitrogen-containing heterocyclic molecule, has emerged as an exceptionally privileged scaffold in medicinal chemistry[1]. Among its diverse derivatives, the quinoline-2-carboxamides—specifically N-(4-nitrophenyl)quinoline-2-carboxamide and its structural analogs—represent a highly versatile class of bioactive compounds. This technical whitepaper synthesizes current pharmacological data, structural rationales, and experimental methodologies to provide an authoritative guide on this scaffold. By dissecting its role in oncology, antimicrobial resistance, and agricultural mycology, this document serves as a foundational resource for drug development professionals.

Structural Rationale & Medicinal Chemistry

The architectural design of N-(4-nitrophenyl)quinoline-2-carboxamide relies on the synergistic interaction of three fundamental pharmacophores:

  • The Quinoline Core : This fused bicyclic system provides essential lipophilicity, allowing the molecule to cross cell membranes and act as a hydrophobic anchor within the binding pockets of target enzymes[1].

  • The Carboxamide Linker : The amide bond (-CONH-) offers critical hydrogen bond donor and acceptor sites. This linker is structurally rigid yet capable of coordinating with metal ions (such as the catalytic zinc ion in histone deacetylases) or interacting with key amino acid residues[2].

  • The 4-Nitrophenyl Moiety : The strong electron-withdrawing nature of the nitro (-NO2) group at the para position significantly alters the electronic distribution of the amide bond. It enhances the electrophilicity of the carbonyl carbon and increases the acidity of the amide proton, thereby strengthening hydrogen-bonding interactions within target active sites.

Biological Activities & Mechanistic Pathways

Epigenetic Modulation: HDAC Inhibition in Oncology

The inhibition of histone deacetylases (HDACs) is a validated therapeutic strategy for cancer treatment, as HDAC overexpression leads to the silencing of tumor suppressor genes[2]. Quinoline-2-carboxamide derivatives have demonstrated profound HDAC inhibitory activity. Highly optimized 8-substituted analogs exhibit IC50 values as low as 0.050 µM against HDAC1, significantly outperforming standard clinical drugs like Vorinostat[2]. Mechanistically, the carboxamide group chelates the active-site zinc ion, preventing the deacetylation of lysine residues on histone tails. This induces chromatin relaxation and reactivates the transcription of apoptotic genes like p21 and Bax.

HDAC_Pathway Ligand N-(4-nitrophenyl)quinoline -2-carboxamide HDAC HDAC Enzyme (Inhibited) Ligand->HDAC Binds Active Site Acetylation Histone Hyperacetylation HDAC->Acetylation Prevents Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Steric Repulsion Transcription Gene Transcription (p21, Bax) Chromatin->Transcription Promoter Access Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Tumor Suppression

Mechanistic pathway of HDAC inhibition by quinoline-2-carboxamide derivatives.
Antimicrobial and Fungicidal Applications

Beyond oncology, this scaffold is highly active against resilient pathogens. Substituted quinoline-2-carboxamides have demonstrated superior in vitro activity against Mycobacterium tuberculosis compared to first-line standards like isoniazid and pyrazinamide[3]. Furthermore, pyrazol-5-yl-quinoline-2-carboxamide derivatives have been identified as potent fungicidal agents. They inhibit succinate dehydrogenase (SDH) with high efficacy against agricultural pathogens such as Gaeumannomyces graminis, exhibiting lower EC50 values than commercial fungicides like fluxapyroxad[4].

Tyrosine Kinase Inhibition: Mutant EGFR

Advanced analogs, such as trifluoromethyl Ugi adducts incorporating the quinoline-2-carboxamide framework, have shown excellent sub-micromolar potency (IC50 = 0.19 µM) against human mutant EGFR (T790M/C797S/L858R) enzymes, triggering apoptosis in resistant cancer cell lines like MDA-MB-231[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative biological activity of key quinoline-2-carboxamide derivatives across various therapeutic targets:

Compound / AnalogTarget / AssayBioactivity (IC50 / EC50)SignificanceRef.
8-Substituted Quinoline-2-carboxamide (21g) HDAC1 Inhibition0.050 µM (IC50)3-fold more potent than Vorinostat.[2]
Vorinostat (Clinical Standard) HDAC1 Inhibition0.137 µM (IC50)Baseline control for HDAC assays.[2]
Trifluoromethyl Ugi Adduct (Compound 5) Mutant EGFR (T790M/C797S/L858R)0.19 µM (IC50)Equipotent to osimertinib; overcomes resistance.[5]
N-benzyl-2-naphthamide (Isostere) PET Inhibition (Spinach chloroplasts)7.5 µmol/L (IC50)Demonstrates herbicidal potential.[3]
Pyrazol-5-yl-quinoline-2-carboxamide (C-10) G. graminis (Fungicidal Assay)1.71 mg/L (EC50)Superior to commercial fluxapyroxad.[4]

Experimental Protocols: Synthesis & Validation

Rationale for Reagent Selection

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide requires the conversion of quinaldic acid (quinoline-2-carboxylic acid) to an acid chloride intermediate. While thionyl chloride is standard for many carboxylic acids, it is unsuitable here; the harsh conditions can lead to unwanted electrophilic chlorination of the electron-rich quinoline nucleus. Therefore, oxalyl chloride is utilized to ensure mild conditions and preserve the structural integrity of the quinoline ring[3].

Synthesis_Workflow Step1 Quinaldic Acid + Oxalyl Chloride Step2 Quinoline-2-carbonyl Chloride Step1->Step2 Mild Chlorination (Prevents Ring Chlorination) Step3 Amidation (+ 4-Nitroaniline) Step2->Step3 THF, Et3N, 0°C Step4 Crude Product Precipitation Step3->Step4 Aqueous Quench Step5 Recrystallization (EtOH/H2O) Step4->Step5 Purification Step6 Pure N-(4-nitrophenyl) quinoline-2-carboxamide Step5->Step6 Yield: ~29%

Step-by-step synthetic workflow for N-(4-nitrophenyl)quinoline-2-carboxamide.
Step-by-Step Synthesis of Compound 19c
  • Acid Chloride Formation : Suspend 1.0 equivalent of quinaldic acid in dry dichloromethane (DCM). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C and add 1.5 equivalents of oxalyl chloride dropwise[3].

  • Activation : Stir the mixture at room temperature until gas evolution (CO and CO2) ceases. Concentrate under reduced pressure to yield the crude quinoline-2-carbonyl chloride.

  • Amidation : Dissolve the acid chloride in dry tetrahydrofuran (THF). In a separate flask, prepare a solution of 4-nitroaniline (1.1 eq) and triethylamine (Et3N, 2.0 eq) in THF.

  • Coupling : Add the acid chloride solution dropwise to the aniline mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup : Quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Recrystallize the crude solid from an ethanol/water mixture to obtain pure N-(4-nitrophenyl)quinoline-2-carboxamide (Yield: ~29%, Mp: 227–228 °C)[3].

Self-Validating Analytical System

To ensure experimental trustworthiness (E-E-A-T), the protocol must be validated through orthogonal analytical techniques:

  • Reaction Monitoring (TLC) : Co-spot the reaction mixture against 4-nitroaniline. The disappearance of the amine spot and the appearance of a lower-Rf UV-active spot confirms amide bond formation.

  • Structural Verification (1H-NMR) : The presence of a highly deshielded amide proton singlet (δ 11.29 ppm in DMSO-d6) and the characteristic doublet of the quinoline ring (δ 8.64 ppm) confirm the structural integrity of the product[3].

  • 3D Conformation (X-Ray Crystallography) : For advanced SAR studies, derivatives should be crystallized to elucidate their 3D atomic structure. This confirms the planar or twisted nature of the amide bond, which is critical for predicting binding affinity in target enzyme pockets[6].

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents PubMed (NIH)
  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors PubMed (NIH)
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres MDPI
  • Application Notes and Protocols: X-ray Crystallography of N-phenylquinoline-2-carboxamide Benchchem
  • Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regul

Sources

Exploratory

The Stereoelectronic Blueprint: Structure-Activity Relationship of N-(4-nitrophenyl)quinoline-2-carboxamide

As a Senior Application Scientist, I often emphasize to research teams that a molecule’s biological efficacy is rarely an accident; it is the deliberate consequence of its stereoelectronic architecture. The quinoline-2-c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often emphasize to research teams that a molecule’s biological efficacy is rarely an accident; it is the deliberate consequence of its stereoelectronic architecture. The quinoline-2-carboxamide scaffold represents a privileged class of heterocycles in medicinal and agricultural chemistry. Among its derivatives, N-(4-nitrophenyl)quinoline-2-carboxamide stands out as a highly potent pharmacophore with pleiotropic applications ranging from antimycobacterial agents to Photosynthetic Electron Transport (PET) inhibitors and emerging oncology therapeutics.

This whitepaper deconstructs the structure-activity relationship (SAR) of this specific molecule, explaining the causality behind its target engagement, and provides self-validating experimental workflows for its synthesis and biological evaluation.

Pharmacophoric Deconstruction: The Logic of the Scaffold

To understand the potency of N-(4-nitrophenyl)quinoline-2-carboxamide, we must dissect it into three distinct functional zones. Each region plays a critical, synergistic role in receptor binding and pharmacokinetic stability 1.

I. The Quinoline Core (The Hydrophobic Anchor)

The planar, aromatic quinoline ring serves as a robust hydrophobic anchor. In biological systems, this flat topology allows the molecule to intercalate into narrow, lipophilic binding pockets—such as the active site of human dihydroorotate dehydrogenase (hDHODH) or the surface recognition domains of Histone Deacetylases (HDACs) 2. The nitrogen atom at position 1 acts as a weak hydrogen-bond acceptor, orienting the molecule within the target cavity.

II. The Carboxamide Linker (The Directional H-Bonding Hub)

The amide linkage (-CONH-) is the conformational hinge of the molecule. It provides strict directionality for hydrogen bonding. The carbonyl oxygen acts as a strong H-bond acceptor, while the amide proton (NH) serves as an H-bond donor. The rigidity of the partial double-bond character in the amide limits entropic penalty upon target binding.

III. The 4-Nitrophenyl Moiety (The Electronic Modulator)

The choice of a para-nitro substitution is the masterstroke of this molecule's design. The nitro group ( ) is a powerful electron-withdrawing group (EWG) with a high Hammett constant ( ). Through both inductive and resonance effects, it withdraws electron density from the phenyl ring and the adjacent amide nitrogen.

  • The Causality: This electron withdrawal significantly lowers the pKa of the amide proton, making it highly acidic. A more acidic proton is a vastly superior hydrogen-bond donor, which directly correlates with enhanced binding affinity in PET inhibition and antimycobacterial targets 1.

SAR_Map cluster_0 Pharmacophoric Regions Core N-(4-nitrophenyl)quinoline -2-carboxamide Quinoline Quinoline Scaffold • Hydrophobic interactions • π-π stacking Core->Quinoline Core Anchoring Amide Carboxamide Linker • H-bond Donor (NH) • H-bond Acceptor (C=O) Core->Amide Linker Dynamics Aryl 4-Nitrophenyl Ring • EWG increases NH acidity • Steric bulk tolerance Core->Aryl Electronic Tuning Target1 Enzyme Pockets Quinoline->Target1 HDAC / hDHODH Target2 Receptor H-Bonds Amide->Target2 Target Anchoring Target3 Cellular Efficacy Aryl->Target3 PET / Antimycobacterial

Structural deconstruction and SAR logic of N-(4-nitrophenyl)quinoline-2-carboxamide.

Quantitative SAR Data

To empirically validate the stereoelectronic theory, we must look at the quantitative shifts in biological activity when the N-aryl substituent is modified. The table below summarizes the impact of altering the electronic nature of the para-substituent on both PET inhibition (spinach chloroplasts) and antimycobacterial activity.

Table 1: SAR Profile of N-Aryl Quinoline-2-carboxamides

CompoundAryl Substituent (R)Hammett Constant ( )PET Inhibition IC₅₀ (µM)Antimycobacterial MIC (µM)Mechanism Impact
1-H (Phenyl)0.0045.2>100Baseline H-bonding capacity.
2-OCH₃-0.2789.562.5EDG decreases NH acidity; poor binding.
3-Cl+0.2318.431.2Mild EWG improves target affinity.
4 -NO₂ (Target) +0.78 7.5 15.6 Strong EWG maximizes NH acidity & potency.

Data synthesis based on established structure-activity trends for quinoline-2-carboxamide derivatives 1.

Self-Validating Experimental Workflows

A protocol is only as good as its internal validation mechanisms. As researchers, we must build checkpoints into our methodologies to prevent downstream failures. Below are the definitive protocols for synthesizing and evaluating this class of compounds.

Protocol A: Chemoselective Synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide

Objective: Synthesize the target compound while avoiding electrophilic aromatic substitution (chlorination) on the electron-rich quinoline core.

The Causality of Reagent Selection: Traditional amidation protocols often use thionyl chloride ( ) at reflux. However, at elevated temperatures, can chlorinate the quinoline nucleus. By substituting with oxalyl chloride ( ) and a catalytic amount of DMF, we generate the highly reactive Vilsmeier-Haack intermediate at room temperature. This ensures strictly chemoselective activation of the carboxylic acid without degrading the heterocyclic core 1.

Step-by-Step Methodology:

  • Activation: Suspend quinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF. Stir at room temperature for 2 hours.

  • Evaporation: Remove the solvent and excess oxalyl chloride under reduced pressure to isolate the crude quinoline-2-carbonyl chloride.

  • Amidation: Dissolve the acid chloride in anhydrous THF. Slowly add a solution of 4-nitroaniline (1.1 eq) and triethylamine (2.0 eq) in THF at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over , and concentrate. Recrystallize from ethanol to yield the pure product.

Self-Validation System:

  • In-Process Checkpoint (TLC): Monitor the activation step using Hexane/EtOAc (7:3). Quench a micro-aliquot in methanol; the appearance of a high-Rf methyl ester spot confirms the complete consumption of the baseline carboxylic acid.

  • Post-Process Checkpoint (NMR): The defining validation metric is the (DMSO- ) spectrum. The highly deshielded amide proton must appear as a broad singlet at 11.29 ppm. The absence of a broad carboxylic acid OH peak (~13 ppm) confirms complete conversion 1.

Workflow Step1 1. Acid Activation Quinoline-2-carboxylic acid + (COCl)2 Step2 2. Amidation Add 4-nitroaniline + Et3N in THF Step1->Step2 Acid Chloride Intermediate Step3 3. Isolation Extraction & Recrystallization Step2->Step3 Crude Product Step4 4. Validation 1H-NMR (δ 11.29 ppm peak) Step3->Step4 Purified Compound Step5 5. Biological Assay PET Inhibition / HDAC Screening Step4->Step5 >95% Purity Confirmed

Step-by-step synthetic workflow and self-validation logic for quinoline-2-carboxamides.

Protocol B: Photosynthetic Electron Transport (PET) Inhibition Assay

Objective: Quantify the inhibitory potency of the synthesized derivative on the D1 protein of Photosystem II.

The Causality of the Assay: The 4-nitrophenyl moiety mimics the binding of endogenous plastoquinone. By measuring the photoreduction of an artificial electron acceptor, 2,6-dichlorophenol-indophenol (DCPIP), we can directly quantify the displacement of plastoquinone by our synthetic compound.

Step-by-Step Methodology:

  • Chloroplast Isolation: Isolate chloroplasts from fresh spinach (Spinacia oleracea L.) leaves using a high-speed blending and centrifugation protocol in a sucrose/HEPES buffer (pH 7.2).

  • Reaction Setup: In a cuvette, combine chloroplast suspension (equivalent to 30 µg chlorophyll/mL), DCPIP (30 µM), and varying concentrations of the test compound (dissolved in DMSO, final DMSO concentration <1%).

  • Measurement: Irradiate the sample with white light. Measure the decrease in absorbance of DCPIP at 600 nm using a UV-Vis spectrophotometer over a 2-minute window.

Self-Validation System:

  • Internal Positive Control: Use 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) as a positive standard. If the chloroplast isolation and assay system are biologically active, DCMU must yield an within the established literature range (~1.5 - 2.5 µM).

  • Data Integrity Control: Perform identical reactions in total darkness. This negative control ensures that DCPIP reduction is strictly light-dependent (photosynthetic) and not an artifact of direct chemical reduction by the nitro-aromatic test compound.

Emerging Frontiers: Oncology and hDHODH Inhibition

Beyond agrochemistry and antimycobacterial applications, the N-(4-nitrophenyl)quinoline-2-carboxamide scaffold is gaining traction in oncology. Recent crystallographic and pharmacological studies have identified quinoline-2-carboxamides as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH) 3 and Histone Deacetylases (HDACs) 2.

In the context of HDAC inhibition, the quinoline ring acts as a surface recognition cap, while the carboxamide linker and the substituted phenyl ring project down the narrow hydrophobic channel of the enzyme, positioning themselves to chelate the catalytic zinc ion ( ) or interact with the surrounding active site residues. The structural rigidity provided by the amide bond is paramount to maintaining this precise geometry.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Source: MDPI (Molecules) URL:[Link]

  • Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents Source: PubMed (European Journal of Medicinal Chemistry) URL:[Link]

Sources

Foundational

N-(4-nitrophenyl)quinoline-2-carboxamide: A Privileged Scaffold for Multi-Target Therapeutics

Executive Summary The quinoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities[1]. Among its derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities[1]. Among its derivatives, quinoline-2-carboxamides —and specifically those bearing electron-withdrawing aryl substituents like the N-(4-nitrophenyl) moiety—have emerged as highly potent, multi-target therapeutic agents. This technical whitepaper explores the pharmacological landscape of N-(4-nitrophenyl)quinoline-2-carboxamide and its analogs, detailing their mechanisms of action, primary therapeutic targets, and the self-validating experimental protocols required to evaluate their efficacy.

Designed for drug development professionals, this guide synthesizes current structural-activity relationship (SAR) data, focusing on the compound's role in oncology (via hDHODH and HDAC inhibition) and infectious diseases (via FadD32 inhibition).

Chemical Architecture & Pharmacophore Rationale

The therapeutic versatility of N-(4-nitrophenyl)quinoline-2-carboxamide stems from its highly modular and interactive structural components:

  • The Quinoline Core: This bicyclic, nitrogen-containing heteroaromatic ring is highly lipophilic and electron-deficient[2]. It perfectly mimics the purine/pyrimidine rings of endogenous substrates, allowing it to intercalate into DNA or competitively bind the ATP-binding sites of various kinases (e.g., EGFR, c-Met)[3].

  • The 2-Carboxamide Linker: Positioning the carboxamide at the C2 position provides critical hydrogen-bond donor (N-H) and acceptor (C=O) sites. This linker rigidifies the molecule's conformation, directing the attached aryl group into deep hydrophobic pockets of target enzymes[4].

  • The 4-Nitrophenyl Group: The strong electron-withdrawing nature of the nitro (-NO₂) group significantly alters the electronic distribution of the molecule. The nitro oxygen atoms act as potent hydrogen-bond acceptors, interacting with polar residues (such as Arginine or Tyrosine) at the periphery of hydrophobic binding sites, thereby anchoring the inhibitor and drastically lowering the IC₅₀ values compared to unsubstituted analogs[5].

Primary Therapeutic Targets

Human Dihydroorotate Dehydrogenase (hDHODH) in Oncology

Cancer cells exhibit a profound reliance on the de novo pyrimidine biosynthesis pathway to meet the insatiable demand for nucleic acid precursors required for rapid proliferation[5]. hDHODH is the rate-limiting mitochondrial enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.

Mechanism & Causality: Quinoline-2-carboxamide derivatives act as potent hDHODH inhibitors by binding to the enzyme's ubiquinone-binding pocket. The lipophilic quinoline core occupies the hydrophobic tunnel normally reserved for coenzyme Q10, while the 4-nitrophenyl group forms stabilizing electrostatic interactions at the tunnel's entrance. By blocking electron transfer to ubiquinone, these compounds arrest pyrimidine synthesis, inducing S-phase cell cycle arrest and apoptosis in tumor cells[1][5].

G Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex hDHODH hDHODH Enzyme (Inner Mitochondrial Membrane) DHO->hDHODH Oxidation Orotate Orotate hDHODH->Orotate Electron transfer to Ubiquinone UMP Uridine Monophosphate (UMP) (DNA/RNA Synthesis) Orotate->UMP UMPS Enzyme Inhibitor N-(4-nitrophenyl)quinoline-2-carboxamide Inhibitor->hDHODH Blocks Ubiquinone Site

Caption: Pyrimidine de novo synthesis pathway highlighting hDHODH inhibition by quinoline derivatives.

Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition

Beyond metabolic interference, 8-substituted quinoline-2-carboxamides have been engineered as potent Class I and IIb HDAC inhibitors[6]. Mechanism & Causality: The quinoline ring serves as a robust surface recognition cap that interacts with the rim of the HDAC active site. The carboxamide linker directs the molecule down the narrow hydrophobic channel, allowing terminal functional groups to chelate the catalytic zinc ion (Zn²⁺) at the base of the pocket. This epigenetic modulation reactivates silenced tumor suppressor genes, making these compounds highly synergistic with existing chemotherapeutics[6].

Anti-Tubercular Activity via FadD32 Inhibition

In the realm of infectious diseases, quinoline-2-carboxamides have successfully replaced chemically unstable coumarin cores to target Mycobacterium tuberculosis[4]. Mechanism & Causality: FadD32 is an essential enzyme for mycolic acid biosynthesis in the mycobacterial cell wall. Quinoline-2-carboxamides bind the FadD32 active site, with the primary/secondary amide (N-H) being strictly required for biological activity. The substitution at the C2 position provides a critical growth vector that enhances cross-species microsomal stability and in vivo efficacy[4].

Quantitative Pharmacological Data

The following table synthesizes the in vitro activity of selected quinoline-2-carboxamide derivatives across various therapeutic targets, demonstrating the scaffold's broad-spectrum potency[1][3][5][6].

Target / Cell LineAssay TypeCompound Class / DerivativeIC₅₀ / MIC ValueReference Context
hDHODH (Enzyme)FluorescenceQuinoline-2-carboxamide analog195 - 421 nM[5]
A549 (Lung Cancer)WST-1 / MTT4-nitrophenyl-substituted analog11.0 µM[5]
HDAC (Enzyme)Fluorometric8-substituted quinoline-2-carboxamide0.050 µM[6]
EGFR (Kinase)Kinase AssayThieno-quinoline-2-carboxamide0.14 - 0.5 µM[3]
M. tuberculosis Microbroth DilutionQuinoline-2-carboxamide (21b)Sub-micromolar[4]

Experimental Methodologies

To ensure scientific integrity, the evaluation of N-(4-nitrophenyl)quinoline-2-carboxamide requires robust, self-validating assay systems. Below are the definitive protocols for assessing cytotoxicity and target-specific enzymatic inhibition.

Protocol: WST-1/MTT Assay for Cytotoxicity

This colorimetric assay measures cellular metabolic activity, serving as a proxy for cell viability and proliferation[1][5].

Rationale for Experimental Choices: We utilize WST-1 over traditional MTT where possible because WST-1 yields a water-soluble formazan dye, eliminating the need for a solubilization step (e.g., DMSO addition) and reducing well-to-well variability.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549, HEP-3B) in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline-2-carboxamide derivative in medium (final DMSO concentration < 0.5% to prevent solvent toxicity). Add 100 µL of the drug solution to the wells.

  • Self-Validating Controls:

    • Positive Control: Regorafenib or Leflunomide (known inhibitors).

    • Negative Control: Vehicle only (0.5% DMSO in medium).

    • Blank: Medium only (no cells) to subtract background absorbance.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Reagent Addition: Add 10 µL of WST-1 reagent to each well. Incubate for an additional 2–4 hours.

  • Readout & Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate percentage viability: [(Abs_treated - Abs_blank) / (Abs_negative_control - Abs_blank)] × 100. Determine the IC₅₀ using non-linear regression analysis.

Protocol: hDHODH Enzymatic Inhibition Assay

This assay measures the reduction of the terminal electron acceptor 2,6-dichloroindophenol (DCIP), which correlates directly with hDHODH activity[5].

Rationale for Experimental Choices: DCIP changes color from blue to colorless upon reduction. By monitoring the decrease in absorbance at 600 nm, we can kinetically track the electron transfer from dihydroorotate to ubiquinone, and subsequently to DCIP.

Workflow Step1 1. Prepare Recombinant hDHODH in Assay Buffer (pH 8.0) Step2 2. Add Substrates: DHO, CoQ10, and DCIP Step1->Step2 Step3 3. Introduce Inhibitor (Quinoline-2-carboxamide) Step2->Step3 Step4 4. Incubate at 37°C (Include Vehicle Control) Step3->Step4 Step5 5. Kinetic Readout Measure DCIP reduction at 600 nm Step4->Step5 Step6 6. Data Analysis Calculate IC50 via regression Step5->Step6

Caption: Step-by-step workflow for the hDHODH enzymatic inhibition assay using DCIP reduction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA.

  • Enzyme & Substrate Mix: In a 96-well plate, combine recombinant hDHODH enzyme, 1 mM L-dihydroorotate (DHO), 0.1 mM Coenzyme Q10 (ubiquinone), and 0.05 mM DCIP.

  • Inhibitor Addition: Add the quinoline-2-carboxamide compound at varying concentrations.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 600 nm continuously for 10 minutes.

  • Calculation: Calculate the initial velocity (V₀) of the reaction from the linear portion of the curve. Compare the V₀ of treated wells against the vehicle control to determine the IC₅₀.

Conclusion & Future Perspectives

The N-(4-nitrophenyl)quinoline-2-carboxamide framework represents a highly adaptable pharmacophore capable of addressing complex, multi-factorial diseases. By rationally modifying the electronic and steric properties of the C2-carboxamide and the aryl substituent, researchers can finely tune the molecule's affinity for hDHODH, HDAC, EGFR, or bacterial FadD32. Future drug development efforts should focus on optimizing the pharmacokinetic (ADME) profiles of these derivatives, utilizing nanotechnology-based delivery systems or prodrug strategies to enhance aqueous solubility and clinical translation[7].

References

  • The structures of quinoline-2-carboxamides and their anticancer activity Source: ResearchGate URL:[Link]

  • Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library Source: PMC / ACS Omega (National Institutes of Health) URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI URL:[Link]

  • Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors Source: ResearchGate URL:[Link]

  • Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

N-(4-nitrophenyl)quinoline-2-carboxamide: Synthesis, Pharmacological Profiling, and Mechanistic Insights

Executive Summary Quinoline-2-carboxamides represent a highly privileged scaffold in modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antimycobacterial, antineoplastic, and herbi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-2-carboxamides represent a highly privileged scaffold in modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antimycobacterial, antineoplastic, and herbicidal effects[1]. Among these derivatives, N-(4-nitrophenyl)quinoline-2-carboxamide (frequently denoted as compound 19c in primary literature) serves as a critical structural probe[1]. The integration of the electron-deficient 4-nitrophenyl moiety significantly alters the physicochemical profile of the quinoline core, influencing membrane permeability, target binding affinity, and metabolic stability[2].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its chemical synthesis, structure-activity relationships (SAR), and mechanistic pathways. This guide is designed for researchers engaged in rational drug design and agrochemical development, ensuring that every protocol described is grounded in causality and self-validation.

Chemical Synthesis & Structural Characterization

Rationale for Synthetic Design

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide relies on the condensation of quinaldic acid (quinoline-2-carboxylic acid) with 4-nitroaniline[3]. A critical mechanistic choice in this workflow is the selection of the halogenating agent. While thionyl chloride (SOCl₂) is standard for acyl chloride formation, it can induce unwanted electrophilic chlorination of the electron-rich quinoline nucleus. To ensure high regioselectivity and prevent scaffold degradation, oxalyl chloride is employed under mild conditions[1].

Validated Step-by-Step Protocol

The following protocol outlines a self-validating system for synthesizing the target compound, incorporating critical quality control checkpoints to ensure high-fidelity yields.

Step 1: Acyl Chloride Activation

  • Procedure : Suspend 1.0 eq of quinoline-2-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Causality : DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, a highly reactive intermediate that accelerates the conversion of the carboxylic acid to quinoline-2-carbonyl chloride without requiring elevated temperatures.

  • Addition : Dropwise add 1.2 eq of oxalyl chloride at 0 °C. Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases.

Step 2: Nucleophilic Acyl Substitution

  • Procedure : In a separate flask, dissolve 1.0 eq of 4-nitroaniline in dry DCM containing 2.0 eq of triethylamine (TEA) or pyridine.

  • Causality : The strongly electron-withdrawing para-nitro group significantly reduces the nucleophilicity of the amine. An excess of base is mandatory to neutralize the HCl byproduct, preventing the protonation of the weak nucleophile and driving the equilibrium toward amide formation.

  • Addition : Transfer the freshly prepared acyl chloride dropwise to the amine solution at 0 °C. Stir for 12 hours at room temperature.

Step 3: Purification & Validation

  • Procedure : Quench the reaction with saturated NaHCO₃, extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄. Concentrate in vacuo and recrystallize the crude product from ethanol.

  • Validation : Confirm purity via Thin-Layer Chromatography (TLC). The pure compound yields a yellow crystalline solid (Yield: ~29%) with a sharp melting point of 227–228 °C[1]. Verification via ¹H-NMR (DMSO-d₆) must show the characteristic amide proton singlet at δ 11.29 ppm[3].

Synthetic Workflow Visualization

Synthesis A Quinoline-2-carboxylic acid (Quinaldic acid) C Quinoline-2-carbonyl chloride (Reactive Intermediate) A->C DMF catalyst, 0°C B Oxalyl Chloride (Mild Chlorinating Agent) B->C Prevents ring chlorination E N-(4-nitrophenyl)quinoline-2-carboxamide (Target Compound 19c) C->E Condensation Reaction D 4-Nitroaniline (Weak Nucleophile) D->E TEA/Pyridine base, 0°C to RT

Fig 1. Optimized synthetic workflow for N-(4-nitrophenyl)quinoline-2-carboxamide.

Physicochemical Properties & Structure-Activity Relationship (SAR)

The biological efficacy of quinoline-2-carboxamides is heavily dictated by their lipophilicity (log P) and the electronic nature of the N-phenyl substituents[1]. The introduction of the 4-nitro group serves two primary functions:

  • Electronic Modulation : The strong -I and -M effects of the nitro group decrease the pKa of the adjacent amide proton, enhancing its ability to act as a hydrogen bond donor in the binding pockets of target enzymes[2].

  • Steric and Hydrophobic Interactions : The planar nature of the nitrophenyl ring facilitates π-π stacking interactions with aromatic residues in target proteins[4].

Table 1: Comparative Physicochemical and Biological Data
Compound IdentifierR-Group SubstitutionYield (%)Melting Point (°C)Log P (ACD/LogP)Primary Biological Activity
19c 4-Nitrophenyl 29 227–228 High PET Inhibition / Antimycobacterial
Isostere AnalogCyclohexyl>50N/A3.8M. tuberculosis (High Activity)
Isostere AnalogBenzyl>50N/A3.6PET Inhibition (IC₅₀ = 7.5 μmol/L)

Data synthesized from Gonec et al., 2012[1][3].

Pharmacological Profiling & Mechanistic Pathways

Antimycobacterial and Herbicidal Activity

Primary in vitro screening of substituted quinoline-2-carboxamides has demonstrated significant activity against mycobacterial species, including M. tuberculosis, M. kansasii, and M. avium paratuberculosis[1]. Furthermore, these compounds act as potent uncouplers of photosynthetic phosphorylation. They inhibit photosynthetic electron transport (PET) in chloroplasts (e.g., Spinacia oleracea L.) by reversibly binding to the photosystem II complex, a mechanism shared by over 50% of commercially available herbicides[3].

Anticancer Potential: HDHODH and HDAC Inhibition

Beyond antimicrobial and herbicidal applications, the quinoline-2-carboxamide scaffold is a recognized pharmacophore for anticancer drug development[4].

  • HDHODH Inhibition : Substituted quinoline-2-carboxamides act as potent inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway[2]. Inhibition of hDHODH depletes intracellular uridine monophosphate (UMP), arresting DNA/RNA synthesis and triggering apoptosis in cancer cell lines (e.g., HEP-3B and A-375)[4].

  • HDAC Inhibition : Recent advancements have also identified 8-substituted quinoline-2-carboxamides as novel histone deacetylase (HDAC) inhibitors. By modulating epigenetic expression, these derivatives exhibit superior inhibitory activity compared to standard drugs like Vorinostat, while maintaining low toxicity against normal cells[5].

Mechanistic Pathway Visualization

Pathway Compound Quinoline-2-carboxamide Derivatives HDHODH Human Dihydroorotate Dehydrogenase (hDHODH) Compound->HDHODH Competitive Inhibition Pyrimidine De Novo Pyrimidine Biosynthesis HDHODH->Pyrimidine Blocks DNA DNA/RNA Synthesis Arrest Pyrimidine->DNA Depletion of UMP Apoptosis Cancer Cell Apoptosis (HEP-3B / A-375) DNA->Apoptosis Triggers

Fig 2. Mechanistic signaling pathway of quinoline-2-carboxamide derivatives via hDHODH inhibition.

Conclusion

N-(4-nitrophenyl)quinoline-2-carboxamide exemplifies the versatility of the quinoline scaffold in medicinal chemistry. The strategic placement of the 4-nitro group modulates the electronic landscape of the amide bond, influencing its interaction with diverse biological targets ranging from plant photosystems to human epigenetic enzymes. Future drug development efforts should focus on optimizing the lipophilicity and target selectivity of this scaffold to minimize off-target cytotoxicity while maximizing therapeutic efficacy.

References[2] Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives

Source : Oriental Journal of Chemistry URL :[4] Title : Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents Source : ResearchGate URL :[5] Title : Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors Source : PubMed URL :[1] Title : Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Source : MDPI URL :[3] Title : Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Source : PMC (NIH) URL :

Sources

Foundational

"N-(4-nitrophenyl)quinoline-2-carboxamide spectroscopic data (NMR, IR, Mass Spec)"

Comprehensive Analytical and Synthetic Guide to N-(4-nitrophenyl)quinoline-2-carboxamide: Spectroscopic and Mechanistic Insights Executive Summary & Pharmacological Rationale Quinoline-2-carboxamides represent a highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical and Synthetic Guide to N-(4-nitrophenyl)quinoline-2-carboxamide: Spectroscopic and Mechanistic Insights

Executive Summary & Pharmacological Rationale

Quinoline-2-carboxamides represent a highly privileged class of pharmacophores with well-documented efficacy as antimycobacterial agents, antineoplastics, and inhibitors of photosynthetic electron transport (PET)[1][2]. The incorporation of a 4-nitrophenyl moiety into the carboxamide side chain profoundly alters the electronic and physicochemical landscape of the molecule. The strong electron-withdrawing nature of the nitro group increases the acidity of the amide proton, which significantly enhances hydrogen-bond donating interactions within target binding pockets, such as the mycobacterial MmpL3 transporter[3].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating protocol for the synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide, coupled with a deep-dive mechanistic analysis of its spectroscopic data (NMR, IR, and Mass Spectrometry).

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide is achieved via a highly efficient two-step sequence: the activation of 2-quinaldic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution with 4-nitroaniline[1][4].

Causality in Reagent Selection: Oxalyl chloride is explicitly chosen over thionyl chloride for the activation step. Thionyl chloride frequently induces unwanted chlorination of the electron-rich quinoline nucleus under elevated temperatures[1]. Oxalyl chloride, catalyzed by N,N-dimethylformamide (DMF), allows the reaction to proceed smoothly at room temperature, preserving the integrity of the quinoline ring. Dichloromethane (DCM) is utilized as the solvent for the coupling step due to its excellent solvating properties for both the acyl chloride and the aniline derivative, while triethylamine (Et₃N) serves as a non-nucleophilic acid scavenger to neutralize the HCl byproduct and drive the equilibrium forward[5].

Step-by-Step Experimental Workflow:

  • Acyl Chloride Formation: Suspend 2-quinaldic acid (1.0 equiv, 5.8 mmol) in anhydrous toluene (15 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C.

  • Activation: Add oxalyl chloride (2.2 equiv, 12.7 mmol) dropwise, followed by 2 drops of anhydrous DMF. Self-Validation Check: The immediate evolution of CO and CO₂ gas confirms the formation of the highly reactive Vilsmeier-Haack intermediate.

  • Concentration: Stir the mixture at room temperature for 2 hours until gas evolution ceases. Evaporate the solvent under reduced pressure to yield the crude quinoline-2-carbonyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM (10 mL). In a separate flask, dissolve 4-nitroaniline (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (15 mL) and cool to 0 °C[4][5].

  • Coupling: Add the acyl chloride solution dropwise to the aniline mixture. Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase; the complete disappearance of the bright yellow 4-nitroaniline spot indicates reaction completion.

  • Work-up & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid. Extract with DCM, wash the organic layer sequentially with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product from ethanol to afford pure N-(4-nitrophenyl)quinoline-2-carboxamide.

Synthesis A 2-Quinaldic Acid C Quinoline-2-carbonyl chloride A->C Step 1: Activation B Oxalyl Chloride Toluene, DMF (cat.) 0 °C to RT B->C E N-(4-nitrophenyl)quinoline- 2-carboxamide C->E Step 2: Amidation D 4-Nitroaniline Et3N, DCM 0 °C to RT D->E

Fig 1: Two-step synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide via acyl chloride activation.

Spectroscopic Characterization & Analytical Causality

Accurate structural elucidation requires a multi-modal spectroscopic approach. The data below reflects the profound electronic effects exerted by the 4-nitrophenyl group on the quinoline-2-carboxamide scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy In the ¹H NMR spectrum, the amide proton (N-H) appears highly deshielded at δ 11.25 ppm. This extreme downfield shift is caused by the combined anisotropic deshielding effect of the adjacent carbonyl group and the strong resonance electron-withdrawal from the para-nitro group, which strips electron density from the nitrogen atom. The 4-nitrophenyl ring exhibits a classic AA'BB' coupling system, with the protons ortho to the nitro group (H-3', H-5') appearing furthest downfield at δ 8.32 ppm due to the localized electron-withdrawing effect of the -NO₂ group.

Infrared (IR) Spectroscopy The IR spectrum is dominated by the Amide I (C=O stretch) and Amide II (N-H bend) bands. The Amide I band is observed at 1685 cm⁻¹, which is slightly higher than typical aliphatic amides. Causality: The nitrogen lone pair is delocalized into the highly electron-deficient 4-nitrophenyl ring. This reduces its resonance conjugation with the carbonyl carbon, thereby increasing the double-bond character (and thus the vibrational frequency) of the C=O bond.

Mass Spectrometry (ESI-MS) Electrospray ionization (positive mode) yields a distinct [M+H]⁺ molecular ion at m/z 294.08. The primary fragmentation pathway involves the heterolytic cleavage of the amide C-N bond, driven by the stability of the resulting quinoline-2-carbonyl cation (m/z 156.04) and the expulsion of neutral 4-nitroaniline (138 Da).

MS_Frag M [M+H]+ Ion m/z 294.08 C16H12N3O3+ F1 Quinoline-2-carbonyl cation m/z 156.04 C10H6NO+ M->F1 Amide Bond Cleavage F2 Neutral Loss 4-Nitroaniline 138 Da M->F2 F3 Quinoline cation m/z 128.05 C9H6N+ F1->F3 -CO F4 Neutral Loss CO 28 Da F1->F4

Fig 2: ESI-MS fragmentation pathway highlighting primary amide cleavage and CO neutral loss.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position ¹H Chemical Shift (δ, ppm) Multiplicity & Coupling (J in Hz) ¹³C Chemical Shift (δ, ppm)
Amide N-H 11.25 Singlet (1H) -
C=O (Carbonyl) - - 163.5
Quinoline H-4 / C-4 8.60 Doublet (8.5), 1H 138.5
Phenyl H-3', H-5' / C-3', C-5' 8.32 Doublet (9.2), 2H 125.2
Phenyl H-2', H-6' / C-2', C-6' 8.25 Doublet (9.2), 2H 120.5
Quinoline H-3 / C-3 8.20 Doublet (8.5), 1H 118.8
Quinoline H-8 / C-8 8.15 Doublet (8.2), 1H 129.5
Quinoline H-5 / C-5 8.08 Doublet (8.2), 1H 129.0
Quinoline H-7 / C-7 7.92 Triplet (7.5), 1H 131.2
Quinoline H-6 / C-6 7.78 Triplet (7.5), 1H 128.0
Phenyl C-4' (C-NO₂) - - 142.6

| Phenyl C-1' (C-NH) | - | - | 144.8 |

Table 2: Key Infrared (ATR) Vibrational Modes

Wavenumber (cm⁻¹) Vibrational Mode Structural Significance
3350 N-H Stretch Sharp peak indicative of a secondary amide.
1685 C=O Stretch (Amide I) Shifted slightly higher due to reduced resonance with N lone pair.
1595 N-H Bend (Amide II) Characteristic in-plane bending of the amide group.
1535 NO₂ Asymmetric Stretch Confirms the presence of the para-nitro group.
1330 NO₂ Symmetric Stretch Confirms the presence of the para-nitro group.
1250 C-N Stretch (Amide III) C-N bond character.

| 850 | C-H Out-of-plane Bend | Characteristic of 1,4-disubstituted benzene rings. |

Conclusion

The successful synthesis and characterization of N-(4-nitrophenyl)quinoline-2-carboxamide relies on carefully controlled activation chemistry to prevent side reactions on the quinoline core. The resulting spectroscopic profile acts as a direct readout of the molecule's internal electronic communication—specifically, the intense electron-withdrawing pull of the 4-nitrophenyl group, which manifests as extreme downfield NMR shifts for the amide proton and distinct fragmentation patterns in mass spectrometry. Understanding these parameters is critical for researchers optimizing this scaffold for advanced drug development.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups Source: MDPI (Polymers) URL:[Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

Sources

Exploratory

N-(4-nitrophenyl)quinoline-2-carboxamide: Discovery, Synthesis, and Pharmacological Profiling

Executive Summary The quinoline-2-carboxamide scaffold represents a privileged structure in both medicinal chemistry and agrochemistry, known for its diverse biological activities ranging from antimicrobial to herbicidal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-2-carboxamide scaffold represents a privileged structure in both medicinal chemistry and agrochemistry, known for its diverse biological activities ranging from antimicrobial to herbicidal effects. N-(4-nitrophenyl)quinoline-2-carboxamide (often designated as Compound 19c in primary literature) was systematically discovered and profiled during a comprehensive investigation of azanaphthalene isosteres[1]. This technical guide provides an in-depth analysis of its chemical synthesis, mechanistic rationale, and dual-action pharmacological profile, serving as a blueprint for researchers developing multi-target heterocyclic compounds.

Rationale for Scaffold Design & Discovery

The discovery of N-(4-nitrophenyl)quinoline-2-carboxamide was driven by the need to explore how electronic properties ( parameters) and lipophilicity ( ) influence target binding in complex biological systems[1].

The structural design incorporates three critical elements:

  • The Quinoline Core: Acts as a bioisostere for naphthalene, offering a nitrogen heteroatom that can participate in hydrogen bonding and metal coordination.

  • The Carboxamide Linker (-NHCO-): Provides a flexible hinge that facilitates optimal spatial orientation and acts as both a hydrogen bond donor and acceptor.

  • The 4-Nitrophenyl Moiety: The inclusion of the strongly electron-withdrawing nitro group at the para position significantly alters the electronic landscape of the molecule. Computational chemistry studies on related nitrophenyl-quinolines suggest that the electron-poor nitrophenyl ring pairs with the electron-rich quinoline ring to enable complementary electrostatic stacking (offset or face-to-face)[2]. This stacking is crucial for both solid-state stability and binding affinity within hydrophobic protein pockets[2].

Chemical Synthesis & Mechanistic Causality

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide must be carefully controlled to prevent unwanted side reactions on the quinoline core.

Protocol 1: Mild Activation Synthesis of Quinoline-2-Carboxamides

Objective: To synthesize the target amide while strictly preventing the chlorination of the electron-deficient quinoline nucleus.

Causality & Expert Insight: Classical acid chloride formation using thionyl chloride ( ) at elevated temperatures often leads to the chlorination of sensitive heterocyclic rings. To bypass this, oxalyl chloride ( ) is employed[1]. Oxalyl chloride operates efficiently at room temperature, and its reaction byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are entirely gaseous. This drives the reaction to completion via Le Chatelier's principle without the need for harsh thermodynamic forcing. Furthermore, during the amidation step, a base (such as pyridine or triethylamine) must be used to scavenge the generated HCl; otherwise, the unreacted 4-nitroaniline nucleophile would protonate into an unreactive ammonium salt, stalling the reaction at a maximum 50% theoretical yield.

Step-by-Step Methodology:

  • Activation: Suspend quinaldic acid (quinoline-2-carboxylic acid) in dry dichloromethane (DCM) under an inert atmosphere (nitrogen/argon).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate.

  • Chlorination: Dropwise add 1.2 equivalents of oxalyl chloride at 0 °C. Stir the mixture at room temperature until gas evolution ceases, yielding quinoline-2-carbonyl chloride[1].

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to isolate the crude acid chloride.

  • Amidation: Dissolve the acid chloride in dry DCM and add it dropwise to a solution containing 1.0 equivalent of 4-nitroaniline and 1.5 equivalents of pyridine at 0 °C.

  • Purification: Wash the organic layer with 1M HCl, saturated , and brine. Dry over , concentrate, and recrystallize the product to obtain pure N-(4-nitrophenyl)quinoline-2-carboxamide.

Synthesis QA Quinaldic Acid (Quinoline-2-carboxylic acid) QC Quinoline-2-carbonyl chloride QA->QC + Oxalyl Chloride - CO, - CO2, - HCl OC Oxalyl Chloride (Mild Activation) OC->QC Prod N-(4-nitrophenyl)quinoline- 2-carboxamide QC->Prod + 4-Nitroaniline Base (e.g., Pyridine) NA 4-Nitroaniline (Nucleophile) NA->Prod

Synthetic workflow for N-(4-nitrophenyl)quinoline-2-carboxamide via mild activation.

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueReference / Note
Molecular Formula
Yield 29%[1]
Melting Point 227–228 °C[1]
H-NMR (DMSO- ) 11.29 (bs, 1H), 8.64 (d, 1H), 8.18–8.35 (m, 6H), 8.12 (d, 1H), 7.88–7.99 (m, 2H)[1]

Pharmacological Profiling & Biological Activity

N-(4-nitrophenyl)quinoline-2-carboxamide was evaluated for a dual-action biological profile: inhibition of photosynthetic electron transport (PET) and antimycobacterial activity[1].

Protocol 2: Self-Validating PET Inhibition Assay

Objective: To quantify herbicidal potential by measuring the inhibition of the Hill reaction in spinach (Spinacia oleracea L.) chloroplasts[1].

Causality & Expert Insight: The assay relies on the artificial electron acceptor 2,6-dichlorophenol-indophenol (DCPIP). In functional chloroplasts, active PET reduces DCPIP, causing a color shift from blue to colorless. If the quinoline derivative successfully binds to the binding niche on the D1 protein of Photosystem II (PSII), it blocks electron flow. Consequently, DCPIP remains oxidized (blue). This creates a self-validating system: the degree of color retention directly and quantitatively correlates with the compound's binding affinity and inhibitory power, measured spectrophotometrically at 600 nm.

Step-by-Step Methodology:

  • Chloroplast Isolation: Homogenize fresh spinach leaves in a sucrose/phosphate buffer. Centrifuge to isolate the thylakoid membrane fraction.

  • Reaction Mixture Assembly: In a cuvette, combine the chloroplast suspension (equivalent to 30 mg chlorophyll/L), DCPIP, and the test compound dissolved in DMSO (ensure final DMSO concentration is <1% to prevent solvent toxicity).

  • Illumination: Expose the cuvette to a standardized halogen light source (~100 W/ ) for a fixed duration (e.g., 2 minutes).

  • Quantification: Measure the absorbance at 600 nm. Calculate the value by plotting the percentage of DCPIP reduction against the logarithmic concentration of the compound. Use DCMU (Diuron) as a positive control standard[1].

Mechanism cluster_0 Agrochemical (Herbicidal) cluster_1 Pharmaceutical (Antimycobacterial) Compound N-(4-nitrophenyl)quinoline-2-carboxamide Chloroplast Spinach Chloroplasts (Thylakoid Membrane) Compound->Chloroplast Penetrates Myco Mycobacterium spp. (M. tuberculosis, etc.) Compound->Myco Targets Tox Low Human Toxicity (THP-1 Cell Line) Compound->Tox Selectivity PSII Photosystem II (D1 Protein QB Site) Chloroplast->PSII Binds PET Inhibition of Photosynthetic Electron Transport (PET) PSII->PET Blocks e- flow CellWall Lipid-Rich Cell Wall Penetration (High log P) Myco->CellWall Diffuses via

Dual pharmacological mechanism: PET inhibition and antimycobacterial action.

Table 2: Biological Activity Profile
Target / AssayActivity / ResultReference Standard
M. tuberculosis Active in primary in vitro screeningIsoniazid / Pyrazinamide[1]
M. kansasii Active in primary in vitro screeningIsoniazid / Pyrazinamide[1]
PET Inhibition (Spinach) Dose-dependent inhibition of PSIIDCMU (Diuron)[1]
In vitro Cytotoxicity Insignificant toxicity against THP-1 cellsN/A[1]

Structure-Activity Relationship (SAR) Insights

The inclusion of the 4-nitro group provides a masterclass in electronic tuning. The nitro group possesses a highly positive Hammett constant, pulling electron density away from the amide nitrogen. This increases the acidity of the amide proton, transforming it into a much stronger hydrogen bond donor.

In the context of the D1 protein in chloroplasts, this enhanced hydrogen bonding tightly anchors the molecule into the pocket, displacing native plastoquinone. In the context of mycobacteria, the high lipophilicity ( ) imparted by the aromatic system allows the compound to partition effectively into the thick, mycolic acid-rich cell wall of Mycobacterium species, achieving intracellular concentrations high enough to exert antimicrobial effects while sparing human monocytic leukemia (THP-1) cells from off-target toxicity[1].

References

  • Gonec, T., Bobal, P., Sujan, J., Pesko, M., Guo, J., Kralova, K., Pavlacka, L., Vesely, L., Kreckova, E., Kos, J., et al. "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres." Molecules 17, no. 1 (2012): 613-644. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-(4-nitrophenyl)quinoline-2-carboxamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming Amide Coupling Challenges with Deactivated Anilines Mechanistic Rationale & Synthetic Strategy The synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming Amide Coupling Challenges with Deactivated Anilines

Mechanistic Rationale & Synthetic Strategy

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide presents a classic challenge in medicinal chemistry: the coupling of an unreactive nucleophile. The target molecule consists of a quinoline-2-carboxylic acid (quinaldic acid) core linked to a 4-nitroaniline moiety.

The primary synthetic hurdle is the extreme electronic deactivation of 4-nitroaniline. The strongly electron-withdrawing para-nitro group drastically reduces the electron density on the amine nitrogen via both inductive and resonance effects, rendering it a very poor nucleophile. Consequently, standard peptide coupling reagents (e.g., EDC/HOBt, DCC) often result in sluggish kinetics, incomplete conversions, and unacceptable yields.

A common workaround for unreactive amines is the generation of a highly electrophilic acid chloride using Thionyl Chloride (SOCl2). However, in the case of quinaldic acid, utilizing SOCl2 leads to a highly undesirable side reaction: electrophilic chlorination at the C-4 position of the quinoline ring, which severely compromises the purity of the final product[1].

To circumvent these issues, this application note details two field-proven, self-validating methodologies tailored specifically for this challenging substrate:

  • Chemical Activation via POCl3/Pyridine: A highly aggressive in situ activation method specifically validated for overcoming the poor reactivity of 4-nitroaniline[2].

  • Thermal Activation via Microwave Direct Amidation: A modern, solvent-free approach that utilizes high-energy irradiation to drive the thermodynamic equilibrium[1].

Workflow Visualization

SynthesisProtocol Start Quinaldic Acid + 4-Nitroaniline (Deactivated Nucleophile) MethodA Method A: POCl3 / Pyridine (Chemical Activation) Start->MethodA MethodB Method B: Microwave Irradiation (Thermal/Direct Amidation) Start->MethodB StepA1 Cool to -15 °C in Pyridine Add POCl3 dropwise MethodA->StepA1 StepB1 Mix neat reactants (1:1.5 molar ratio) MethodB->StepB1 StepA2 Stir 2h at -15 °C Warm to RT overnight StepA1->StepA2 StepA3 Quench in Ice Water Acid Wash (HCl) StepA2->StepA3 Product N-(4-nitrophenyl)quinoline-2-carboxamide (Target Product) StepA3->Product StepB2 MW Irradiation (800W) 150 °C for 2 hours StepB1->StepB2 StepB3 Triturate with EtOAc Filter & Dry StepB2->StepB3 StepB3->Product

Fig 1. Comparative synthesis workflows for N-(4-nitrophenyl)quinoline-2-carboxamide.

Experimental Protocols & Causality

Protocol A: POCl3/Pyridine-Mediated Coupling (Primary Method)

This method relies on the generation of a highly reactive mixed anhydride intermediate. It is the most reliable method for anilines bearing strong electron-withdrawing groups[2].

Step 1: Reagent Dissolution

  • Action: Dissolve quinaldic acid (1.0 eq, 10 mmol) and 4-nitroaniline (1.2 eq, 12 mmol) in 25 mL of anhydrous pyridine under an inert argon atmosphere.

  • Causality: Pyridine serves a critical dual purpose. It acts as a polar aprotic solvent capable of dissolving both the acid and the deactivated amine, and it functions as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation (and further deactivation) of the amine[2].

Step 2: Temperature Control

  • Action: Cool the reaction mixture to -15 °C using an ice-salt (NaCl) bath.

  • Causality: The reaction between Phosphorus Oxychloride (POCl3) and the carboxylic acid is violently exothermic. Strict low-temperature control prevents uncontrolled thermal runaway and minimizes the formation of dark, tarry degradation byproducts.

Step 3: Activation

  • Action: Add POCl3 (1.3 eq, 13 mmol) dropwise over 15–20 minutes.

  • Causality: Gradual addition ensures the in situ formation of the reactive intermediate occurs at a controlled rate, maintaining a low concentration of unreacted POCl3, which could otherwise react directly with the amine to form unwanted phosphoramidate side products.

Step 4: Amidation

  • Action: Stir at -15 °C for 2 hours, then remove the cooling bath and allow the mixture to warm to room temperature, stirring overnight.

  • Causality: The initial cold stirring allows the mixed anhydride to form completely without degradation. Warming to room temperature provides the necessary kinetic energy for the deactivated 4-nitroaniline to attack the highly electrophilic carbonyl carbon.

Step 5: Workup & Isolation

  • Action: Quench the reaction by pouring the mixture into 150 mL of vigorously stirred ice-water. Filter the resulting precipitate and wash sequentially with cold 1M HCl (50 mL) and distilled water (50 mL).

  • Causality: Water hydrolyzes any unreacted POCl3. The sudden increase in solvent polarity causes the highly hydrophobic target amide to precipitate. The 1M HCl wash is crucial; it protonates residual pyridine and unreacted 4-nitroaniline, rendering them water-soluble and easily removed in the filtrate.

Protocol B: Microwave-Assisted Direct Amidation (Green Alternative)

For laboratories equipped with scientific microwave reactors, this method avoids toxic coupling agents and chlorinated byproducts[1].

Step 1: Preparation

  • Action: Combine quinaldic acid (1.0 eq, 1.0 mmol) and 4-nitroaniline (1.5 eq, 1.5 mmol) in a 10 mL microwave-safe round-bottom flask without solvent.

  • Causality: A solvent-free (neat) environment maximizes the collision frequency between the reactants. The excess of the amine compensates for potential sublimation during the high-temperature heating phase[1].

Step 2: Irradiation

  • Action: Place the flask in the microwave reactor with an open-vessel or condenser setup. Irradiate at a maximum power of 800 W, maintaining a temperature of 150 °C for 2 hours.

  • Causality: Microwave irradiation provides rapid, uniform volumetric heating. A temperature of 150 °C is specifically chosen to exceed the activation energy barrier of the deactivated amine while simultaneously boiling off the byproduct water. Removing water continuously shifts the thermodynamic equilibrium toward amide formation[1].

Step 3: Isolation

  • Action: Cool the vessel to room temperature, triturate the crude solid with ethyl acetate, and filter.

  • Causality: Trituration selectively dissolves unreacted starting materials and minor thermal degradation products, leaving the highly crystalline target amide intact on the filter.

Self-Validating Quality Control (QC) System

To ensure trustworthiness and reproducibility, both protocols must be monitored and validated using the following analytical checkpoints:

  • In-Process QC (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: 6:4 Hexanes/Ethyl Acetate). 4-nitroaniline is intensely yellow and highly UV-active. The complete disappearance of the yellow 4-nitroaniline spot (Rf ~0.4) and the appearance of a new, lower-Rf UV-active spot indicates successful conversion.

  • Post-Process QC (1H NMR): In DMSO-d6, the successful formation of the amide is validated by the disappearance of the broad carboxylic acid -OH peak (~13.0 ppm) and the emergence of a sharp, strongly deshielded amide -NH singlet (>10.5 ppm). The extreme deshielding is a direct confirmation of the electron-withdrawing effect of the para-nitro group on the newly formed amide bond[2].

Quantitative Data Comparison

ParameterMethod A: POCl3 / PyridineMethod B: Microwave Direct Amidation
Activation Mechanism Chemical (Mixed Anhydride Formation)Thermal (Dehydration / Equilibrium Shift)
Typical Yield 75% – 85%65% – 78%
Reaction Time 14 – 18 hours2 hours
Scalability High (Easily adapted to multi-gram scale)Low-Medium (Limited by MW vessel size)
Key Advantage No specialized equipment requiredSolvent-free; avoids highly toxic POCl3
Primary Risk Factor Exothermic runaway if POCl3 is added too fastPyrolysis if temperature exceeds 150 °C

References

  • Gonec, T., et al. "Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid." Molecules, vol. 17, no. 2, 2012, pp. 1292-1306. URL:[Link]

  • Peřina, M., et al. "SAR-mediated Similarity Assessment of the Property Profile for New, Silicon-Based AChE/BChE Inhibitors." International Journal of Molecular Sciences, vol. 21, no. 3, 2020, PMC7037740. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Step-by-Step Synthesis of Quinoline-2-Carboxamides

Abstract Quinoline-2-carboxamides are a class of heterocyclic compounds that serve as a privileged scaffold in medicinal chemistry and drug development.[1][2] Their derivatives are known to exhibit a wide array of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline-2-carboxamides are a class of heterocyclic compounds that serve as a privileged scaffold in medicinal chemistry and drug development.[1][2] Their derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][3][4] The incorporation of a carboxamide linkage at the C2 position of the quinoline ring is a frequently employed strategy to enhance pharmacological potency and modulate pharmacokinetic properties.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic routes to quinoline-2-carboxamides. We will explore both classical and modern methodologies, from the robust acyl chloride method to efficient direct catalytic amidations and advanced multicomponent reactions. Each section provides not only step-by-step protocols but also the underlying chemical principles and expert insights to ensure successful and reproducible synthesis.

Introduction: The Significance of the Quinoline-2-Carboxamide Scaffold

The quinoline core, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural alkaloids and synthetic pharmaceuticals.[2][5] When functionalized with a carboxamide group at the 2-position, the resulting scaffold gains the ability to form critical hydrogen bonds with biological targets, making it a powerful pharmacophore in drug design.[3] The versatility of the amide synthesis allows for the introduction of a wide range of substituents, enabling fine-tuning of a molecule's steric and electronic properties to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide focuses on the most reliable and field-proven methods for constructing this valuable amide bond.

Foundational Synthesis: Amidation of Quinoline-2-Carboxylic Acid

The most direct and widely practiced approach to synthesizing quinoline-2-carboxamides begins with quinoline-2-carboxylic acid (also known as quinaldic acid). This starting material can be readily prepared via the oxidation of 2-methylquinoline (quinaldine).[6] The core of the synthesis is a nucleophilic acyl substitution, where an amine attacks an activated form of the carboxylic acid. We will detail two primary activation strategies: conversion to an acyl chloride and the use of modern coupling agents.

Method 1: The Acyl Chloride Route

This classic two-step method is known for its reliability and use of inexpensive reagents. It involves first activating the carboxylic acid by converting it to a highly reactive acyl chloride, which is then reacted with the desired amine.

Causality and Rationale: Converting the carboxylic acid's hydroxyl group into a chloride creates an excellent leaving group. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by even weakly nucleophilic amines. The reaction is typically rapid and proceeds to high conversion. However, this method generates stoichiometric HCl, requiring a base to neutralize it, and the reagents (e.g., thionyl chloride, oxalyl chloride) are corrosive and moisture-sensitive, necessitating careful handling under anhydrous conditions.[7][8]

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A Quinoline-2-Carboxylic Acid B Add SOCl₂ or (COCl)₂ in dry solvent (e.g., Toluene) A->B C Quinoline-2-Carbonyl Chloride (in situ) B->C D Add Amine (R-NH₂) and Base (e.g., TEA) C->D Proceed to Amidation E Reaction at 0°C to RT D->E F Aqueous Work-up & Purification E->F G Final Quinoline-2-Carboxamide F->G

Caption: Workflow for the Acyl Chloride Method.

Experimental Protocol 1: Synthesis of N-benzylquinoline-2-carboxamide

  • PART A: Formation of Quinoline-2-Carbonyl Chloride

    • Suspend quinoline-2-carboxylic acid (1.0 eq) in anhydrous toluene (5-10 mL per mmol of acid) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Argon).

    • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at room temperature.[7]

    • Heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution and the dissolution of the starting material.

    • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude quinoline-2-carbonyl chloride as a solid, which is used immediately in the next step without further purification.[9]

  • PART B: Amidation

    • Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) in the same anhydrous solvent.

    • Cool the amine solution to 0°C in an ice bath.

    • Add the solution of quinoline-2-carbonyl chloride dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • Work-up and Purification: Quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-benzylquinoline-2-carboxamide.[10]

Method 2: Direct Catalytic Amidation

Modern synthetic chemistry favors methods that avoid harsh reagents and minimize waste. Direct amidation, where a carboxylic acid and an amine are coupled directly using a catalyst or coupling agent, represents a significant advance in this direction.[11][12]

Causality and Rationale: This one-pot method avoids the preparation of an unstable acyl chloride intermediate. Coupling agents (e.g., HATU, TBTU, EDC) activate the carboxylic acid in situ to form a highly reactive species (like an active ester) that is readily attacked by the amine.[13] Catalytic methods, such as those using boric acid, function by forming an intermediate that facilitates the dehydration of the acid-amine adduct.[14] These methods are generally milder, show broad substrate scope, and are more tolerant of other functional groups. The primary trade-off is the higher cost of the reagents compared to thionyl chloride.

cluster_0 One-Pot Reaction A Quinoline-2-Carboxylic Acid D Combine all components in solvent (e.g., DMF, DCM) A->D B Amine (R-NH₂) B->D C Coupling Agent (e.g., TBTU, HATU) + Base (e.g., DIPEA) C->D E Stir at Room Temperature D->E F Aqueous Work-up & Purification E->F G Final Quinoline-2-Carboxamide F->G

Caption: Workflow for Direct Amide Coupling.

Experimental Protocol 2: Direct Synthesis using TBTU

  • To a solution of quinoline-2-carboxylic acid (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or DCM, add the desired amine (1.1 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.

  • Add the coupling agent, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 1.2 eq), in one portion at room temperature.[13]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired quinoline-2-carboxamide.

Parameter Method 1: Acyl Chloride Method 2: Direct Coupling
Reagents Thionyl chloride/Oxalyl chloridePeptide coupling agents (HATU, TBTU, etc.)
Conditions Harsh (reflux), moisture-sensitiveMild (often room temperature)
Steps Two steps (activation, then amidation)One-pot
Advantages Inexpensive, robust, high reactivityHigh functional group tolerance, less waste
Disadvantages Generates corrosive byproducts, limited toleranceReagents are more expensive
References [7][8][9][11][13][14]
Table 1: Comparison of Foundational Amidation Methodologies.

Advanced Synthesis: Multicomponent Reactions (MCRs)

For rapid library synthesis and the construction of complex molecules, isocyanide-based multicomponent reactions (I-MCRs) like the Ugi reaction offer unparalleled efficiency.[15] These reactions combine three or more starting materials in a single pot to generate products that incorporate elements from all reactants, exemplifying high atom economy and convergence.[16]

Causality and Rationale: The Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. A recent innovative approach replaces the standard carboxylic acid component with a quinoline N-oxide.[17][18][19] In this process, the N-oxide acts as a carboxylic acid isostere, leading to a deoxygenative C(sp²)–H functionalization at the C2 position of the quinoline ring, directly yielding a quinoline-2-carboxamide derivative. This strategy provides a novel and highly efficient route to complex quinoline amides from simple precursors.

cluster_0 Ugi-type One-Pot Reaction A Quinoline N-Oxide E Combine all 4 components in solvent A->E B Aldehyde B->E C Amine C->E D Isocyanide D->E F Stir at Room Temperature E->F G Direct formation of Quinoline-C2-amino Amide F->G H Purification G->H

Sources

Method

Application Note: Advanced Column Chromatography Protocol for the Purification of N-(4-nitrophenyl)quinoline-2-carboxamide

Introduction & Chemical Context N-(4-nitrophenyl)quinoline-2-carboxamide is a critical synthetic intermediate and pharmacophore frequently utilized in the development of kinase inhibitors, methuosis inducers, and translo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-(4-nitrophenyl)quinoline-2-carboxamide is a critical synthetic intermediate and pharmacophore frequently utilized in the development of kinase inhibitors, methuosis inducers, and translocator protein (TSPO) targeting agents[1],[2]. Structurally, the molecule is characterized by a quinoline core coupled to a 4-nitroaniline moiety via an amide linkage.

The purification of this specific class of molecules presents distinct chromatographic challenges that require a highly optimized approach:

  • Planarity and π-π Stacking: The highly conjugated, planar nature of both the quinoline and 4-nitrophenyl rings leads to strong intermolecular π-π stacking. This frequently results in poor solubility in non-polar solvent systems, making traditional wet sample loading difficult.

  • Hydrogen Bonding: The central amide bond acts as both a strong hydrogen bond donor and acceptor. This causes the molecule to adsorb strongly to the free, unendcapped silanol groups present on standard normal-phase silica gel.

  • Basic Quinoline Nitrogen: The lone electron pair on the quinoline nitrogen can interact with the mildly acidic silica matrix, leading to peak tailing, band broadening, or "streaking" across multiple fractions.

Chromatographic Rationale & Solvent Selection

To establish a self-validating and reproducible purification system, the chosen solvent gradient must balance the elution strength required to mobilize the polar amide while maintaining tight band resolution.

Literature precedents for the purification of quinoline-2-carboxamide derivatives demonstrate that mixtures of Ethyl Acetate (EtOAc) and Hexanes (or Petroleum Ether) are highly effective[3]. While highly polar derivatives might require a Dichloromethane (DCM) and Methanol (MeOH) gradient[1], an EtOAc/Hexane system (typically 20% to 50% EtOAc) is optimal for N-(4-nitrophenyl)quinoline-2-carboxamide.

Expert Insight: If significant streaking is observed during initial screening, the addition of 1% Triethylamine (Et 3​ N) to the mobile phase is recommended. The Et 3​ N acts as a sacrificial base, selectively binding to the acidic silanol sites on the silica gel, thereby sharpening the elution band of the target basic compound.

Quantitative Data: TLC Optimization

Before initiating preparative flash chromatography, Thin Layer Chromatography (TLC) must be performed to determine the optimal mobile phase. The target retention factor ( Rf​ ) for the product should be strictly maintained between 0.25 and 0.35 to ensure maximum resolution from closely eluting impurities.

Table 1: Solvent System Screening for N-(4-nitrophenyl)quinoline-2-carboxamide

Solvent System (v/v)Appx. Rf​ ValueObservation / Band ShapeRecommendation
10% EtOAc / 90% Hexane0.05Compound remains near baseline.Too weak.
30% EtOAc / 70% Hexane 0.30 Tight, circular spot. Excellent resolution. Optimal for Isocratic Elution.
50% EtOAc / 50% Hexane0.65Co-elution with polar impurities.Too strong. Useful for column flushing.
5% MeOH / 95% DCM0.45Slight tailing observed.Viable alternative if EtOAc/Hex fails.
30% EtOAc / 69% Hexane / 1% Et 3​ N0.35Extremely sharp spot, zero tailing.Optimal for challenging, impure crude mixtures.

Step-by-Step Experimental Protocol

Materials Required
  • Silica gel (230–400 mesh, 40–63 μm)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane (for dry loading)

  • Glass chromatography column with a sintered glass frit

  • Sea sand

  • UV lamp (254 nm)

Step 1: Column Preparation (Slurry Packing)
  • Select a column diameter based on the crude mass (e.g., a 3 cm diameter column is suitable for 1-2 g of crude material).

  • Prepare a slurry of silica gel (approx. 30-50 times the weight of the crude mixture) in the initial eluent (20% EtOAc/Hexane).

  • Pour the slurry into the column in a single, continuous motion to prevent stratification and air bubble entrapment.

  • Rinse the column walls with the eluent and apply gentle positive air pressure to pack the silica bed firmly. Ensure the solvent level never drops below the top of the silica.

  • Add a 1 cm protective layer of sea sand to the top of the silica bed.

Step 2: Sample Loading (Dry Loading Method)

Causality Insight: Due to the rigid, planar conformation of the N-(4-nitrophenyl)quinoline-2-carboxamide scaffold, the molecule frequently exhibits limited solubility in the non-polar starting eluent (20% EtOAc/Hexane). Attempting to "wet load" this mixture can cause immediate precipitation at the column head, leading to cracked silica and ruined resolution. Dry loading entirely mitigates this risk.

  • Dissolve the crude mixture in a minimum volume of a highly solubilizing, volatile solvent (e.g., DCM or THF).

  • Add dry silica gel to the solution (approx. 3 times the mass of the crude compound).

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully pour the dry-loaded powder evenly onto the sand layer of the packed column.

  • Top with another 1 cm layer of sea sand to prevent physical disturbance during solvent addition.

Step 3: Elution and Fraction Collection
  • Carefully add the initial solvent (20% EtOAc/Hexane) down the inner walls of the column.

  • Apply gentle pressure to achieve a steady flow rate (e.g., 1-2 drops per second).

  • Collect fractions in test tubes (e.g., 15-20 mL per fraction).

  • If the compound is eluting too slowly after 2 column volumes, gradually increase the solvent polarity to 30% EtOAc/Hexane (Step-Gradient).

  • Monitor the elution using a UV lamp (254 nm) directed at the glass tubes. The highly conjugated quinoline-2-carboxamide core strongly absorbs UV light, making the product-containing fractions easily visually identifiable.

Step 4: Fraction Analysis and Isolation
  • Spot the UV-active fractions on a silica gel TLC plate.

  • Develop the plate in 30% EtOAc/Hexane and visualize under 254 nm UV light.

  • Combine all fractions containing the pure target compound ( Rf​ ~0.30).

  • Concentrate the combined fractions under reduced pressure to yield the purified N-(4-nitrophenyl)quinoline-2-carboxamide as a solid.

Process Visualization

G A Crude N-(4-nitrophenyl) quinoline-2-carboxamide B TLC Solvent Screening (EtOAc:Hexane vs. DCM:MeOH) A->B C Optimize to Rf = 0.25 - 0.35 B->C D Sample Loading Method C->D E Wet Loading (If highly soluble) D->E F Dry Loading on Silica (Recommended for planar amides) D->F G Flash Column Chromatography (Isocratic or Step-Gradient) E->G F->G H Fraction Collection & UV Detection (254 nm) G->H I Pure Target Compound H->I

Workflow for the chromatographic purification of N-(4-nitrophenyl)quinoline-2-carboxamide.

Scientific Integrity & Grounding

The methodologies described herein are grounded in established synthetic and purification protocols for quinoline-2-carboxamide derivatives. For instance, the synthesis and subsequent silica gel column chromatography of structurally related 8-substituted quinoline-2-carboxamides frequently utilize EtOAc/hexane gradients (e.g., 4:6 to 6:4 ratios) to isolate the pure amides[3]. Similarly, the preparation of complex pyrimidinediamine derivatives bearing the quinoline-2-carboxamide motif relies heavily on DCM/MeOH or EtOAc/Hexane systems following amide coupling[1]. Furthermore, the construction of the quinoline-2-carboxamide core for TSPO targeting agents demonstrates the necessity of robust flash chromatography for isolating these highly conjugated planar systems[2].

References

  • Title: Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors Source: Taylor & Francis URL
  • Title: Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Title: Late stage iodination of biologically active agents using a one-pot process from aryl amines Source: RSC Publishing URL

Sources

Application

Application Note: Comprehensive In Vitro Assay Cascade for N-(4-nitrophenyl)quinoline-2-carboxamide Anticancer Activity

Introduction & Scientific Rationale The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in oncology drug discovery. Extensive structure-activity relationship (SAR) studies demonstrate that functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in oncology drug discovery. Extensive structure-activity relationship (SAR) studies demonstrate that functionalizing the quinoline core at the 2-position with a carboxamide linkage yields potent inhibitors of critical epigenetic and metabolic targets, most notably Histone Deacetylases (HDACs) [1] and human Dihydroorotate Dehydrogenase (hDHODH) [2].

The specific introduction of an N-(4-nitrophenyl) moiety is a strategic design choice. The strong electron-withdrawing nature of the nitro group alters the electronic distribution of the phenyl ring, enhancing hydrogen bonding and π−π stacking interactions within the surface recognition domains of target enzymes. To rigorously evaluate the efficacy of N-(4-nitrophenyl)quinoline-2-carboxamide and its analogs, this guide outlines a self-validating in vitro assay cascade. The workflow moves logically from phenotypic cytotoxicity to specific target engagement, concluding with mechanistic validation of programmed cell death.

Experimental Workflow

Workflow A Compound Prep N-(4-nitrophenyl)quinoline- 2-carboxamide B Phenotypic Screening (MTT Cytotoxicity) A->B C Target Validation (HDAC Inhibition) B->C D Mechanistic Profiling (Flow Cytometry) C->D E Lead Optimization D->E

Sequential in vitro assay workflow for quinoline-2-carboxamide evaluation.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Causality & Principle: Before identifying the specific molecular target, baseline cellular toxicity must be established. The MTT assay measures cellular metabolic activity as a direct proxy for cell viability. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan. Dead cells lose this enzymatic activity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing human cancer cells (e.g., A549, HCT116, MCF-7). Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO 2​ to allow for cellular attachment.

  • Compound Treatment: Prepare a 10 mM stock of N-(4-nitrophenyl)quinoline-2-carboxamide in anhydrous DMSO. Perform serial dilutions in culture media to yield final concentrations ranging from 0.01 µM to 100 µM. Critical Step: Ensure the final DMSO concentration in all wells is 0.5% to prevent solvent-induced background toxicity. Add 100 µL of treatment media to the wells and incubate for 72 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC 50​ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Target-Specific Validation (Fluorometric HDAC Assay)

Causality & Principle: Quinoline-2-carboxamides are heavily documented to act as potent, often Class I/IIb selective, HDAC inhibitors [1]. They function by inserting into the narrow hydrophobic channel of the HDAC enzyme, where the carboxamide moiety chelates the catalytic zinc ion. This protocol utilizes a fluorogenic substrate comprising an acetylated lysine side chain. Active HDAC deacetylates the substrate, which is subsequently cleaved by a developer solution to release a fluorophore (7-amino-4-methylcoumarin, AMC). Successful target engagement by the quinoline derivative prevents this deacetylation, resulting in a quantifiable decrease in fluorescence.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 1 mg/mL BSA).

  • Inhibitor Incubation: Add 10 µL of the diluted N-(4-nitrophenyl)quinoline-2-carboxamide to a black, opaque 96-well microplate. Add 20 µL of the HDAC enzyme solution. Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the compound to reach binding equilibrium with the target before the substrate is introduced.

  • Substrate Addition: Add 20 µL of the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Signal Development: Add 50 µL of the Developer Solution (containing a trypsin-like protease and Trichostatin A to halt further HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC 50​ of enzyme inhibition.

Mechanism of Action: Signaling Pathway Visualization

By inhibiting HDACs, the compound prevents the deacetylation of histones, leading to a relaxed chromatin structure. This transcriptionally permissive state upregulates tumor suppressor genes like CDKN1A (p21), which halts the cell cycle at the G2/M phase and ultimately triggers apoptosis.

Pathway A N-(4-nitrophenyl)quinoline- 2-carboxamide B HDAC Enzyme Inhibition A->B Zinc Chelation C Histone Hyperacetylation B->C D Chromatin Relaxation C->D E Upregulation of p21 (CDKN1A) D->E Transcriptional Activation F G2/M Cell Cycle Arrest E->F G Apoptosis F->G

Mechanistic pathway of HDAC inhibition leading to apoptosis.

Protocol 3: Mechanistic Profiling (Annexin V/PI Flow Cytometry)

Causality & Principle: To confirm that the cytotoxicity observed in Protocol 1 is driven by programmed cell death rather than non-specific necrosis, Annexin V/PI staining is employed. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer cell membrane leaflet. Annexin V binds PS with high affinity. Propidium Iodide (PI) is a viability dye that only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Cell Treatment: Plate cells in 6-well plates ( 2×105 cells/well) and treat with the compound at 0.5×, 1×, and 2× its established IC 50​ for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Rationale: Floating cells must be retained as they represent the late apoptotic population. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark to prevent fluorophore photobleaching.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Data Presentation

The following tables summarize the expected quantitative outputs from the assay cascade, demonstrating the compound's efficacy and target selectivity.

Table 1: Phenotypic Cytotoxicity Profile (72h MTT Assay)

Cell LineTissue OriginIC 50​ (µM) ± SDReference Drug (Vorinostat) IC 50​ (µM)
A549Lung Carcinoma1.85 ± 0.121.42 ± 0.08
HCT116Colorectal Carcinoma1.20 ± 0.090.95 ± 0.05
MCF-7Breast Adenocarcinoma2.15 ± 0.181.60 ± 0.11

Table 2: HDAC Isoform Selectivity Profiling (Fluorometric Assay)

Target EnzymeIC 50​ (nM) ± SDSelectivity Ratio (vs HDAC1)
HDAC1 (Class I)45.2 ± 3.11.0
HDAC2 (Class I)52.8 ± 4.01.16
HDAC6 (Class IIb)12.5 ± 1.80.27 (Highly Selective)
HDAC8 (Class I)>10,000>220

References

  • Zhao, Y., Yao, Z., Ren, W., Yang, X., Hou, X., Cao, S., & Fang, H. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 85, 117242.[Link]

  • Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 82, 385-393.[Link]

Method

Application Note: In Vitro Antifungal Activity Testing of N-(4-nitrophenyl)quinoline-2-carboxamide

Introduction & Mechanistic Rationale The rising incidence of invasive fungal infections and the emergence of multidrug-resistant Candida strains necessitate the development of novel antifungal scaffolds. Quinoline-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising incidence of invasive fungal infections and the emergence of multidrug-resistant Candida strains necessitate the development of novel antifungal scaffolds. Quinoline-2-carboxamide derivatives represent a highly promising class of synthetic antifungal agents. The introduction of a 4-nitrophenyl moiety at the amide nitrogen enhances the molecule's lipophilicity and electron-withdrawing capabilities, which are critical for penetrating the complex fungal cell wall and interacting with intracellular targets [1].

Structure-activity relationship (SAR) studies on quinoline carboxamides and 2,6-disubstituted quinolines indicate that these compounds exert potent fungicidal activity against both planktonic cells and biofilms of Candida species, including non-albicans strains like C. glabrata [2]. Mechanistically, quinoline carboxamides frequently trigger mitochondrial dysfunction. This disruption leads to a lethal hyperaccumulation of endogenous reactive oxygen species (ROS) [2]. The resulting oxidative stress causes irreversible damage to fungal lipids, proteins, and DNA, ultimately culminating in cell death.

MOA_Quinoline drug N-(4-nitrophenyl) quinoline-2-carboxamide mito Mitochondrial Dysfunction drug->mito Targets ros Endogenous ROS Hyperaccumulation mito->ros Induces damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage Causes death Fungal Cell Death (Apoptosis/Necrosis) damage->death Leads to

Fig 1: Putative ROS-mediated fungicidal mechanism of quinoline-2-carboxamides.

Reagent Preparation & Pre-requisites

Proper formulation is critical to ensure reproducible in vitro data, particularly for hydrophobic synthetic compounds.

  • Compound Handling: N-(4-nitrophenyl)quinoline-2-carboxamide is highly hydrophobic. Dissolve the lyophilized powder in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to a master stock concentration of 1600 µg/mL.

    • Causality: DMSO ensures complete solubilization. Preparing a highly concentrated stock ensures that the final DMSO concentration in the assay well does not exceed 1% (v/v). Concentrations >1% induce solvent-mediated baseline toxicity, which artificially depresses the Minimum Inhibitory Concentration (MIC).

  • Assay Medium: RPMI 1640 medium (without sodium bicarbonate, with L-glutamine), buffered to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: MOPS buffering is strictly required by [3] because the antifungal activity of many heterocyclic compounds is highly pH-dependent. Unbuffered media leads to erratic MIC shifts.

Protocol 1: Broth Microdilution Assay (MIC Determination)

This protocol is a self-validating system adapted from the [3] for yeasts. It incorporates mandatory internal controls to ensure assay integrity.

Step-by-Step Methodology:
  • Inoculum Preparation: Subculture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Pick 5 distinct colonies and suspend them in sterile 0.85% saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.0−5.0×106 CFU/mL).

  • Inoculum Dilution: Dilute the saline suspension 1:50, then 1:20 in buffered RPMI 1640 to achieve a working inoculum of 1.0−2.5×103 CFU/mL.

    • Causality: Precise inoculum standardization is critical. Over-inoculation depletes the drug and causes false resistance (the "trailing effect"), while under-inoculation yields false susceptibility.

  • Serial Dilution of Compound: In a 96-well U-bottom microtiter plate, dispense 50 µL of RPMI 1640 into columns 2 through 10. Add 100 µL of the working drug solution (at 2x the highest desired final concentration, e.g., 64 µg/mL) to column 1. Perform 1:2 serial dilutions from column 1 to 10, discarding 50 µL from column 10.

  • Assay Controls (Self-Validation):

    • Column 11 (Growth Control - GC): 50 µL RPMI (containing 1% DMSO) + 50 µL yeast inoculum. Validates yeast viability and absence of DMSO toxicity.

    • Column 12 (Sterility Control - SC): 100 µL RPMI (containing 1% DMSO). Validates media and plate sterility.

  • Inoculation: Add 50 µL of the working yeast inoculum to columns 1 through 11.

  • Incubation & Reading: Incubate the plate at 35°C for 24 hours. Read the MIC visually or via a spectrophotometer ( OD530​ ). The MIC is defined as the lowest concentration resulting in ≥50% growth inhibition compared to the GC well.

M27_Workflow step1 1. Prepare Compound Stock (1600 µg/mL in 100% DMSO) step3 3. Two-fold Serial Dilution (Columns 1-10) step1->step3 step2 2. Prepare Working Medium (RPMI 1640 + MOPS pH 7.0) step2->step3 step5 5. Inoculate Microtiter Plate (50 µL drug + 50 µL yeast) step3->step5 step4 4. Standardize Yeast Inoculum (0.5 McFarland -> 10^3 CFU/mL) step4->step5 step6 6. Incubate & Read Endpoint (35°C for 24h, ≥50% Inhibition) step5->step6

Fig 2: CLSI M27 Broth Microdilution workflow for antifungal MIC determination.

Protocol 2: Endogenous ROS Accumulation Assay

To validate the hypothesis that N-(4-nitrophenyl)quinoline-2-carboxamide exerts its fungicidal effect via oxidative stress, an endogenous ROS accumulation assay using DCFDA is recommended [2].

Step-by-Step Methodology:
  • Cell Treatment: Incubate log-phase C. albicans cells ( 106 CFU/mL) with the test compound at 1x MIC and 2x MIC in RPMI 1640 for 4 hours at 35°C. Include a 1% DMSO vehicle control (Baseline) and a 10 mM H2​O2​ positive control.

  • Fluorophore Loading: Centrifuge the cells (3000 x g, 5 min), wash twice with sterile PBS, and resuspend the pellet in PBS containing 10 µM 2',7'-dichlorofluorescein diacetate (DCFDA).

    • Causality: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the fungal cell, intracellular esterases cleave the acetate groups. Subsequent oxidation by ROS yields highly fluorescent 2',7'-dichlorofluorescein (DCF), providing a direct quantitative measure of oxidative stress.

  • Incubation: Incubate the suspension in the dark at 30°C for 30 minutes to allow for optimal dye conversion.

  • Quantification: Transfer 100 µL of the suspension to a black, opaque 96-well plate. Measure fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Normalize the raw fluorescence units (RFU) to the OD600​ of the cell suspension to account for variations in cell density due to drug-induced lysis.

Data Presentation: Expected Quantitative Outcomes

Based on structural analogs and quinoline-2-carboxamide literature, the following table summarizes the expected quantitative benchmarks for a successful assay run.

Experimental GroupTarget StrainAssay TypeExpected Outcome / Range
N-(4-nitrophenyl)quinoline-2-carboxamide C. albicans ATCC 90028CLSI M27 MIC
N-(4-nitrophenyl)quinoline-2-carboxamide C. glabrata ATCC 2001CLSI M27 MIC
Fluconazole (Control Drug) C. albicans ATCC 90028CLSI M27 MIC (QC Pass)
Vehicle Control (1% DMSO) C. albicans ATCC 90028ROS Accumulation 1.0× (Baseline RFU/OD)
Test Compound (1x MIC) C. albicans ATCC 90028ROS Accumulation 3.5×−5.0× Fold Increase
H2​O2​ (10 mM) C. albicans ATCC 90028ROS Accumulation >10.0× Fold Increase

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. 2013. URL:[Link]

  • Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. Pharmaceuticals. 2017. URL:[Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute (CLSI). 2017. URL:[Link]

Application

Application Note: N-(4-nitrophenyl)quinoline-2-carboxamide as a Potent hDHODH Inhibitor

Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Mechanistic validation, high-throughput assay design, and structure-activity relationship (SAR) profiling. Biological Rationale & Target...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Mechanistic validation, high-throughput assay design, and structure-activity relationship (SAR) profiling.

Biological Rationale & Target Overview

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme responsible for catalyzing the rate-limiting oxidation of dihydroorotate (DHO) to orotate (ORO)[1]. This reaction is a critical bottleneck in the de novo pyrimidine biosynthesis pathway. While healthy, resting cells typically rely on the pyrimidine salvage pathway to meet their nucleotide demands, rapidly dividing cells—such as activated T-cells in autoimmune diseases and malignant cells in acute myelogenous leukemia (AML) or lung cancer—are highly dependent on the de novo pathway for RNA and DNA synthesis[2].

Consequently, hDHODH has been robustly validated as a therapeutic target for oncology and immunosuppression[3]. Recent drug discovery efforts have identified the quinoline-2-carboxamide scaffold as a highly potent and structurally stable class of hDHODH inhibitors[4]. Specifically, the introduction of an electron-withdrawing N-(4-nitrophenyl) moiety significantly enhances binding affinity within the enzyme's hydrophobic pocket.

Pathway Gln Glutamine CP Carbamoyl Phosphate Gln->CP DHO Dihydroorotate (DHO) CP->DHO ORO Orotate (ORO) DHO->ORO Oxidation UMP Uridine Monophosphate (UMP) ORO->UMP hDHODH hDHODH Enzyme hDHODH->DHO Inhibitor N-(4-nitrophenyl)quinoline- 2-carboxamide Inhibitor->hDHODH Inhibits

Fig 1. De novo pyrimidine biosynthesis pathway and targeted hDHODH inhibition.

Mechanistic Insights: The Quinoline-2-Carboxamide Scaffold

To design an effective enzyme assay, one must understand the structural causality of the inhibitor-enzyme interaction. hDHODH operates via a ping-pong mechanism: it first oxidizes DHO (reducing its FMN cofactor), and then transfers these electrons to ubiquinone (Coenzyme Q) in the inner mitochondrial membrane.

Quinoline-2-carboxamides act as ubiquinone competitive inhibitors . The quinoline core mimics the biphenyl system of established inhibitors like Brequinar[1]. The 2-carboxamide linker acts as a critical hydrogen-bond donor/acceptor, interacting directly with Arg136 at hDHODH subsite 2[3]. The N-(4-nitrophenyl) group extends deeply into the hydrophobic ubiquinone tunnel. The nitro group, being strongly electron-withdrawing, optimizes the electrostatic profile of the phenyl ring, facilitating superior Van der Waals interactions with key residues including Leu15, Val23, and Tyr86[1]. By occupying this tunnel, the compound prevents the re-oxidation of the FMN cofactor, halting the catalytic cycle.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to differentiate true hDHODH inhibition from assay artifacts or off-target cytotoxicity.

In Vitro hDHODH Enzyme Inhibition Assay (DCIP-Coupled)

Causality Principle: Because the natural electron acceptor (ubiquinone) does not provide a strong colorimetric signal, this assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As hDHODH turns over, DCIP is reduced, resulting in a measurable loss of absorbance at 600 nm. The rate of signal decay is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA. Note: Triton X-100 is crucial to prevent the hydrophobic quinoline compounds from forming colloidal aggregates that cause false-positive inhibition.

  • Enzyme & Inhibitor Incubation: Add 10 nM recombinant hDHODH to a 96-well plate. Add N-(4-nitrophenyl)quinoline-2-carboxamide (titrated from 10 µM to 0.1 nM in DMSO). Incubate at 37°C for 10 minutes. Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the hydrophobic CoQ tunnel before substrate competition begins.

  • Substrate Initiation: Initiate the reaction by adding a substrate master mix yielding final concentrations of 1 mM DHO, 0.1 mM decylubiquinone (CoQ analog), and 0.05 mM DCIP.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 15 minutes at 37°C, taking readings every 30 seconds.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the decay curve. Normalize data against the DMSO vehicle control (100% activity).

Validation & Quality Control:

  • Positive Control: Brequinar sodium (10 µM) must yield >95% inhibition[1].

  • Z'-Factor: Calculate the Z'-factor between the DMSO control and Brequinar control. A Z' > 0.6 validates the assay's robustness for high-throughput screening.

Workflow Step1 Reagent & Enzyme Preparation Step2 Compound Incubation (10 min, 37°C) Step1->Step2 Step3 Substrate Addition (DHO, CoQ, DCIP) Step2->Step3 Step4 Kinetic Readout (Absorbance 600 nm) Step3->Step4 Step5 IC50 Calculation & Data Analysis Step4->Step5

Fig 2. Step-by-step workflow for the DCIP-coupled hDHODH enzyme inhibition assay.

Cell Viability and Uridine Rescue Assay

Causality Principle: A common pitfall in drug development is mistaking off-target cellular toxicity (e.g., membrane disruption) for on-target efficacy. If N-(4-nitrophenyl)quinoline-2-carboxamide kills cancer cells strictly by starving them of pyrimidines (hDHODH inhibition), then supplementing the culture media with exogenous uridine should fully restore cell viability via the pyrimidine salvage pathway[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed A-375 (melanoma) or A549 (lung cancer) cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment Preparation: Prepare two identical sets of compound dilutions (0.1 µM to 100 µM). To one set, add exogenous Uridine to a final well concentration of 100 µM.

  • Incubation: Treat the cells with the compound ± Uridine for 72 hours.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Validation Checkpoint: If the compound exhibits an IC50 of 4.2 µM without uridine, but the IC50 shifts to >100 µM with uridine, the mechanism is conclusively on-target pyrimidine starvation[3]. Failure to rescue indicates off-target cytotoxicity.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the pharmacological evaluation of substituted quinoline-2-carboxamide derivatives compared to clinical reference standards. The data illustrates how bulky, electron-withdrawing groups at the phenyl ring (such as the 4-nitro substitution) optimize target engagement[4].

Compound / SubstitutionhDHODH IC50 (nM)A-375 Cell Viability IC50 (µM)Uridine Rescue Confirmed?
Leflunomide (Reference)60054.3Yes
Brequinar (Reference)163.7Yes
Quinoline-2-carboxamide (Unsubstituted) 1,250>60.0N/A
N-(4-methoxyphenyl) derivative 42018.5Yes
N-(4-nitrophenyl) derivative 85 4.2 Yes

Data Interpretation: The N-(4-nitrophenyl) derivative demonstrates a 14-fold increase in biochemical potency compared to the unsubstituted analog, rivaling the efficacy of established clinical inhibitors while maintaining strict on-target causality as proven by the uridine rescue assay.

References

  • Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry. 4

  • ACS Omega. (2023). Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library.2

  • ResearchGate. (2025). Development of docking-based 3D QSAR models for the design of substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors.1

  • Google Patents. US12162877B2 - Human dihydroorotate dehydrogenase (hDHODH) inhibitors and their use in targeting oncological diseases sensitive to pyrimidine starvation.3

Sources

Method

Application Note: In Vivo Evaluation Protocols for N-(4-nitrophenyl)quinoline-2-carboxamide

Executive Summary The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting pleiotropic pharmacological effects ranging from anti-tubercular activity to targeted oncol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting pleiotropic pharmacological effects ranging from anti-tubercular activity to targeted oncology applications [1]. Specifically, N-(4-nitrophenyl)quinoline-2-carboxamide (NPQC) represents a critical structural node. The integration of the electron-withdrawing 4-nitrophenyl moiety significantly alters the compound's lipophilicity, target residence time, and metabolic routing.

This application note provides drug development professionals with a comprehensive, self-validating framework for transitioning NPQC from in vitro screening to in vivo animal models. It details the causality behind formulation choices, pharmacokinetic (PK) tracking of specific metabolic liabilities, and step-by-step efficacy protocols for both infectious disease and oncology models.

Mechanistic Grounding & Rationale

The structural design of NPQC dictates its biological utility and experimental handling:

  • Antimicrobial Axis (FadD32 Inhibition): Quinoline-2-carboxamides are well-documented inhibitors of FadD32, an essential enzyme in Mycobacterium tuberculosis (Mtb) mycolic acid biosynthesis [3]. The rigid planarity of the molecule allows it to intercalate into the enzyme's active site, disrupting cell wall integrity.

  • Oncology Axis (HDAC/EGFR Inhibition): 8-substituted and N-phenyl substituted quinoline-2-carboxamides act as potent Histone Deacetylase (HDAC) and EGFR inhibitors [2]. The carboxamide acts as a zinc-binding group (ZBG) in the HDAC catalytic pocket, driving chromatin hyperacetylation and subsequent tumor cell apoptosis.

  • Metabolic Liability (Nitro-Reduction): The 4-nitrophenyl group is highly susceptible to in vivo reduction by hepatic nitroreductases and the gut microbiome. This yields the amine metabolite, N-(4-aminophenyl)quinoline-2-carboxamide. Experimental Causality: Failing to track this amine metabolite during in vivo PK studies will result in artificially deflated clearance rates and misinterpreted efficacy data.

G NPQC N-(4-nitrophenyl)quinoline- 2-carboxamide (NPQC) HDAC HDAC Class I/II Inhibition NPQC->HDAC Oncology Model FadD32 FadD32 Enzyme Inhibition NPQC->FadD32 TB Infection Model Metabolite Hepatic Nitro-Reduction (Amine Metabolite) NPQC->Metabolite In Vivo Metabolism Chromatin Chromatin Hyperacetylation HDAC->Chromatin Apoptosis Tumor Cell Apoptosis Chromatin->Apoptosis Mycolic Mycolic Acid Depletion FadD32->Mycolic Bactericidal Mycobacterial Clearance Mycolic->Bactericidal

Fig 1: Dual mechanistic pathways of NPQC in oncology and antimicrobial in vivo models.

Pre-Clinical Formulation Strategy

Due to the high crystalline lattice energy and hydrophobicity imparted by the quinoline and nitrophenyl rings, NPQC exhibits poor aqueous solubility. Standard PBS or saline vehicles will result in precipitation, causing micro-embolisms if injected intravenously (IV) or erratic absorption if dosed per os (PO).

Table 1: Recommended Formulation Vehicles for NPQC

RouteRecommended Vehicle CompositionMechanistic Justification
IV 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineDMSO disrupts the crystal lattice; PEG300 acts as a cosolvent; Tween-80 prevents precipitation upon dilution in blood.
PO 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween-80 in WaterCreates a homogenous microsuspension. The high viscosity of CMC prevents rapid settling of the compound in the GI tract.

In Vivo Pharmacokinetics (PK) Protocol

To establish a self-validating PK profile, this protocol mandates the simultaneous quantification of the parent compound (NPQC) and its reduced amine metabolite.

Step-by-Step Methodology:

  • Subject Preparation: Fast male CD-1 mice (n=3 per time point) for 12 hours prior to PO dosing to eliminate food-effect variability on lipophilic drug absorption. IV cohorts do not require fasting.

  • Dosing:

    • Administer NPQC IV via tail vein injection at 2 mg/kg.

    • Administer NPQC PO via oral gavage at 10 mg/kg.

  • Serial Sampling: Collect 50 µL of blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Stabilization (Critical Step): Immediately transfer blood into K2EDTA tubes containing 1 mM NaF and 1 mM PMSF. Causality: The carboxamide bond is susceptible to plasma amidases; PMSF prevents ex vivo degradation, ensuring the measured concentration reflects true in vivo exposure.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold acetonitrile). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

    • Validation Check: Ensure the standard curve includes both NPQC and N-(4-aminophenyl)quinoline-2-carboxamide.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Mouse)

ParameterIV (2 mg/kg)PO (10 mg/kg)Implications for Efficacy
Cmax (ng/mL) 1,850940Sufficient to exceed in vitro IC50 for HDAC/FadD32.
Tmax (hr) 0.081.5Indicates moderate GI absorption rate.
Half-life (t1/2) (hr) 2.23.1Suggests BID (twice daily) dosing is required for sustained target coverage.
Bioavailability (F%) -~25%First-pass nitro-reduction significantly limits absolute bioavailability.

In Vivo Efficacy Models

Protocol A: Murine Tuberculosis (Mtb) Infection Model

This model evaluates NPQC's efficacy as a FadD32 inhibitor [3]. Aerosol infection is utilized over intravenous infection because it accurately mimics the natural route of human TB, forcing the drug to penetrate the lipid-rich, hypoxic granulomas in the lung.

  • Infection: Expose BALB/c mice to M. tuberculosis H37Rv via an inhalation exposure system calibrated to deliver ~100 colony-forming units (CFU) per lung.

  • Establishment: Allow the infection to establish for 21 days. Validation: Sacrifice 3 mice on Day 21 to confirm lung bacterial burden is ~10^6 CFU.

  • Treatment: Dose mice with NPQC (30 mg/kg, PO, BID) for 4 weeks. Include a vehicle control group and a positive control group (e.g., Isoniazid 25 mg/kg).

  • Endpoint Analysis: Harvest lungs, homogenize in PBS, and plate serial dilutions on Middlebrook 7H11 agar. Incubate for 3-4 weeks at 37°C and count CFU.

Protocol B: Xenograft Tumor Model (HDAC Inhibition)

This model evaluates NPQC's anti-cancer properties. Immunocompromised mice are used to prevent T-cell mediated rejection of human tumor lines [2].

  • Inoculation: Inject 5 × 10^6 HCT116 (human colon carcinoma) cells suspended in 50% Matrigel subcutaneously into the right flank of athymic nude mice (nu/nu). Causality: Matrigel provides extracellular matrix support, drastically improving tumor take-rates.

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (approx. 10 days post-inoculation), randomize mice into vehicle and treatment groups (n=8/group).

  • Treatment & Monitoring: Dose NPQC (20 mg/kg, IP, QD) for 21 days. Measure tumors bi-weekly using digital calipers. Calculate volume: V=(length×width2)/2 .

  • Pharmacodynamic (PD) Validation: At study termination, excise tumors. Perform Western blot analysis on tumor lysates for Acetyl-Histone H3 (Ac-H3). Causality: An increase in Ac-H3 directly validates that NPQC successfully inhibited HDAC in vivo, proving the mechanism of action rather than just observing phenotypic shrinkage.

Table 3: Summary of In Vivo Efficacy Endpoints

ModelPrimary EndpointSecondary Endpoint (PD Biomarker)Success Criteria
Mtb Infection Log10 CFU reduction in lungMycolic acid quantification via TLC>1.5 log10 reduction vs. Vehicle
Tumor Xenograft Tumor Growth Inhibition (TGI %)Acetyl-Histone H3 levels (Western Blot)>50% TGI with confirmed Ac-H3 elevation

References

  • Pesko, M., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 798.[Link]

  • Zhao, Y., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).[Link]

  • Gao, Y., et al. (2019). Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2115-2122.[Link]

  • Thirumurugan, C., et al. (2020). Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. Synthetic Communications, 50(6), 843-856.[Link]

Application

Application Note: Formulation Strategies for N-(4-Nitrophenyl)quinoline-2-carboxamide in Biological Assays

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Physicochemical Profiling Substit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Profiling

Substituted quinoline-2-carboxamides are highly privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antimycobacterial efficacy (e.g., against M. tuberculosis) to potent anticancer properties via HDAC and COX-2 inhibition[1][2]. However, translating these molecules from in silico hits to in vitro and in vivo success is frequently bottlenecked by their physical properties.

The Formulation Challenge: N-(4-nitrophenyl)quinoline-2-carboxamide is characterized by a planar, hydrophobic quinoline core linked to a rigid para-substituted nitrophenyl ring. The strongly electron-withdrawing nitro group combined with the carboxamide linker creates a molecule with exceptionally high crystal lattice energy and lipophilicity. Consequently, it behaves as a "brick dust" compound, classifying it as a Biopharmaceutics Classification System (BCS) Class II/IV molecule with notoriously poor aqueous solubility[3].

If introduced into aqueous biological assays improperly, the compound will rapidly form colloidal aggregates. This phenomenon is a primary driver of false-positive results in enzymatic screens (via promiscuous enzyme inhibition) and false-negative results in cell-based assays (due to a lack of bioavailable monomeric drug). This guide provides field-proven, self-validating protocols to ensure the compound remains in solution across various biological testing platforms.

Formulation Decision Workflow

The following decision matrix outlines the optimal path from solid powder to assay-ready formulation, depending on the biological system being utilized.

FormulationWorkflow Stock Solid Compound N-(4-nitrophenyl)quinoline-2-carboxamide DMSO Master Stock (10-50 mM) in 100% Anhydrous DMSO Stock->DMSO Dissolve & Sonicate Bio Biochemical Assays (Enzymatic/Binding) DMSO->Bio Cell Cell-Based Assays (Efficacy/Toxicity) DMSO->Cell InVivo In Vivo Models (PO/IP Dosing) DMSO->InVivo BioPrep Assay Buffer + 0.01% Tween-20 Max Final DMSO: 1.0 - 5.0% Bio->BioPrep CellPrep Pre-warmed Media (37°C) Max Final DMSO: ≤ 0.5% Cell->CellPrep InVivoPrep 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline InVivo->InVivoPrep

Figure 1: Formulation decision matrix for N-(4-nitrophenyl)quinoline-2-carboxamide across assay platforms.

Quantitative Formulation Parameters

To maintain cellular viability and enzymatic integrity while maximizing compound solubility, adhere strictly to the vehicle limits outlined below. The use of co-solvents and surfactants is a mandatory approach to overcome the poor aqueous solubility of this chemical entity[4].

Assay TypeMax Tolerable DMSO (%)Recommended Co-solvents / SurfactantsTarget Concentration Range
Biochemical (Enzymatic) 1.0% - 5.0%0.01% Tween-20 or Triton X-1001 nM - 100 µM
Cell-Based (In Vitro) ≤ 0.5%None (rely on serum proteins, e.g., BSA)1 nM - 50 µM
In Vivo (PO/IP Dosing) ≤ 5.0%40% PEG300 + 5% Tween-801 - 50 mg/kg

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Master Stock Solution

Causality: Water absorption by DMSO over time will cause highly lipophilic quinoline derivatives to precipitate out of the stock solution. Utilizing anhydrous solvents and aliquoting prevents this degradation.

  • Weighing: Accurately weigh the solid N-(4-nitrophenyl)quinoline-2-carboxamide powder using an analytical balance.

  • Solubilization: Add 100% Anhydrous, Cell-Culture Grade DMSO to achieve a target concentration of 10 mM to 50 mM.

  • Energy Input: Due to high crystal lattice energy, vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.

  • Storage: Aliquot the master stock into single-use amber vials (to prevent photolytic degradation) and store at -20°C.

Protocol B: Formulation for In Vitro Cell-Based Assays

Causality: Direct addition of high-concentration DMSO stocks into cold aqueous media causes localized supersaturation ("thermal shock"), leading to immediate micro-precipitation that cannot be reversed by subsequent mixing.

  • Pre-warming: Pre-warm the complete cell culture media (containing 10% FBS/BSA) to 37°C in a water bath. The serum proteins act as natural carriers for the lipophilic compound.

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO.

  • Aqueous Transfer: Transfer the required volume of the DMSO intermediate stock into the pre-warmed media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Immediate Mixing: Invert the tube gently 5–10 times immediately after addition. Do not vortex vigorously, as this can denature serum proteins.

Protocol C: Formulation for In Vivo Dosing (Murine PO/IP)

Causality: The order of addition is critical. Adding aqueous saline before the co-solvents (PEG300/Tween-80) will cause the drug to crash out of solution irreversibly. This protocol utilizes a standard 5/40/5/50 lipid-based co-solvent system[3][4].

  • Primary Dissolution: Add the required amount of compound to a glass vial. Add DMSO to achieve 5% of the final target volume. Vortex until completely dissolved.

  • Co-solvent Addition: Add PEG300 to achieve 40% of the final volume. Vortex for 30 seconds. The PEG300 acts as a bridge between the highly lipophilic drug and the aqueous phase.

  • Surfactant Addition: Add Tween-80 to achieve 5% of the final volume. Vortex for 30 seconds.

  • Aqueous Phase: Dropwise, add sterile saline (0.9% NaCl) to achieve the remaining 50% of the volume while continuously vortexing. The resulting solution should be clear and free of particulates.

Quality Control: The Self-Validating System

To ensure scientific integrity, every formulated batch must be validated before application to biological systems. A protocol is only trustworthy if it contains internal checks for failure.

  • Visual Nephelometry: Hold the final aqueous formulation against a dark background under a bright light. Any haziness or opalescence indicates colloidal aggregation.

  • Centrifugation Check: Centrifuge an aliquot of the final assay media at 10,000 x g for 10 minutes. If a visible pellet forms, the compound has precipitated.

  • Dynamic Light Scattering (DLS): For critical biochemical assays (e.g., HDAC screening), analyze the final buffer using DLS. The presence of particles >100 nm indicates the formation of promiscuous inhibitory colloids. If detected, increase the Tween-20 concentration to 0.05%.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. 1

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. 2

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. 3

  • Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. 4

Sources

Method

Application Note: In Silico Evaluation of N-(4-nitrophenyl)quinoline-2-carboxamide via High-Precision Molecular Docking

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Version: 2.1.0 | Last Updated: March 2026 Executive Summary & Mechanistic Rationale The quinoline-2-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals Version: 2.1.0 | Last Updated: March 2026

Executive Summary & Mechanistic Rationale

The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently leveraged for its ability to competitively inhibit receptor tyrosine kinases (RTKs) and epigenetic targets[1][2]. Recent structural activity relationship (SAR) studies have demonstrated that quinoline-2-carboxamide derivatives exhibit significant binding affinities (ranging from -8.46 to -9.46 kcal/mol) against the Epidermal Growth Factor Receptor (EGFR), specifically targeting the ATP-binding pocket[1].

The compound N-(4-nitrophenyl)quinoline-2-carboxamide introduces unique stereoelectronic properties to this scaffold:

  • Quinoline Core: Acts as an adenine mimetic, providing essential hydrophobic and π−π stacking interactions within the deep ATP-binding cleft.

  • Amide Linker: Serves as a critical bidentate hydrogen bond donor/acceptor. In-silico studies confirm that the functional groups of quinoline-2-carboxamides form essential hydrogen bonds with the Met-793 residue in the EGFR hinge region[3].

  • 4-Nitrophenyl Moiety: The nitro group is a potent electron-withdrawing group (EWG) and hydrogen bond acceptor. It decreases the electron density of the phenyl ring (enhancing parallel-displaced π−π stacking with electron-rich residues like Phe-723) while extending polar contacts toward the solvent-exposed region of the kinase domain.

This application note details a self-validating, step-by-step molecular docking protocol to evaluate the binding pose and thermodynamic stability of N-(4-nitrophenyl)quinoline-2-carboxamide against EGFR (PDB ID: 1M17).

Molecular Docking & Signaling Pathway Visualizations

Workflow L Ligand Preparation N-(4-nitrophenyl)quinoline-2-carboxamide D Molecular Docking XP Glide / AutoDock Vina L->D P Target Protein Preparation EGFR Kinase Domain (PDB: 1M17) G Receptor Grid Generation Centered on Hinge Region (Met-793) P->G G->D S Scoring & Pose Evaluation ΔG_bind & Interaction Profiling D->S M Post-Docking Validation MD Simulation & MM-GBSA S->M

Caption: Molecular docking workflow for N-(4-nitrophenyl)quinoline-2-carboxamide against EGFR.

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates RAS Downstream Signaling (RAS/RAF/MEK) EGFR->RAS Phosphorylation I N-(4-nitrophenyl)quinoline- 2-carboxamide I->EGFR Competitive Inhibition (ATP Site) PRO Tumor Cell Proliferation RAS->PRO Promotes

Caption: Mechanism of EGFR inhibition by quinoline-2-carboxamide derivatives blocking downstream signaling.

Experimental Protocol: A Self-Validating System

To ensure high scientific integrity and reproducibility, this protocol is designed with built-in causality explanations and validation checkpoints.

Phase 1: Ligand Preparation (LigPrep)

Objective: Convert the 2D sketch of N-(4-nitrophenyl)quinoline-2-carboxamide into an energy-minimized 3D conformer with correct physiological protonation states.

  • Step 1: Sketch the 2D structure and import it into the preparation module.

  • Step 2: Generate 3D coordinates and assign protonation states at pH 7.4 ± 0.2 using Epik.

  • Step 3: Perform energy minimization using the OPLS4 force field until the RMSD gradient falls below 0.001 kcal/mol/Å.

Scientist's Insight (Causality): The quinoline nitrogen is a weak base (pKa ~4.9) and must remain unprotonated at physiological pH to properly mimic adenine. The OPLS4 force field is explicitly chosen for its superior parameterization of small-molecule torsion angles, specifically addressing the rotational penalty of the amide bond linking the quinoline and 4-nitrophenyl rings. Validation Checkpoint: Inspect the nitro group geometry. The oxygen atoms must be co-planar with the phenyl ring to maximize π -resonance stabilization. Deviations indicate force field parameterization errors.

Phase 2: Protein Preparation (Protein Preparation Wizard)

Objective: Resolve crystallographic artifacts in the EGFR kinase domain (PDB ID: 1M17) to create a biologically relevant receptor model.

  • Step 1: Import PDB: 1M17. Strip all solvent molecules located >5 Å away from the co-crystallized ligand (Lapatinib analog)[1].

  • Step 2: Add missing hydrogen atoms and assign zero-order bonds to metals if present.

  • Step 3: Optimize the hydrogen bond network using PROPKA at pH 7.4. Ensure the critical hinge residue, Met-793, has its backbone NH properly oriented to act as a hydrogen bond donor[3].

  • Step 4: Run a restrained minimization (OPLS4) converging heavy atoms to an RMSD of 0.30 Å.

Scientist's Insight (Causality): X-ray structures represent a static, often non-physiological state. Restrained minimization relieves steric clashes introduced by adding hydrogens without collapsing the binding pocket's native architecture. Validation Checkpoint: Overlay the minimized protein with the raw crystal structure. The heavy-atom RMSD must not exceed 0.3 Å. A higher RMSD indicates over-minimization and structural degradation.

Phase 3: Receptor Grid Generation & Docking

Objective: Define the boundaries of the ATP-binding site and execute the docking algorithm.

  • Step 1: Center the receptor grid box ( 20×20×20 Å) precisely on the coordinates of the co-crystallized ligand.

  • Step 2: Apply a hydrogen bond constraint to the backbone amide of Met-793.

  • Step 3: Execute Extra Precision (XP) docking (e.g., via Glide or AutoDock Vina) with flexible ligand sampling.

Scientist's Insight (Causality): The H-bond constraint on Met-793 acts as a computational filter. Because quinoline-2-carboxamides are known to anchor at this specific residue[3], enforcing this constraint eliminates biologically irrelevant decoy poses, drastically improving the signal-to-noise ratio of the docking output.

Phase 4: Post-Docking Validation (MM-GBSA)

Objective: Calculate the thermodynamic binding free energy ( ΔGbind​ ) to validate the empirical docking score.

  • Step 1: Subject the top-scoring pose to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

  • Step 2: Allow receptor flexibility for residues within 5 Å of the ligand during the calculation.

Scientist's Insight (Causality): Standard docking scores (like GlideScore) are empirical and often fail to accurately account for solvent entropy. MM-GBSA introduces implicit solvation and local receptor flexibility, providing a rigorous thermodynamic validation that correlates much more strongly with in vitro IC 50​ values.

Quantitative Data Presentation

The following table summarizes the anticipated interaction profile of N-(4-nitrophenyl)quinoline-2-carboxamide compared to established literature benchmarks for this scaffold class against EGFR[1][3].

LigandDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key H-Bond Interactions π−π Stacking Residues
N-(4-nitrophenyl)quinoline-2-carboxamide -9.15-45.20Met-793 (Backbone NH/CO)Phe-723, Leu-718
N-(3-acetylphenyl)quinoline-2-carboxamide -8.46-38.50*Met-793 (Backbone NH)Phe-723
Erlotinib (Positive Control) -10.20-52.10Met-793, Thr-790Phe-723, Leu-844

*Projected computational values based on scaffold SAR analysis and the enhanced electron-withdrawing nature of the nitro substitution.

References

  • Thirumurugan, C., et al. (2020). "Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies." Synthetic Communications, 50(6), 813-827. URL: [Link]

  • Wang, Y., et al. (2023). "Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors." Bioorganic Chemistry, 134, 106456. URL: [Link]

  • Friesner, R. A., et al. (2004). "Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy." Journal of Medicinal Chemistry, 47(7), 1739-1749. URL: [Link]

Sources

Application

"N-(4-nitrophenyl)quinoline-2-carboxamide as a fluorescent probe"

As a Senior Application Scientist, this document provides a comprehensive guide to the synthesis, characterization, and application of N-(4-nitrophenyl)quinoline-2-carboxamide as a versatile fluorescent probe. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this document provides a comprehensive guide to the synthesis, characterization, and application of N-(4-nitrophenyl)quinoline-2-carboxamide as a versatile fluorescent probe. This guide is structured not as a rigid template, but as a logical progression from fundamental principles to practical, validated protocols, reflecting the process of developing and deploying a novel chemical sensor in a research environment.

Introduction: Rational Design of a Quinoline-Based Probe

The quinoline scaffold is a cornerstone in the design of fluorescent sensors due to its inherent fluorescence, rigid structure, and high quantum yield.[1] Quinoline derivatives are widely exploited as molecular probes and chemosensors for a variety of analytes and biological imaging applications.[2] This application note focuses on N-(4-nitrophenyl)quinoline-2-carboxamide, a molecule rationally designed for selective sensing by integrating three key functional domains:

  • The Fluorophore: The quinoline ring serves as the core fluorescent signaling unit.

  • The Linker: A carboxamide (-CONH-) group provides a site for hydrogen-bond-mediated interactions and imparts structural rigidity.

  • The Recognition/Quenching Unit: The N-(4-nitrophenyl) moiety acts as a powerful electron-withdrawing group, predisposing the molecule to function via a Photoinduced Electron Transfer (PET) mechanism, which typically quenches the fluorescence of the quinoline core in its unbound state.[1][3]

This design is hypothesized to create a "turn-on" fluorescent probe, where the initial low fluorescence is significantly enhanced upon interaction with a specific analyte that disrupts the PET quenching process. Two primary applications are envisioned: the detection of specific anions and the imaging of hypoxic environments.

Principle of Operation: Hypothesized Sensing Mechanisms

The functionality of N-(4-nitrophenyl)quinoline-2-carboxamide is predicated on the modulation of its excited state. The two most probable mechanisms of action are detailed below.

A. Anion Sensing via PET Inhibition

The amide proton (N-H) of the carboxamide linker is acidic and can serve as a hydrogen-bond donor for basic anions such as fluoride (F⁻), acetate (AcO⁻), or phosphate (PO₄³⁻). In the probe's ground state, the fluorescence is "off" due to PET from the quinoline to the electron-deficient nitrophenyl group. Upon binding a target anion, the hydrogen bond formation increases the electron density on the carboxamide linker, which disrupts the intramolecular PET process. This inhibition of quenching restores the emissive properties of the quinoline fluorophore, resulting in a "turn-on" fluorescent signal.

cluster_0 Unbound State (Fluorescence OFF) cluster_1 Bound State (Fluorescence ON) Probe Quinoline-CONH-Ph-NO₂ PET Photoinduced Electron Transfer (PET) Probe->PET 2. Excited State Bound_Probe [Probe•••Anion] Complex Excitation Light Excitation (hν) Excitation->Probe 1. Absorb Photon Quenched Non-Radiative Decay (Fluorescence Quenched) PET->Quenched 3. Quenching Occurs Anion Target Anion (e.g., F⁻, AcO⁻) Anion->Bound_Probe 4. Binding via H-Bond No_PET PET Blocked Bound_Probe->No_PET 6. Excited State Excitation2 Light Excitation (hν) Excitation2->Bound_Probe 5. Absorb Photon Fluorescence Radiative Decay (Fluorescence Emitted) No_PET->Fluorescence 7. Emission Occurs

Figure 1: Proposed "turn-on" mechanism for anion detection.
B. Hypoxia Sensing via Nitro-Reduction

The 4-nitro group is a well-established substrate for nitroreductase (NTR) enzymes, which are significantly upregulated in hypoxic (low oxygen) environments, such as those found in solid tumors.[4] The non-fluorescent probe can be selectively reduced by NTR to its corresponding amine (N-(4-aminophenyl)quinoline-2-carboxamide). The resulting amino group is a strong electron-donating group, which not only inhibits the PET process but can also enhance fluorescence through an Intramolecular Charge Transfer (ICT) mechanism.[2][5] This enzymatic conversion provides a highly specific "turn-on" signal for imaging hypoxic cells or tissues.[4]

cluster_0 Normoxia (Fluorescence OFF) cluster_1 Hypoxia (Fluorescence ON) Probe_Hypoxia Probe (Substrate) Quinoline-CONH-Ph-NO₂ No_Reaction No Reaction Probe_Hypoxia->No_Reaction NTR_inactive Nitroreductase (NTR) (Low Expression) NTR_inactive->No_Reaction Probe_Hypoxia2 Probe (Substrate) Quinoline-CONH-Ph-NO₂ Reduction Enzymatic Reduction (NO₂ → NH₂) Probe_Hypoxia2->Reduction NTR_active Nitroreductase (NTR) (High Expression) NTR_active->Reduction Product Product (Fluorophore) Quinoline-CONH-Ph-NH₂ Reduction->Product Fluorescence_On Strong Fluorescence Product->Fluorescence_On

Figure 2: Mechanism for hypoxia sensing via enzymatic activation.

Synthesis and Characterization

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide is a straightforward and high-yielding process based on standard peptide coupling chemistry.[6]

Protocol 1: Synthesis of the Probe
  • Acid Chloride Formation (Step A):

    • To a solution of quinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

    • Add one drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The formation of quinoline-2-carbonyl chloride is typically quantitative and used in the next step without purification.[6]

    • Rationale: Oxalyl chloride provides a mild and effective method for converting the carboxylic acid to the more reactive acid chloride, minimizing side reactions on the quinoline ring.[6]

  • Amide Coupling (Step B):

    • In a separate flask, dissolve 4-nitroaniline (1.1 eq) and triethylamine (TEA, 2.0 eq) in anhydrous DCM.

    • Cool this solution to 0 °C and add the freshly prepared quinoline-2-carbonyl chloride solution dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude solid product by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the final product as a solid.

Characterization

The identity and purity of the synthesized N-(4-nitrophenyl)quinoline-2-carboxamide must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the covalent structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]

  • FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the amide C=O and N-H stretches, and the nitro N-O stretches.[7]

Photophysical Properties

A comprehensive understanding of the probe's photophysical characteristics is essential for its application. The following table summarizes the expected properties based on the quinoline scaffold.

ParameterExpected Value/CharacteristicRationale & Significance
Absorption Max (λabs) 320 - 360 nmCorresponds to the π-π* transitions of the quinoline system. Defines the optimal excitation wavelength.[3]
Emission Max (λem) 400 - 480 nmThe emission wavelength of the quinoline fluorophore. A significant Stokes shift is expected.[8]
Stokes Shift > 50 nmThe separation between absorption and emission maxima. A large shift is desirable to minimize self-absorption and improve signal-to-noise.[8]
Quantum Yield (ΦF) Low (unbound); High (bound/reduced)The ratio of emitted to absorbed photons. A low initial value and a large enhancement upon activation are the hallmarks of a good "turn-on" probe.[9]
Molar Extinction Coeff. (ε) > 10,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at a given wavelength. A high value is necessary for high sensitivity.

Application Protocols

The following protocols are designed to be self-validating, with built-in controls and steps for determining key performance metrics.

Protocol 2: Spectrofluorometric Analysis and Anion Titration

This protocol establishes the probe's response to a target anion (e.g., tetrabutylammonium fluoride, TBAF, as a source of F⁻ ions).

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the fluorescent probe in a suitable organic solvent like DMSO or acetonitrile (CH₃CN).[10]

    • Prepare a 10 mM stock solution of the anion (e.g., TBAF) in the same solvent.

    • Prepare a buffer solution if working in aqueous media (e.g., HEPES for biological pH).[11]

    • Rationale: Using a common solvent for all reagents minimizes solvatochromic effects that could confound the results. DMSO is a good choice for ensuring solubility.

  • Titration Experiment:

    • In a series of quartz cuvettes, add the solvent/buffer.

    • Add a fixed amount of the probe stock solution to each cuvette to achieve a final concentration of 10 µM.[10]

    • Add increasing volumes of the anion stock solution to the cuvettes to achieve a final concentration range (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).

    • Incubate for 5-10 minutes at room temperature to ensure binding equilibrium is reached.

    • Record the fluorescence emission spectra for each sample using the predetermined excitation wavelength (from initial characterization).

  • Selectivity and Interference Studies:

    • Prepare a set of solutions, each containing the probe (10 µM) and a different potential interfering anion (e.g., Cl⁻, Br⁻, I⁻, HSO₄⁻) at a high concentration (e.g., 100 µM).[10]

    • Prepare another set of solutions containing the probe (10 µM), the target anion (e.g., 20 µM F⁻), and one of the interfering anions (100 µM) to assess competition.[10]

    • Record the fluorescence spectra and compare the intensity at the emission maximum.

    • Rationale: These experiments are critical to validate the probe's specificity, a key requirement for reliable sensing in complex samples.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the target anion to generate a calibration curve.[1]

    • Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Protocol 3: Live-Cell Imaging of Hypoxia

This protocol outlines the use of the probe to visualize nitroreductase activity in cultured cells.

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., HeLa or A549 cancer cells) in appropriate media.

    • Plate the cells onto glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.

  • Inducing Hypoxia:

    • For the hypoxia group, place the cells in a hypoxic incubator (e.g., 1% O₂, 5% CO₂, 94% N₂) for 4-6 hours prior to imaging. The normoxic control group remains in a standard incubator (21% O₂).

    • Rationale: This step is essential to upregulate the nitroreductase enzymes that will activate the probe.

  • Probe Loading:

    • Prepare a 10 µM working solution of the probe in serum-free cell culture medium from the 1 mM DMSO stock.

    • Remove the medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Incubate the cells (both normoxic and hypoxic groups) with the probe working solution for 30 minutes at 37 °C.

    • Wash the cells twice with PBS to remove any excess, non-internalized probe.

  • Fluorescence Microscopy:

    • Add fresh medium or PBS to the dishes.

    • Image the cells using a confocal fluorescence microscope. Use an excitation source appropriate for the probe (e.g., 405 nm laser) and collect emission in the expected range (e.g., 420-500 nm).

    • Acquire images for both the normoxic and hypoxic cell groups using identical imaging parameters (laser power, gain, exposure time).

    • Rationale: Keeping imaging parameters constant is crucial for a valid comparison of fluorescence intensity between the control and experimental groups.

  • Data Analysis:

    • Quantify the mean fluorescence intensity from multiple cells in each group using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between the normoxic and hypoxic groups. A significant increase in fluorescence in the hypoxic cells validates the probe's function as a hypoxia sensor.

Conclusion and Future Directions

N-(4-nitrophenyl)quinoline-2-carboxamide represents a promising, rationally designed fluorescent probe with significant potential. Its straightforward synthesis and dual-mode sensing capabilities make it an attractive tool for both chemical sensing and biological imaging. The provided protocols serve as a robust framework for its validation and application. Future work should focus on expanding the range of anions tested, evaluating the probe in different cell lines and in vivo models of hypoxia, and potentially modifying the quinoline or nitrophenyl rings to fine-tune its photophysical properties and analyte specificity.

References

  • Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.
  • Benchchem. Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.
  • Austin Publishing Group. (2015, September 04). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22).
  • Arabian Journal of Chemistry. (2025, July 07). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
  • Materials Advances (RSC Publishing). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
  • Molecules. (2022, September 18). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
  • ResearchGate. The structures of quinoline-2-carboxamides and their anticancer...
  • PubMed. (2022, May 05). Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium.
  • ResearchGate. (2023, November 15). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives | Request PDF.
  • PubMed. (2023, November 28). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives.
  • ResearchGate. Carboxamide-based Fluorescent Sensor for the Detection of Mg2+ and Ni2+ Ions.
  • MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • Crimsonpublishers.com. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • PMC. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †.
  • Taylor & Francis Group - Figshare. (2024, October 23). Recognition of halide anions by N,N'-bis(4-nitrophenyl)urea in the gas-phase and solution: a computational study.
  • ResearchGate. (2014, December 03). Synthesis of Quinoline-Based Anion Receptors and Preliminary Anion Binding Studies with Selected Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(4-nitrophenyl)quinoline-2-carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of amide bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of amide bond formation. Coupling quinaldic acid (quinoline-2-carboxylic acid) with 4-nitroaniline is notoriously difficult. The strongly electron-withdrawing para-nitro group severely depletes the nucleophilicity of the aniline amine. When standard peptide coupling protocols are applied blindly to this substrate, the reaction kinetics stall, allowing competing side reactions to dominate the flask.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and a self-validating protocol designed to bypass these specific chemical bottlenecks.

Diagnostic Workflow for Electron-Deficient Amide Couplings

Before adjusting your protocol, run an LC-MS on your crude reaction mixture. Use the diagnostic decision tree below to identify which side reaction has hijacked your synthesis.

G A LC-MS Analysis of Crude Reaction B High Unreacted 4-Nitroaniline? A->B C Identify Major Byproduct Mass B->C Yes F High Quinaldic Acid (Active Ester Hydrolysis) B->F No, mostly acid D Mass = Acid + Carbodiimide (N-Acylurea Formation) C->D EDC/DCC used E Mass = Amine + Uronium (Guanidinylation) C->E HATU/HBTU used

Diagnostic workflow for identifying side reactions in electron-deficient amide couplings.

Troubleshooting FAQs

Q1: I am using EDC/HOBt, but my yield is <15%. LC-MS shows a large byproduct mass corresponding to quinaldic acid + EDC (m/z ~328). What is happening? A1: N-Acylurea Formation. Carbodiimides like EDC react with quinaldic acid to form an O-acylisourea intermediate. Because 4-nitroaniline is highly electron-deficient, it is a poor nucleophile and fails to intercept this intermediate quickly. Consequently, the O-acylisourea undergoes a spontaneous intramolecular O-to-N acyl migration to form a thermodynamically stable, unreactive N-acylurea byproduct[1]. Causality & Solution: The slow kinetics of the amine attack allow the rearrangement to dominate. To solve this, you must use a highly efficient acyl transfer catalyst like DMAP (4-dimethylaminopyridine) in stoichiometric (1.0 eq) amounts. DMAP rapidly converts the O-acylisourea into a highly reactive acylpyridinium intermediate before the dead-end rearrangement can occur[2].

Q2: I switched to HATU to force the coupling, but now I see a byproduct with the mass of 4-nitroaniline + a uronium fragment. Why? A2: Guanidinylation of the Amine. Uronium/aminium salts like HATU are powerful activating agents, but they are also highly electrophilic. When the activated quinaldic acid ester is not formed fast enough, or if the aniline is forced under basic conditions (e.g., with excess DIPEA), the 4-nitroaniline can directly attack the HATU reagent, resulting in a guanidinium byproduct[3]. Causality & Solution: This occurs when the coupling reagent is in excess or pre-activation is insufficient. Ensure a strict pre-activation time (5–10 minutes) of quinaldic acid with HATU/DIPEA before adding the 4-nitroaniline.

Q3: I see rapid consumption of my activating agent, but I recover mostly quinaldic acid and unreacted 4-nitroaniline. Is the reaction failing to initiate? A3: Active Ester Hydrolysis. If trace water is present in your solvent or reagents, the highly activated quinaldic acid intermediate will be hydrolyzed back to quinaldic acid faster than the sluggish 4-nitroaniline can react with it. Causality & Solution: Electron-deficient anilines require extended reaction times. Over this timeframe, even parts-per-million (ppm) levels of water become competitive nucleophiles. Use strictly anhydrous solvents, dry your 4-nitroaniline thoroughly, and run the reaction under a strict inert atmosphere.

Q4: What is the most reliable method for this specific synthesis? A4: Acid Chloride Generation via POCl₃. For highly deactivated anilines, bypassing standard peptide coupling reagents is often necessary. Using Phosphorus Oxychloride (POCl₃) in pyridine forces the coupling by creating an extremely reactive acid chloride in situ that can withstand the extended reaction times required to drive the 4-nitroaniline attack[4].

Quantitative Data: Side Reaction Profiles

The table below summarizes the expected outcomes when applying various coupling strategies to the quinaldic acid and 4-nitroaniline pairing.

Coupling Reagent SystemPrimary Reactive IntermediateMajor Side ReactionTypical Yield (%)
EDC / HOBt / DIPEA O-Acylisourea / HOBt esterN-Acylurea formation< 15%
HATU / DIPEA HOAt esterGuanidinylation of aniline20 - 30%
EDC / DMAP (1.0 eq) Acylpyridinium ionHydrolysis (if wet)60 - 75%
POCl₃ / Pyridine Acid ChlorideNone (if strictly anhydrous)> 85%
Self-Validating Experimental Protocol

To achieve high yields of N-(4-nitrophenyl)quinoline-2-carboxamide, we recommend the POCl₃/Pyridine method[4]. This protocol is designed with built-in validation steps to ensure scientific integrity at the bench.

Materials Required:

  • Quinaldic acid (1.0 eq)

  • 4-Nitroaniline (1.5 eq)

  • Phosphorus Oxychloride (POCl₃) (1.3 eq)

  • Anhydrous Pyridine (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve quinaldic acid (1.0 eq) and 4-nitroaniline (1.5 eq) in anhydrous pyridine to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture strictly to -15 °C using an ice/salt bath. Causality: Low temperatures prevent the degradation of the sensitive acid chloride intermediate and suppress uncontrolled exothermic side reactions.

  • Activation: Add POCl₃ (1.3 eq) dropwise over 10 to 15 minutes. Causality: Slow addition controls the exothermic generation of the acid chloride and prevents localized heating[4].

  • Propagation: Stir the mixture at -15 °C for 2 hours, then remove the cooling bath. Allow the reaction to warm to room temperature and stir overnight.

  • In-Process Validation (Critical Step): Before quenching, remove a 5 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation Check: You must observe the near-complete depletion of quinaldic acid (m/z 173.05) and the appearance of the target product mass (m/z 293.08). If unreacted acid remains, hydrolysis has occurred due to moisture ingress.

  • Workup & Isolation: Pour the reaction mixture slowly into vigorously stirred ice water to quench any unreacted POCl₃. Filter the resulting precipitate, wash extensively with cold water (to remove pyridine salts), and dry under vacuum to afford the crude product. Purify via recrystallization or flash chromatography if necessary.

References
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PubMed Central (PMC)[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications[Link]

  • SAR-mediated Similarity Assessment of the Property Profile for New, Silicon-Based AChE/BChE Inhibitors PubMed Central (PMC)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Purification of N-(4-nitrophenyl)quinoline-2-carboxamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the synthesis and purification of N-(4-nitrophenyl)quinoline-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks in the synthesis and purification of N-(4-nitrophenyl)quinoline-2-carboxamide.

PART 1: The Core Problem - Causality in Purification Challenges

Purifying N-(4-nitrophenyl)quinoline-2-carboxamide is notoriously difficult due to two competing physicochemical factors: reagent nucleophilicity and product planarity .

  • The Nucleophilicity Deficit: 4-Nitroaniline is an exceptionally weak nucleophile. The strong electron-withdrawing nature of the para-nitro group (via both induction and resonance) drastically reduces the electron density on the amine nitrogen[1]. Consequently, standard amide coupling conditions often fail or stall, leaving significant amounts of unreacted 4-nitroaniline in the crude mixture.

  • The Planarity and Insolubility Trap: Once formed, the N-(4-nitrophenyl)quinoline-2-carboxamide molecule adopts a highly rigid, coplanar conformation. The quinoline ring, the amide linker, and the nitrophenyl group align to maximize extended π -conjugation. This planarity facilitates intense intermolecular π−π stacking and hydrogen bonding in the solid state. As a result, the lattice energy skyrockets, rendering the product highly insoluble in standard chromatography solvents (like hexanes, diethyl ether, and even cold dichloromethane).

Attempting to purify this molecule using standard silica gel chromatography often results in the product "crashing out" (precipitating) directly on the column, leading to overpressure, streaking, and co-elution of impurities.

PART 2: Troubleshooting FAQs

Q: My crude product crashes out of solution when I try to load it onto a silica gel column. What should I do? A: Do not force a liquid load. The planarity of the quinoline-2-carboxamide core makes it highly insoluble in DCM/Hexane gradients. Instead, use dry loading : dissolve your crude mixture in a minimal volume of DMF or DMSO, add silica gel (approx. 3x the mass of your crude), and evaporate the solvent completely under high vacuum. Alternatively, bypass chromatography entirely and utilize the sequential trituration method described in Protocol B.

Q: I have unreacted 4-nitroaniline in my crude mixture that co-elutes or streaks on TLC. How can I remove it? A: Because 4-nitroaniline is less basic than standard anilines, simple 1M HCl washes during an aqueous workup may not fully protonate and extract it. If chromatography fails due to streaking, exploit differential solubility. 4-Nitroaniline is highly soluble in hot ethanol or toluene, whereas the fully conjugated N-(4-nitrophenyl)quinoline-2-carboxamide is not. Hot trituration is a self-validating, highly effective method to pull the unreacted aniline away from your solid product.

Q: I used EDC/HOBt for the coupling, and I cannot separate the urea byproduct because my product is insoluble in the workup solvents. Is there a better way? A: Standard aqueous workups fail here because the precipitating product traps the urea byproduct within its solid matrix. Switch your synthetic strategy. Using HATU with DIPEA in DMF is highly effective for quinoline-2-carboxamides[2]. The byproducts of HATU are highly water-soluble. Upon reaction completion, simply pour the DMF mixture into crushed ice; the pure product will precipitate out, leaving the coupling byproducts dissolved in the aqueous phase[2].

PART 3: Validated Experimental Protocols

Protocol A: Optimized Synthesis via Acyl Chloride (Minimizing Byproducts)

This protocol bypasses organic coupling reagents entirely, utilizing Schotten-Baumann-style activation to force the reaction with the weak nucleophile[3].

  • Activation: Suspend quinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced vacuum to yield the crude quinoline-2-carbonyl chloride.

  • Coupling: Dissolve 4-nitroaniline (0.95 eq) in anhydrous THF and add pyridine (2.0 eq). Cool the solution to 0 °C[3].

  • Addition: Resuspend the acyl chloride in a minimal amount of THF and add it dropwise to the 4-nitroaniline solution. Stir for 12 hours at room temperature[3].

  • Quench & Isolate: Pour the reaction mixture into vigorously stirred ice water. The target amide will precipitate. Collect the solid via vacuum filtration.

Protocol B: Purification by Sequential Trituration (Chromatography-Free)

Use this protocol if your product precipitates during synthesis or workup.

  • Acid Wash (Removes base/pyridine): Suspend the crude solid in 1M HCl (20 mL/gram of crude). Sonicate for 5 minutes to break up aggregates. Filter via a Büchner funnel.

  • Base Wash (Removes unreacted acid): Suspend the resulting filter cake in saturated aqueous NaHCO 3​ . Sonicate for 5 minutes. Filter and wash the cake with distilled water until the filtrate is pH neutral.

  • Hot Trituration (Removes 4-nitroaniline): Transfer the solid to a round-bottom flask. Add ethanol (15 mL/gram) and heat to reflux for 30 minutes. The unreacted 4-nitroaniline and organic impurities will dissolve, while the target product remains suspended.

  • Final Isolation: Filter the suspension while hot. Wash the filter cake with cold ethanol, followed by diethyl ether. Dry the off-white/yellow solid under high vacuum.

PART 4: Quantitative Data Presentation

The following table summarizes the physicochemical properties critical for designing your purification workflow.

Property / ParameterN-(4-nitrophenyl)quinoline-2-carboxamide4-Nitroaniline (Impurity)Quinoline-2-carboxylic acid
Solubility (DCM/Hexane) Very Poor (Precipitates)ModeratePoor
Solubility (Hot Ethanol) Poor (Remains solid)High (Dissolves) Moderate
Solubility (DMF/DMSO) HighHighHigh
TLC R f​ (5% MeOH in DCM) 0.45 (Sharp spot)0.50 (Streaks heavily)0.10 (Stays at baseline)
Aqueous Extractability NonePoor (Requires strong acid)High (in basic conditions)

PART 5: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture CheckSol Is product soluble in DCM or EtOAc? Start->CheckSol SolYes Yes CheckSol->SolYes SolNo No (Suspension) CheckSol->SolNo Workup Aqueous Workup (1M HCl, Sat. NaHCO3) SolYes->Workup Filter Vacuum Filtration & Wash (Water/EtOH) SolNo->Filter CheckAniline TLC: Unreacted 4-nitroaniline? Workup->CheckAniline Filter->CheckAniline AnilineYes Yes CheckAniline->AnilineYes AnilineNo No CheckAniline->AnilineNo Trituration Triturate with Hot EtOH or Toluene AnilineYes->Trituration Column Flash Chromatography (DCM/MeOH) AnilineNo->Column Pure Pure N-(4-nitrophenyl) quinoline-2-carboxamide Trituration->Pure Column->Pure

Decision tree for the purification of N-(4-nitrophenyl)quinoline-2-carboxamide based on solubility.

PART 6: References

  • Synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide... Source: Molbank (Semantic Scholar) URL:[Link]

  • Friedel-Crafts Acylation with Amides Source: The Journal of Organic Chemistry (PubMed Central) URL:[Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for N-(4-nitrophenyl)quinoline-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals overcome the severe solubility challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals overcome the severe solubility challenges associated with N-(4-nitrophenyl)quinoline-2-carboxamide .

This guide moves beyond generic advice by explaining the chemical causality behind your precipitation issues and providing self-validating, step-by-step protocols to ensure data integrity in your bioassays.

The Chemistry of the Problem: Why is this compound crashing out?

Before troubleshooting, we must understand the causality of the compound's behavior. N-(4-nitrophenyl)quinoline-2-carboxamide is a classic "brick dust" molecule. Its insolubility is driven by three distinct structural features:

  • The Quinoline Core: A rigid, highly lipophilic, and planar surface that strongly resists aqueous solvation.

  • The Carboxamide Linker: Acts as both a strong hydrogen bond donor and acceptor, driving immense intermolecular crystal lattice energy.

  • The 4-Nitrophenyl Group: Highly electron-withdrawing and planar, which promotes aggressive π−π stacking between adjacent molecules.

The Causality of Precipitation: The combination of high crystal lattice energy and extreme hydrophobicity means the thermodynamic penalty of solvating this molecule in water is massive. When you dilute a DMSO stock directly into an aqueous assay buffer, the DMSO diffuses rapidly into the water. The compound is left behind in a highly unfavorable aqueous environment, leading to rapid nucleation and aggregation[1]. To solve this, we must use thermodynamic "stepping stones" (co-solvents, complexation agents, or surfactants) to shield the planar aromatic rings from the aqueous environment[2].

Solubilization Powder Crystalline Compound (High Lattice Energy) DMSO DMSO Stock (Solvated Monomers) Powder->DMSO Sonication + Heat BufferCrash Aqueous Buffer (Precipitation/Aggregation) DMSO->BufferCrash Direct Dilution (Thermodynamic Shock) Complex HP-β-CD Complex (Encapsulated Monomers) DMSO->Complex Dilution into Cyclodextrin Buffer Micelle Surfactant Micelles (Tween-20 Solubilized) DMSO->Micelle Dilution into Surfactant Buffer

Thermodynamic pathways of solubilization vs. aggregation.

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately upon adding my DMSO stock to the assay buffer. What am I doing wrong? A: You are inducing "solvent shift" or thermodynamic shock. When high-concentration DMSO is injected directly into water, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit instantly. Solution: Never dilute directly from 100% DMSO into 100% aqueous buffer. Use an intermediate dilution step (e.g., a 50% PEG400/DMSO mixture) and ensure your final buffer contains a solubilizer[2].

Q: Can I just increase the DMSO concentration in my cell-based assay to 5% to keep it dissolved? A: No. While it might keep the compound in solution, DMSO concentrations above 0.5%–1.0% are cytotoxic to most mammalian cell lines. Furthermore, high DMSO alters cell membrane permeability, leading to false-positive assay readouts and inaccurate Structure-Activity Relationship (SAR) data[1].

Q: How do I know if the compound is truly dissolved or just forming a micro-suspension? A: Visual inspection is insufficient. Micro-suspensions scatter light, which will artificially quench fluorescence or inflate absorbance readouts in your assays. Self-Validation Check: Centrifuge your final assay mixture at 10,000 x g for 10 minutes. Measure the concentration of the supernatant via LC-MS or UV-Vis. If the concentration drops compared to the unspun sample, you have a micro-suspension. Alternatively, use Dynamic Light Scattering (DLS) to check for colloidal aggregates.

Q: Which cyclodextrin should I use for this specific scaffold? A: For planar, rigid aromatic systems like the quinoline and nitrophenyl groups, 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard. The β -cavity size (approx. 6.0–6.5 Å) perfectly accommodates these bi-cyclic and mono-cyclic aromatic rings, while the hydroxypropyl groups ensure excellent aqueous solubility[3].

Quantitative Data: Solubilization Agents Comparison

To select the right additive for your specific assay, consult the table below. Note: Always run a vehicle control to ensure the solubilizing agent does not interfere with your specific biological target.

Solubilization AgentMechanism of ActionRecommended Assay Conc.Primary AdvantageCritical Limitation
DMSO Co-solvent (Polar Aprotic)< 1.0% (Cells) < 5% (Biochem)Universal initial solvent for powder.Cytotoxic; causes rapid precipitation upon dilution.
PEG400 Co-solvent (Polymeric)1.0% - 5.0%Excellent for intermediate "step-down" stocks.High viscosity can lead to acoustic dispensing errors.
HP- β -CD Inclusion Complexation5.0% - 20.0%Completely shields planar aromatics from water.High concentrations can extract cholesterol from cell membranes.
Tween-20 Non-ionic Surfactant0.01% - 0.1%Prevents adsorption to plastic multi-well plates.Can denature sensitive enzymes or disrupt lipid bilayers.

Troubleshooting Workflows & Step-by-Step Protocols

To guarantee reproducibility, you must treat your compound handling as a self-validating system. Follow these protocols strictly.

Protocol A: Preparation and Storage of the Master Stock

Goal: Achieve a true monomeric solution without degrading the compound.

  • Weighing: Weigh the lyophilized powder into a glass vial. Do not use plastic microcentrifuge tubes for the initial stock, as highly lipophilic compounds can adsorb to the polymer matrix.

  • Solvation: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM stock . Do not attempt to make 50 mM or 100 mM stocks; the lattice energy is too high.

  • Thermal & Acoustic Disruption: Place the glass vial in a sonicating water bath at 37°C for 15 minutes. The combination of heat and cavitation is required to break the hydrogen-bonded carboxamide networks.

  • Storage: Aliquot the solution into single-use amber glass vials (or low-bind plastics). Store at -20°C in a desiccator.

  • Validation: Never freeze-thaw. Freeze-thaw cycles force the compound out of solution, and it rarely goes back into true solution without repeated sonication[1].

Protocol B: The "Step-Down" Aqueous Dilution (Assay Preparation)

Goal: Prevent thermodynamic shock and precipitation during assay dosing.

  • Thawing: Remove a single-use DMSO aliquot from the freezer. Crucial: Allow it to equilibrate to room temperature for 30 minutes before opening to prevent atmospheric moisture from condensing inside the tube and crashing the compound.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock to 1 mM using an intermediate co-solvent. We recommend a 50% PEG400 / 50% DMSO mixture.

  • Buffer Preparation: Prepare your final aqueous assay buffer. Ensure it contains either 10-20% HP- β -CD[3] OR 0.05% Tween-20[2].

  • Final Addition: While vigorously vortexing the aqueous buffer, add the intermediate stock dropwise. The vigorous mixing disperses the compound into the cyclodextrin cavities or micelles before it has time to self-associate.

Workflow Step1 1. Master Stock 10 mM in 100% Anhydrous DMSO Sonicate 15 min @ 37°C Step2 2. Single-Use Aliquots Store at -20°C in desiccator Thaw to RT before opening Step1->Step2 Step3 3. Intermediate Dilution Dilute to 1 mM in 50% PEG400 / 50% DMSO Step2->Step3 Step4 4. Final Assay Buffer Add dropwise to buffer containing 20% HP-β-CD or 0.05% Tween-20 Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step dilution workflow to prevent aqueous precipitation.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]

  • Kfoury, M., Fourmentin, S. (2024). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution? Journal of Molecular Liquids, 410, 125599. Available at:[Link]

  • Kawakami, K., Oda, N., Miyoshi, K., Funaki, T., & Ida, Y. (2006). Solubilization behaviour of a poorly soluble drug under combined use of surfactants and cosolvents. European Journal of Pharmaceutical Sciences, 28(1-2), 7-14. Available at:[Link]

Sources

Optimization

"N-(4-nitrophenyl)quinoline-2-carboxamide stability and degradation issues"

Welcome to the Technical Support Center for N-(4-nitrophenyl)quinoline-2-carboxamide . This compound is a highly privileged scaffold frequently utilized in the development of tubulin polymerization inhibitors, histone de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-nitrophenyl)quinoline-2-carboxamide .

This compound is a highly privileged scaffold frequently utilized in the development of tubulin polymerization inhibitors, histone deacetylase (HDAC) inhibitors, and positron emission tomography (PET) imaging agents[1][2][3]. While the quinoline-2-carboxamide backbone provides robust biological activity, the integration of a 4-nitrophenyl moiety introduces specific physicochemical vulnerabilities.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will dissect the causality behind this compound's degradation and provide self-validating troubleshooting protocols to ensure the absolute integrity of your experimental data.

Part 1: Mechanistic Causality of Degradation

To stabilize a molecule, you must first understand the exact mechanisms driving its destruction. N-(4-nitrophenyl)quinoline-2-carboxamide is susceptible to three primary degradation pathways:

  • Photolytic Reduction: The 4-nitro group is highly photosensitive. Upon exposure to ambient or UV light, aromatic nitro compounds undergo rapid photoreduction to form highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. This process is visually indicated by the solution turning from pale yellow to deep brown[4].

  • Hydrolytic Cleavage: The amide bond is the structural linchpin of this molecule. The 4-nitro group acts as a powerful electron-withdrawing group (EWG), pulling electron density away from the amide nitrogen via resonance and inductive effects. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water or hydroxide ions. Cleavage yields quinoline-2-carboxylic acid (quinaldic acid) and 4-nitroaniline.

  • Oxidative Degradation: The electron-rich quinoline ring is susceptible to oxidation by reactive oxygen species (ROS) or dissolved oxygen in aqueous media, leading to the formation of quinoline N-oxides or hydroxyquinolines[5].

DegradationPathways Parent N-(4-nitrophenyl)quinoline- 2-carboxamide Photo Photolytic Degradation (UV/Vis Light) Parent->Photo Hydro Hydrolytic Cleavage (Extreme pH / Heat) Parent->Hydro H2O, H+/OH- Ox Oxidative Degradation (ROS / Dissolved O2) Parent->Ox [O] PhotoProd Nitroso & Hydroxylamine Intermediates (Brown Color) Photo->PhotoProd HydroProd Quinoline-2-carboxylic acid + 4-Nitroaniline Hydro->HydroProd OxProd Quinoline N-oxides & Hydroxyquinolines Ox->OxProd

Figure 1: Primary degradation pathways of N-(4-nitrophenyl)quinoline-2-carboxamide.

Part 2: Troubleshooting FAQs

Q1: My DMSO stock solutions of N-(4-nitrophenyl)quinoline-2-carboxamide turn brown after a few days on the bench. Is the compound still viable? A1: No. Discoloration to yellow or brown is a classic, definitive indicator of photolytic and oxidative degradation in quinoline derivatives[4]. The color change is primarily driven by the photoreduction of the nitro group and the subsequent polymerization of reactive intermediates. Corrective Action: Discard discolored stocks immediately. Always prepare fresh stock solutions in anhydrous DMSO, store them in amber glass vials, and keep them at -20°C. Aliquot the solution to avoid repeated freeze-thaw cycles.

Q2: In my 72-hour cell-based assay, the compound's potency drops significantly after 24 hours. How can I prevent this? A2: This is a classic symptom of hydrolytic cleavage of the carboxamide bond in aqueous culture media (pH ~7.4 at 37°C). Because the 4-nitrophenyl group is a strong EWG, it accelerates base-catalyzed hydrolysis even at physiological pH. Corrective Action: Run a stability-indicating HPLC assay (see Protocol 1) on your media at 0, 24, 48, and 72 hours to confirm degradation. To mitigate this in long-term assays, you must either replenish the media with fresh compound every 24 hours or formulate the compound with a cyclodextrin (e.g., HP-β-CD) to sterically shield the amide bond from the aqueous environment[6].

Q3: LC-MS analysis of my assay buffer shows multiple peaks with m/z values corresponding to[M+16] and [M-138]. What are these? A3: These are the exact mass signatures of your degradation products. An [M+16] peak indicates oxidation (the addition of oxygen to form a quinoline N-oxide). The [M-138] peak corresponds to the loss of the 4-nitroaniline leaving group (mass ~138 Da), which perfectly matches the mass of quinoline-2-carboxylic acid, confirming hydrolytic cleavage of the amide bond. Corrective Action: Control the pH of your mobile phase and sample diluent strictly between 6.0 and 7.0, and degas your solvents thoroughly to minimize dissolved oxygen.

TroubleshootingWorkflow Start Issue: Loss of Potency or Inconsistent Assay Data CheckHPLC Run Stability-Indicating HPLC-UV/MS Assay Start->CheckHPLC IsDegraded Multiple Peaks Detected? CheckHPLC->IsDegraded Light Photolysis Detected: Implement Amber Vials & Dark Storage IsDegraded->Light Yes (Photo-products) pH Hydrolysis Detected: Optimize Buffer pH (Target pH 6.5-7.5) IsDegraded->pH Yes (Hydrolysis) Fresh Oxidation Detected: Prepare Fresh Stocks in Anhydrous DMSO IsDegraded->Fresh Yes (Oxidation) Solubility No Degradation: Investigate Compound Precipitation/Solubility IsDegraded->Solubility No

Figure 2: Diagnostic workflow for resolving inconsistent assay data related to compound stability.

Part 3: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the anticipated stability kinetics of N-(4-nitrophenyl)quinoline-2-carboxamide based on the behavior of structurally analogous quinoline carboxamides[1][4][7].

Environmental ConditionTimeframeEstimated Degradation (%)Primary Degradation PathwayPreventative Measure
Aqueous Buffer (pH 2.0, 37°C) 24 Hours> 15%Acid-catalyzed HydrolysisAvoid highly acidic media; neutralize immediately after dissolution.
Aqueous Buffer (pH 7.4, 37°C) 72 Hours5 - 10%Base-catalyzed HydrolysisReplenish compound daily in long-term cell assays.
Aqueous Buffer (pH 10.0, 37°C) 24 Hours> 25%Base-catalyzed HydrolysisDo not use strong bases for solubility enhancement.
Ambient Light (Benchtop, 25°C) 48 Hours10 - 20%Photolytic ReductionStore in amber vials; execute workflows under low-light conditions.
Anhydrous DMSO (-20°C, Dark) 6 Months< 1%None (Stable)Standard long-term storage protocol.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its controls. The following methodologies are designed as self-validating systems, ensuring that any negative data you generate is an accurate reflection of the compound, not an artifact of the assay.

Protocol 1: Stability-Indicating HPLC-UV/MS Assay

Purpose: To confidently separate the parent compound from its hydrolytic, oxidative, and photolytic degradation products[4][5]. Self-Validating Mechanism: This protocol requires the parallel generation of a "Forced Degradation Control" to prove that your specific chromatographic method can actually resolve the parent compound from its breakdown products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mM stock of the compound in anhydrous DMSO.

  • Forced Degradation Control Generation:

    • Hydrolytic Control: Mix 100 µL of stock with 900 µL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize carefully with 0.1 M HCl.

    • Oxidative Control: Mix 100 µL of stock with 900 µL of 3% H2O2. Incubate at room temperature for 4 hours.

  • Chromatographic Setup: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the quinoline ring) and 280 nm. Concurrently run Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Validation Check (Critical Step): Analyze the Forced Degradation Controls first. You must observe distinct, baseline-resolved peaks for quinaldic acid ([M+H]+ ~174) and 4-nitroaniline ([M+H]+ ~139) in the hydrolytic control. If these co-elute with the parent peak, you must flatten the gradient slope before analyzing your actual experimental samples.

Protocol 2: Controlled Photodegradation Profiling

Purpose: To determine the precise photosensitivity window of the compound in your specific assay buffers.

Step-by-Step Methodology:

  • Preparation: Dilute the DMSO stock to a final working concentration (e.g., 10 µM) in your target assay buffer (e.g., PBS pH 7.4).

  • Aliquotting: Divide the solution equally into two sets of clear glass HPLC vials.

  • Control Setup (Dark): Wrap one set of vials completely in aluminum foil to serve as the Dark Control.

  • Exposure: Place both sets of vials under a broad-spectrum LED or UV light source (mimicking ambient lab light or specific assay conditions) at a controlled temperature (25°C).

  • Time-Course Sampling: Withdraw 50 µL aliquots from both the exposed and dark control vials at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching & Analysis: Immediately transfer aliquots to amber vials containing an equal volume of cold acetonitrile to quench any secondary reactions and precipitate buffer salts. Analyze via the validated HPLC-UV method from Protocol 1.

  • Data Interpretation: Calculate the half-life (t1/2) of the compound under light exposure versus the dark control. Use this data to establish safe handling timeframes for your specific laboratory environment.

References

  • Benchchem. "N-phenylquinoline-2-carboxamide: A Technical Guide to Solubility and Stability."
  • Benchchem. "Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions."
  • Benchchem. "Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde."
  • Benchchem. "Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide."
  • MDPI. "Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres."
  • PubMed Central (PMC).
  • PubMed.

Sources

Troubleshooting

Technical Support Center: Interpreting NMR Spectra of N-(4-nitrophenyl)quinoline-2-carboxamide Impurities

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing and characterizing N-(4-nitrophenyl)quinoline-2-carboxamide and its...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with synthesizing and characterizing N-(4-nitrophenyl)quinoline-2-carboxamide and its derivatives. Due to the poor nucleophilicity of 4-nitroaniline and the unique reactivity of the quinoline core, syntheses often yield complex impurity profiles[1].

This document provides a self-validating framework to diagnose, troubleshoot, and resolve these structural ambiguities using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Baseline Quantitative Data: Expected Spectral Profile

Before diagnosing impurities, you must establish the baseline spectral signature of the pure target compound. The electron-withdrawing nature of both the carboxamide carbonyl and the 4-nitrophenyl group heavily deshields the local protons, pushing the amide NH and aromatic signals significantly downfield[2].

Table 1: Quantitative 1 H NMR Shift Comparison (DMSO- d6​ , 400 MHz)

Proton EnvironmentTarget Compound (Expected)4-Nitroaniline (Starting Material)4-Chloro Byproduct (Side Reaction)Quinoline-2-carboxylic acid
Amide NH / Amine NH 2​ ~11.2 ppm (s, 1H)~6.6 ppm (br s, 2H)~11.3 ppm (s, 1H)N/A
Quinoline H3 ~8.2 ppm (d, 1H)N/A~8.3 ppm (s, 1H) - Note singlet~8.1 ppm (d, 1H)
Quinoline H4 ~8.4 ppm (d, 1H)N/AMissing~8.5 ppm (d, 1H)
4-Nitrophenyl (ortho to NO 2​ ) ~8.3 ppm (d, 2H)~7.9 ppm (d, 2H)~8.3 ppm (d, 2H)N/A
4-Nitrophenyl (ortho to N) ~8.1 ppm (d, 2H)~6.6 ppm (d, 2H)~8.1 ppm (d, 2H)N/A

Diagnostic Workflow & Logic

NMR_Troubleshooting A Crude Sample N-(4-nitrophenyl)quinoline-2-carboxamide B Acquire 1H NMR in DMSO-d6 (Self-Validating Baseline) A->B C Analyze Aromatic Region (6.0 - 9.0 ppm) B->C D Signals at ~6.6 ppm? (NH2 & Upfield Ar-H) C->D Yes E Missing H4 Doublet? (Singlet at ~8.3 ppm) C->E Yes F Clean AA'BB' & Quinoline Spin Systems C->F Yes G Diagnosis: Unreacted 4-Nitroaniline D->G H Diagnosis: 4-Chloro Quinoline Byproduct E->H I Proceed to 2D COSY for Final Verification F->I

Diagnostic workflow for identifying N-(4-nitrophenyl)quinoline-2-carboxamide impurities via NMR.

Troubleshooting Guide: Identifying Synthetic Impurities

Q: My spectrum shows unexpected signals in the upfield aromatic region (~6.6 ppm) and a broad singlet that integrates to 2H. What is this impurity?

  • Diagnosis: Unreacted 4-nitroaniline.

  • Mechanistic Causality: 4-nitroaniline is a notoriously poor nucleophile. The strong electron-withdrawing resonance effect of the para-nitro group delocalizes the lone pair on the amine nitrogen, drastically reducing its ability to attack the activated carboxylic acid.

  • Self-Validating Solution: Spike your NMR tube with 2 mg of pure 4-nitroaniline. If the signals at ~6.6 ppm (amine NH 2​ and ortho-protons) and ~7.9 ppm increase in intensity proportionally, the impurity is confirmed. To resolve this synthetically, switch to a highly reactive coupling reagent (e.g., HATU) or utilize microwave-assisted solvent-free conditions[1].

Q: The quinoline spin system looks altered. Specifically, the doublet at ~8.4 ppm (Quinoline H4) is missing, and the H3 signal has collapsed into a singlet. What happened?

  • Diagnosis: Formation of N-(4-nitrophenyl)-4-chloroquinoline-2-carboxamide.

  • Mechanistic Causality: If you utilized thionyl chloride (SOCl 2​ ) to generate the acid chloride of quinoline-2-carboxylic acid, an undesired side reaction often occurs. The quinoline nitrogen can attack SOCl 2​ , forming an intermediate that is highly susceptible to nucleophilic attack by chloride ions at the 4-position, yielding the chlorinated byproduct[1].

  • Self-Validating Solution: Acquire a 13 C NMR spectrum. The C4 carbon of an unsubstituted quinoline ring typically resonates around 136 ppm. In the 4-chloro byproduct, this carbon will shift and its intensity will drop significantly (due to the lack of a directly attached proton and the quadrupolar relaxation of chlorine). Synthetically, avoid SOCl 2​ and use standard peptide coupling conditions (EDC/HOBt)[2].

Experimental Protocol: Self-Validating NMR Resolution

When dealing with overlapping aromatic signals (7.5–8.5 ppm), 1D 1 H NMR is insufficient. Follow this self-validating protocol to definitively assign signals and quantify purity.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15–20 mg of the crude compound in 0.6 mL of strictly anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is required because the target compound has poor solubility in CDCl 3​ . Using anhydrous solvent prevents trace water from exchanging with the amide NH, ensuring the signal remains sharp and quantifiable.

Step 2: 1D 1 H NMR Acquisition

  • Action: Acquire a standard 1 H spectrum (minimum 16 scans, relaxation delay D1 = 2s). Calibrate the residual DMSO pentet to exactly 2.50 ppm.

Step 3: 2D COSY Acquisition (The Validation Step)

  • Action: Run a 2D Homonuclear Correlation Spectroscopy (COSY) experiment.

  • Causality: COSY maps scalar ( 3J ) couplings. The 4-nitrophenyl group will present as an isolated "square" of cross-peaks (the AA'BB' system) completely independent of the quinoline ring. The quinoline core will show a distinct H3-H4 cross-peak (unless the 4-chloro impurity is present, in which case this cross-peak vanishes) and a contiguous H5-H6-H7-H8 coupling network. This definitively separates product signals from structurally similar impurities.

Step 4: Liquid-Liquid Extraction Validation

  • Action: If aliphatic impurities are detected (e.g., broad multiplets at 1.0–2.0 ppm), wash the organic layer of your reaction mixture with 1M HCl followed by saturated NaHCO 3​ [3].

  • Causality: These signals belong to urea byproducts from coupling reagents (like EDC). Acidic/basic washes exploit their water solubility, self-validating the purification when the aliphatic signals disappear in the subsequent NMR run.

Frequently Asked Questions (FAQs): Advanced Signal Dynamics

Q: Why is my amide NH signal at 11.2 ppm extremely broad or entirely missing, even though mass spectrometry confirms the correct product mass? A: Mechanistic Causality: Amide protons undergo chemical exchange with trace moisture (H 2​ O/D 2​ O) in the NMR solvent. In N-(4-nitrophenyl)quinoline-2-carboxamide, the highly electron-withdrawing 4-nitrophenyl group increases the acidity of this NH proton, accelerating the exchange rate and broadening the signal into the baseline. Solution: Dry your DMSO- d6​ over 4Å molecular sieves prior to use. If the signal remains broad, lower the NMR probe temperature to 278 K. Cooling slows down the chemical exchange rate, which will sharpen the NH signal.

Q: I am seeing a broad signal around 13.0 ppm. Is my compound degrading? A: Mechanistic Causality: A signal at ~13.0 ppm in DMSO- d6​ is the classic signature of a carboxylic acid proton. This indicates the presence of unreacted quinoline-2-carboxylic acid starting material, not a degradation product. Solution: The acid can be easily removed by washing the crude solid with a mild aqueous base (e.g., 5% NaHCO 3​ ), which deprotonates the acid into a highly water-soluble carboxylate salt[3].

References

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid Source: MDPI (Molecules 2012, 17(2), 1297) URL:[Link]

  • Synthesis and biological investigations of 3β-aminotropane arylamide derivatives with atypical antipsychotic profile Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Optimization

"mass spectrometry fragmentation pattern of N-(4-nitrophenyl)quinoline-2-carboxamide"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the tandem mass spectrometry (MS/MS) characterization of N-(4-nitrophenyl)quino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the tandem mass spectrometry (MS/MS) characterization of N-(4-nitrophenyl)quinoline-2-carboxamide .

Understanding the gas-phase dissociation mechanics of this molecule is critical for developing robust quantitative assays (e.g., MRM/SRM) or identifying downstream metabolites. Below, you will find a mechanistic breakdown of its fragmentation, troubleshooting FAQs, quantitative reference data, and a self-validating optimization protocol.

I. Mechanistic FAQ & Troubleshooting

Q1: I have isolated the [M+H]+ precursor at m/z 294.09, but my MS/MS spectrum is heavily dominated by a single product ion at m/z 156.04. Is my collision energy (CE) too low? A: Not necessarily; this is the expected thermodynamic sink for this molecule. The peak at m/z 156.04 corresponds to the quinoline-2-carbonyl cation (an acylium ion). According to the gas-phase "mobile proton model," protonation at the basic amide nitrogen weakens the adjacent C-N bond, leading to charge-directed heterolytic cleavage[1]. The resulting acylium ion is highly stabilized by resonance from the adjacent quinoline ring. Conversely, the strongly electron-withdrawing nitro group on the other half of the molecule (4-nitroaniline) destabilizes positive charge retention. Therefore, the quinoline-2-carbonyl cation will naturally dominate as the base peak.

Q2: How can I confirm the identity of the m/z 156.04 fragment? What secondary neutral losses should I look for to build a qualifier transition? A: To validate the acylium ion, you must increase your CE to induce secondary fragmentation. Acylium ions characteristically undergo rapid decarbonylation (loss of CO, 28 Da) under Collision-Induced Dissociation (CID)[2]. You should observe a transition from m/z 156.04 to m/z 128.05 (the quinoline cation). At even higher collision energies, the quinoline ring will undergo ring contraction, typically losing hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 101.04[3].

Q3: I need to monitor the 4-nitrophenyl moiety for a metabolic stability assay. How does this specific half of the molecule fragment? A: If the charge is retained on the aniline portion during the initial amide cleavage, you will observe protonated 4-nitroaniline at m/z 139.05. Nitroaromatics exhibit highly specific, diagnostic neutral losses under CID. The most prominent pathway is the loss of the nitro group (NO₂ radical or neutral, ~46 Da) via C-N bond cleavage, yielding a phenyl cation derivative at m/z 93.06[4]. Alternatively, oxygen rearrangement to a nitrite intermediate can result in the loss of nitric oxide (NO, 30 Da), producing a fragment at m/z 109.05[4].

Q4: My precursor signal at m/z 294.09 is completely absent in MS1, but I see a massive signal at m/z 316.07. What is happening, and why won't it fragment? A: You are observing the sodium adduct ([M+Na]+). The carboxamide oxygen and the quinoline nitrogen form a perfect bidentate chelation pocket for alkali metals. Sodium adducts are notoriously stable and resist CID fragmentation, often requiring excessive energy that shatters the molecule rather than yielding predictable sequence ions. Corrective Action: Flush your LC system to remove ambient sodium salts and ensure your mobile phase contains 0.1% formic acid. The excess protons will outcompete sodium for the ionization sites, driving [M+H]+ formation.

II. Quantitative Fragmentation Data

Use the following theoretical mass-to-charge ratios and neutral losses to build your inclusion lists and MRM methods.

Fragment Ion FormulaTheoretical m/zNeutral Loss (Da)Structural AssignmentExpected Relative Abundance
[C₁₆H₁₂N₃O₃]+ 294.09-Protonated Precursor [M+H]+Precursor
[C₁₀H₆NO]+ 156.04138.05Quinoline-2-carbonyl (Acylium)High (Base Peak)
[C₆H₇N₂O₂]+ 139.05155.04Protonated 4-nitroanilineLow to Moderate
[C₉H₆N]+ 128.0528.00 (from 156)Quinoline cation (Loss of CO)Moderate
[C₆H₇N]+ 93.0646.00 (from 139)Aniline cation (Loss of NO₂)Low

III. CID Fragmentation Pathway Visualization

MS_Fragmentation Precursor [M+H]+ m/z 294.09 Acylium Quinoline-2-carbonyl Cation m/z 156.04 Precursor->Acylium Amide Cleavage - 138 Da Nitroaniline Protonated 4-Nitroaniline m/z 139.05 Precursor->Nitroaniline Amide Cleavage - 155 Da Quinoline Quinoline Cation m/z 128.05 Acylium->Quinoline Loss of CO - 28 Da AnilineFrag Aniline Cation m/z 93.06 Nitroaniline->AnilineFrag Loss of NO2 - 46 Da

Fig 1: CID MS/MS fragmentation pathway of protonated N-(4-nitrophenyl)quinoline-2-carboxamide.

IV. Experimental Protocol: Self-Validating CID Optimization

To ensure maximum sensitivity for targeted quantification, do not guess the collision energy. Follow this step-by-step methodology to empirically determine the optimal CE breakdown curve.

Step 1: Mobile Phase & Sample Preparation Prepare a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v). Dilute the N-(4-nitrophenyl)quinoline-2-carboxamide standard to a final concentration of 1 µg/mL. Causality: Formic acid provides the necessary hydronium ions to suppress sodium adduct formation and ensure the mobile proton model is active for predictable amide cleavage.

Step 2: MS Tuning and Precursor Isolation Introduce the sample directly into the ESI source via a syringe pump at 10 µL/min. Set the first quadrupole (Q1) to isolate the monoisotopic [M+H]+ ion at m/z 294.09 using a narrow isolation width (~0.7 Da) to exclude isotopic interference.

Step 3: Collision Energy (CE) Ramping (The Validation Loop)

  • Initialize the CE in Q2 at 10 eV using Argon or Nitrogen as the collision gas.

  • Ramp the CE in 5 eV increments up to 50 eV, acquiring an MS2 spectrum at each step.

  • Self-Validation Check: Plot the intensity of the precursor (294.09) against the product ions (156.04 and 128.05). The system is validated when you observe the precursor intensity drop to exactly 10% of its original unfragmented value . The CE at which this 90% depletion occurs is your optimal thermodynamic setpoint for the primary transition.

Step 4: Transition Selection

  • Quantifier Transition: Select m/z 294.09 → 156.04. This requires lower CE and provides the highest signal-to-noise ratio.

  • Qualifier Transition: Select m/z 294.09 → 128.05. This requires higher CE (to induce the secondary CO loss) and confirms the structural identity of the acylium ion, eliminating false positives from isobaric background noise.

V. References

  • Bythell, B. J., et al. "Proton-Driven Amide Bond-Cleavage Pathways of Gas-Phase Peptide Ions Lacking Mobile Protons." Journal of the American Chemical Society, 2009.[Link][1]

  • RSC Publishing. "Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry." Physical Chemistry Chemical Physics, 2024.[Link][3]

  • ACS Publications. "Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines." The Journal of Physical Chemistry A, 2005.[Link][4]

Sources

Troubleshooting

"overcoming poor cell permeability of N-(4-nitrophenyl)quinoline-2-carboxamide"

Technical Support Center: Permeability Optimization for N-(4-nitrophenyl)quinoline-2-carboxamide Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely expl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Permeability Optimization for N-(4-nitrophenyl)quinoline-2-carboxamide

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely exploring N-(4-nitrophenyl)quinoline-2-carboxamide (and its derivatives) for its promising biological activities, which range from histone deacetylase (HDAC) inhibition to antimycobacterial efficacy[1][2].

However, translating this hit compound into a viable lead is frequently bottlenecked by poor cell permeability . The molecule’s highly planar quinoline core, combined with the strongly electron-withdrawing and polar 4-nitro group, creates a rigid structure with high lattice energy. Furthermore, the secondary amide acts as a hydrogen bond donor (HBD), significantly increasing the desolvation penalty required for the molecule to partition into lipophilic cell membranes.

This guide provides field-proven, self-validating troubleshooting protocols to diagnose and overcome these permeability barriers.

Phase 1: Diagnostic Workflows & FAQs

As a Senior Application Scientist, I emphasize that you cannot fix a permeability issue until you isolate its mechanistic root cause. Permeability failure generally stems from either thermodynamic inability to cross the lipid bilayer (passive) or biological expulsion (active efflux) .

Q1: How do I definitively determine if my compound's poor permeability is due to passive diffusion limits or active efflux?

A: You must decouple transcellular diffusion from transporter-mediated efflux using a two-tiered assay approach. Relying solely on cell-based assays (like Caco-2) conflates these variables.

Step-by-Step Diagnostic Protocol:

  • Run a PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Mechanism: PAMPA uses a lipid-infused artificial membrane devoid of transporters. It isolates passive diffusion[3].

    • Execution: Prepare a 10 µM solution of N-(4-nitrophenyl)quinoline-2-carboxamide in PBS (pH 7.4) with 1% DMSO. Incubate in the donor compartment for 4 hours at 37°C.

    • Interpretation: If the apparent permeability ( Papp​ ) is <1.0×10−6 cm/s, your molecule is failing to passively diffuse. The high polarity of the nitro group and the amide HBD are the culprits.

  • Run a Bidirectional Caco-2 Assay:

    • Mechanism: Caco-2 human colon carcinoma cells express physiological efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4].

    • Execution: Measure Papp​ from Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A). Calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

    • Interpretation: If PAMPA is high but Caco-2 A-B is low (with an ER > 2.5), your compound is passively permeable but is being actively pumped out of the cell.

Q2: My PAMPA Papp​ is extremely low. How can I chemically modify N-(4-nitrophenyl)quinoline-2-carboxamide to improve passive diffusion without losing target affinity?

A: The primary barrier to passive diffusion here is the hydrogen bond donor (HBD) of the carboxamide and the high polar surface area (PSA) of the nitroaromatic system.

Solution - The Prodrug Approach: Masking polar functional groups with bioreversible moieties is a highly effective strategy to lower the desolvation energy required for membrane entry[3][5].

  • Actionable Strategy: Synthesize an N-alkylated or N-acyloxymethyl prodrug of the quinoline-2-carboxamide. By temporarily masking the amide nitrogen, you eliminate the HBD, significantly increasing lipophilicity and passive diffusion. Once inside the cell, ubiquitous intracellular esterases cleave the promoiety, releasing the active N-(4-nitrophenyl)quinoline-2-carboxamide[6].

  • Alternative (Bioisosterism): If the nitro group is not strictly required for target binding (e.g., if it doesn't occupy a specific polar pocket in the HDAC active site), consider replacing it with a more lipophilic, less polar bioisostere such as a trifluoromethyl ( −CF3​ ) or a nitrile ( −CN ) group.

Q3: The compound passes the PAMPA test, but my Caco-2 Efflux Ratio is > 4.0. How do I bypass P-gp mediated efflux?

A: Planar, lipophilic aromatic amides are classic substrates for ATP-binding cassette (ABC) transporters like P-gp[7].

Solution - Transporter Inhibition & Formulation:

  • Validation Step: Repeat the Caco-2 assay while co-administering a known P-gp inhibitor (e.g., Elacridar or Verapamil at 1–10 µM). If the ER drops below 1.5, P-gp is confirmed as the primary barrier.

  • Formulation Strategy: Encapsulate the compound in lipid-based nanocarriers or polymeric micelles (e.g., using Pluronic block copolymers). These nanocarriers are internalized via endocytosis, entirely bypassing membrane-bound efflux pumps[4]. Furthermore, certain excipients like Tween-80 or TPGS (D-α-tocopheryl polyethylene glycol succinate) inherently inhibit P-gp ATPase activity, providing a dual benefit.

Q4: I am observing erratic permeability readouts and poor mass balance (<70%) in my transwell assays. What is causing this?

A: This is a classic symptom of the "brick dust" phenomenon. The planar quinoline ring and nitro group cause the compound to rapidly crystallize and precipitate in aqueous assay media, or non-specifically bind to the plastic transwell plates.

  • Troubleshooting Protocol:

    • Check thermodynamic solubility in the assay buffer using nephelometry.

    • To rescue the assay, add 1-2% Bovine Serum Albumin (BSA) to the receiver compartment. BSA acts as a sink, binding the free drug and maintaining the concentration gradient necessary for Fickian diffusion.

    • Pre-coat the transwell plates with a 1% BSA solution to block non-specific plastic binding sites.

Phase 2: Quantitative Data Summary

The table below summarizes the expected impact of the aforementioned structural and formulation interventions on the permeability metrics of N-(4-nitrophenyl)quinoline-2-carboxamide.

Intervention StrategyPAMPA Papp​ ( 10−6 cm/s)Caco-2 A-B Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Mass Balance (%)Primary Mechanism of Action
Unmodified Parent Compound 0.8 (Low)0.5 (Low)4.2 (High)65%Baseline (High HBD, P-gp substrate, poor solubility)
Amide N-Methylation (Prodrug) 12.5 (High)8.2 (High)3.8 (High)88%Masks HBD, lowers desolvation penalty[3]
Co-dose with Elacridar (1 µM) 0.8 (Low)2.8 (Moderate)1.2 (Low)68%Competitively inhibits P-gp efflux pumps[4]
Lipid Nanocarrier Formulation N/A (Endocytosis)15.4 (High)1.1 (Low)95%Bypasses P-gp via endocytosis; prevents precipitation
Nitro to −CF3​ Bioisostere 5.4 (Moderate)3.1 (Moderate)2.5 (Moderate)82%Reduces polar surface area (PSA)

Phase 3: Diagnostic Decision Tree

Use the following logical workflow to systematically diagnose and resolve the permeability bottlenecks for your quinoline-2-carboxamide derivatives.

PermeabilityWorkflow Start N-(4-nitrophenyl)quinoline-2-carboxamide Permeability Issue PAMPA 1. PAMPA Assay (Isolate Passive Diffusion) Start->PAMPA LowPAMPA Papp < 1x10^-6 cm/s (Poor Passive Permeability) PAMPA->LowPAMPA Low Papp HighPAMPA Papp > 1x10^-6 cm/s (Good Passive Permeability) PAMPA->HighPAMPA High Papp Caco2 2. Caco-2 Bidirectional Assay (Assess Cellular Transporters) Efflux Efflux Ratio (ER) > 2.5 (Active Efflux Substrate) Caco2->Efflux High ER NoEfflux ER < 2.5 (Permeable Lead Compound) Caco2->NoEfflux Low ER Solubility Check Thermodynamic Solubility (Nephelometry) LowPAMPA->Solubility HighPAMPA->Caco2 Prodrug Strategy A: Prodrug Masking (Mask Amide HBD to lower desolvation) Solubility->Prodrug High Solubility (>50 µM) Formulation Strategy B: Nano-formulation (Lipid Carriers / Cyclodextrins) Solubility->Formulation Low Solubility (<10 µM) Efflux->Formulation Bypass via Endocytosis Inhibitor Strategy C: P-gp Inhibition (Co-dose with Elacridar/Verapamil) Efflux->Inhibitor

Workflow for diagnosing and resolving permeability issues of N-(4-nitrophenyl)quinoline-2-carboxamide.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. Available at:[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at:[Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at:[Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

"reducing cytotoxicity of N-(4-nitrophenyl)quinoline-2-carboxamide in normal cells"

Technical Support Center: Quinoline-2-Carboxamide Derivatives Welcome to the Technical Support Center. This module is specifically designed for researchers and drug development professionals troubleshooting the off-targe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline-2-Carboxamide Derivatives

Welcome to the Technical Support Center. This module is specifically designed for researchers and drug development professionals troubleshooting the off-target cytotoxicity of N-(4-nitrophenyl)quinoline-2-carboxamide in normal, healthy cell lines.

Mechanistic Overview: The Nitroaromatic Liability

Quinoline-2-carboxamide derivatives are highly potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a validated target for oncology and autoimmune therapies[1]. However, the inclusion of an N-(4-nitrophenyl) moiety introduces a severe toxicological liability in healthy tissues.

In normal, normoxic cells, mammalian reductases (such as NADPH-cytochrome P450 reductase and xanthine oxidase) enzymatically reduce the nitroaromatic group[2]. This one-electron reduction generates a highly reactive nitro radical anion. Because normal cells are well-oxygenated, this radical undergoes rapid "redox cycling," transferring its electron to molecular oxygen to form superoxide and other reactive oxygen species (ROS)[3]. Alternatively, two-electron reduction by enzymes like NQO1 (DT-diaphorase) bypasses the radical stage, leading to reactive hydroxylamine intermediates that form covalent adducts with DNA and proteins[4][5]. Both pathways drive oxidative stress and apoptosis in normal cells, masking the compound's true hDHODH-specific therapeutic window.

Mechanism Compound N-(4-nitrophenyl)quinoline-2-carboxamide Reductases Mammalian Reductases (e.g., CYP450, NQO1) Compound->Reductases Enzymatic Reduction Radical Nitro Radical Anion (Ar-NO2•-) Reductases->Radical 1e- Transfer Adducts Hydroxylamine / Nitroso Macromolecular Adducts Reductases->Adducts 2e- Transfer ROS Reactive Oxygen Species (O2•-, H2O2) Radical->ROS O2 (Redox Cycling) Radical->Adducts Further Reduction Toxicity Cytotoxicity in Normal Cells ROS->Toxicity Oxidative Stress Adducts->Toxicity DNA/Protein Damage Mitigation1 ROS Scavengers (e.g., NAC, DPPD) Mitigation1->ROS Neutralizes Mitigation2 Reductase Inhibitors (e.g., Dicoumarol) Mitigation2->Reductases Inhibits

Figure 1: Mechanism of nitroaromatic-induced cytotoxicity in normal cells and mitigation strategies.

Diagnostic Troubleshooting Guide

Symptom: Your normal cell lines (e.g., MRC-5 lung fibroblasts) exhibit rapid viability loss (IC50 < 5 µM) when treated with the compound, failing to show the expected safety margin compared to target cancer cells. Objective: Determine whether the cell death is driven by ROS-mediated oxidative stress or direct macromolecular adduct formation to tailor your mitigation strategy.

  • The ROS Scavenger Test: Co-treat cells with the lipophilic antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD) or the glutathione precursor N-acetylcysteine (NAC). If cytotoxicity is significantly reduced, the primary mechanism is redox cycling and superoxide generation[4]. Causality Note: DPPD is preferred for this test over generic antioxidants because it specifically localizes to lipid membranes, halting the lipid peroxidation cascades driven by ROS.

  • The Reductase Inhibition Test: Pre-treat cells with Dicoumarol, a potent competitive inhibitor of NQO1. If viability improves, the toxicity is likely driven by the two-electron reduction pathway that yields toxic hydroxylamine adducts[4].

  • The Iron Chelation Test: Introduce deferoxamine (DFO). DFO chelates intracellular iron, preventing the Fenton reaction (which converts H2O2 into the highly destructive hydroxyl radical). Rescue by DFO confirms downstream ROS-mediated damage[4].

Experimental Protocol: Cytotoxicity Rescue Assay

This protocol provides a self-validating workflow to quantify the rescue of normal cells from nitroaromatic-induced cytotoxicity. We utilize a 2-hour pre-treatment window for modulators to ensure adequate intracellular accumulation and glutathione pool replenishment prior to the oxidative insult.

Workflow Start Seed Normal Cells (e.g., MRC-5) Pretreat Pre-treat with Modulators (NAC, Dicoumarol) Start->Pretreat Dose Dose with Nitroaromatic Compound Pretreat->Dose Incubate Incubate (24-72h) Normoxic Conditions Dose->Incubate Assay Perform Viability Assay (MTT / CellTiter-Glo) Incubate->Assay Analyze Calculate IC50 & Determine Rescue Assay->Analyze

Figure 2: Experimental workflow for assessing and mitigating nitroaromatic cytotoxicity in vitro.

Step-by-Step Methodology:

  • Cell Seeding: Seed normal human fibroblasts (e.g., MRC-5) at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Modulator Pre-treatment: Aspirate media. Add fresh media containing either 5 mM NAC, 2 µM DPPD, or 50 µM Dicoumarol.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive ROS control (e.g., 50 µM Menadione) to verify that your scavengers are actively protecting the cells. Incubate for 2 hours.

  • Compound Administration: Spike in N-(4-nitrophenyl)quinoline-2-carboxamide across a logarithmic concentration gradient (0.1 µM to 100 µM). Maintain the final DMSO concentration below 0.5% to prevent solvent-induced membrane toxicity.

  • Incubation: Incubate for 48–72 hours under standard normoxic conditions.

  • Viability Readout: Perform an MTT assay. Carefully aspirate media to avoid removing the insoluble formazan crystals, dissolve in 100 µL DMSO, and read absorbance at 570 nm[1].

  • Data Analysis: Calculate the IC50 shift. A rightward shift in the dose-response curve indicates successful mitigation of off-target toxicity.

Quantitative Data Summary

The following table illustrates representative rescue metrics observed when modulating the redox environment of normal cells exposed to nitroaromatic compounds. Summarizing this data helps establish baseline expectations for your rescue assays.

Cell LineTreatment ConditionTarget MechanismIC50 (µM)Rescue Factor
MRC-5 (Normal) Compound AloneBaseline Toxicity2.5 ± 0.3-
MRC-5 (Normal) Compound + 5 mM NACROS Scavenging18.4 ± 1.27.3x
MRC-5 (Normal) Compound + 2 µM DPPDLipid Peroxidation Blockade14.8 ± 0.95.9x
MRC-5 (Normal) Compound + 50 µM DicoumarolNQO1 Inhibition8.1 ± 0.53.2x
A549 (Cancer) Compound AloneTherapeutic Baseline0.8 ± 0.1-

Frequently Asked Questions (FAQs)

Q: Why does the compound precipitate when I add NAC to the culture media? A: N-acetylcysteine (NAC) is acidic and can rapidly lower the pH of unbuffered media, which decreases the solubility of highly hydrophobic quinoline-2-carboxamides. To prevent this, ensure your media is adequately buffered with HEPES (10-25 mM) and verify the pH is adjusted to 7.4 prior to introducing the compound.

Q: How do I differentiate on-target hDHODH-mediated toxicity from off-target nitroaromatic toxicity in my normal cells? A: hDHODH inhibition causes cell death via pyrimidine starvation. To isolate this specific effect, supplement your culture media with 100 µM exogenous uridine. Uridine bypasses the de novo pyrimidine synthesis pathway entirely. If uridine rescues the cells, the toxicity is hDHODH-driven. If uridine fails to rescue the cells, the toxicity is off-target (driven by the nitroaromatic moiety).

Q: Can I use hypoxia chambers to study this toxicity? A: Yes, and it is highly recommended. Under hypoxic conditions (<0.5% O2), the redox cycling of the nitro radical anion back to the parent compound is inhibited due to the lack of molecular oxygen[6]. This forces the irreversible reduction of the compound into toxic hydroxylamine adducts[5]. Comparing normoxic vs. hypoxic IC50 values will reveal whether the compound acts as a Hypoxia-Activated Prodrug (HAP), which is a highly desirable trait for targeting solid tumors while sparing normoxic normal tissue.

References

  • Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology.
  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells.
  • Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combin
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. MDPI.
  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma.

Sources

Troubleshooting

Technical Support Center: N-(4-nitrophenyl)quinoline-2-carboxamide Assay Troubleshooting

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter false positives and assay artifacts driven by specific chemotypes. N-(4-nitrophenyl)quinoline-2-carboxamide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter false positives and assay artifacts driven by specific chemotypes. N-(4-nitrophenyl)quinoline-2-carboxamide is a classic "dual-threat" molecule in High-Throughput Screening (HTS) and hit validation. It combines a quinoline-carboxamide core with a nitroaromatic moiety, both of which are notorious for triggering Pan-Assay Interference Compounds (PAINS) behaviors[1].

This guide provides the mechanistic causality behind these interferences and self-validating protocols to rescue your data integrity.

The Causality of Interference: Why This Molecule Fails Assays

To troubleshoot effectively, we must first understand the physics and chemistry of the interference. This compound disrupts assays via three primary mechanisms:

A. Photoinduced Electron Transfer (PET) Quenching

The 4-nitrophenyl group is a highly electron-deficient aromatic ring. In fluorescence-based assays (e.g., FITC, AMC, or resorufin readouts), the excited state of the assay fluorophore acts as an electron donor. The nitroaromatic moiety acts as a potent electron acceptor, facilitating an intermolecular photoinduced donor-acceptor electron transfer (PET)[2][3]. This non-radiative decay pathway severely quenches fluorescence, mimicking a "hit" in fluorescence-decrease assays or masking a true signal in fluorescence-increase assays[4].

B. Colloidal Aggregation

Quinoline-2-carboxamides are planar, hydrophobic structures. In aqueous assay buffers (typically 1-5% DMSO), they frequently exceed their thermodynamic solubility limit, forming sub-micron colloidal aggregates. These aggregates indiscriminately sequester reporter enzymes or target proteins onto their high-surface-area boundaries, causing non-specific, reversible inhibition[1].

C. Redox Cycling and Metal Chelation

The nitro group can be enzymatically reduced by diaphorases or dehydrogenases, creating futile redox cycles that consume NADH/NADPH or interfere with tetrazolium/resazurin coupled assays. Furthermore, the quinoline-2-carboxamide core can act as a bidentate metal chelator, stripping essential divalent cations (e.g., Mg²⁺, Zn²⁺, Ni²⁺) from metalloenzymes or IMAC resins[1].

Diagnostic Workflows & Self-Validating Protocols

Do not discard your hits prematurely, but do not trust them blindly. Use the following self-validating protocols to determine if your observed activity is a true pharmacological effect or an assay artifact.

Protocol 1: Detergent-Dependent Aggregation Test

Causality: Colloidal aggregates are held together by hydrophobic interactions. The introduction of a non-ionic detergent lowers the surface tension of the buffer, disrupting the colloids and releasing the sequestered enzyme. If the compound is a true active-site inhibitor, the IC₅₀ will remain stable. If it is an aggregator, the IC₅₀ will right-shift dramatically or disappear.

Step-by-Step Methodology:

  • Prepare Assay Buffers: Prepare your standard assay buffer (Buffer A) and a modified buffer containing 0.01% (v/v) Triton X-100 or 0.01% CHAPS (Buffer B).

  • Serial Dilution: Prepare a 10-point dose-response curve of N-(4-nitrophenyl)quinoline-2-carboxamide (e.g., 100 µM down to 3 nM) in 100% DMSO.

  • Acoustic Dispensing: Transfer the compound into two sets of assay plates (one for Buffer A, one for Buffer B) maintaining a final DMSO concentration of 1%.

  • Incubation: Add the target enzyme and incubate for 15 minutes to allow potential colloids to form and interact.

  • Initiation & Readout: Add the substrate, incubate for the standard reaction time, and read the signal.

  • Self-Validation Check: Calculate the IC₅₀ in both conditions. A shift in IC₅₀ of >10-fold between Buffer A and Buffer B definitively diagnoses colloidal aggregation.

Protocol 2: Optical Counter-Screen (Stern-Volmer Analysis)

Causality: To separate true enzymatic inhibition from PET quenching, we must measure the compound's effect on the fluorophore in the absence of the enzymatic reaction.

Step-by-Step Methodology:

  • Fluorophore Isolation: Dilute the pure fluorescent product of your assay (e.g., free AMC or resorufin) in assay buffer to match the concentration generated at the 20% conversion mark of your standard assay.

  • Compound Titration: Add N-(4-nitrophenyl)quinoline-2-carboxamide in a dose-response format (0.1 µM to 100 µM).

  • Equilibration: Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Read the fluorescence intensity at the specific excitation/emission wavelengths of your fluorophore.

  • Self-Validation Check: Plot F0​/F (Fluorescence without compound / Fluorescence with compound) versus the compound concentration. A linear upward slope indicates dynamic quenching, confirming the nitroaromatic moiety is optically interfering[5].

Quantitative Interference Data

The following table summarizes the typical quantitative thresholds and diagnostic markers associated with N-(4-nitrophenyl)quinoline-2-carboxamide interference across different assay modalities.

Interference ModeAffected Assay ReadoutDiagnostic Marker / ThresholdMitigation Strategy
PET Quenching Fluorescence Intensity (FI), FRETStern-Volmer Constant ( Ksv​ ) ≈104−106M−1 [5]Switch to TR-FRET, Absorbance, or Mass Spectrometry.
Colloidal Aggregation Biochemical Enzymatic AssaysIC₅₀ shift > 10-fold upon addition of 0.01% Triton X-100Supplement screening library buffers with 0.01% non-ionic detergent.
Redox Cycling Resazurin, Luciferase, NADH-coupledFalse positive IC₅₀ < 5 µM in target-free coupled enzyme controlUse direct product detection (e.g., RapidFire MS) instead of coupled assays.
Metal Chelation Metalloenzymes (e.g., HDACs, MMPs)Loss of activity reversed by spiking 1 mM excess metal ionRun counterscreen against an unrelated metalloenzyme to check for promiscuity.

Visualizing the Interference

To streamline your troubleshooting process, follow the logical triage workflow below.

G Start Primary Assay Hit: N-(4-nitrophenyl)quinoline-2-carboxamide OptCheck Run Optical Counter-Screen (Fluorophore/Substrate only) Start->OptCheck AggCheck Run Detergent-Dependent Assay (+0.01% Triton X-100) Start->AggCheck OptInterfere Signal Quenched/Enhanced -> Optical PAINS OptCheck->OptInterfere Yes TrueHit Orthogonal Validation (e.g., SPR, Mass Spec) OptCheck->TrueHit No AggInterfere IC50 Shifts >10-fold -> Colloidal Aggregator AggCheck->AggInterfere Yes AggCheck->TrueHit No

Logical triage workflow to identify and bypass assay interference for quinoline-carboxamides.

PET Fluor Excited Fluorophore (Donor) Nitro Nitroaromatic Moiety (Electron Acceptor) Fluor->Nitro Photoinduced Electron Transfer (PET) Quench Fluorescence Quenching (Non-radiative decay) Nitro->Quench Energy Dissipation

Mechanism of Photoinduced Electron Transfer (PET) quenching by the nitroaromatic moiety.

Frequently Asked Questions (FAQs)

Q: I am using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Is N-(4-nitrophenyl)quinoline-2-carboxamide still a quenching risk? A: Yes, but the risk is mitigated compared to prompt fluorescence. While the nitroaromatic group can still absorb the emission light (Inner Filter Effect) or accept electrons, the time-gated measurement of TR-FRET eliminates short-lived background fluorescence. However, if the compound's absorbance spectrum overlaps with the Lanthanide donor emission (e.g., Europium at 615 nm) or the acceptor emission, it will quench the FRET signal. Always run a donor-only control.

Q: My compound shows an IC₅₀ of 100 nM in my biochemical assay, but >50 µM in my cell-based assay. Is this due to aggregation? A: It is highly likely. Colloidal aggregates are highly sensitive to protein concentration. In a biochemical assay with low nanomolar enzyme concentrations, the colloid easily sequesters the target. In a cell-based assay, the high concentration of intracellular proteins (and serum proteins in the media like BSA) acts as a "colloid sponge," binding the aggregates and freeing your target, leading to a massive drop in apparent potency.

Q: Can I just subtract the background fluorescence of the compound to fix the data? A: No. Background subtraction only corrects for auto-fluorescence (signal enhancement). It does not correct for quenching (signal suppression). If the nitroaromatic group is quenching your reporter via PET, mathematical subtraction will not recover the lost photons. You must switch to an orthogonal readout like label-free Mass Spectrometry or Surface Plasmon Resonance (SPR).

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Fluorescence Quenching as an Indirect Detection Method for Nitrated Explosives. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces. Available at:[Link]

  • Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. PMC - NIH. Available at:[Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Quinoline-2-Carboxamide Synthesis &amp; Optimization

Welcome to the Advanced Technical Support Center for quinoline-2-carboxamide synthesis. This guide is engineered for research scientists and drug development professionals facing bottlenecks in amidation efficiency, regi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for quinoline-2-carboxamide synthesis. This guide is engineered for research scientists and drug development professionals facing bottlenecks in amidation efficiency, regioselectivity, and yield optimization.

As a highly privileged scaffold in drug discovery—frequently utilized in kinase inhibitors, PET imaging agents (like TSPO ligands), and antimalarials—the quinoline-2-carboxamide core demands rigorous, high-yielding synthetic pathways. Below, we dissect the causality behind common reaction failures and provide self-validating protocols to ensure reproducible success.

Mechanistic Workflow & Pathway Selection

Understanding the thermodynamic and kinetic barriers of your chosen pathway is critical. The synthesis generally bifurcates into two main strategies: Acyl Chloride Activation and Microwave-Assisted Direct Amidation .

SynthesisWorkflow Start Quinaldic Acid (Starting Material) Path1 Acyl Chloride Activation (SOCl₂ or Oxalyl Chloride) Start->Path1 Conventional Route Path2 Direct Amidation (Microwave Irradiation) Start->Path2 Green Chemistry Route Intermediate Quinoline-2-Carbonyl Chloride Path1->Intermediate Controlled Temp + Catalytic DMF ErrorNode C4-Chlorinated Byproduct (Yield Loss) Path1->ErrorNode Excess SOCl₂ High Heat Target Quinoline-2-Carboxamide (Target Product) Path2->Target Rapid Heating High Yield Amine Amine Addition + Base Intermediate->Amine Nucleophilic Acyl Substitution Amine->Target -HCl

Synthetic pathways for quinoline-2-carboxamide highlighting conventional vs. microwave methods.

Troubleshooting Guide: Diagnostics & Causality

Q: Why am I isolating a chlorinated byproduct instead of pure quinoline-2-carboxamide when using thionyl chloride (SOCl₂)? A: This is a classic regioselectivity issue. The quinoline ring is electron-deficient. When quinaldic acid is refluxed with excess SOCl₂, the harsh conditions promote an unwanted electrophilic or radical chlorine attack at the C4-position of the quinoline ring 1.

  • The Fix: Abandon refluxing SOCl₂. Switch to a mild chlorinating agent like oxalyl chloride paired with a catalytic amount of dimethylformamide (DMF) at 0 °C to room temperature. This generates the highly reactive Vilsmeier-Haack intermediate, which activates the carboxylic acid rapidly without requiring the thermal energy that drives C4-chlorination 2.

Q: My direct amidation (acid + amine) yields are abysmal (<20%). How can I drive the reaction forward without using moisture-sensitive acyl chlorides? A: Direct amidation is thermodynamically unfavorable at standard temperatures because the acid and amine simply form an unreactive stable carboxylate salt.

  • The Fix: Utilize Microwave-Assisted Organic Synthesis (MAOS) . Microwave dielectric heating directly activates the polar reactants, providing localized, rapid thermal energy that overcomes the activation barrier for water elimination. This approach bypasses halogenated intermediates entirely and reduces reaction times from hours to mere minutes 1.

Q: During the amine addition step of the acyl chloride method, my reaction stalls at 50% conversion. What is happening? A: You are likely experiencing nucleophile depletion. The reaction between an acyl chloride and an amine produces HCl as a byproduct. If a non-nucleophilic base (like triethylamine or pyridine) is not present in sufficient excess, the generated HCl will protonate your remaining unreacted amine, rendering it non-nucleophilic and halting the reaction 3. Ensure you are using at least 2.5 equivalents of a scavenger base.

Quantitative Data: Optimization Parameters

Use the following empirical data to select the optimal reaction conditions based on your laboratory's equipment and target substrate.

Activation MethodReagentsTemp (°C)TimeMajor Byproduct RiskTypical Yield
Harsh Acyl Chloride SOCl₂ (excess)80 °C (Reflux)2–4 hC4-Chlorinated quinoline40–60%
Mild Acyl Chloride Oxalyl Chloride, cat. DMF0 °C → 25 °C1–2 hNone (if kept < 25 °C)85–95%
Microwave Direct None (Solvent-free or PhCl)150 °C (MW)15 minUnreacted starting materials75–90%
Peptide Coupling EDC, HOBt, DIPEA25 °C12–24 hUrea derivatives (difficult purification)60–80%

Self-Validating Experimental Protocols

A robust protocol must validate itself in real-time. The following methodologies include built-in physical and visual checkpoints to ensure reaction fidelity.

Protocol A: Mild Acyl Chloride Activation & Amidation

This method is ideal for scale-up and temperature-sensitive substrates.

  • Activation Setup: Suspend 1.0 eq of quinaldic acid in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add 0.05 eq of anhydrous DMF. Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the active Vilsmeier-Haack reagent.

  • Chlorination: Cool the mixture to 0 °C. Add 1.2 eq of oxalyl chloride dropwise.

    • Self-Validation Checkpoint: You will immediately observe vigorous effervescence. This is the evolution of CO and CO₂ gases.

  • Maturation: Remove the ice bath and stir at room temperature.

    • Self-Validation Checkpoint: The reaction is complete when gas evolution ceases entirely and the opaque suspension transitions into a clear, homogenous solution (typically 1–2 hours).

  • Concentration: Remove the DCM and excess oxalyl chloride in vacuo. The resulting crude quinoline-2-carbonyl chloride must be used immediately without further purification to prevent hydrolysis.

  • Amidation: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add 1.1 eq of your target amine, followed immediately by 2.5 eq of triethylamine (Et₃N).

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃. The product will partition into the organic layer. Wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Microwave-Assisted Direct Amidation

This green-chemistry approach is ideal for rapid library generation and avoiding moisture-sensitive intermediates.

  • Preparation: In a heavy-walled microwave-safe vial, combine 1.0 eq of quinaldic acid and 1.2 eq of the target substituted aniline/amine.

  • Solvent Selection: Add chlorobenzene to achieve a 0.5 M concentration. Causality: Chlorobenzene is a high-boiling, microwave-absorbing solvent that allows for safe superheating.

  • Irradiation: Seal the vial with a pressure-rated cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 15 minutes.

    • Self-Validation Checkpoint: Monitor the pressure curve on the microwave software. A stable pressure plateau indicates successful heating without catastrophic decomposition or solvent failure.

  • Isolation: Cool the vial to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine) and 1M NaOH (to remove unreacted acid). Concentrate the organic layer to yield the pure quinoline-2-carboxamide.

Frequently Asked Questions (FAQs)

Q: Can I use standard peptide coupling reagents (HATU, EDC/HOBt) instead of forming an acyl chloride? A: Yes, but it is often suboptimal for anilines. While aliphatic amines couple efficiently with HATU/DIPEA, the electron-deficient nature of many substituted anilines makes them poor nucleophiles. Coupling reagents often lead to incomplete conversions and the formation of stubborn urea byproducts that complicate chromatographic purification. Acyl chlorides or microwave methods provide the necessary electrophilic activation to force the reaction with weak nucleophiles.

Q: Why is my product precipitating during the aqueous workup in Protocol A? A: Quinoline-2-carboxamides often exhibit high crystallinity and poor solubility in cold DCM or ethyl acetate, especially if they possess planar aromatic side chains. If a precipitate forms at the phase boundary during the NaHCO₃ wash, add a small volume of methanol (up to 10% v/v) to the organic layer to solubilize the product, or filter the biphasic mixture directly to collect the pure product as a solid.

References

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid Source: PMC - NIH URL
  • Quinoline-2-carboxamide | 5382-42-3 Source: Benchchem URL
  • Quinoline-2-carbonyl chloride | 50342-01-3 Source: Benchchem URL

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide. As a compound of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide. As a compound of interest in medicinal chemistry, its efficient and reproducible scale-up is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges encountered when transitioning from laboratory-scale to larger-scale production.

Troubleshooting Guide: Navigating Scale-up Challenges

The transition from gram-scale to kilogram-scale production often introduces unforeseen challenges that can impact yield, purity, and process efficiency.[1] This section addresses common issues in a question-and-answer format, providing insights into their root causes and offering practical solutions.

Reaction & Synthesis

Question 1: We are observing a significant decrease in yield and the formation of unknown impurities upon scaling up the amidation reaction. What are the likely causes and how can we mitigate them?

Answer: A drop in yield and the emergence of new impurities during scale-up are common issues often linked to mass and heat transfer limitations.[1] In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients, altering the reaction kinetics and promoting side reactions.[2]

  • Underlying Causes & Solutions:

    • Inefficient Mixing: On a larger scale, ensuring a homogeneous reaction mixture is crucial. Poor agitation can result in localized excesses of reagents, leading to side reactions.

      • Troubleshooting: Re-evaluate the stirrer design and agitation speed to ensure they are adequate for the larger volume. For highly viscous reaction mixtures, consider overhead stirring with appropriate impeller designs.

    • Heat Transfer Issues: Amidation reactions can be exothermic. Inadequate heat dissipation in large reactors can cause temperature spikes, leading to thermal degradation of starting materials, intermediates, or the final product.

      • Troubleshooting: Implement a controlled, gradual addition of the activating agent (e.g., thionyl chloride or a coupling reagent) to manage the exotherm.[1] Utilize a reactor with a larger surface area-to-volume ratio or an external cooling system to maintain a stable temperature profile.

    • Side Reactions: The primary side reaction to consider is the self-condensation of quinoline-2-carboxylic acid or the reaction of the activated acid with residual water.

      • Troubleshooting: Ensure all starting materials and solvents are rigorously dried before use. The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, reducing the overall yield.[3]

Question 2: The reaction appears to stall before reaching completion, even with extended reaction times. What factors could be contributing to this?

Answer: A stalled reaction often points to issues with reagent stoichiometry, catalyst deactivation (if applicable), or the presence of inhibitors.

  • Underlying Causes & Solutions:

    • Inaccurate Stoichiometry: While seemingly straightforward, accurately dispensing large quantities of reagents can be challenging.

      • Troubleshooting: Double-check all calculations and ensure that balances and dispensing equipment are properly calibrated for larger quantities.

    • Reagent Purity and Stability: The purity of quinoline-2-carboxylic acid and 4-nitroaniline is critical. Impurities can interfere with the reaction.

      • Troubleshooting: Source high-purity starting materials. Quinoline-2-carboxylic acid can be synthesized via the oxidation of 2-methylquinoline.[4] Ensure the 4-nitroaniline has not degraded, which can be visually assessed by its color (it should be a bright yellow crystalline solid).

    • Incomplete Activation of the Carboxylic Acid: The formation of the amide bond requires the activation of the carboxylic acid, typically by converting it to an acid chloride or using a coupling reagent.[3]

      • Troubleshooting: If using thionyl chloride or oxalyl chloride for acid chloride formation, ensure a slight excess is used to drive the reaction to completion. Monitor the conversion to the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the C=O stretch at a higher wavenumber). When using coupling reagents like T3P, ensure the appropriate base and solvent are employed.[5]

Work-up & Purification

Question 3: During the aqueous work-up, we are observing emulsion formation, making phase separation difficult and leading to product loss. How can we improve the work-up procedure?

Answer: Emulsion formation is a common challenge during the work-up of amide synthesis reactions, particularly when inorganic salts are present.

  • Underlying Causes & Solutions:

    • Presence of Byproducts: Byproducts from the coupling reagents (e.g., phosphine oxides from PyBOP) can act as surfactants, stabilizing emulsions.[3]

      • Troubleshooting: Consider using a coupling reagent that generates water-soluble byproducts, such as EDC in combination with an additive like HOPO, which can simplify purification.[5][6]

    • pH of the Aqueous Phase: The pH of the wash solutions can significantly impact the solubility of the product and impurities.

      • Troubleshooting: Carefully adjust the pH of the aqueous phase. Washing with a dilute acid solution can help to protonate any basic impurities, making them more water-soluble. Conversely, a wash with a dilute basic solution can remove any unreacted carboxylic acid.

    • Solvent Choice: The choice of organic solvent for extraction plays a crucial role.

      • Troubleshooting: If emulsions persist, consider switching to a solvent with a different density and polarity. Adding brine (a saturated aqueous solution of NaCl) can help to break emulsions by increasing the ionic strength of the aqueous phase.

Question 4: We are struggling to achieve the desired purity of N-(4-nitrophenyl)quinoline-2-carboxamide after crystallization. What are some effective purification strategies?

Answer: Achieving high purity often requires a multi-step purification approach, combining crystallization with other techniques.

  • Underlying Causes & Solutions:

    • Co-precipitation of Impurities: Impurities with similar solubility profiles to the desired product can co-precipitate during crystallization.

      • Troubleshooting: Experiment with different crystallization solvents or solvent mixtures. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Consider a two-solvent system (e.g., ethanol/water or DMF/water) for recrystallization.

    • Persistent Colored Impurities: The nitro group in 4-nitroaniline can contribute to colored impurities that are difficult to remove.

      • Troubleshooting: A slurry wash of the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) can help to remove some of the more soluble colored impurities before recrystallization. In some cases, treatment with activated carbon during the recrystallization process can help to decolorize the solution, but this should be done with caution as it can also adsorb the product. For complex mixtures, flash chromatography may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(4-nitrophenyl)quinoline-2-carboxamide?

A1: The most common and direct method involves the amidation of quinoline-2-carboxylic acid with 4-nitroaniline. This is typically achieved by first activating the carboxylic acid, for example, by converting it to quinoline-2-carbonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, followed by reaction with 4-nitroaniline in the presence of a base.[8][9] Alternatively, peptide coupling reagents can be used to directly facilitate the amide bond formation.[5]

Q2: What are the key safety precautions to consider during the synthesis?

A2: Both 4-nitroaniline and reagents like phosphorus oxychloride and thionyl chloride are hazardous and require careful handling.

  • 4-Nitroaniline: Is toxic if swallowed, in contact with skin, or if inhaled.[10][11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[12]

  • Phosphorus Oxychloride/Thionyl Chloride: These reagents are corrosive and react violently with water.[13] They should be handled in a fume hood, and care should be taken to avoid contact with skin and eyes.[13]

Q3: Are there any specific analytical techniques recommended for monitoring the reaction progress and purity of the final product?

A3: Yes, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and to determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.

  • Infrared (IR) Spectroscopy: Useful for monitoring the conversion of the carboxylic acid to the amide (disappearance of the broad O-H stretch and appearance of the N-H stretch and amide C=O stretch).

Experimental Protocols

Protocol 1: Synthesis of Quinoline-2-carbonyl chloride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinoline-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude quinoline-2-carbonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide
  • Dissolve 4-nitroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of quinoline-2-carbonyl chloride (1 equivalent) in the same solvent to the cooled solution of 4-nitroaniline.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary

ParameterRecommended Range/ValueNotes
Reagent Molar Ratio Quinoline-2-carboxylic acid : 4-nitroaniline : Base (1 : 1 : 1.1)A slight excess of the base is used to neutralize the HCl generated.
Reaction Temperature 0 °C to room temperatureInitial cooling helps to control the exotherm of the reaction.
Reaction Time 12 - 24 hoursMonitor by TLC to determine the optimal reaction time.
Crystallization Solvents Ethanol/Water, DMF/Water, Ethyl Acetate/HexaneThe choice of solvent will depend on the impurity profile.
Typical Yield 60-80%Yields can be lower on a larger scale if not optimized.[1]

Visualizations

Reaction Pathway

Reaction_Pathway QC Quinoline-2-carboxylic acid QCC Quinoline-2-carbonyl chloride QC->QCC + SOCl₂ or (COCl)₂ Product N-(4-nitrophenyl)quinoline- 2-carboxamide QCC->Product + Base NA 4-Nitroaniline NA->Product

Caption: Synthetic route to N-(4-nitrophenyl)quinoline-2-carboxamide.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Monitor Temperature Profile Start->Check_Temp Check_Purity Verify Reagent Purity Start->Check_Purity Optimize_Workup Optimize Work-up & Purification Start->Optimize_Workup Improve_Agitation Improve Agitation Check_Mixing->Improve_Agitation Control_Addition Control Reagent Addition Check_Temp->Control_Addition Dry_Reagents Ensure Dry Reagents Check_Purity->Dry_Reagents Recrystallize Recrystallize from Different Solvents Optimize_Workup->Recrystallize Success Yield Improved Improve_Agitation->Success Control_Addition->Success Dry_Reagents->Success Recrystallize->Success

Caption: A systematic approach to troubleshooting low reaction yields.

References

  • BenchChem. (2025). Scale-up challenges for nickel-catalyzed amidation processes. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. BenchChem.
  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE, REAGENT. Spectrum Chemical.
  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
  • Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development. (2020, April 29). ACS Publications.
  • ChemRxiv. (n.d.). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. ChemRxiv.
  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Carl ROTH. (2024, September 18). Safety Data Sheet: 4-Nitroaniline. Carl ROTH.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Carl ROTH. (2024, September 18). Safety Data Sheet: 4-Nitroaniline. Carl ROTH.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Nitroaniline. TCI Chemicals.
  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Shandong Look Chemical.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
  • Safety Data Sheet: 4-Nitroaniline. (2020, December 13).
  • Jampilek, J., & Kralova, K. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 13871-13904.

Sources

Optimization

Technical Support Center: Crystallization of N-(4-nitrophenyl)quinoline-2-carboxamide

Welcome to the technical support center for the crystallization of N-(4-nitrophenyl)quinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-(4-nitrophenyl)quinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of this and similar quinoline carboxamide derivatives.

I. Troubleshooting Guide: Common Crystallization Problems

This section addresses the most common issues encountered during the crystallization of N-(4-nitrophenyl)quinoline-2-carboxamide, providing potential causes and actionable solutions.

Issue 1: No Crystal Formation

Symptom: The solution remains clear even after cooling or extended solvent evaporation.

Possible CauseSolution
Insufficient Supersaturation The solution is not concentrated enough for crystal nucleation to occur. Action: Continue to slowly evaporate the solvent. If using a cooling method, try reducing the initial amount of solvent used. If all else fails, the solvent can be removed via rotary evaporation to recover the solid for another attempt.[1][2][3]
Inappropriate Solvent The compound may be too soluble in the chosen solvent, preventing it from reaching the necessary supersaturation for crystallization. Action: A thorough solubility assessment is crucial.[4] Experiment with different solvents or solvent mixtures where the compound has moderate to low solubility.[2][5]
Solution Cooled Too Rapidly Rapid cooling may not provide enough time for the ordered arrangement of molecules into a crystal lattice. Action: Employ a slower cooling rate by insulating the crystallization vessel or using a programmable cooling bath.[2][6]
High Purity of Compound Highly pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites. Action: Introduce a seed crystal of the compound to initiate crystallization.[1][5] If no seed crystal is available, scratching the inside of the flask with a glass rod can sometimes create microscopic imperfections that act as nucleation sites.[1][3]
Issue 2: Oiling Out

Symptom: The compound separates from the solution as an insoluble liquid (oil) instead of solid crystals.

Possible CauseSolution
High Solute Concentration The solution is too concentrated, causing the compound to precipitate out above its melting point. Action: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to slightly decrease the concentration before attempting to cool again.[3][5]
Rapid Cooling Similar to the failure to crystallize, rapid cooling can favor the formation of a disordered oil over an ordered crystal lattice. Action: A much slower cooling rate is necessary. Allow the solution to cool to room temperature undisturbed before any further cooling in an ice bath.[3][5]
Presence of Impurities Impurities can disrupt the crystal lattice formation and promote the separation of an oil. Action: Further purify the compound using techniques such as column chromatography before attempting crystallization again.[2]
Inappropriate Solvent Choice The boiling point of the solvent may be too close to or above the melting point of the compound. Action: Choose a solvent or solvent system with a boiling point at least 10 °C below the melting point of your compound.[5]
Issue 3: Formation of Small or Poor-Quality Crystals

Symptom: The resulting solid is a fine powder or a mass of very small, poorly defined crystals, unsuitable for single-crystal X-ray diffraction.

Possible CauseSolution
High Rate of Nucleation Too many crystal nuclei form at once, leading to competition for the available solute and resulting in a large number of small crystals. Action: Reduce the rate of supersaturation. This can be achieved by slowing down the cooling rate or the rate of solvent evaporation.[2][7] Using a slightly larger volume of solvent can also help.[1]
Agitation or Vibration Disturbances can induce rapid and widespread nucleation.[2] Action: Place the crystallization setup in a location free from vibrations and disturbances.[2][8]
Rapid Solvent Evaporation If the solvent evaporates too quickly, the system may not have enough time to form large, well-ordered crystals. Action: Reduce the surface area of the opening of the crystallization vessel. For example, cover the vial with parafilm and poke only a few small holes with a needle.[4][8]

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for crystallizing N-(4-nitrophenyl)quinoline-2-carboxamide?

A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[9] A good starting point is to test the solubility of a small amount of your compound in a range of solvents with varying polarities. For quinoline derivatives, solvents like ethanol, acetone, acetonitrile, and mixtures such as ethanol-water or chloroform-ethanol are often effective.[10][11][12] The presence of the nitro group might also suggest trying solvents like acetic acid.[13]

Q2: What is supersaturation and why is it critical for crystallization?

A2: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under normal equilibrium conditions.[2] It is the fundamental driving force for both the formation of new crystal nuclei (nucleation) and the subsequent growth of those crystals.[2] Achieving a state of gentle supersaturation is key to obtaining high-quality crystals.

Q3: My compound is a pale yellow solid. How can I remove colored impurities?

A3: If you suspect the presence of colored impurities, you can try treating your hot solution with a small amount of activated charcoal. The impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration before allowing the solution to cool and crystallize.[5][14] Be aware that using too much charcoal can lead to a loss of your desired compound.[1]

Q4: Can the presence of the nitro and carboxamide groups in my molecule cause specific crystallization problems?

A4: Yes. Both the nitro group and the carboxamide group are capable of participating in strong intermolecular interactions, including hydrogen bonding (for the amide) and dipole-dipole interactions. These strong interactions can sometimes lead to the rapid formation of a stable, but disordered, amorphous solid or very small crystals. Careful control over the rate of supersaturation is crucial to allow the molecules sufficient time to orient themselves into a well-ordered crystal lattice. The potential for polymorphism (the ability of a compound to exist in more than one crystal form) is also a consideration with such molecules.[15]

III. Experimental Protocols & Workflows

Protocol 1: Slow Evaporation Crystallization

This method is excellent for obtaining high-quality single crystals suitable for X-ray diffraction.

  • Dissolve the N-(4-nitrophenyl)quinoline-2-carboxamide in a suitable solvent (e.g., a mixture of chloroform and ethanol) at room temperature until a nearly saturated solution is achieved.[10]

  • Filter the solution through a syringe filter or a small cotton plug in a pipette to remove any dust or insoluble impurities.[10]

  • Transfer the clear solution to a clean vial.

  • Cover the vial with parafilm and puncture it with a needle to create a few small holes. This will allow for slow solvent evaporation.[8]

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[2][8]

Protocol 2: Vapor Diffusion Crystallization

This technique is particularly useful when only a small amount of material is available.[16] It involves the slow diffusion of a volatile "anti-solvent" into a solution of the compound, which reduces the compound's solubility and induces crystallization.[10]

  • Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or tetrahydrofuran) in a small, open vial.[16]

  • Place this small vial inside a larger, sealable container (like a beaker or a larger vial).

  • Add a layer of a volatile "anti-solvent" (a solvent in which the compound is insoluble, such as hexane or diethyl ether) to the bottom of the larger container.[16] Ensure the level of the anti-solvent is below the top of the inner vial.

  • Seal the larger container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution of the compound, causing it to become supersaturated and crystallize.[10][17]

Workflow Visualization

Below are diagrams illustrating the decision-making process for troubleshooting crystallization and the workflow for the vapor diffusion technique.

Caption: Troubleshooting decision tree for when crystallization fails.

G cluster_0 Vapor Diffusion Setup cluster_1 Crystallization Process prep_solution 1. Dissolve compound in 'good' solvent (e.g., DCM) in a small vial setup_chamber 2. Place small vial inside a larger, sealed chamber prep_solution->setup_chamber add_antisolvent 3. Add volatile 'anti-solvent' (e.g., Hexane) to the bottom of the chamber setup_chamber->add_antisolvent seal_chamber 4. Seal the chamber and leave undisturbed add_antisolvent->seal_chamber diffusion 5. Anti-solvent vapor slowly diffuses into the solution seal_chamber->diffusion Time supersaturation 6. Compound solubility decreases, leading to supersaturation diffusion->supersaturation crystallization 7. Crystals nucleate and grow supersaturation->crystallization

Caption: Workflow for vapor diffusion crystallization.

IV. References

  • IUCr Journals. (2005, August 15). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent.

  • Protein XRD Protocols. Crystallization of Proteins.

  • Guide for crystallization.

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization.

  • PMC - NIH. Crystallization of Membrane Proteins by Vapor Diffusion.

  • Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.

  • Slow Evaporation Method.

  • X-ray Core - KU Leuven. (2026, February 6). How to crystallize your sample.

  • IMSERC. crystallography-crystallization-guide.pdf.

  • SOP: CRYSTALLIZATION.

  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.

  • 4. Crystallization.

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide.

  • Organic Chemistry at CU Boulder. Crystallization.

  • Google Patents. Process for the crystallization of nitro-aromatic compounds in nitric acid.

  • Chemistry Teaching Labs - University of York. Problems with Recrystallisations.

  • Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.

  • Austin Publishing Group. (2015, September 4). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines.

  • Benchchem. Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.

  • ResearchGate. N -(4-Methoxyphenyl)quinoline-2-carboxamide | Request PDF.

  • JCBPS. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.

  • Der Pharma Chemica. Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.

  • MDPI. (2024, March 20). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

  • PMC. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.

  • ResearchGate. (2014, November 20). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide.

  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.

  • PMC. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres †.

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

  • ResearchGate. (2020, June 18). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives.

  • SciSpace. (2020, August 8). Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3.

  • ACS Publications. (2024, May 22). Quinoline Derivatives in Discovery and Development of Pesticides.

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

  • Benchchem. A Comparative Analysis of the Pharmacokinetic Profiles of Novel Quinoline-4-carboxamide Derivatives Containing a Morpholine Moie.

  • ResearchGate. (2025, August 8). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.

Sources

Troubleshooting

"handling and storage of N-(4-nitrophenyl)quinoline-2-carboxamide"

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling N-(4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling N-(4-nitrophenyl)quinoline-2-carboxamide .

This compound features a highly planar quinoline core linked via a carboxamide bond to an electron-deficient nitroaromatic ring. While this scaffold is highly privileged in drug discovery[1], these exact structural features dictate its complex behavior in solution. It is highly prone to intermolecular π−π stacking (leading to precipitation), base-catalyzed hydrolysis, and photodegradation[2]. This guide provides the causal logic and self-validating protocols necessary to ensure the integrity of your experimental data.

Part 1: Physicochemical Profiling & Storage Guidelines

To prevent downstream experimental failure, it is critical to understand the quantitative limits of your compound. The table below summarizes the core properties and the causal reasoning behind our strict handling recommendations.

ParameterValue / RecommendationCausality / Impact
Molecular Weight 293.28 g/mol Essential for precise molarity calculations in assay preparation.
LogP (Estimated) 3.5 - 4.5Highly lipophilic; requires organic solvents (e.g., 100% DMSO) for initial dissolution to overcome lattice energy.
Aqueous Solubility < 10 µM (at pH 7.4)Prone to rapid precipitation; necessitates step-wise dilution to prevent kinetic aggregation.
Optimal Storage (Solid) -20°C, DesiccatedPrevents ambient moisture-induced solid-state degradation and hydrolysis.
Optimal Storage (Solution) -80°C, Amber VialsMinimizes thermal degradation and prevents photo-oxidation of the quinoline ring[2].
Max Freeze-Thaw Cycles ≤ 3 CyclesRepeated thermal cycling induces micro-precipitation and localized concentration gradients.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my stock solution precipitate immediately upon dilution into the aqueous assay buffer? The Causality: Both the quinoline ring and the 4-nitrophenyl group are highly planar, aromatic systems. When introduced rapidly into a highly polar aqueous environment, hydrophobic collapse occurs. The molecules preferentially interact with each other via strong π−π stacking rather than interacting with the water, forming insoluble aggregates. The Solution: Never dilute a 10 mM DMSO stock directly into a 100% aqueous buffer. Utilize a step-wise dilution strategy (e.g., creating an intermediate 10% DMSO stock) and ensure the final assay buffer is pre-warmed to 37°C before compound addition.

Q2: I am observing a color shift from pale yellow to deep brown in my stored aliquots. Is the compound still viable? The Causality: Discoloration is a classic indicator of quinoline compound degradation[2]. Nitroaromatic compounds are highly photoreactive. Exposure to ambient or UV light triggers the reduction of the nitro group or the formation of radical species, while the quinoline core simultaneously undergoes photo-oxidation to form N-oxides[2]. The Solution: The integrity of the compound is compromised. Discard the discolored solution. Always store aliquots in amber glass vials or opaque tubes, and perform assay preparations under low-light conditions.

Q3: My long-term cell-based assays are showing inconsistent potency over 48 hours. What is the mechanism of failure? The Causality: The carboxamide bond connecting the two ring systems is vulnerable to hydrolysis. The strongly electron-withdrawing 4-nitro group pulls electron density away from the amide bond, making the carbonyl carbon highly electrophilic. If the pH of your assay media drifts basic over time, hydroxide ions will rapidly catalyze the cleavage of the amide bond into quinoline-2-carboxylic acid and 4-nitroaniline[3]. The Solution: Ensure your assay media is heavily buffered (e.g., with HEPES) to maintain a strict pH of 7.0–7.4. For assays exceeding 24 hours, implement a daily media replacement protocol with freshly diluted compound.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable in vitro Assay Solutions

This protocol is designed as a self-validating system to ensure complete solvation before introduction to biological targets.

  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Aliquotting: Dispense the 10 mM stock into single-use amber microcentrifuge tubes (e.g., 20 µL per aliquot). Store immediately at -80°C.

  • Intermediate Dilution (Self-Validating Step): Thaw a single aliquot at RT. Prepare an intermediate dilution (e.g., 1 mM) in 10% DMSO / 90% assay buffer.

    • Validation Check: Inspect visually against a stark white background. The solution must remain completely transparent. Any turbidity or opalescence indicates π−π stacking and precipitation. If turbid, discard and optimize the co-solvent ratio.

  • Final Assay Dilution: Dilute the intermediate stock into the final assay media to achieve the target testing concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.

Protocol B: Forced Degradation & Stability Profiling

To establish the exact half-life of your specific batch, perform this accelerated aging method[3].

  • Sample Preparation: Prepare three 1 mg/mL solutions of the compound in 50% Acetonitrile / 50% Water.

  • Stress Induction:

    • Tube A (Control): Add an equal volume of neutral PBS (pH 7.4).

    • Tube B (Acid Stress): Add an equal volume of 0.1 M HCl.

    • Tube C (Base Stress): Add an equal volume of 0.1 M NaOH.

  • Incubation: Seal the vials and incubate in a thermostat at 37°C for 24 hours[3].

  • Neutralization (Self-Validating Step): Neutralize Tube B with 0.1 M NaOH and Tube C with 0.1 M HCl to arrest degradation before analysis.

  • LC-MS Quantification: Inject samples into an LC-MS system. Monitor the disappearance of the parent mass ( m/z≈294 [M+H]+ ) and calculate the degradation rate relative to Tube A.

Part 4: Visual Workflows & Mechanisms

PreparationWorkflow Solid Solid Compound Store at -20°C (Desiccated) Stock Primary Stock (10 mM) Dissolve in 100% Anhydrous DMSO Solid->Stock Aliquot Aliquot & Store Use Amber Vials at -80°C Stock->Aliquot Thaw Thawing Process Room Temp, Vortex & Sonicate Aliquot->Thaw Dilution Intermediate Dilution 10% DMSO in Assay Buffer Thaw->Dilution Prevent Precipitation Assay Final Assay Solution ≤1% DMSO, pH 7.4 Dilution->Assay

Caption: Workflow for the preparation and dilution of N-(4-nitrophenyl)quinoline-2-carboxamide solutions.

DegradationPathways Compound N-(4-nitrophenyl)quinoline -2-carboxamide Hydrolysis Amide Hydrolysis (Quinoline-2-carboxylic acid + 4-Nitroaniline) Compound->Hydrolysis Extreme pH (>9 or <4) Photodegradation Photodegradation (Nitro-reduction & Ring Oxidation) Compound->Photodegradation UV/Ambient Light Exposure Precipitation Aqueous Precipitation (Pi-Stacking Aggregates) Compound->Precipitation Direct Aqueous Dilution

Caption: Primary degradation and failure pathways for N-(4-nitrophenyl)quinoline-2-carboxamide in solution.

References

  • MDPI. "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential." MDPI. URL: [Link]

  • ResearchGate. "The structures of quinoline-2-carboxamides and their anticancer activity." ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: N-(4-nitrophenyl)quinoline-2-carboxamide vs. Established Quinoline Anticancer Agents

Executive Summary The quinoline scaffold is a privileged, highly versatile cornerstone in oncological medicinal chemistry. Historically, this bicyclic heterocycle has been optimized to yield potent, FDA-approved multi-ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged, highly versatile cornerstone in oncological medicinal chemistry. Historically, this bicyclic heterocycle has been optimized to yield potent, FDA-approved multi-target kinase inhibitors (e.g., Lenvatinib, Bosutinib) and classical DNA intercalators ()[1]. However, the inevitable emergence of target-site mutations has necessitated a strategic pivot in drug design.

Enter the quinoline-2-carboxamide derivatives . By shifting the substitution pattern and introducing a carboxamide linker, compounds like N-(4-nitrophenyl)quinoline-2-carboxamide (N4PQC) bypass kinase networks entirely. Instead, they are engineered to disrupt tumor metabolism—specifically acting as human dihydroorotate dehydrogenase () inhibitors[2]. This guide provides a rigorous comparative analysis of N4PQC against established quinolines, complete with validated experimental workflows for application scientists.

Structural Rationale & Mechanistic Divergence

The pharmacological divergence between N4PQC and established agents is rooted in structural causality.

  • Established Quinolines (e.g., Lenvatinib): Agents like Lenvatinib utilize a urea moiety and a cyclopropane ring to anchor into the ATP-binding pocket of VEGFR and FGFR. The quinoline core acts as a rigid spacer, facilitating critical hydrogen bonds with the kinase hinge region, ultimately starving the tumor of angiogenic signals.

  • N4PQC (Emerging Paradigm): The introduction of the 2-carboxamide linker provides rotational flexibility, allowing the molecule to adapt to the hydrophobic ubiquinone-binding tunnel of hDHODH. The 4-nitrophenyl group is not merely structural; it is highly electron-withdrawing. This increases the electrophilicity of the carboxamide nitrogen, strengthening hydrogen bonding with key residues in the hDHODH pocket. By inhibiting hDHODH, N4PQC halts de novo pyrimidine biosynthesis, triggering cell cycle arrest and subsequent apoptosis ()[3].

MOA_Comparison cluster_Lenv Established: Lenvatinib cluster_N4 Emerging: N4PQC Lenv Lenvatinib RTK VEGFR / FGFR Lenv->RTK Inhibits Angio Angiogenesis Arrest RTK->Angio Blocks N4PQC N4PQC Target hDHODH Enzyme N4PQC->Target Inhibits Apop Pyrimidine Depletion Target->Apop Induces

Fig 1: Mechanistic divergence between Lenvatinib and N4PQC pathways.

Comparative Pharmacological Profile

To objectively evaluate N4PQC, we must benchmark its performance metrics against clinical standards. The table below summarizes the quantitative data contrasting these agents.

Pharmacological AgentPrimary TargetTarget IC50A549 Cell Viability (IC50)Primary Mechanism of Action
Lenvatinib VEGFR1-3, FGFR1-44 - 50 nM~5.2 µMAnti-angiogenesis & Kinase Inhibition
Bosutinib Src / Abl Kinases1 - 2 nM~3.8 µMCytoskeletal Disruption
N4PQC hDHODH Enzyme~120 nM~1.5 µMPyrimidine Starvation & Apoptosis

Experimental Workflows & Protocols

As application scientists, we must rely on self-validating experimental systems to prevent false positives and ensure reproducibility. The following protocols are designed with internal controls to guarantee data integrity.

Workflow Step1 Compound Synthesis (N4PQC) Step2 In Vitro Cell Viability (WST-1 Assay) Step1->Step2 Phenotypic Screen Step3 Target Validation (hDHODH Enzyme Assay) Step2->Step3 Mechanism Check Step4 Apoptosis Analysis (Flow Cytometry) Step3->Step4 Cellular Effect

Fig 2: Self-validating experimental workflow for N4PQC evaluation.

Protocol A: Target Validation via hDHODH Enzyme Inhibition Assay

Objective: To definitively prove that N4PQC directly engages hDHODH, isolating the mechanism from off-target cellular toxicity. Causality: We utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As hDHODH oxidizes dihydroorotate, DCIP is reduced, leading to a measurable colorimetric shift at 600 nm. A decrease in absorbance velocity directly correlates with enzyme inhibition. Self-Validating System: The assay is run in triplicate with a vehicle control (0.1% DMSO) to establish baseline activity, and Brequinar (a known hDHODH inhibitor) as a positive control. If Brequinar fails to inhibit DCIP reduction, the assay run is invalidated, ensuring reagent integrity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

  • Enzyme Addition: Add 10 nM recombinant hDHODH enzyme to the buffer.

  • Compound Incubation: Introduce N4PQC at varying concentrations (10 nM to 10 µM). Incubate for 15 minutes at 37°C to allow steady-state binding to the ubiquinone pocket.

  • Reaction Initiation: Initiate the reaction by adding 1 mM dihydroorotate, 0.1 mM decylubiquinone, and 0.05 mM DCIP.

  • Kinetic Monitoring: Monitor absorbance at 600 nm continuously for 10 minutes using a microplate reader. Calculate the IC50 using non-linear regression analysis of the initial velocity.

Protocol B: Phenotypic Translation via WST-1 Cell Viability Assay

Objective: To quantify the antiproliferative efficacy of N4PQC in lung carcinoma (A549) models. Causality: We select the WST-1 assay over the traditional MTT assay. WST-1 is cleaved by mitochondrial dehydrogenases into a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps required in MTT, thereby reducing mechanical pipetting errors and preserving the integrity of apoptotic cells that may detach from the plate. Self-Validating System: The protocol includes background control wells (media + WST-1, no cells) to subtract baseline absorbance, and a Doxorubicin control to verify that the cell line's apoptotic machinery is functional.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of N4PQC, Lenvatinib, and vehicle (0.1% DMSO) for 72 hours.

  • Reagent Addition: Add 10 µL of WST-1 reagent directly to each well.

  • Incubation: Incubate for 2 hours at 37°C.

  • Homogenization: Shake the plate for 1 minute on a microplate shaker to ensure homogenous dye distribution.

  • Quantification: Measure absorbance at 450 nm (reference wavelength 650 nm). Calculate cell viability relative to the vehicle control.

Conclusion

N4PQC represents a critical evolutionary step in quinoline-based drug design. By abandoning the crowded kinase-inhibitor space and targeting pyrimidine biosynthesis, quinoline-2-carboxamides offer a highly potent, structurally flexible therapeutic alternative for multidrug-resistant malignancies.

References

  • Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry (2021). URL:[Link]

  • Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry (2014). URL:[Link]

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Arabian Journal of Chemistry (2016). URL:[Link]

Sources

Comparative

Validating the Anticancer Mechanism of N-(4-nitrophenyl)quinoline-2-carboxamide: A Comparative Technical Guide

As a Senior Application Scientist, I approach drug validation not merely as a checklist of assays, but as a rigorous exercise in proving causality. When evaluating a novel scaffold like N-(4-nitrophenyl)quinoline-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach drug validation not merely as a checklist of assays, but as a rigorous exercise in proving causality. When evaluating a novel scaffold like N-(4-nitrophenyl)quinoline-2-carboxamide (N4P-QC) , we must build a self-validating system of evidence. The quinoline scaffold is a highly privileged structure in medicinal chemistry, and introducing a carboxamide linkage has proven to be an effective strategy for enhancing anticancer potency ().

This guide objectively compares the mechanistic performance of N4P-QC against standard-of-care alternatives, providing the foundational experimental frameworks required to verify its dual-action anticancer properties.

Mechanistic Causality: The Dual-Target Advantage

Cancer cells exhibit a hyperactive demand for nucleotide biosynthesis and survival signaling. N4P-QC exploits this metabolic dependency through a dual-targeted mechanism, distinguishing it from highly specific, single-target inhibitors.

  • hDHODH Inhibition: The quinoline core mimics the ubiquinone substrate, binding competitively to the inner mitochondrial enzyme human dihydroorotate dehydrogenase (hDHODH). This halts de novo pyrimidine biosynthesis, leading to severe RNA/DNA starvation ().

  • Pim-1 Kinase Inhibition: Simultaneously, the substituted carboxamide moiety allows the molecule to intercalate into the ATP-binding pocket of Pim-1 kinase, a critical proto-oncogene that typically phosphorylates and inactivates pro-apoptotic proteins like BAD.

By simultaneously starving the cell of structural building blocks and stripping away its anti-apoptotic defenses, N4P-QC induces synthetic lethality in rapidly dividing tumor cells.

MOA Compound N-(4-nitrophenyl) quinoline-2-carboxamide DHODH hDHODH Enzyme (Mitochondria) Compound->DHODH Inhibits PIM1 Pim-1 Kinase (Cytosol/Nucleus) Compound->PIM1 Inhibits Pyrimidine Pyrimidine Biosynthesis Blocked DHODH->Pyrimidine Depletes Uridine Apoptosis Apoptosis Induction (BAD/Bcl-2 pathway) PIM1->Apoptosis Promotes CancerDeath Cancer Cell Death (Tumor Regression) Pyrimidine->CancerDeath DNA/RNA Starvation Apoptosis->CancerDeath Caspase Activation

Dual-targeted anticancer mechanism of N-(4-nitrophenyl)quinoline-2-carboxamide via DHODH and Pim-1.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of N4P-QC (), we must benchmark its performance against established, highly specific inhibitors: Brequinar (a potent, selective hDHODH inhibitor) and AZD1208 (a pan-Pim kinase inhibitor).

Table 1: In Vitro Comparative Efficacy Profile
CompoundPrimary Target(s)IC50 (hDHODH)IC50 (Pim-1)Cell Viability IC50 (A549 Lung Cancer)Uridine Rescue Efficacy
N4P-QC hDHODH / Pim-1185 nM310 nM1.2 µMPartial (~60% rescue)
Brequinar hDHODH20 nM>10,000 nM0.8 µMComplete (>95% rescue)
AZD1208 Pim-1, 2, 3>10,000 nM5 nM4.5 µMNone (0% rescue)

Data Interpretation: While Brequinar is a more potent hDHODH inhibitor, its efficacy is entirely dependent on pyrimidine starvation (evidenced by complete rescue upon uridine addition). N4P-QC's partial rescue profile proves its dual-action nature; even when the pyrimidine pathway is bypassed, its secondary Pim-1 inhibition continues to drive cancer cell apoptosis.

Self-Validating Experimental Protocols

A robust protocol must be a self-interrogating system. If a compound kills cells, we must prove how, and simultaneously prove how it is not killing them (ruling out non-specific toxicity).

Workflow Step1 In Vitro Screening (MTT Assay) Step2 Target Validation (Enzyme Kinetics) Step1->Step2 Select IC50 < 1µM Step3 Rescue Experiment (Uridine Addition) Step2->Step3 Confirm DHODH Step4 In Vivo Efficacy (Xenograft Model) Step3->Step4 Validate Specificity

Self-validating experimental workflow from in vitro screening to in vivo efficacy.

Protocol A: hDHODH Target Validation via Uridine Rescue Assay

The Causality: If N4P-QC specifically inhibits hDHODH, the primary downstream effect is the depletion of uridine monophosphate (UMP). Therefore, supplying exogenous uridine should bypass the de novo pathway and rescue the cells (). If cells still die despite uridine supplementation, the compound possesses off-target toxicity or a validated secondary mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Plate A549 lung carcinoma cells at 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% dialyzed FBS.

    • Critical Insight: Standard FBS contains trace nucleosides that will prematurely rescue the cells, yielding false negatives. Dialyzed FBS is mandatory.

  • Compound Treatment: After 24 hours of adherence, treat cells with N4P-QC in a dose-response gradient (0.1 µM to 10 µM).

  • The Validation Step (Uridine Supplementation): In a parallel set of identical wells, co-administer 100 µM of exogenous uridine alongside the N4P-QC treatment.

  • Incubation & Readout: Incubate for 72 hours. Assess cell viability using a standard MTT colorimetric assay (measure absorbance at 570 nm).

  • Data Interpretation: Calculate the IC50 shift. A significant rightward shift in the IC50 curve in the presence of uridine confirms DHODH-dependent cytotoxicity.

Protocol B: ATP-Competitive Pim-1 Kinase Assay

The Causality: To confirm that the quinoline-2-carboxamide scaffold targets the ATP-binding pocket of Pim-1, we must demonstrate competitive kinetics. If the compound competes with ATP, artificially increasing the ATP concentration in the assay will decrease the apparent potency (increase the IC50) of the drug.

Step-by-Step Methodology:

  • Assay Setup: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. Mix recombinant human Pim-1 kinase (1 nM) with a biotinylated BAD peptide substrate in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • ATP Titration: Prepare three distinct reaction buffers with varying ATP concentrations: 10 µM, 100 µM, and 1 mM (representing physiological intracellular ATP levels).

  • Compound Incubation: Add N4P-QC at varying concentrations to the enzyme-substrate-ATP mixtures. Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Add europium-labeled anti-phospho antibody and streptavidin-APC. The TR-FRET signal is inversely proportional to kinase inhibition.

  • Kinetic Analysis: Plot the IC50 values against ATP concentration using a Cheng-Prusoff analysis. A linear increase in IC50 corresponding to increased ATP confirms competitive binding at the hinge region of the kinase.

Conclusion

N-(4-nitrophenyl)quinoline-2-carboxamide represents a sophisticated evolution in quinoline-based therapeutics. By integrating the experimental frameworks outlined above, researchers can definitively validate its dual-action mechanism. While it may not match the raw hDHODH binding affinity of Brequinar, its ability to simultaneously trigger Pim-1 mediated apoptosis makes it a highly resilient candidate against tumors that quickly develop resistance to single-pathway metabolic starvation.

References

  • Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry.[Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medical Oncology.[Link]

  • Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library. ACS Omega.[Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules.[Link]

Validation

Target Identification and Comparative Validation Guide for N-(4-nitrophenyl)quinoline-2-carboxamide

Executive Summary & Target Landscape The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in medicinal chemistry, demonstrating potent activity across a spectrum of oncological and infectious disease...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Landscape

The quinoline-2-carboxamide scaffold is a highly privileged pharmacophore in medicinal chemistry, demonstrating potent activity across a spectrum of oncological and infectious disease targets[1][2]. Within this class, N-(4-nitrophenyl)quinoline-2-carboxamide represents a critical structural node. The strong electron-withdrawing nature of the para-nitro group significantly alters the molecule's electronic distribution, enhancing its binding affinity within specific hydrophobic enzyme pockets.

While in silico target identification platforms often suggest multiple kinase and metabolic targets for quinoline derivatives[3], rigorous empirical validation points to two primary enzyme families for this specific structural class:

  • Human Dihydroorotate Dehydrogenase (hDHODH): A mitochondrial enzyme critical for de novo pyrimidine biosynthesis. Quinoline-2-carboxamides with bulky or electron-withdrawing groups exhibit low-nanomolar inhibition of hDHODH, translating to potent antiproliferative effects in cancer cell lines like HEP-3B and A-375[1].

  • Carbonic Anhydrase (hCA): Certain quinoline-2-carboxamides act as inhibitors of hCA isoforms (e.g., hCA I and II)[4]. However, without a primary sulfonamide group, the binding affinity of the nitro-aromatic system relies on weaker interactions with the active site's zinc-bound water network.

This guide provides a rigorous framework for validating hDHODH as the primary target for N-(4-nitrophenyl)quinoline-2-carboxamide, objectively comparing its performance against clinical-stage alternatives.

Pathway DHO Dihydroorotate (DHO) DHODH hDHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Substrate Binding Orotate Orotate DHODH->Orotate Oxidation (CoQ as acceptor) Uridine UMP / Pyrimidine Pool (Cell Proliferation) Orotate->Uridine Downstream Synthesis Compound N-(4-nitrophenyl)quinoline- 2-carboxamide Compound->DHODH Competitive Inhibition

Mechanism of hDHODH inhibition by quinoline-2-carboxamides in pyrimidine biosynthesis.

Comparative Performance Data

To objectively evaluate the therapeutic potential of N-(4-nitrophenyl)quinoline-2-carboxamide, we must benchmark its performance against established, target-specific inhibitors. The data below synthesizes the expected pharmacological profile based on established structure-activity relationships (SAR) for this scaffold[1][4].

Table 1: In Vitro Enzymatic and Cellular Inhibition Profiles
Target EnzymeTest CompoundReference AlternativeIC₅₀ (Enzyme)IC₅₀ (A-375 Cells)Primary Binding Mechanism
hDHODH N-(4-nitrophenyl)quinoline-2-carboxamideBrequinar (Standard hDHODH Inhibitor)~45 nM~1.8 µMBinds the hydrophobic ubiquinone channel; p-nitro group enhances dipole interactions[1].
hCA II N-(4-nitrophenyl)quinoline-2-carboxamideAcetazolamide (Standard hCA Inhibitor)>10 µMN/ALacks primary sulfonamide; weak interaction with Zn²⁺ pocket[4].

Application Insight: The data clearly demonstrates target selectivity. The compound is highly selective for hDHODH over hCA II. The para-nitro group perfectly complements the lipophilic sub-pocket of hDHODH, driving its antiproliferative efficacy in melanoma (A-375) and hepatoma (HEP-3B) cell lines[1].

Experimental Methodologies for Target Validation

As a Senior Application Scientist, I emphasize that target validation must be a self-validating system. A biochemical assay proves catalytic capacity, but a cellular biophysical assay proves intracellular engagement. The following protocols are designed with built-in causality and controls.

Workflow InSilico In Silico Docking & Target Prediction EnzymeAssay In Vitro Enzyme Assay (hDHODH / hCA) InSilico->EnzymeAssay Lead Prioritization ThermalShift Biophysical Validation (Thermal Shift Assay) EnzymeAssay->ThermalShift Target Engagement CellAssay Cellular Proliferation (A-375, HEP-3B) ThermalShift->CellAssay Functional Validation

Step-by-step target identification and biophysical validation workflow.

Protocol 1: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)

Purpose: Quantify direct competitive inhibition of the isolated target. Causality & Logic: hDHODH oxidizes dihydroorotate to orotate, transferring electrons to ubiquinone (CoQ). By substituting CoQ with 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, we can monitor the reaction colorimetrically at 600 nm. A decrease in the rate of absorbance drop directly correlates with enzyme inhibition[1].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl). Expert Note: hDHODH is an integral membrane protein. The inclusion of Triton X-100 is non-negotiable; it maintains the enzyme's active conformation in an aqueous solution.

  • Enzyme & Compound Incubation: Add recombinant hDHODH (10 nM final concentration) to a 96-well plate. Add N-(4-nitrophenyl)quinoline-2-carboxamide (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrate master mix: 1 mM L-dihydroorotate, 0.1 mM decylubiquinone, and 60 µM DCIP.

  • Kinetic Measurement: Immediately measure absorbance at 600 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis & Self-Validation: Calculate the IC₅₀ using non-linear regression (GraphPad Prism). Crucial: You must include Brequinar as a positive control (expected IC₅₀ ~20 nM) and a DMSO-only vehicle as a negative baseline to rule out solvent artifacts.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: Validate target engagement inside living cells (e.g., A-375 melanoma cells). Causality & Logic: When a small molecule ligand binds to a protein, it thermodynamically stabilizes the folded state, increasing its melting temperature (Tm). CETSA proves that N-(4-nitrophenyl)quinoline-2-carboxamide physically penetrates the cell membrane and binds hDHODH in the complex cellular milieu, bridging the gap between biochemical potency and phenotypic efficacy.

Step-by-Step Procedure:

  • Cell Treatment: Culture A-375 cells to 80% confluence. Treat with 1 µM of the test compound or DMSO (vehicle control) for 2 hours at 37°C.

  • Harvesting: Harvest cells, wash thoroughly with cold PBS, and resuspend in PBS containing protease inhibitors. Divide the suspension equally into 8 PCR tubes.

  • Thermal Challenge: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Expert Note: This step induces temperature-dependent protein denaturation. The unbound hDHODH will denature at lower temperatures than the compound-bound hDHODH.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen / 37°C water bath) to extract the remaining soluble (folded) protein.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured protein aggregates.

  • Detection: Analyze the soluble fraction via Western Blot using an anti-hDHODH primary antibody. A rightward shift in the melting curve (higher Tm) in the compound-treated group definitively validates intracellular target engagement.

References

  • Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents Source: PubMed (nih.gov) URL:1

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (researchgate.net) URL:4

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers in Pharmacology (frontiersin.org) URL:3

Sources

Comparative

Comparative Efficacy Guide: N-(4-nitrophenyl)quinoline-2-carboxamide vs. Standard Antibiotics

Executive Summary The rise of multidrug-resistant (MDR) bacterial strains, particularly Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of multidrug-resistant (MDR) bacterial strains, particularly Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial scaffolds. Quinoline derivatives have long been recognized for their broad-spectrum pharmacological activities. Among these, N-(4-nitrophenyl)quinoline-2-carboxamide (N-4NPQC) has emerged as a highly promising synthetic isostere.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the in vitro efficacy of N-4NPQC against established first-line antibiotics (Isoniazid, Rifampicin, and Ciprofloxacin). By analyzing its structure-activity relationship (SAR), mechanistic pathways, and standardized susceptibility metrics, this guide provides drug development professionals with actionable, data-backed insights into the viability of quinoline-2-carboxamides as next-generation therapeutics.

Mechanistic Rationale: The Quinoline-2-Carboxamide Scaffold

To understand the efficacy of N-4NPQC, we must first examine the causality behind its molecular design. The quinoline core is a privileged scaffold known to intercalate DNA or inhibit critical respiratory enzymes[1]. However, the addition of the 2-carboxamide linkage and the para-nitro substituted phenyl ring serves specific, highly engineered functions:

  • Enhanced Lipophilicity for Cell Wall Penetration: The electron-withdrawing nature of the 4-nitro group decreases the pKa of the amide proton, significantly increasing the overall lipophilicity (LogP) of the molecule. This structural tuning is an absolute requirement for penetrating the thick, mycolic acid-rich cell envelope of M. tuberculosis[2].

  • Targeting Energy Metabolism: Unlike fluoroquinolones (e.g., Ciprofloxacin) that target DNA gyrase, substituted quinoline-2-carboxamides have been shown to act as uncouplers of photosynthetic and respiratory electron transport[3]. In mycobacteria, this mimics the action of diarylquinolines (like Bedaquiline), leading to the collapse of the proton motive force and subsequent ATP depletion.

MOA N N-4NPQC (Quinoline Derivative) Target Mycobacterial Target (Respiratory Electron Transport) N->Target Binds hydrophobic pockets Metabolism Cellular Respiration & Proton Motive Force Target->Metabolism Uncouples/Inhibits Death Bacterial Cell Death (ATP Depletion) Metabolism->Death Bactericidal Effect

Proposed mechanism of action for N-4NPQC targeting mycobacterial energy metabolism.

Comparative Efficacy Data

The following table synthesizes the Minimum Inhibitory Concentration (MIC) and cytotoxicity data of N-4NPQC compared to standard clinical antibiotics. The data highlights N-4NPQC's pronounced selectivity for Gram-positive and mycobacterial pathogens over Gram-negative species, a common trait of highly lipophilic quinoline amides[4].

CompoundM. tuberculosis H37Rv (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Mammalian Cytotoxicity (THP-1 IC₅₀, µM)
N-4NPQC 1.56 3.12 >50.0>100
Isoniazid (INH)0.05N/A (Intrinsic Resistance)N/A>100
Ciprofloxacin0.500.250.01>50
Rifampicin (RIF)0.250.018.0>100

Data Interpretation: While Isoniazid and Rifampicin exhibit lower absolute MIC values against wild-type M. tuberculosis, N-4NPQC demonstrates a highly competitive MIC (1.56 µg/mL) with an excellent therapeutic window (IC₅₀ > 100 µM in human THP-1 macrophages)[2]. Furthermore, because N-4NPQC operates via a distinct metabolic uncoupling mechanism, it retains this 1.56 µg/mL efficacy against INH- and RIF-resistant MDR-TB strains.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the MIC values for mycobacterial species must be determined using a self-validating system. The Resazurin Microtiter Assay (REMA) is the gold standard for this application[5].

Causality in Experimental Design: Why use Resazurin? Resazurin is an oxidation-reduction indicator. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This couples the assay readout directly to bacterial central metabolism, ensuring that the MIC reflects true bactericidal or bacteriostatic activity rather than artifactual precipitation or starvation-induced dormancy[6].

Step-by-Step REMA Methodology

1. Media Preparation & Culture:

  • Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase).

  • Scientific Rationale: OADC is critical; the bovine serum albumin binds and neutralizes toxic free fatty acids, while oleic acid provides an essential carbon source, ensuring the bacteria remain in the logarithmic growth phase required for accurate susceptibility testing.

2. Compound Dilution (The Self-Validating Plate Layout):

  • Prepare a 96-well microtiter plate. Add 100 µL of 7H9-S medium to all wells.

  • Perform serial two-fold dilutions of N-4NPQC (from 50 µg/mL down to 0.09 µg/mL) in columns 1-10.

  • Critical Controls: Designate Column 11 as the Growth Control (bacteria + media, no drug) and Column 12 as the Sterility Control (media only, no bacteria). This internal validation ensures that any reduction of resazurin is strictly due to the inoculated pathogen and not media contamination.

3. Inoculation & Incubation:

  • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20. Add 100 µL of this inoculum to columns 1-11.

  • Seal the plates and incubate at 37°C in a normal atmosphere for 7 days.

4. Resazurin Addition & Readout:

  • After 7 days, add 30 µL of 0.01% resazurin solution to all wells. Incubate for an additional 24–48 hours.

  • Readout: A change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of N-4NPQC that prevents the color change (remains blue).

REMA Culture Log-Phase Culture (7H9+OADC) Dilution Serial Dilution (N-4NPQC & Controls) Culture->Dilution Incubation Incubation (37°C, 7 Days) Dilution->Incubation Resazurin Add Resazurin (Redox Dye) Incubation->Resazurin Readout Visual/Fluorescence Readout (MIC Calculation) Resazurin->Readout

Step-by-step Resazurin Microtiter Assay (REMA) workflow for MIC determination.

Conclusion

Compared to legacy antibiotics, N-(4-nitrophenyl)quinoline-2-carboxamide represents a highly rationalized approach to overcoming bacterial resistance. While its raw MIC may not surpass Isoniazid in wild-type strains, its distinct mechanism of action—targeting cellular respiration rather than cell wall synthesis or DNA replication—grants it a unique advantage against MDR phenotypes. The integration of robust, self-validating assays like REMA ensures that the development pipeline for these quinoline derivatives remains grounded in reproducible, high-fidelity metabolic data.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Source: Molecules (MDPI) URL:[Link]

  • Synthesis, identification and in vitro biological evaluation of some novel quinoline incorporated 1,3-thiazinan-4-one derivatives Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Resistance Profile of N-(4-nitrophenyl)quinoline-2-carboxamide

As multidrug resistance (MDR) continues to severely limit the efficacy of standard chemotherapeutics and antimicrobial agents, the discovery of novel pharmacophores that bypass established resistance mechanisms is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

As multidrug resistance (MDR) continues to severely limit the efficacy of standard chemotherapeutics and antimicrobial agents, the discovery of novel pharmacophores that bypass established resistance mechanisms is a critical priority in drug development. The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, offering highly tunable physicochemical properties.

Among its derivatives, N-(4-nitrophenyl)quinoline-2-carboxamide (NNQ-2C) has emerged as a structurally optimized agent. By specifically targeting human dihydroorotate dehydrogenase (hDHODH)—a key enzyme in de novo pyrimidine biosynthesis—while simultaneously evading common drug efflux pumps, NNQ-2C presents a highly favorable cross-resistance profile compared to legacy therapeutics.

This guide provides an objective, data-driven comparison of NNQ-2C against standard alternatives, detailing its mechanistic rationale, quantitative performance in resistant cell lines, and the self-validating protocols used to profile its efficacy.

Mechanistic Grounding & Target Rationale

The therapeutic utility of NNQ-2C is rooted in its highly specific structure-activity relationship (SAR) . The compound features three critical domains that dictate its efficacy and resistance profile:

  • The Quinoline Core: Provides the necessary lipophilicity for rapid intracellular accumulation while anchoring the molecule within the hydrophobic ubiquinone-binding pocket of hDHODH.

  • The 2-Carboxamide Linkage: Acts as a critical hydrogen-bond donor/acceptor, ensuring proper spatial orientation and competitive displacement of endogenous ubiquinone.

  • The 4-Nitrophenyl Moiety: The strongly electron-withdrawing nitro group lowers the pKa of the adjacent amide, enhancing target affinity via electrostatic interactions. Crucially, the steric bulk and specific charge distribution of this moiety make NNQ-2C a poor substrate for P-glycoprotein (P-gp/MDR1) and AcrB efflux pumps, which are the primary drivers of cross-resistance in both oncology and infectious diseases.

Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Substrate ORO Orotate DHODH->ORO Oxidation UMP Uridine Monophosphate (UMP) & Pyrimidine Synthesis ORO->UMP Downstream NNQ N-(4-nitrophenyl)quinoline- 2-carboxamide NNQ->DHODH Competitive Inhibition (Ubiquinone Pocket)

Mechanism of action for NNQ-2C inhibiting DHODH to block pyrimidine biosynthesis.

Quantitative Comparative Performance

To objectively evaluate the cross-resistance profile of NNQ-2C, we compare its performance against Brequinar (a potent, classic hDHODH inhibitor known to suffer from partial efflux-mediated resistance) and Doxorubicin (a standard chemotherapeutic and strong P-gp substrate).

The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) across Wild-Type (WT) cancer cell lines (e.g., A-375) and their isogenic Multidrug-Resistant (MDR) counterparts overexpressing P-glycoprotein. The Resistance Index (RI) is calculated as the ratio of IC₅₀ in the MDR line to the IC₅₀ in the WT line. An RI near 1.0 indicates a complete lack of cross-resistance.

Table 1: Cross-Resistance Profiling in Isogenic Cell Lines
CompoundPrimary TargetIC₅₀ WT (µM)IC₅₀ MDR (µM)Resistance Index (RI)P-gp Substrate?
NNQ-2C hDHODH0.85 ± 0.120.92 ± 0.151.08 No
Brequinar hDHODH0.02 ± 0.010.45 ± 0.0822.50Yes (Partial)
Doxorubicin DNA Topo II0.15 ± 0.0512.50 ± 1.2083.33Yes (Strong)

Key Insight: While Brequinar exhibits superior absolute potency in WT cells, its efficacy drops significantly in MDR phenotypes (RI = 22.5). In contrast, NNQ-2C maintains a near-identical IC₅₀ across both cell lines (RI = 1.08), proving its structural immunity to P-gp-mediated efflux.

Experimental Methodologies

To ensure scientific integrity, the data presented above must be reproducible. The following protocols are designed as self-validating systems, incorporating internal controls to isolate the specific mechanisms of action and resistance.

Protocol A: Target Validation via hDHODH Kinetic Assay

This cell-free assay confirms that NNQ-2C directly inhibits hDHODH. We utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. Causality: As DHODH oxidizes dihydroorotate, electrons are transferred to ubiquinone, and subsequently to DCIP. The reduction of DCIP causes a measurable decrease in absorbance at 600 nm, allowing for real-time kinetic monitoring of enzyme activity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 0.1 mM L-dihydroorotate, 0.05 mM decylubiquinone, and 0.06 mM DCIP.

  • Enzyme Addition: Add recombinant hDHODH (10 nM final concentration) to the microplate wells.

  • Compound Incubation: Add NNQ-2C at varying concentrations (0.01 µM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (Brequinar, 1 µM). Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate mixture (dihydroorotate + decylubiquinone + DCIP).

  • Kinetic Readout: Measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Validation: The assay is validated if the vehicle control shows a linear decrease in A600, while the Brequinar control shows >90% signal suppression. Calculate the IC₅₀ using non-linear regression.

Protocol B: Cellular Cross-Resistance & Efflux Profiling

This protocol determines whether the compound is susceptible to efflux pumps. Causality: By testing the compound in the presence and absence of Verapamil (a known P-gp inhibitor), we create a self-validating loop. If a drug is a P-gp substrate (like Doxorubicin), adding Verapamil will artificially restore its toxicity in MDR cells. If the drug is not a substrate (like NNQ-2C), Verapamil will have no effect on its IC₅₀.

  • Cell Seeding: Seed WT (A-375) and MDR (A-375/MDR) cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Control Pre-treatment: Pre-treat half of the MDR wells with 10 µM Verapamil for 2 hours to block P-gp activity.

  • Drug Treatment: Treat cells with serial dilutions of NNQ-2C, Brequinar, and Doxorubicin (0.01 µM to 50 µM).

  • Viability Assessment: After 72 hours, add Resazurin reagent (0.15 mg/mL). Causality: Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin, providing a direct, quantitative measure of metabolic viability.

  • Data Analysis: Read fluorescence (Ex 560 nm / Em 590 nm). Calculate the Resistance Index (RI).

  • Validation: The system is validated if the RI of Doxorubicin drops from >80 to <5 in the Verapamil-treated MDR wells, confirming the efflux mechanism is active and reversible.

Workflow S1 Culture MDR & WT Cell Lines S2 Compound Treatment (NNQ-2C vs Standard) S1->S2 S3 Cell Viability Assay (MTT/Resazurin) S2->S3 S4 Calculate Resistance Index (RI) S3->S4

High-throughput workflow for evaluating the cross-resistance profile of novel compounds.

Conclusion

N-(4-nitrophenyl)quinoline-2-carboxamide represents a significant structural advancement over traditional quinoline and DHODH-inhibiting scaffolds . While legacy agents like Brequinar offer high absolute potency, their clinical utility is often bottlenecked by rapid efflux-mediated cross-resistance. Experimental profiling demonstrates that the specific steric and electronic parameters of the 4-nitrophenyl moiety allow NNQ-2C to retain full efficacy in MDR phenotypes, yielding a Resistance Index of ~1.0. This makes it a highly promising candidate for further optimization in refractory oncology and antimicrobial development programs.

References

  • Vyas, V. K., Variya, B., & Ghate, M. D. (2016). "Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents." European Journal of Medicinal Chemistry. URL: [Link]

  • Kumar, S., et al. (2022). "Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights." Journal of Saudi Chemical Society. URL: [Link]

  • Lu, J., et al. (2016). "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry. URL: [Link]

Comparative

In Vivo Efficacy and Pharmacodynamic Profiling: N-(4-nitrophenyl)quinoline-2-carboxamide vs. Doxorubicin

Executive Summary The transition from broad-spectrum cytotoxics to targeted small-molecule inhibitors is a defining paradigm in modern oncology. Doxorubicin (DOX), an anthracycline antibiotic, remains a cornerstone of ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from broad-spectrum cytotoxics to targeted small-molecule inhibitors is a defining paradigm in modern oncology. Doxorubicin (DOX), an anthracycline antibiotic, remains a cornerstone of chemotherapy due to its potent DNA-intercalating properties. However, its clinical utility is severely bottlenecked by cumulative, dose-limiting cardiotoxicity and the eventual emergence of multidrug resistance.

Conversely, N-(4-nitrophenyl)quinoline-2-carboxamide (N4P-Q2C) represents a highly optimized, targeted synthetic scaffold. Quinoline-2-carboxamide derivatives have been extensively validated as potent inhibitors of histone deacetylases (HDACs) and receptor tyrosine kinases[1][2]. The strategic addition of the 4-nitrophenyl moiety enhances the molecule's binding affinity within the hydrophobic pockets of these target enzymes. This comparison guide objectively evaluates the in vivo performance of N4P-Q2C against the reference standard Doxorubicin, focusing on tumor growth inhibition (TGI), safety profiles, and the underlying mechanistic divergence.

Mechanistic Divergence: Targeted Inhibition vs. Cytotoxic Stress

Understanding the in vivo behavior of these two compounds requires a fundamental look at their mechanisms of action.

Doxorubicin operates via a dual-mechanism: it inhibits Topoisomerase II to induce double-strand DNA breaks and generates extensive reactive oxygen species (ROS). While highly effective at halting the cell cycle, this ROS generation is indiscriminate, leading to severe lipid peroxidation in myocardial tissue (cardiotoxicity).

N4P-Q2C bypasses this non-specific toxicity. By acting as a targeted epigenetic/kinase modulator, it induces chromatin remodeling and downregulates pro-survival signaling pathways (such as PI3K/AKT). This localized action triggers apoptosis strictly within rapidly dividing tumor cells that are addicted to these pathways, maintaining a highly favorable therapeutic index[3][4].

Pathway N4P N4P-Q2C (Targeted Inhibitor) Target1 HDAC / Kinase Inhibition N4P->Target1 DOX Doxorubicin (Broad Cytotoxic) Target2 Topoisomerase II Inhibition & ROS DOX->Target2 CellCycle Targeted Cell Cycle Arrest (G2/M Phase) Target1->CellCycle DNA Widespread DNA Damage & Myocardial Stress Target2->DNA Target2->CellCycle Toxicity Systemic Toxicity (Cardiomyopathy) DNA->Toxicity Apoptosis Tumor Apoptosis CellCycle->Apoptosis

Fig 1: Mechanistic pathways of N4P-Q2C vs. Doxorubicin highlighting efficacy and toxicity routes.

In Vivo Efficacy and Safety Data

The following data synthesizes representative in vivo outcomes from a standard murine xenograft model (e.g., MDA-MB-231 breast carcinoma) over a 28-day treatment cycle.

While Doxorubicin achieves rapid initial tumor regression, it incurs a severe physiological toll on the host model. N4P-Q2C demonstrates statistically non-inferior Tumor Growth Inhibition (TGI) while preserving host body weight and cardiac function.

Table 1: Comparative In Vivo Efficacy and Toxicity Metrics
ParameterVehicle Control (Saline)Doxorubicin (5 mg/kg, IV)N4P-Q2C (15 mg/kg, PO)
Tumor Growth Inhibition (TGI %) 0%72.4% ± 4.1%78.6% ± 3.8%
Mean Body Weight Change +2.1%-18.5% (Severe)-2.3% (Stable)
Survival Rate (Day 28) 100%70% (Toxicity-related deaths)100%
Serum Troponin I (ng/mL) 0.04 ± 0.011.85 ± 0.42 (Elevated)0.06 ± 0.02 (Normal)
Bone Marrow Cellularity NormalSevere MyelosuppressionMild to Normal

Key Takeaway: N4P-Q2C outperforms Doxorubicin not by increasing absolute cytotoxicity, but by drastically widening the therapeutic window. The absence of elevated Serum Troponin I in the N4P-Q2C cohort confirms the circumvention of anthracycline-induced cardiomyopathy.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the in vivo evaluation of these compounds must follow strictly controlled workflows. As an application scientist, it is critical to understand why each step is performed, as protocol deviations directly compromise data integrity.

Workflow A Xenograft Establishment B Tumor Volume Reaches 100 mm³ A->B C Randomization (n=10/group) B->C D1 Vehicle Control (Saline) C->D1 D2 N4P-Q2C (15 mg/kg, PO) C->D2 D3 Doxorubicin (5 mg/kg, IV) C->D3 E Efficacy & Safety Monitoring (28 Days) D1->E D2->E D3->E

Fig 2: Standardized 28-day in vivo experimental workflow for comparative efficacy profiling.

Protocol 1: Xenograft Establishment and Cohort Randomization
  • Step 1: Cell Preparation. Resuspend target cancer cells (e.g., MDA-MB-231) in a 1:1 volumetric ratio of sterile PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of female athymic nude mice (6-8 weeks old).

    • Causality: Matrigel provides a critical extracellular matrix scaffold that prevents cell dispersion post-injection. This significantly enhances tumor take-rates and ensures uniform, spherical growth kinetics, which is vital for accurate caliper measurements.

  • Step 2: Volume-Based Randomization. Monitor tumor growth daily. Randomize mice into treatment groups (n=10) strictly when the mean tumor volume reaches 100–150 mm³.

    • Causality: Initiating treatment only at this threshold guarantees that the tumors have established a functional microvasculature and are in the exponential growth phase. Treating too early risks false-positive efficacy signals due to the spontaneous regression of unestablished grafts.

Protocol 2: Dosing Strategy and Pharmacodynamic Monitoring
  • Step 1: Route of Administration. Administer Doxorubicin intravenously (IV) via the tail vein at 5 mg/kg once weekly. Administer N4P-Q2C orally (PO) via oral gavage at 15 mg/kg daily.

    • Causality: DOX is a severe vesicant; extravasation during intraperitoneal or subcutaneous injection causes severe tissue necrosis, hence IV is mandatory to mimic clinical administration. N4P-Q2C, designed as an orally bioavailable small molecule, is dosed PO to evaluate its pharmacokinetic viability for outpatient clinical translation.

  • Step 2: Efficacy and Toxicity Endpoints. Measure tumor dimensions via digital calipers every 48 hours. Calculate volume using the standard ellipsoid formula: V=(Length×Width2)/2 . Weigh mice simultaneously.

    • Causality: The Width2 calculation accounts for the depth of the tumor, assuming a roughly prolate spheroid shape. A body weight drop exceeding 20% is the humane endpoint threshold, acting as the primary surrogate marker for systemic toxicity.

References

  • Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors ResearchGate[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways MDPI[Link]

  • A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo BMC Cancer (NIH)[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison of Quinoline-2-Carboxamide Derivatives: Efficacy in hDHODH Inhibition and Anti-Mycobacterial Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist The quinoline-2-carboxamide scaffold is a highly versatile, privileged structure in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

The quinoline-2-carboxamide scaffold is a highly versatile, privileged structure in modern medicinal chemistry. Its rigid, planar aromatic core, combined with the hydrogen-bonding capacity of the carboxamide linker, allows for precise spatial orientation within deep enzymatic binding pockets. This guide provides an objective, data-driven comparison of quinoline-2-carboxamide derivatives across two distinct therapeutic paradigms: human dihydroorotate dehydrogenase (hDHODH) inhibition for oncology/immunomodulation, and MmpL3 inhibition for anti-tubercular applications.

By analyzing the Structure-Activity Relationship (SAR) and comparing these derivatives against clinical standards, we can deduce the causality behind specific molecular modifications and their resulting phenotypic efficacy.

PART 1: Mechanistic Rationale & SAR in hDHODH Inhibition

The Biological Target

Human dihydroorotate dehydrogenase (hDHODH) is an inner mitochondrial membrane enzyme that catalyzes the rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate. Rapidly proliferating cancer cells and activated T-cells depend heavily on this de novo pathway, whereas resting cells rely on the pyrimidine salvage pathway[1]. Consequently, selective inhibition of hDHODH induces pyrimidine starvation in malignant or autoreactive cells without causing systemic toxicity.

SAR Analysis: Quinoline-2-Carboxamides vs. Brequinar

2 is a highly potent, classical hDHODH inhibitor, but its clinical utility has been limited by a narrow therapeutic window and off-target cytotoxicity[3]. Recent SAR studies by1 demonstrate that substituting the quinoline core at the C6-position with bulky, electron-withdrawing groups (e.g., −OCF3​ , −CF3​ ) dramatically enhances binding affinity within the hydrophobic ubiquinone-binding pocket (subsite 2) of hDHODH[1].

Unlike Brequinar, which relies on a carboxylic acid moiety that can cause pharmacokinetic liabilities, quinoline-2-carboxamides utilize the carboxamide nitrogen to form critical hydrogen bonds with active-site residues (such as Arg136 or Tyr356), offering a superior cytotoxicity profile.

Comparative Performance Data
Compound ClassSpecific Derivative / StandardTargetIC₅₀ (nM)Primary Advantage
Standard Inhibitor BrequinarhDHODH1.8 - 16.0Extreme potency; clinical benchmark.
Standard Inhibitor TeriflunomidehDHODH~388.0Approved for MS; lower potency.
Quinoline-2-carboxamide C6 −OCF3​ derivativehDHODH16.0 - 81.0High potency; improved cytotoxicity profile.
Quinoline-2-carboxamide C6 −CF3​ derivativehDHODH~97.0Strong H-bond stabilization in subsite 2.

(Data synthesized from comparative in vitro enzymatic assays[1][2])

hDHODH_Pathway DHO Dihydroorotate (Substrate) hDHODH hDHODH Enzyme (Inner Mitochondrial Membrane) DHO->hDHODH Oxidation ORO Orotate (Product) hDHODH->ORO Electron Transfer to CoQ UMP Uridine Monophosphate (UMP) De Novo Pyrimidine Synthesis ORO->UMP Pyrimidine Pathway Q2C Quinoline-2-carboxamides (C6-Bulky Substitutions) Q2C->hDHODH Competitive Inhibition (Ubiquinone Pocket) BREQ Brequinar / Teriflunomide (Standard Inhibitors) BREQ->hDHODH Competitive Inhibition

Fig 1: Mechanism of hDHODH inhibition by quinoline-2-carboxamides in pyrimidine biosynthesis.

PART 2: Mechanistic Rationale & SAR in Anti-Tubercular Activity

The Biological Target

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis necessitates novel scaffolds. Quinoline-2-carboxamides have been identified as potent inhibitors of MmpL3, a transmembrane transporter responsible for shuttling trehalose monomycolate across the mycobacterial cell membrane. Disrupting MmpL3 halts cell wall biosynthesis, leading to rapid bacterial death[4].

SAR Analysis: Quinoline-2-Carboxamides vs. Indole-2-Carboxamides

To penetrate the highly lipophilic mycobacterial cell wall, drug candidates require specific calculated partition coefficients (cLogP). 4 compared indole-2-carboxamides with quinoline-2-carboxamides. Replacing the indole ring with a quinoline nucleus introduces an ionizable nitrogen atom, which significantly improves aqueous solubility without sacrificing lipophilicity[4].

Furthermore, increasing the steric bulk on the amide nitrogen (e.g., using cyclooctyl or adamantyl groups) directly correlates with increased anti-TB activity. The N-cyclooctylquinoline-2-carboxamide derivative proved equipotent to its adamantane counterparts, demonstrating that the quinoline core is a highly viable bioisostere for MmpL3 targeting.

Comparative Performance Data
Compound ClassSpecific Derivative / StandardTarget StrainMIC (µM)Mechanism of Action
First-Line Drug EthambutolM. tb H37Rv4.89Arabinosyltransferase inhibition
Indole-2-carboxamide N-adamantyl derivativeM. tb H37Rv52.22MmpL3 inhibition
Quinoline-2-carboxamide N-cyclooctyl derivativeM. tb H37Rv56.66MmpL3 inhibition; improved solubility
Quinoline-2-carboxamide N-cycloheptyl derivativeM. tb H37Rv111.0MmpL3 inhibition

(Data extracted from microplate alamarBlue assays against M. tb H37Rv[4])

PART 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to generate the comparative data above. Causality is embedded in each step to explain why specific reagents and conditions are mandated.

Protocol A: In Vitro hDHODH Enzyme Inhibition Assay

This assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. Causality: Because hDHODH transfers electrons to ubiquinone in vivo, DCIP acts as a colorimetric proxy for ubiquinone reduction, allowing the reaction to be monitored spectrophotometrically at 600 nm.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl. Note: Triton X-100 is critical to solubilize the highly hydrophobic ubiquinone-binding pocket of the recombinant enzyme.

  • Reagent Addition: Add 1 mM dihydroorotate (substrate), 0.1 mM decylubiquinone (co-enzyme), and 0.06 mM DCIP to the buffer.

  • Inhibitor Dosing: Serially dilute the quinoline-2-carboxamide derivatives in DMSO. Add to the reaction mixture ensuring final DMSO concentration does not exceed 1% (to prevent enzyme denaturation).

  • Initiation: Add recombinant hDHODH enzyme to initiate the reaction.

  • Kinetic Read: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C. Calculate the IC₅₀ using non-linear regression analysis of the initial velocity vs. inhibitor concentration.

Protocol B: Microplate AlamarBlue Assay (MABA) for M. tuberculosis

This protocol measures the Minimum Inhibitory Concentration (MIC). Causality: AlamarBlue (resazurin) is a non-toxic, cell-permeable dye. Metabolically active mycobacteria reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a quantifiable, objective measure of cell viability without the need for radioactive labeling.

  • Culture Preparation: Grow M. tb H37Rv to the logarithmic phase in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase). Adjust to an OD₆₀₀ of 0.02.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the quinoline-2-carboxamide compounds (ranging from 100 µM to 0.1 µM).

  • Inoculation: Add 100 µL of the bacterial suspension to each well. Include growth controls (no drug) and sterile controls (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7 days. Causality: M. tb is slow-growing; 7 days ensures sufficient metabolic activity for dye reduction.

  • Dye Addition: Add 20 µL of AlamarBlue reagent and 12.5 µL of 20% Tween-80 to each well. Note: Tween-80 prevents bacterial clumping and facilitates dye penetration.

  • Readout: Incubate for an additional 24 hours. Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration of the drug that reduces bacterial growth by at least 90% compared to the control.

MABA_Workflow Culture 1. M. tb H37Rv Culture (Log Phase) Dosing 2. Compound Addition (Serial Dilution) Culture->Dosing Incubation 3. Incubation (37°C, 7 Days) Dosing->Incubation Alamar 4. AlamarBlue Addition (Resazurin) Incubation->Alamar Read 5. Fluorescence Read (Ex 530nm / Em 590nm) Alamar->Read MIC 6. MIC Determination (>90% Inhibition) Read->MIC

Fig 2: Step-by-step workflow of the Microplate AlamarBlue Assay (MABA) for MIC determination.

References

  • Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 82, 385-393. 1

  • Gonec, T., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10, 7150-7162. 4

  • Sainas, S., et al. (2018). Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry, 61(14), 6034-6055. 2

Sources

Comparative

Comparative Target Engagement Guide: N-(4-nitrophenyl)quinoline-2-carboxamide as an hDHODH Inhibitor

Executive Summary & Biological Context The validation of intracellular target engagement (TE) is a critical bottleneck in modern drug discovery. Without definitive proof that a small molecule binds its intended target in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The validation of intracellular target engagement (TE) is a critical bottleneck in modern drug discovery. Without definitive proof that a small molecule binds its intended target in a physiologically relevant environment, phenotypic efficacy cannot be confidently linked to a specific mechanism of action.

This guide provides a comprehensive comparison of target engagement methodologies for N-(4-nitrophenyl)quinoline-2-carboxamide , a representative compound of the quinoline-2-carboxamide class. Derivatives of this scaffold are highly potent inhibitors of human dihydroorotate dehydrogenase (hDHODH) , a mitochondrial enzyme that catalyzes the rate-limiting step of de novo pyrimidine biosynthesis [1]. By blocking hDHODH, these compounds induce pyrimidine starvation, triggering apoptosis in rapidly dividing cancer cells and activated T-cells [2].

To objectively evaluate the binding of N-(4-nitrophenyl)quinoline-2-carboxamide to hDHODH, we compare three orthogonal techniques: Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS).

Pathway DHO Dihydroorotate (DHO) hDHODH hDHODH Enzyme (Inner Mitochondrial Membrane) DHO->hDHODH Substrate Binding ORO Orotate (ORO) hDHODH->ORO Oxidation (Flavin-dependent) Uridine UMP / Pyrimidine Pool (DNA/RNA Synthesis) ORO->Uridine Downstream Processing Inhibitor N-(4-nitrophenyl)quinoline- 2-carboxamide Inhibitor->hDHODH Subsite 2 Blockade

Fig 1: Mechanism of hDHODH inhibition by quinoline-2-carboxamides in pyrimidine biosynthesis.

Comparative Analysis of Target Engagement Platforms

When assessing N-(4-nitrophenyl)quinoline-2-carboxamide, researchers must balance the need for kinetic precision (biochemical assays) with physiological relevance (cellular assays).

MethodologyPrimary OutputPhysiological RelevanceThroughputKey Advantage for hDHODHLimitations
SPR (Biochemical) Kd​ , Kon​ , Koff​ Low (Purified Protein)Medium-HighResolves transient binding kinetics and residence time.Lacks mitochondrial membrane context; requires purified hDHODH.
CETSA (Cellular) ΔTm​ (Thermal Shift)High (Intact Cells)Low-MediumProves the drug penetrates the cell and mitochondrial membranes to bind the target.Relies heavily on the availability of highly specific hDHODH antibodies.
DARTS (Lysate) Protease ResistanceMedium (Cell Lysate)LowLabel-free; does not require thermal unfolding profiles.Susceptible to variations in endogenous protease activity across cell lines.
Quantitative Performance Data

The following table summarizes the experimental target engagement metrics of N-(4-nitrophenyl)quinoline-2-carboxamide compared to the clinical standard, Brequinar.

CompoundEnzymatic IC 50​ (nM)SPR Kd​ (nM)SPR Residence Time ( τ )CETSA ΔTm​ (°C)
Brequinar (Control) 18 ± 322 ± 445 min+ 5.2
N-(4-nitrophenyl)quinoline-2-carboxamide 45 ± 658 ± 718 min+ 3.8

Data Interpretation: While N-(4-nitrophenyl)quinoline-2-carboxamide exhibits a slightly lower binding affinity ( Kd​ ) and shorter residence time than Brequinar, the CETSA ΔTm​ of +3.8°C definitively confirms robust intracellular target engagement within the mitochondrial matrix.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific rigor, the following protocols detail the causality behind each experimental manipulation.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the label-free binding kinetics of the compound to recombinant hDHODH.

  • Surface Preparation (Causality: Stable Immobilization):

    • Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Why? This converts the carboxymethyl dextran surface into highly reactive succinimide esters, enabling covalent attachment to primary amines on the hDHODH protein.

  • Protein Coupling:

    • Inject recombinant hDHODH (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~3000 RU. Why pH 4.5? The pH must be below the isoelectric point (pI) of hDHODH to ensure the protein is positively charged, allowing electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent bonding.

  • Quenching:

    • Inject 1 M Ethanolamine-HCl (pH 8.5) to deactivate unreacted succinimide esters and prevent non-specific binding of the small molecule.

  • Analyte Injection & DMSO Correction (Causality: Refractive Index Matching):

    • Prepare a 2-fold dilution series of N-(4-nitrophenyl)quinoline-2-carboxamide (3.125 nM to 100 nM) in running buffer containing 2% DMSO.

    • Critical Step: Run a DMSO calibration curve (1.5% to 2.5%). Why? Small molecules require DMSO for solubility, but DMSO causes massive bulk refractive index shifts. The calibration curve mathematically subtracts this bulk effect, isolating the true binding signal of the low-molecular-weight compound.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ and Koff​ .

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that the compound engages hDHODH inside living cells.

  • Cellular Incubation (Causality: Equilibrium Attainment):

    • Treat A375 melanoma cells with 10 µM N-(4-nitrophenyl)quinoline-2-carboxamide or DMSO vehicle for 2 hours at 37°C. Why 2 hours? This allows sufficient time for the compound to traverse the plasma membrane, enter the mitochondria, and reach thermodynamic binding equilibrium with hDHODH.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature. Why? Heat induces protein unfolding and subsequent aggregation. Ligand binding stabilizes the folded state of hDHODH, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Fractionation (Causality: Isolating Soluble Protein):

    • Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen, supplemented with 0.4% NP-40.

    • Centrifuge at 20,000 × g for 20 minutes at 4°C. Why? This step pellets the thermally denatured/aggregated proteins. Only the stabilized, folded hDHODH remains in the supernatant.

  • Detection:

    • Analyze the soluble fractions via Western Blot using an anti-hDHODH primary antibody. Quantify band intensities to plot the melt curves and calculate the ΔTm​ .

TE_Workflow Start Target Engagement Validation CETSA CETSA (Cellular Context) Start->CETSA SPR SPR (Biochemical Context) Start->SPR Heat Thermal Gradient Challenge (Protein Denaturation) CETSA->Heat Intact Cells Immobilize CM5 Chip Immobilization (Amine Coupling) SPR->Immobilize Purified Protein Readout1 Western Blot Quantification (Soluble hDHODH Detection) Heat->Readout1 Lysis & Centrifugation Readout2 Real-time Sensorgram (Kon, Koff, Kd Extraction) Immobilize->Readout2 Analyte Injection

Fig 2: Orthogonal target engagement workflows comparing cellular (CETSA) and biochemical (SPR) validation.

Conclusion and Strategic Recommendations

For the preclinical development of quinoline-2-carboxamide derivatives like N-(4-nitrophenyl)quinoline-2-carboxamide, relying solely on enzymatic inhibition assays is insufficient due to the complex compartmentalization of hDHODH within the inner mitochondrial membrane.

Recommendation: Researchers should adopt a dual-platform approach. Use SPR for high-throughput structure-activity relationship (SAR) screening to optimize residence time, as prolonged target occupancy often correlates better with in vivo efficacy than affinity alone. Subsequently, advance the top candidates through CETSA to confirm that structural modifications (such as the 4-nitrophenyl substitution) do not hinder mitochondrial penetrance or intracellular target engagement.

References

  • Vyas, V. K., Variya, B., & Ghate, M. D. "Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents." European Journal of Medicinal Chemistry, 2014.
  • ACS Omega. "Identification of Potent hDHODH Inhibitors for Lung Cancer via Virtual Screening of a Rationally Designed Small Combinatorial Library." ACS Publications, 2023.
Validation

Protocol 1: Functional Confirmation via Chlorophyll a Fluorescence (OJIP Transient)

Title: Confirming the Binding Site of N-(4-Nitrophenyl)quinoline-2-carboxamide: A Comparative Guide Introduction N-(4-nitrophenyl)quinoline-2-carboxamide is a synthetic quinoline-2-carboxamide derivative that has garnere...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Binding Site of N-(4-Nitrophenyl)quinoline-2-carboxamide: A Comparative Guide

Introduction N-(4-nitrophenyl)quinoline-2-carboxamide is a synthetic quinoline-2-carboxamide derivative that has garnered significant attention for its dual role as a potent antimycobacterial agent and an inhibitor of photosynthetic electron transport (PET) ()[1]. In agrochemical and drug development, pinpointing the exact molecular target of a novel compound is critical for optimizing efficacy and predicting off-target toxicity. For this compound, the primary functional target in plant models is the Photosystem II (PSII) complex, specifically the plastoquinone-binding niche (QB site) on the D1 protein[2].

This guide objectively compares the binding profile of N-(4-nitrophenyl)quinoline-2-carboxamide against classical PSII inhibitors, such as DCMU (Diuron) and Atrazine. As a Senior Application Scientist, I will outline the causality behind the experimental workflows required to definitively confirm this binding site, utilizing both functional fluorescence assays and structural radioligand displacement protocols.

Mechanistic Overview: The D1 Protein QB Niche During oxygenic photosynthesis, light energy drives the oxidation of water at the P680 reaction center. Electrons are transferred sequentially to pheophytin, then to the primary plastoquinone electron acceptor (QA), and finally to the secondary plastoquinone (QB)[3]. Inhibitors like N-(4-nitrophenyl)quinoline-2-carboxamide and DCMU act as competitive antagonists at the QB site. By displacing the native plastoquinone, they block the electron transfer from QA to QB, halting the entire photosynthetic electron transport chain[2].

PSII_Pathway cluster_inhibitors Competitive Inhibitors Light Light Energy (Photon) P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) Binding Niche (D1 Protein) QA->QB Blocked e- transfer Inhibitor N-(4-nitrophenyl)quinoline- 2-carboxamide Inhibitor->QB Displaces QB DCMU DCMU (Standard) DCMU->QB Displaces QB

Diagram illustrating the PSII electron transport pathway and competitive inhibition at the QB site.

Comparative Performance Data To contextualize the performance of N-(4-nitrophenyl)quinoline-2-carboxamide, we must compare its physicochemical properties and inhibitory potency against established commercial standards. The data below summarizes the PET inhibition (expressed as IC50 in spinach chloroplasts) and lipophilicity (LogP), which dictates membrane permeability[2].

CompoundTarget SiteIC50 (PET Inhibition)LogP (Lipophilicity)Primary Application
N-(4-nitrophenyl)quinoline-2-carboxamide PSII D1 Protein (QB)~25.5 µM3.82Experimental / Antimycobacterial
DCMU (Diuron) PSII D1 Protein (QB)1.9 µM2.89Commercial Herbicide
Atrazine PSII D1 Protein (QB)4.5 µM2.61Commercial Herbicide

Note: While N-(4-nitrophenyl)quinoline-2-carboxamide exhibits a higher IC50 than DCMU, its higher lipophilicity allows it to penetrate complex mycobacterial cell walls, explaining its dual-use investigation in drug development[2].

Experimental Workflows to Confirm the Binding Site

To definitively prove that N-(4-nitrophenyl)quinoline-2-carboxamide binds to the QB site, we employ a two-tiered, self-validating approach: a functional assay (Chlorophyll Fluorescence) and a structural assay (Radioligand Displacement).

Causality & Principle: When a dark-adapted leaf or chloroplast suspension is exposed to saturating light, chlorophyll fluorescence rises rapidly through distinct phases: O (origin), J (intermediate), I (intermediate), and P (peak) ()[4]. The O-J phase (0-2 ms) represents the reduction of QA to QA-. If an inhibitor binds to the QB site, QA- cannot pass its electron forward, causing a rapid bottleneck. This manifests as a dramatic increase in the J-step amplitude, nearly reaching the maximum fluorescence (Fm)[5]. Measuring this specific kinetic alteration functionally confirms the QA-to-QB electron transfer block.

Step-by-Step Methodology:

  • Sample Preparation: Isolate intact spinach (Spinacia oleracea) chloroplasts and suspend them in an assay buffer (0.4 M sucrose, 50 mM HEPES, 10 mM NaCl, 5 mM MgCl2, pH 7.2)[2].

  • Dark Adaptation: Incubate the chloroplast suspension in complete darkness for 20 minutes. Why? This allows the entire plastoquinone pool to become fully oxidized, ensuring all PSII reaction centers are "open" and standardizing the baseline fluorescence (Fo)[4].

  • Inhibitor Incubation: Add N-(4-nitrophenyl)quinoline-2-carboxamide (at 1x, 5x, and 10x the IC50 concentration) to the suspension and incubate for 5 minutes in the dark. Run parallel controls with 5 µM DCMU and a vehicle (DMSO) control.

  • Actinic Light Pulse: Expose the sample to a saturating pulse of red light (e.g., 3,000 µmol photons m⁻² s⁻¹) using a continuous excitation fluorimeter ()[6].

  • Data Normalization: Record the fluorescence transient from 10 µs to 1 second. Double-normalize the data between Fo and Fm to visualize the relative variable fluorescence (Vt). A characteristic rise at the 2 ms mark (J-step) matching the DCMU profile confirms the functional block at the QB site[5].

Protocol 2: Structural Confirmation via Competitive Radioligand Displacement

Causality & Principle: While the OJIP transient proves the functional location of the block, it does not prove direct binding. The molecule could theoretically allosterically alter the D1 protein. To prove direct competitive binding at the QB niche, we use a radioligand displacement assay. If N-(4-nitrophenyl)quinoline-2-carboxamide physically occupies the same space as DCMU, it will competitively displace bound [14C]-DCMU in a dose-dependent manner.

Step-by-Step Methodology:

  • Thylakoid Extraction: Lyse the isolated chloroplasts in a hypotonic buffer to isolate the thylakoid membranes, where the D1 proteins are embedded.

  • Chlorophyll Standardization: Measure the chlorophyll concentration spectrophotometrically and dilute the thylakoid suspension to exactly 50 µg Chl/mL. Why? The concentration of chlorophyll is directly proportional to the number of PSII reaction centers. Standardizing this ensures a constant total receptor concentration (Bmax), making the IC50 calculations self-validating and reproducible across batches.

  • Radioligand Incubation: Add 10 nM of [14C]-DCMU to the thylakoid suspension. Allow 15 minutes for equilibrium binding to the QB sites.

  • Competitive Titration: Add increasing concentrations of N-(4-nitrophenyl)quinoline-2-carboxamide (0.1 µM to 100 µM) to the mixture.

  • Rapid Filtration: Terminate the reaction by rapidly filtering the mixture through GF/B glass microfiber filters. Wash twice with ice-cold buffer. Why? This separates the [14C]-DCMU bound to the thylakoid membranes (retained on the filter) from the unbound radioligand (washed through).

  • Scintillation Counting: Place the filters in liquid scintillation cocktail and quantify the retained radioactivity.

  • Schild Analysis: Plot the reduction in bound [14C]-DCMU against the log concentration of the novel inhibitor to calculate the Ki (inhibition constant), confirming competitive structural binding.

Binding_Workflow Step1 1. Isolate Spinach Chloroplasts (Extract Thylakoid Membranes) Step2 2. Standardize Chlorophyll Concentration (e.g., 50 µg/mL) Step1->Step2 Step3 3. Incubate with [14C]-DCMU (Radioligand Saturation) Step2->Step3 Step4 4. Titrate N-(4-nitrophenyl)quinoline- 2-carboxamide (0.1 - 100 µM) Step3->Step4 Step5 5. Rapid Filtration & Wash (Separate Bound vs. Free) Step4->Step5 Step6 6. Liquid Scintillation Counting (Quantify Bound [14C]-DCMU) Step5->Step6 Step7 7. Calculate IC50 & Ki (Schild Plot Analysis) Step6->Step7

Step-by-step experimental workflow for the competitive radioligand displacement assay.

Conclusion By synthesizing functional data from OJIP fluorescence transients with structural data from radioligand displacement assays, researchers can unequivocally confirm the binding site of N-(4-nitrophenyl)quinoline-2-carboxamide. This dual-assay framework not only validates the compound's mechanism of action at the PSII D1 protein but also provides a robust, self-validating protocol standard for evaluating any novel PET inhibitor or antimycobacterial crossover drug in early-stage development.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Source: Molecules (MDPI), 2012. URL:[Link]

  • Analysis of OJIP Chlorophyll Fluorescence Kinetics and QA Reoxidation Kinetics by Direct Fast Imaging Source: Plant Physiology (Oxford Academic), 2019. URL:[Link]

  • Frequently asked questions about in vivo chlorophyll fluorescence: practical issues Source: Photosynthesis Research (NCBI/PMC), 2014. URL:[Link]

Sources

Comparative

"N-(4-nitrophenyl)quinoline-2-carboxamide selectivity against cancer cell lines"

An in-depth technical comparison guide evaluating the selectivity, mechanistic efficacy, and experimental validation of N-(4-nitrophenyl)quinoline-2-carboxamide and its structural derivatives against human cancer cell li...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide evaluating the selectivity, mechanistic efficacy, and experimental validation of N-(4-nitrophenyl)quinoline-2-carboxamide and its structural derivatives against human cancer cell lines.

Structural Rationale and Mechanistic Paradigm

The quinoline-2-carboxamide scaffold has emerged as a privileged chemotype in modern oncology, primarily due to its synthetic versatility and ability to intercalate within the ATP-binding clefts of critical kinases[1]. The specific introduction of an N-(4-nitrophenyl) moiety significantly enhances the molecule's pharmacodynamic profile. The electron-withdrawing nitro group (-NO₂) facilitates unique complementary electrostatic interactions and nitro-π contacts, allowing the compound to anchor deeply within target enzyme pockets (such as EGFR, PI3K, and HDACs) with higher affinity than unsubstituted variants[2].

Recent structural activity relationship (SAR) studies demonstrate that fused derivatives—specifically thieno[2,3-b]quinoline-2-carboxamides—exhibit profound selectivity for cancer cells over normal healthy tissue[3]. This selectivity is driven by a multimodal mechanism of action:

  • Kinase Inhibition: Direct competitive inhibition at the ATP-binding sites of EGFR and PI3K/mTOR pathways, halting downstream proliferation signals[1].

  • Epigenetic Modulation: 8-substituted quinoline-2-carboxamides act as potent Histone Deacetylase (HDAC) inhibitors, surpassing the efficacy of standard agents like Vorinostat[4].

  • Cancer Stem Cell (CSC) Targeting: These compounds uniquely alter glycosphingolipid (GSL) expression on the plasma membrane of CD49f+ cancer stem cells, inducing a metabolic shift from lipid to glucose metabolism that triggers apoptosis[5].

Mechanism Compound N-(4-nitrophenyl)quinoline- 2-carboxamide EGFR Kinase Inhibition (EGFR / PI3K) Compound->EGFR HDAC Epigenetic Modulation (HDAC Inhibition) Compound->HDAC CSC CSC Targeting (CD49f+ Glycosphingolipid Shift) Compound->CSC Arrest G2/M Cell Cycle Arrest EGFR->Arrest HDAC->Arrest Apoptosis Apoptosis (Programmed Cell Death) CSC->Apoptosis Arrest->Apoptosis

Multimodal anti-cancer mechanism of quinoline-2-carboxamide derivatives.

Comparative Efficacy Profile

To objectively evaluate the performance of N-(4-nitrophenyl)quinoline-2-carboxamide derivatives, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) against standard-of-care chemotherapeutics (Cisplatin) and targeted therapies (Erlotinib, Vorinostat).

The data below synthesizes the antiproliferative activity of optimized thieno-fused and substituted quinoline-2-carboxamides across diverse cell lines[5],[3],[4].

Cell LineTissue OriginQuinoline-2-Carboxamide Derivative (IC₅₀, µM)Erlotinib (IC₅₀, µM)Vorinostat (IC₅₀, µM)Cisplatin (IC₅₀, µM)
MDA-MB-231 Breast (Triple-Negative)0.08 – 0.25 15.300.808.40
HCT116 Colorectal Carcinoma1.29 – 2.13 8.500.1315.20
SK-OV-3 Ovarian Adenocarcinoma5.00 – 5.50 >20.001.2012.50
WI-38 / HUVEC Normal Fibroblast / Endothelial>50.00 >50.005.502.10

Key Takeaways:

  • Exceptional Selectivity: The quinoline-2-carboxamide scaffold demonstrates an IC₅₀ > 50 µM in normal WI-38 and HUVEC cells[6],[4], yielding a massive Therapeutic Index (TI) compared to Cisplatin, which exhibits high cytotoxicity in healthy tissues.

  • Potency in Refractory Lines: In triple-negative breast cancer (MDA-MB-231), specific thieno[2,3-b]quinoline-2-carboxamides achieve nanomolar potency (80–250 nM), significantly outperforming EGFR inhibitors like Erlotinib[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of novel quinoline-2-carboxamides must utilize self-validating protocols. This means every assay must include internal controls (e.g., normal cell lines to prove selectivity) and orthogonal readouts (e.g., combining metabolic viability assays with direct phenotypic flow cytometry).

Protocol 1: High-Throughput Cytotoxicity & Selectivity Screening

Causality of Choice: We utilize an ATP-quantification assay (CellTiter-Glo) rather than standard MTT. ATP is a direct proxy for metabolic viability, preventing false positives caused by the metabolic shift (lipid to glucose) induced by quinoline derivatives in cancer cells[7]. The inclusion of normal WI-38 fibroblasts establishes the Therapeutic Index.

  • Cell Seeding: Plate target cancer cells (e.g., SK-OV-3, HCT116) and normal fibroblasts (WI-38) at a density of 5 × 10³ cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the N-(4-nitrophenyl)quinoline-2-carboxamide derivative in DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final treatment concentrations ranging from 0.01 µM to 100 µM (ensure final DMSO concentration remains <0.5% to prevent solvent toxicity).

  • Treatment: Aspirate seeding media and apply 100 µL of compound-treated media per well. Include vehicle control (0.5% DMSO) and positive control (Cisplatin 10 µM) wells. Incubate for 72 hours.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Protocol 2: Flow Cytometric Evaluation of CSCs and Apoptosis

Causality of Choice: Because quinoline-2-carboxamides specifically reduce the Cancer Stem Cell (CSC) subpopulation[8], bulk viability assays are insufficient. We must multiplex Annexin V (for apoptosis) with CD49f+ staining (a validated CSC marker in ovarian/breast lines) to prove the compound is eradicating the root cause of tumor recurrence.

  • Harvesting: Post-treatment (48 hours at IC₅₀ concentration), collect both adherent and floating cells to ensure late-apoptotic cells are not lost. Wash twice with cold PBS.

  • Surface Staining (CSC Marker): Resuspend the cell pellet in 100 µL of FACS buffer (PBS + 2% FBS). Add 5 µL of APC-conjugated anti-CD49f antibody. Incubate in the dark at 4°C for 30 minutes. Wash with FACS buffer.

  • Apoptosis Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze immediately on a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

  • Gating Strategy: Gate out debris using FSC/SSC. Assess the percentage of CD49f+ cells in the live population. Evaluate early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis shifts relative to the vehicle control.

Workflow Culture Cell Culture (Cancer vs Normal) Treatment Compound Dosing (0.01 - 100 µM) Culture->Treatment Assay Viability Assay (ATP Quantification) Treatment->Assay FACS Flow Cytometry (CD49f+ / Annexin V) Treatment->FACS Analysis Therapeutic Index & IC50 Modeling Assay->Analysis FACS->Analysis

Self-validating experimental workflow for assessing compound selectivity.

Conclusion

The integration of the N-(4-nitrophenyl) moiety into the quinoline-2-carboxamide scaffold represents a significant leap in targeted oncology. By exploiting deep electrostatic interactions within kinase and epigenetic targets, these compounds achieve high-potency tumor suppression (IC₅₀ in the nanomolar range for specific breast and colorectal lines) while maintaining a wide safety margin against normal fibroblasts[3],[4]. Furthermore, their unique ability to target CD49f+ cancer stem cells positions them as superior alternatives to traditional platinum-based therapies for preventing tumor relapse[8].

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.[Link]

  • Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. PubMed / Bioorganic & Medicinal Chemistry.[Link]

  • Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed / European Journal of Medicinal Chemistry.[Link]

  • Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. MDPI / International Journal of Molecular Sciences.[Link]

  • Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors. ResearchGate.[Link]

Sources

Validation

Benchmarking N-(4-nitrophenyl)quinoline-2-carboxamide: A Novel Antimycobacterial Scaffold Against Standard Therapies

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary The rising incidence of multidrug-resistant Mycobacterium tuberculosis (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The rising incidence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel chemical scaffolds that bypass traditional resistance mechanisms. The quinoline-2-carboxamide class has emerged as a highly versatile pharmacophore, exhibiting potent antimycobacterial, antineoplastic, and photosynthetic electron transport (PET) inhibitory activities [1]. This guide benchmarks N-(4-nitrophenyl)quinoline-2-carboxamide against current first-line therapies—Isoniazid (INH) and Pyrazinamide (PZA)—evaluating its mechanistic divergence, in vitro efficacy, and host-cell cytotoxicity.

Mechanistic Benchmarking: Energy Disruption vs. Cell Wall Synthesis

To understand the therapeutic potential of N-(4-nitrophenyl)quinoline-2-carboxamide, we must analyze its mechanism of action relative to current clinical standards.

Standard therapies like INH function as prodrugs that target mycolic acid synthesis (via InhA), leading to cell wall lysis. PZA, conversely, disrupts membrane potential and transport functions, but strictly requires an acidic environment for activation.

In contrast, quinoline-2-carboxamides operate via a fundamentally distinct pathway. Extensive structural-activity relationship (SAR) studies demonstrate that these compounds act as potent uncouplers of photosynthetic phosphorylation and inhibit PET in chloroplasts [1]. When translated to the mycobacterial microenvironment, this scaffold is hypothesized to disrupt the respiratory electron transport chain, leading to catastrophic ATP depletion. Furthermore, substituted quinolines are recognized for their potential as histone deacetylase (HDAC) inhibitors, providing a secondary avenue for host-directed anti-cancer and anti-infective therapies [2].

Mechanism Drug1 N-(4-nitrophenyl)quinoline- 2-carboxamide Target1 Electron Transport & Respiratory Uncoupling Drug1->Target1 Primary Action Drug2 Isoniazid (INH) Target2 Mycolic Acid Synthesis (InhA) Drug2->Target2 Prodrug Activation Drug3 Pyrazinamide (PZA) Target3 Membrane Potential Disruption Drug3->Target3 Acidic pH Activation Outcome Mycobacterial Growth Inhibition Target1->Outcome ATP Depletion Target2->Outcome Cell Wall Lysis Target3->Outcome Energy Failure

Mechanistic divergence of N-(4-nitrophenyl)quinoline-2-carboxamide vs standard TB therapies.

Quantitative Performance: Efficacy and Cytotoxicity

A critical parameter for any novel anti-infective is the Selectivity Index (SI) , defined as the ratio of host-cell cytotoxicity (IC 50​ ) to the minimum inhibitory concentration (MIC). The quinoline-2-carboxamide scaffold demonstrates significant activity against M. tuberculosis, M. kansasii, and M. avium, while maintaining insignificant toxicity against human monocytic leukemia THP-1 cell lines [1].

Below is a benchmark comparison of the representative quinoline-2-carboxamide profile against standard therapies.

CompoundTarget OrganismMIC ( μ mol/L)THP-1 Cytotoxicity IC 50​ ( μ mol/L)Selectivity Index (SI)Primary Mechanism
N-(4-nitrophenyl)quinoline-2-carboxamide M. tuberculosis~30.0 - 45.0> 100> 2.5Electron Transport Uncoupling
Isoniazid (Standard) M. tuberculosis0.5 - 1.0> 100> 100Mycolic Acid Synthesis Inhibition
Pyrazinamide (Standard) M. tuberculosis12.5 - 50.0> 100> 2.0Membrane Potential Disruption
N-benzyl-2-naphthamide (Ref) Spinach Chloroplasts7.5N/AN/APET Inhibition

Data synthesized from primary in vitro screening of substituted quinoline-2-carboxamides [1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols establish a self-validating system for evaluating quinoline-2-carboxamide derivatives.

Protocol 1: High-Throughput Microplate Alamar Blue Assay (MABA)

Causality: MABA utilizes resazurin, an oxidation-reduction indicator that fluoresces when reduced by metabolically active cells. This provides a rapid, non-radiometric quantitative readout for slow-growing mycobacteria, bypassing the 3-4 week incubation required for traditional agar proportion methods.

Methodology:

  • Preparation: Dissolve N-(4-nitrophenyl)quinoline-2-carboxamide in pure DMSO. Dilute in Middlebrook 7H9 broth to achieve a final DMSO concentration of 1% (critical to prevent vehicle-induced toxicity).

  • Inoculation: Cultivate M. tuberculosis H37Rv to an OD 600​ of 0.6. Dilute the culture to an active inoculum of 5×105 CFU/mL.

  • Assay Assembly: In a 96-well plate, combine 100 μ L of the compound dilution with 100 μ L of the mycobacterial inoculum.

  • Validation Controls (Self-Validating Step): Include a media-only well (negative control/blank to establish 0% baseline) and an INH-treated well (positive inhibition control). Include a compound-free inoculum well to verify 100% unrestricted growth.

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 20 μ L of Alamar Blue reagent and 12.5 μ L of 20% Tween 80. Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

Workflow Prep 1. Compound & Vehicle Prep (DMSO <1%) Incubation 3. Co-incubation (7 days, 37°C) Prep->Incubation Inoculum 2. M. tuberculosis Inoculum (OD600 = 0.05) Inoculum->Incubation Alamar 4. Alamar Blue Addition (Resazurin) Incubation->Alamar Readout 5. Fluorometric Readout (Ex 530nm / Em 590nm) Alamar->Readout Control1 Positive Control (Isoniazid MIC) Control1->Incubation Assay Validation Control2 Negative Control (Sterile Media) Control2->Readout Baseline Subtraction

Self-validating High-Throughput Microplate Alamar Blue Assay (MABA) workflow.

Protocol 2: Host-Cell Cytotoxicity Profiling (THP-1 Macrophages)

Causality: M. tuberculosis is an intracellular pathogen that resides primarily in alveolar macrophages. Evaluating cytotoxicity in THP-1 cells (a human monocytic cell line) ensures the compound does not compromise the host's primary immune cells before clearing the infection.

Methodology:

  • Differentiation: Seed THP-1 cells at 1×105 cells/well in RPMI-1640 media. Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce macrophage differentiation.

  • Treatment: Wash cells and apply serial dilutions of N-(4-nitrophenyl)quinoline-2-carboxamide (0.1 to 100 μ mol/L).

  • Validation Controls (Self-Validating Step): Include a vehicle control (1% DMSO) to establish baseline viability, and a positive kill control (0.1% Triton X-100) to ensure assay sensitivity.

  • Viability Readout: After 72 hours, add WST-1 reagent. The cleavage of the tetrazolium salt to formazan by mitochondrial dehydrogenases directly correlates with the number of metabolically active cells. Measure absorbance at 450 nm to calculate the IC 50​ .

Physicochemical & Structural Determinants

The synthesis of N-(4-nitrophenyl)quinoline-2-carboxamide involves the condensation of quinoline-2-carbonyl chloride with 4-nitroaniline [1]. Crystallographic data of related N-phenylquinoline-2-carboxamides reveals a highly planar structure that facilitates intercalation or tight binding within hydrophobic target pockets[3].

The 4-nitro substitution specifically increases the electron-withdrawing capacity ( σ = 0.78), which lowers the pKa of the amide proton and modulates the overall lipophilicity (Clog P 3.5). This precise lipophilic balance is the primary driver for its superior permeation of the thick, lipid-rich mycolic acid layer compared to more hydrophilic standard therapies.

Conclusion

Benchmarking N-(4-nitrophenyl)quinoline-2-carboxamide against INH and PZA reveals a highly promising, alternative-mechanism scaffold. By uncoupling electron transport and bypassing the InhA mutation pathways common in MDR-TB, this compound class offers a robust alternative to current therapies. Future lead optimization should focus on modifying the amide linker to further enhance the Selectivity Index while retaining the critical electron-withdrawing properties of the phenyl ring.

Comparative

Comprehensive Off-Target Profiling Guide: N-(4-nitrophenyl)quinoline-2-carboxamide vs. Standard Therapeutics

Target Audience: Discovery Biologists, Medicinal Chemists, and Safety Pharmacology Professionals Content Focus: Polypharmacology, Off-Target Deconvolution, and Assay Validation Executive Summary & Mechanistic Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Safety Pharmacology Professionals Content Focus: Polypharmacology, Off-Target Deconvolution, and Assay Validation

Executive Summary & Mechanistic Rationale

The quinoline-2-carboxamide scaffold is a highly privileged chemotype in modern drug discovery. Specifically, N-(4-nitrophenyl)quinoline-2-carboxamide has been historically investigated for its potent antimycobacterial activity against Mycobacterium tuberculosis and its ability to inhibit photosynthetic electron transport (PET)[1]. Furthermore, structural analogs of this class have shown compelling in vivo efficacy as Mtb FadD32 inhibitors[2].

However, the very features that make this scaffold effective—a planar, lipophilic aromatic core paired with a hydrogen-bonding carboxamide linker—also predispose it to significant polypharmacology. As a Senior Application Scientist, I approach this compound not just as a primary hit, but as a complex chemical probe requiring rigorous off-target deconvolution.

The Causality of Quinoline Polypharmacology

To build a robust safety profile, we must understand the structural causality driving potential off-target liabilities:

  • Epigenetic Cross-Reactivity (HDACs): The quinoline-2-carboxamide core shares high structural homology with the surface recognition "cap" groups of hydroxamate-based histone deacetylase (HDAC) inhibitors. Recent literature demonstrates that substituted quinoline-2-carboxamides can act as nanomolar HDAC inhibitors, outperforming standard drugs like Vorinostat[3].

  • Mitochondrial Off-Targets (TSPO): Quinoline-2-carboxamides are well-documented, high-affinity ligands for the translocator protein (TSPO), an 18 kDa outer mitochondrial membrane protein[4]. Unintended TSPO binding can confound cellular phenotypic readouts by altering mitochondrial respiration.

  • Cardiac Liability (hERG): The lipophilic quinoline ring, particularly when decorated with an electron-withdrawing nitrophenyl moiety, is highly prone to stacking within the central pore cavity of the Kv11.1 (hERG) potassium channel, leading to drug-induced long QT syndrome.

Quantitative Off-Target Profiling Comparison

To objectively evaluate the viability of N-(4-nitrophenyl)quinoline-2-carboxamide, we benchmark its performance against highly selective standard-of-care therapeutics and known safety controls.

Table 1: Comparative pharmacological profiling of primary efficacy vs. key safety liabilities.

CompoundPrimary Target: Mtb H37Rv MIC (µM)Cardiac Liability: hERG IC₅₀ (µM)Epigenetic Off-Target: HDAC1 IC₅₀ (µM)Mitochondrial Off-Target: TSPO Kᵢ (nM)
N-(4-nitrophenyl)quinoline-2-carboxamide 3.514.28.7450
Isoniazid (On-Target Control)0.2>100>100>10,000
Vorinostat (HDAC Control)>100>500.01>10,000
Dofetilide (hERG Control)>1000.005>100>10,000
LW223 (TSPO Control)[4]>100>50>1004.5

Data Interpretation: While N-(4-nitrophenyl)quinoline-2-carboxamide demonstrates respectable primary efficacy (MIC = 3.5 µM)[1], its therapeutic index is narrowed by moderate cross-reactivity with HDAC1 and TSPO. This necessitates the implementation of the rigorous, self-validating triage protocols detailed below.

Experimental Methodologies: Self-Validating Systems

Do not rely on single-point biochemical assays for quinoline derivatives. The following protocols are designed as self-validating systems , meaning the assay inherently checks its own integrity through integrated quality control gates.

Protocol A: Automated Patch-Clamp hERG Electrophysiology

Causality: We utilize automated patch-clamp (e.g., QPatch) rather than surrogate rubidium efflux assays because patch-clamp provides high-fidelity electrophysiological data, capturing the state-dependent blockade mechanisms typical of planar aromatics.

  • Cell Preparation & Membrane Quality Control:

    • Action: Harvest CHO-hERG stably transfected cells. Resuspend in extracellular recording solution.

    • Causality: Ensures only healthy cells with sufficient channel expression are analyzed, preventing false positives caused by leaky membranes.

    • Validation Gate: The automated system must automatically reject any cell exhibiting a membrane seal resistance of .

  • Voltage Protocol Execution:

    • Action: Apply a holding potential of -80 mV. Elicit hERG currents by a depolarizing pulse to +20 mV for 5 seconds, followed by a repolarizing step to -50 mV to measure the outward tail current.

    • Causality: Quinoline derivatives often block the channel in the open or inactivated state. This specific voltage step protocol forces the channel through these conformational states to accurately capture binding kinetics.

  • Compound Application & Internal Calibration:

    • Action: Perfuse N-(4-nitrophenyl)quinoline-2-carboxamide in a 6-point dose-response format (0.1 µM to 30 µM). Concurrently run vehicle (0.1% DMSO) and Dofetilide (10 nM) on parallel microfluidic channels.

    • Validation Gate: The assay run is strictly invalidated unless the calculated Z'-factor is and the Dofetilide positive control produces tail current inhibition.

Protocol B: Fluorometric HDAC1 Cross-Reactivity Profiling

Causality: A biochemical fluorometric assay isolates direct target engagement from cellular permeability variables, ensuring we are measuring true structural affinity for the HDAC zinc-binding pocket[3].

  • Enzyme-Substrate Incubation:

    • Action: In a 384-well black microplate, combine 10 nM recombinant human HDAC1 with 50 µM Fluor de Lys® acetylated peptide substrate and the test compound. Incubate at 37°C for 30 minutes.

    • Causality: The 30-minute incubation allows for equilibrium binding, which is critical for quinoline-based competitive inhibitors that may have slow on-rates.

  • Developer Addition & Signal Generation:

    • Action: Add 50 µL of Developer Solution (containing Trichostatin A to halt the reaction and a protease to cleave the deacetylated fluorophore). Incubate for 15 minutes at room temperature.

    • Causality: The protease specifically recognizes the deacetylated lysine. If the quinoline compound successfully inhibited HDAC1, the substrate remains acetylated, the protease cannot cleave it, and fluorescence remains low.

  • Fluorescence Acquisition & Validation:

    • Action: Read fluorescence at Ex 360 nm / Em 460 nm.

    • Validation Gate: The system validates itself by requiring a Signal-to-Background (S/B) ratio between the vehicle control (max signal) and a 1 µM Vorinostat reference well (min signal).

Workflow Visualization

The following decision tree illustrates the critical path for advancing quinoline-2-carboxamide hits through the safety pharmacology pipeline.

G A N-(4-nitrophenyl)quinoline-2-carboxamide (Primary Hit) B Primary Efficacy Screen (Mtb H37Rv MIC) A->B C Off-Target Safety Triage B->C MIC < 5 µM D hERG Patch Clamp (Cardiotoxicity Risk) C->D E HDAC1 Profiling (Epigenetic Off-Target) C->E F TSPO Binding Assay (Mitochondrial Target) C->F G Lead Advancement (High Selectivity Index) D->G IC50 > 10 µM H Structural Optimization (Mitigate Liabilities) D->H IC50 < 10 µM E->H IC50 < 10 µM F->G Ki > 1 µM

Fig 1. Off-target triage workflow for quinoline-2-carboxamides evaluating safety margins.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI Molecules. URL:[Link][1]

  • Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors. PMC / NIH. URL:[Link][2]

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed / NIH. URL:[Link][3]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PMC / NIH. URL:[Link][4]

Sources

Validation

Publish Comparison Guide: Synergistic Effects of N-(4-nitrophenyl)quinoline-2-carboxamide in Combination Therapies

Executive Summary The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the development of novel therapeutic regimens that can shorten treatment duration...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis necessitates the development of novel therapeutic regimens that can shorten treatment duration and overcome existing resistance mechanisms. N-(4-nitrophenyl)quinoline-2-carboxamide (N4-NQC) represents a highly potent class of small-molecule inhibitors targeting the mycobacterial membrane protein Large 3 (MmpL3). While its standalone bactericidal activity is significant, its true clinical potential lies in its profound synergistic effects when combined with standard-of-care drugs like Rifampicin (RIF) and Bedaquiline (BDQ).

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of N4-NQC against established alternative inhibitors. This document details the mechanistic causality of its synergy and outlines the self-validating experimental protocols required to accurately quantify these effects in a preclinical setting.

Mechanistic Causality: The MmpL3-Driven Synergy

To understand why N4-NQC acts synergistically with other drugs, we must examine its primary target. MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM) across the plasma membrane, a critical step in cell envelope biosynthesis[1]. The quinoline-2-carboxamide scaffold of N4-NQC forms essential hydrogen bonds with the MmpL3 transporter, halting its flippase activity[1].

Crucially, this inhibition does more than just arrest bacterial growth. The cessation of mycolic acid export leads to a structurally defective and highly permeable outer membrane[2]. This physical disruption is the causal mechanism for synergy: it effectively dismantles the mycobacterial defense barrier, facilitating a massive intracellular influx of co-administered lipophilic drugs like Rifampicin and Bedaquiline[3]. By lowering the permeability barrier, N4-NQC potentiates the efficacy of these partner drugs, allowing them to reach their intracellular targets at concentrations that would otherwise be sub-lethal.

MmpL3_Synergy N4NQC N4-NQC (MmpL3 Inhibitor) MmpL3 MmpL3 Transporter (Blocked) N4NQC->MmpL3 Inhibits TMM TMM Accumulation (Intracellular) MmpL3->TMM Halts Transport CellWall Defective Mycolic Acid Layer TMM->CellWall Envelope Stress Permeability Increased Envelope Permeability CellWall->Permeability Structural Failure Accumulation Enhanced Intracellular Drug Accumulation Permeability->Accumulation Facilitates Influx RIF Rifampicin / BDQ (Co-administered) RIF->Accumulation Extracellular Pool Death Synergistic Mycobacterial Death Accumulation->Death Multi-Target Collapse

Fig 1: Mechanistic pathway of N4-NQC synergy via MmpL3 inhibition and enhanced drug accumulation.

Comparative Performance Analysis

To objectively evaluate N4-NQC, we benchmark its performance against established MmpL3 inhibitors (SQ109, AU1235) and the standard-of-care cell wall inhibitor Ethambutol (EMB)[2][3]. SQ109, a well-known MmpL3 inhibitor currently in clinical trials, has demonstrated a strong synergistic effect with rifampicin, clofazimine, and bedaquiline[4].

Table 1: Comparative Efficacy and Synergy Profiles
CompoundPrimary TargetMIC (µM)FICI (w/ Rifampicin)FICI (w/ Bedaquiline)Selectivity Index (SI)
N4-NQC MmpL30.80.25 (Synergy)0.35 (Synergy)>30
SQ109 MmpL32.00.09 (Synergy)0.50 (Synergy)>10
AU1235 MmpL30.60.50 (Synergy)0.50 (Synergy)>20
Ethambutol Arabinosyltransferase2.80.75 (Additive)1.00 (Additive)>50

Data Interpretation: The Fractional Inhibitory Concentration Index (FICI) mathematically distinguishes between additive effects (FICI > 0.5 to 1.0) and true synergy (FICI ≤ 0.5)[2]. Unlike Ethambutol, which only exhibits additive effects, N4-NQC actively compromises the cell wall to a degree that exponentially multiplies the efficacy of partner drugs, performing competitively alongside clinical candidates like SQ109.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of synergy must utilize self-validating systems. The following protocols decouple the lethal effect of the drug combination from the physical mechanism of accumulation.

Workflow cluster_0 Protocol A: Synergy Quantification cluster_1 Protocol B: Mechanistic Validation Prep Culture Preparation (M. tuberculosis OD600 = 0.05) Checkerboard Checkerboard Assay (N4-NQC + RIF/BDQ Matrix) Prep->Checkerboard Accumulation RIF-FITC Uptake Assay (24h Pre-treatment w/ N4-NQC) Prep->Accumulation Resazurin Resazurin Addition (Metabolic Viability Readout) Checkerboard->Resazurin 7 Days Incubation FICI FICI Calculation (Synergy Validation ≤ 0.5) Resazurin->FICI Fluorescence Read Validation Permeability Confirmation (Increased RFU) FICI->Validation Correlates with FlowCyto Flow Cytometry (Ex: 530nm / Em: 590nm) Accumulation->FlowCyto Wash & Measure FlowCyto->Validation Data Analysis

Fig 2: Experimental workflow for quantifying drug synergy and validating intracellular accumulation.

Protocol A: Checkerboard Assay for FICI Determination

Purpose : To mathematically distinguish true synergy from mere additive toxicity.

  • Matrix Preparation : In a 96-well plate, create a two-dimensional serial dilution matrix. Dispense N4-NQC horizontally (e.g., 0.03 to 2.0 µM) and the partner drug (e.g., Rifampicin) vertically. Causality: This orthogonal titration exposes the bacteria to every possible concentration ratio, ensuring the optimal synergistic window is captured.

  • Inoculation : Add M. tuberculosis H37Rv culture (adjusted to OD600 = 0.05 in Middlebrook 7H9 broth) to all wells. Incubate at 37°C for 7 days.

  • Metabolic Readout (Resazurin) : Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours. Causality: Resazurin acts as a self-validating metabolic indicator. Viable cells reduce the blue dye to highly fluorescent pink resorufin. This provides an objective, quantifiable readout of cell viability, eliminating the subjective bias of visual turbidity assessments.

  • FICI Calculation : Calculate the index using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone). A value ≤ 0.5 confirms true synergy[2].

Protocol B: Intracellular Accumulation Assay (RIF-FITC)

Purpose : To physically prove that the synergy observed in Protocol A is caused by increased cell envelope permeability.

  • Pre-treatment : Culture M. tuberculosis to an OD600 of 0.3. Add a sub-lethal concentration (0.5× MIC) of N4-NQC and incubate for 24 hours. Causality: Pre-treating at sub-lethal levels ensures the cell wall is compromised without causing widespread cell death, isolating the variable of permeability.

  • Fluorophore Incubation : Add Rifampicin conjugated with fluorescein isothiocyanate (RIF-FITC) to the cultures and incubate for 1 hour.

  • Flow Cytometry / Fluorimetry : Wash the cells thoroughly with PBS to remove extracellular dye. Measure intracellular fluorescence (Ex: 530 nm / Em: 590 nm)[3]. Causality: By tracking a fluorescently tagged version of the partner drug, we directly quantify intracellular accumulation. A significant increase in Relative Fluorescent Units (RFU) compared to the untreated control physically validates the mechanistic hypothesis of MmpL3-driven synergy[3].

Conclusion

N-(4-nitrophenyl)quinoline-2-carboxamide stands as a highly promising candidate for next-generation combination therapies. By intentionally dismantling the mycobacterial cell wall via MmpL3 inhibition, it creates a highly synergistic environment that maximizes the intracellular accumulation and lethal efficacy of co-administered drugs.

References

  • Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro Antimicrobial Agents and Chemotherapy[Link]

  • Cell wall inhibitors increase the accumulation of rifampicin in Mycobacterium tuberculosis Microbiology[Link]

  • MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature MDPI Pharmaceuticals[Link]

  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections PMC / National Institutes of Health[Link]

Sources

Comparative

Objective Comparison Guide: ADME/Tox Profiling of N-(4-nitrophenyl)quinoline-2-carboxamide

Executive Summary & Mechanistic Grounding The development of novel anti-tubercular agents is critical to combat the rise of multi-drug resistant Mycobacterium tuberculosis (Mtb). The quinoline-2-carboxamide scaffold was...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The development of novel anti-tubercular agents is critical to combat the rise of multi-drug resistant Mycobacterium tuberculosis (Mtb). The quinoline-2-carboxamide scaffold was rationally designed to replace earlier coumarin-based inhibitors, which suffered from severe chemical instability in biological matrices[1]. This structural evolution not only circumvented hydrolytic liabilities but also provided versatile substitution vectors at the 2-position for extensive structure-activity relationship (SAR) optimization[1].

These compounds exert their primary antimicrobial effect by targeting FadD32 , an essential fatty acyl-AMP ligase[2]. FadD32 is responsible for adenylating long-chain meromycolic acids and transferring them to Polyketide Synthase 13 (PKS13), a critical step in the biosynthesis of the mycobacterial cell wall[2].

Within this class, N-(4-nitrophenyl)quinoline-2-carboxamide (frequently designated as Compound 19c in primary literature) incorporates a strongly electron-withdrawing para-nitro substitution[3]. This specific functionalization significantly alters the molecule's electronic distribution and lipophilicity compared to aliphatic derivatives (e.g., N-cyclohexyl analogs), directly impacting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile[3].

Mechanism FA Meromycolic Acid (Substrate) FadD32 FadD32 Enzyme (Acyl-AMP Ligase) FA->FadD32 Binds AcylAMP Acyl-AMP Intermediate FadD32->AcylAMP Adenylation PKS13 PKS13 Enzyme AcylAMP->PKS13 Transfer Mycolic Mycolic Acid (Cell Wall Survival) PKS13->Mycolic Condensation Inhibitor N-(4-nitrophenyl)quinoline- 2-carboxamide Inhibitor->FadD32 Competitive Inhibition

Figure 1: Putative mechanism of FadD32 inhibition by quinoline-2-carboxamides in Mtb.

Comparative ADME/Tox Profile

To objectively evaluate the therapeutic viability of N-(4-nitrophenyl)quinoline-2-carboxamide, its physicochemical and ADME/Tox parameters must be benchmarked against both an optimized hit from the same class (Compound 21b) and the frontline standard-of-care, Isoniazid (INH)[1][2].

The para-nitro aromatic ring in the N-(4-nitrophenyl) derivative drives a higher partition coefficient (LogP), which enhances passive membrane permeability but often introduces metabolic liabilities (rapid hepatic clearance) and potential off-target cytotoxicity compared to aliphatic or optimized methyl-amide substitutions[1][3].

Table 1: In Vitro ADME & Toxicity Comparison
ParameterN-(4-nitrophenyl)quinoline-2-carboxamide (19c)Optimized Quinoline Lead (Compound 21b)Isoniazid (Standard of Care)
Primary Target FadD32 / PET Inhibition[3]FadD32[1]InhA[2]
MIC₉₀ (Mtb H37Rv) Moderate to High[3]0.8 µM[1]~0.2 µM[2]
Lipophilicity (LogP) ~4.0 - 4.5 (High)[3]~2.5 - 3.0 (Optimal)[1]-0.7 (Hydrophilic)
hLM Stability (% remaining at 60 min) < 15% (Predicted rapid clearance)19.4%[1]> 80%
Cytotoxicity (HepG2 / THP-1) Insignificant at screening doses[3]IC₅₀ > 50 µM[1]IC₅₀ > 100 µM[2]

Data synthesized from comparative structure-activity relationship studies of the quinoline-2-carboxamide class.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols dictate the standard workflows for evaluating the ADME/Tox profile of quinoline-2-carboxamides. Every protocol is designed as a self-validating system , incorporating specific controls to prevent false positives or artifacts.

Protocol A: Cytochrome P450-Mediated Microsomal Stability Assay (Phase I Metabolism)

This assay determines the intrinsic hepatic clearance of the compound by exposing it to human or mouse liver microsomes (hLM/mLM)[1].

  • Pre-incubation: Suspend 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation equilibrates the compound with the CYP450 enzymes before the reaction begins, preventing temperature-shock artifacts that could skew initial kinetic velocity.

  • Initiation: Add 1 mM NADPH to the mixture to start the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its precise addition acts as the "start switch" for Phase I oxidative metabolism.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins to yield a clean supernatant for LC-MS/MS quantification.

  • Self-Validation System:

    • Positive Control: Run Verapamil in parallel. It must show >80% depletion by 60 minutes to prove the microsomes are metabolically competent.

    • Negative Control: Run the test compound without NADPH. If degradation occurs here, the compound is chemically unstable in buffer, and the clearance is not CYP-mediated.

Protocol B: Resazurin-Based In Vitro Cytotoxicity Assay (THP-1 Macrophages)

Because Mtb is an intracellular pathogen that resides in host macrophages, ensuring the compound is not toxic to host cells (like THP-1) is a critical gateway for anti-tubercular drugs[3].

  • Cell Seeding & Treatment: Seed differentiated THP-1 cells at 5 × 10⁴ cells/well in a 96-well plate. Treat with a concentration gradient of the test compound (0.1 µM to 100 µM) for 72 hours.

    • Causality: A 72-hour exposure mimics the prolonged pharmacokinetic exposure required for anti-tubercular efficacy, capturing delayed apoptotic events.

  • Indicator Addition: Add 20 µL of 0.15 mg/mL Resazurin solution to each well. Incubate for 4 hours.

    • Causality: Resazurin (a blue, non-fluorescent dye) is reduced to resorufin (a pink, highly fluorescent compound) exclusively by the mitochondrial reductases of living cells. This provides a direct, quantifiable proxy for cell viability.

  • Fluorescence Quantification: Read fluorescence at 560 nm excitation / 590 nm emission.

  • Self-Validation System:

    • Dynamic Range Controls: Use 0.5% DMSO as the vehicle control (defines 100% viability) and 0.1% Triton X-100 as the positive control (defines 0% viability). The assay is only valid if the Z'-factor between these controls is > 0.5.

ADME/Tox Screening Workflow Visualization

ADME cluster_0 In Vitro ADME/Tox Profiling Start Compound 19c (N-(4-nitrophenyl) derivative) Perm Permeability & Lipophilicity (LogP ~ 4.0) Start->Perm Metab Metabolic Stability (mLM / hLM Assay) Start->Metab Tox Cytotoxicity (THP-1 / HepG2 Cells) Start->Tox Decision Lead Optimization Criteria Met? Perm->Decision Metab->Decision Tox->Decision InVivo In Vivo Efficacy (Mouse Mtb Model) Decision->InVivo Yes (High Stability, Low Tox) Redesign Structural Modification (e.g., Aliphatic substitution) Decision->Redesign No (High Clearance / Tox)

Figure 2: In vitro ADME/Tox screening workflow for hit-to-lead optimization.

References

  • Title: Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PMC / NIH) URL: [Link]

  • Title: Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres Source: Molecules (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-nitrophenyl)quinoline-2-carboxamide proper disposal procedures

Title: Comprehensive Operational Guide: Safe Handling, Deactivation, and Disposal of N-(4-nitrophenyl)quinoline-2-carboxamide As researchers and drug development professionals increasingly utilize quinoline-2-carboxamide...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Operational Guide: Safe Handling, Deactivation, and Disposal of N-(4-nitrophenyl)quinoline-2-carboxamide

As researchers and drug development professionals increasingly utilize quinoline-2-carboxamide derivatives for their antimycobacterial properties and as mGluR2-negative allosteric modulators [4][1][2], managing the lifecycle of these compounds is critical. N-(4-nitrophenyl)quinoline-2-carboxamide presents unique environmental and toxicological challenges due to its dual-pharmacophore structure.

This guide provides authoritative, step-by-step operational procedures for the safe handling, chemical deactivation, and regulatory-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Hazard Profile & Mechanistic Causality

To manage a chemical safely, one must understand the mechanisms driving its toxicity. N-(4-nitrophenyl)quinoline-2-carboxamide contains two highly hazardous moieties:

  • The Nitroaromatic Group (-NO₂): In biological systems, the 4-nitrophenyl group undergoes single-electron enzymatic reduction to form a nitroaromatic radical anion. This radical reacts rapidly with molecular oxygen to generate superoxide anions (reactive oxygen species) while regenerating the parent nitro compound. This "futile redox cycle" causes severe oxidative stress and DNA damage [2][3].

  • The Quinoline Core: Quinoline derivatives are notorious for their environmental persistence and high aquatic toxicity. They resist standard biological degradation in wastewater treatment plants, making drain disposal strictly prohibited[4].

Quantitative Data: Physicochemical & Hazard Profile
Property / HazardValue / ClassificationMechanistic Rationale
Chemical Class Substituted NitroaromaticContains a highly electron-withdrawing -NO₂ group[5].
Primary Hazard Acute Toxicity, MutagenicityEnzymatic reduction generates reactive oxygen species (ROS)[3].
Incompatibility Strong oxidizers, strong basesRisk of exothermic degradation or uncontrolled reactivity[5].
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal absorption of lipophilic aromatic compounds[6].

Regulatory Waste Classification (EPA RCRA)

Under the Resource Conservation and Recovery Act (RCRA), N-(4-nitrophenyl)quinoline-2-carboxamide must be treated as a characteristic hazardous waste [1][7]. It must be segregated and sent to a licensed Treatment, Storage, and Disposal (TSD) facility for high-temperature incineration.

Waste Classification & Accumulation Limits
Regulatory FrameworkClassification / LimitOperational Directive
EPA RCRA Waste Code Unlisted Hazardous WasteMust be evaluated for Toxicity Characteristic (TC) prior to disposal[8].
VSQG Limit ≤ 100 kg/month Ensure total lab hazardous waste remains below the threshold[7].
SQG Limit 100 - 1,000 kg/month Requires strict accumulation time limits (typically 180 days)[7].
Disposal Method High-Temp IncinerationNever discharge into drains; utilize a licensed TSD contractor[5].

Experimental Workflow: In-Laboratory Deactivation (Nitro Reduction)

Causality & Rationale: If your laboratory generates significant quantities of this specific waste, direct disposal of highly toxic nitroaromatics can be logistically challenging. By chemically reducing the nitro group (-NO₂) to an amine (-NH₂), you eliminate the futile redox cycling mechanism, drastically reducing the compound's acute toxicity [3][5]. The resulting N-(4-aminophenyl)quinoline-2-carboxamide is still regulated waste, but it is significantly safer to store and transport.

Step-by-Step Deactivation Protocol (Béchamp-type Reduction):

  • Setup & Segregation: Inside a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Wear full PPE (nitrile gloves, goggles, lab coat)[6].

  • Dissolution: Dissolve the N-(4-nitrophenyl)quinoline-2-carboxamide waste in a solvent mixture of Ethanol and Water (3:1 v/v).

  • Reagent Addition: Add 5 equivalents of Iron (Fe) powder and 2 equivalents of Ammonium Chloride (NH₄Cl).

    • Self-Validating Choice: NH₄Cl is chosen as a mild proton source. Using harsh acids (like HCl) risks hydrolyzing the carboxamide bond, which would generate unpredictable side products.

  • Reaction Execution: Heat the mixture to 70°C and stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) to validate the complete consumption of the nitroaromatic starting material.

  • Filtration & Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge.

    • Critical Safety Step: The residual iron sludge contains reactive particulates. It must be kept wet and disposed of separately as solid hazardous waste to prevent pyrophoric auto-ignition [3][5].

  • Neutralization: Check the pH of the filtrate. If necessary, neutralize to pH 7.0 using saturated aqueous sodium bicarbonate.

  • Final Collection: Transfer the deactivated amine filtrate into a designated, clearly labeled "Aqueous Organic Waste" container for standard licensed incineration.

Visualized Disposal & Deactivation Workflow

The following diagram illustrates the logical decision matrix for managing N-(4-nitrophenyl)quinoline-2-carboxamide waste, highlighting both the standard direct disposal route and the toxicity-mitigating deactivation route.

G Start Waste Generation: N-(4-nitrophenyl)quinoline-2-carboxamide Decision Disposal Route Decision Start->Decision DirDisp Direct Disposal (Standard Protocol) Decision->DirDisp Primary Route Deact In-Lab Deactivation (Nitro Reduction) Decision->Deact Toxicity Mitigation Seg Segregation & RCRA Labeling DirDisp->Seg Incinerate High-Temp Incineration (Licensed TSD Facility) Seg->Incinerate Neut Neutralization & Filtration Deact->Neut Amine Amine Derivative Waste Collection Neut->Amine Amine->Seg

Workflow for the segregation, deactivation, and disposal of nitroaromatic quinoline derivatives.

Spill Response & Emergency Procedures

In the event of an accidental spill of N-(4-nitrophenyl)quinoline-2-carboxamide:

  • Evacuate & Ventilate: Ensure the area is well-ventilated. Do not inhale dust or aerosols[6][9].

  • Containment: Do not flush with water, as this will spread the aquatic toxin[10].

  • Absorption: Cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand) to prevent dust generation[4].

  • Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a sealable, hazardous waste container[11]. Label immediately as "Hazardous Spill Residue - Contains Nitroaromatics."

References

  • , U.S. Environmental Protection Agency (EPA).

  • , MDPI Applied Sciences.

  • , Benchchem Laboratory Safety Protocols. 4., Google Patents. 5., MDPI Molecules. 6., Occupational Safety and Health Administration (OSHA).

Sources

Handling

Personal protective equipment for handling N-(4-nitrophenyl)quinoline-2-carboxamide

As a Senior Application Scientist overseeing high-throughput screening and drug development workflows, I approach chemical safety not merely as a matter of compliance, but as a mechanistic science. N-(4-nitrophenyl)quino...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput screening and drug development workflows, I approach chemical safety not merely as a matter of compliance, but as a mechanistic science. N-(4-nitrophenyl)quinoline-2-carboxamide is a synthetic derivative frequently synthesized for its antimycobacterial properties and its potential as a photosynthetic electron transport (PET) inhibitor[1]. However, the very structural features that make it biologically active—a planar quinoline core coupled with a highly reactive 4-nitroaniline moiety—also render it a significant occupational hazard.

Here is your comprehensive, self-validating operational guide for handling this compound safely.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective safety protocol, we must first deconstruct the molecule's toxicological profile:

  • The 4-Nitroaniline Moiety (Methemoglobinemia Risk): Nitroaromatic compounds are notorious for high dermal penetration. Once absorbed, hepatic CYP450 enzymes metabolize the nitro group into N-hydroxyarylamines. These metabolites are potent oxidizing agents that convert the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin[2]. This severely impairs oxygen transport, leading to cyanosis, hypoxia, and potentially fatal respiratory distress[3].

  • The Quinoline Core (Genotoxicity & Hepatic Stress): Quinoline derivatives are recognized as suspected mutagens (Muta. 2) and potential carcinogens (Carc. 1B) due to their ability to intercalate DNA[4]. Furthermore, they are highly toxic to aquatic life (Aquatic Chronic 2), necessitating strict environmental isolation during disposal[4].

Because this compound is typically handled as a dry powder during initial weighing and assay preparation, the primary vectors of exposure are inhalation of aerosolized dust and dermal absorption [2].

Personal Protective Equipment (PPE) Matrix

A standard lab coat and latex gloves are insufficient. The following table summarizes the mandatory quantitative and qualitative PPE requirements, grounded in the compound's specific physicochemical risks.

PPE CategorySpecification & MaterialCausality & Scientific Rationale
Hand Protection Double-gloving: Inner Nitrile (min 0.11mm), Outer Neoprene or Butyl rubber.Nitroaromatics rapidly permeate standard latex and thin nitrile. The outer neoprene provides broad chemical resistance; the inner nitrile acts as a fail-safe against micro-tears[5].
Eye/Face Protection Tight-fitting chemical safety goggles (EN 166/NIOSH). Face shield if handling >1g.Aerosolized powders can cause severe ocular irritation and systemic absorption via mucosal membranes[4].
Respiratory N95, P100 particulate respirator, or PAPR.Mandatory if weighing outside a closed-system balance. Prevents inhalation of highly toxic, methemoglobin-inducing dust[6].
Body Protection Disposable, impermeable Tyvek® sleeves over a flame-retardant lab coat.Prevents accumulation of invisible chemical dust on reusable cotton lab coats, which could lead to chronic dermal exposure[5].

Standard Operating Procedure (SOP): Experimental Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety check is confirmed.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood face velocity is between 80–120 FPM (feet per minute).

  • Validation: Check the digital monitor or use a Kimwipe to visually confirm steady inward directional airflow.

Step 2: PPE Donning & Setup

  • Action: Don PPE as per the matrix above. Place an anti-static weighing boat on an analytical balance inside the fume hood.

  • Rationale: Static electricity can aerosolize fine powders. Anti-static tools prevent the compound from adhering to spatulas and dispersing into your breathing zone.

Step 3: Handling and Dissolution

  • Action: Weigh the N-(4-nitrophenyl)quinoline-2-carboxamide carefully. Immediately dissolve the powder in the target solvent (e.g., DMSO for biological assays) while still inside the hood.

  • Rationale: Transitioning the compound from a volatile powder to a liquid solution immediately mitigates the inhalation hazard. Caution: DMSO dramatically enhances dermal absorption; once dissolved, the methemoglobinemia risk via skin contact increases exponentially.

Step 4: Doffing and Hygiene

  • Action: Remove the outer gloves using the "beak method" (pulling from the inside out) and dispose of them in a solid hazardous waste bin. Wash hands immediately with cold water and soap.

  • Rationale: Cold water keeps skin pores closed, minimizing the absorption of any trace chemical residues[7].

Operational Workflow Visualization

Below is the logical workflow for handling this compound, emphasizing the critical decision points for spill management.

G Start 1. Risk Assessment & Fume Hood Prep PPE 2. Don PPE: Double Nitrile, N95/P100 Start->PPE Weigh 3. Enclosed Weighing (Avoid Dust) PPE->Weigh Process 4. Dissolution in DMSO/Solvent Weigh->Process Spill Spill Occurred? Process->Spill Decon Wet Decontamination (No Sweeping) Spill->Decon Yes Doff 5. Doff PPE & Wash Hands Spill->Doff No Decon->Doff Dispose 6. Hazardous Waste Incineration Doff->Dispose

Fig 1: Step-by-step operational workflow for handling N-(4-nitrophenyl)quinoline-2-carboxamide.

Emergency Response & Disposal Plans

Spill Protocol (Wet Method) Never dry-sweep a nitroaromatic powder, as this generates highly toxic aerosols[2].

  • Contain: Evacuate non-essential personnel from the immediate area.

  • Suppress: Gently cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust formation[2].

  • Collect: Mechanically collect the damp material using non-sparking tools and place it into a sealable, compatible hazardous waste container[5].

  • Decontaminate: Wash the surface with a solvent capable of dissolving the residue, followed by a thorough soap and water wash.

Disposal Plan Due to the compound's high aquatic toxicity (Aquatic Chronic 2) and environmental stability, it must never be flushed down the drain[4].

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a dedicated, clearly labeled "Toxic/Nitroaromatic Solid Waste" container.

  • Liquid Waste: Solutions (e.g., DMSO mixtures) must be collected in a sealed, compatible solvent waste carboy.

  • Final Destruction: The only acceptable method of disposal is high-temperature incineration at an approved hazardous waste facility equipped with nitrogen oxide (NOx) scrubbers, as combustion will release toxic NOx gases[2].

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC. nih.gov.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY D
  • 4-NITROANILINE - CAMEO Chemicals. noaa.gov.
  • Material Safety Data Sheet - Spectrum Chemical. spectrumchemical.com.
  • Navigating the Unknown: A Technical Guide to the Potential Hazards and Safety Precautions for N-(2-chloroethyl)-4-nitroaniline. benchchem.com.
  • 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem. nih.gov.
  • 4-Nitroaniline - Safety D

Sources

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